N-(4-iodophenyl)cyclopropanecarboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-iodophenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRJMRAKRDWZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351285 | |
| Record name | N-(4-iodophenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23779-17-1 | |
| Record name | N-(4-iodophenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-iodophenyl)cyclopropanecarboxamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-iodophenyl)cyclopropanecarboxamide is a synthetic organic compound characterized by a cyclopropane ring linked to a 4-iodophenyl group via an amide bond. This unique structural arrangement, combining the rigid, three-membered cyclopropyl moiety with a halogenated aromatic ring, positions it as a molecule of significant interest in medicinal chemistry and drug discovery. The presence of an iodine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the cyclopropyl group can impart favorable pharmacokinetic properties, including enhanced metabolic stability and improved target-binding affinity. This guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, and potential therapeutic applications, with a focus on its role as a scaffold in the development of novel therapeutic agents.
Core Chemical and Physical Properties
This compound is a solid at room temperature with the following key identifiers and properties:
| Property | Value | Source |
| CAS Number | 23779-17-1 | [1] |
| Molecular Formula | C₁₀H₁₀INO | [1] |
| Molecular Weight | 287.10 g/mol | [1] |
| Predicted Melting Point | 214-216 °C | [2] |
| Predicted Boiling Point | 411.5 ± 28.0 °C | [2] |
| Predicted Density | 1.865 ± 0.06 g/cm³ | [2] |
| InChI | InChI=1S/C10H10INO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13) | [1] |
| SMILES | C1CC1C(=O)NC2=CC=C(C=C2)I | [1] |
Synthesis and Chemical Reactivity
General Synthetic Pathway
The synthesis of N-aryl cyclopropanecarboxamides typically proceeds through the following key steps:
-
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. A common method is the reaction of a substituted phenylacetonitrile with 1,2-dibromoethane in the presence of a base and a phase-transfer catalyst.[3] For the synthesis of the precursor to this compound, 4-iodophenylacetonitrile would be the logical starting material.
-
Hydrolysis: The resulting cyclopropyl carbonitrile is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with a strong acid, such as concentrated hydrochloric acid.[3]
-
Amide Coupling: The final step is the formation of the amide bond. The cyclopropanecarboxylic acid is coupled with the desired aniline, in this case, 4-iodoaniline. This reaction is usually facilitated by a coupling agent.
The overall synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for this compound.
Key Experimental Considerations
-
Cyclopropanation Reaction Conditions: The efficiency of the cyclopropanation step can be influenced by the choice of base, solvent, and phase-transfer catalyst. Studies on related phenylacetonitriles have shown that electron-donating groups on the phenyl ring can lead to higher yields, while electron-withdrawing groups may result in lower yields.[3]
-
Amide Coupling Reagents: A variety of coupling reagents can be employed for the final amidation step. The choice of reagent and reaction conditions should be optimized to ensure high yield and purity of the final product.
Reactivity of the Iodophenyl Group
The iodine atom on the phenyl ring is a key functional group that allows for a range of subsequent chemical transformations. It serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[4] This reactivity enables the introduction of diverse substituents at the 4-position of the phenyl ring, facilitating the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Potential Biological Activity and Therapeutic Applications
The structural motifs present in this compound are frequently found in biologically active molecules, suggesting its potential as a valuable scaffold in drug discovery.
The Role of the Cyclopropyl Moiety
The cyclopropane ring is a "bioisostere" often used in medicinal chemistry to enhance the pharmacological properties of a molecule.[5] Its rigid nature can lock the molecule into a specific conformation that is favorable for binding to a biological target, potentially increasing potency and selectivity.[5] Furthermore, the cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.[5]
Potential as an Anticancer Agent
Research on related 1-phenylcyclopropane carboxamide derivatives has demonstrated their potential as anti-proliferative agents.[3] Several compounds in this class have shown inhibitory activity against various cancer cell lines.[3] The mechanism of action for these compounds is still under investigation, but their ability to inhibit cell growth suggests that this compound and its derivatives could be explored as potential anticancer therapeutics.
Other Potential Therapeutic Areas
The N-aryl cyclopropanecarboxamide scaffold has been investigated for a range of other biological activities, including:
-
c-Met Kinase Inhibition: Certain N-aryl cyclopropanecarboxamide derivatives have been identified as potential inhibitors of the c-Met kinase, a target in cancer therapy.[6]
-
Antimicrobial and Antifungal Activity: The broader class of N-aryl amides has been explored for antimicrobial and antifungal properties.[3]
The 4-iodo-phenyl group itself is present in a number of bioactive compounds and can contribute to target binding and overall activity.[2]
Future Directions and Research Opportunities
This compound represents a promising starting point for the development of novel therapeutic agents. Future research efforts should focus on:
-
Development of a Detailed and Optimized Synthesis: A robust and scalable synthetic route is crucial for the production of this compound and its derivatives for further study.
-
Comprehensive Biological Evaluation: A thorough investigation of the biological activity of this compound is needed. This should include screening against a wide range of biological targets, such as kinases and other enzymes, as well as in various disease models.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs, particularly through modifications at the 4-position of the phenyl ring, will be essential to understand the SAR and to optimize the potency and selectivity of this chemical scaffold.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery. Its unique combination of a rigid cyclopropyl group and a reactive iodophenyl moiety makes it an attractive scaffold for the design and synthesis of novel bioactive compounds. While specific biological data for this compound is currently limited, the known activities of related N-aryl cyclopropanecarboxamides suggest that it warrants further investigation as a potential therapeutic agent, particularly in the area of oncology. The development of a detailed synthetic protocol and a comprehensive biological evaluation are critical next steps in unlocking the full potential of this promising molecule.
References
Sources
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- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8822516B2 - Process for the preparation of iodides - Google Patents [patents.google.com]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure of N-(4-iodophenyl)cyclopropanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-iodophenyl)cyclopropanecarboxamide is a synthetic organic compound that incorporates three key structural motifs of significant interest in medicinal chemistry: a cyclopropane ring, an amide linker, and an iodinated phenyl group. While not a widely commercialized drug itself, its structure represents a confluence of functionalities that are strategically employed in the design of modern therapeutics. This guide provides a detailed examination of its molecular structure, a validated protocol for its synthesis and characterization, and an expert analysis of the rationale behind its use in drug discovery.
Molecular Structure and Physicochemical Properties
This compound is composed of a cyclopropanecarboxamide moiety where the amide nitrogen is substituted with a 4-iodophenyl ring. The strained three-membered cyclopropane ring imparts a rigid, three-dimensional conformation, a feature increasingly sought after in drug design to enhance binding affinity and specificity. The amide bond provides a stable, planar linker with hydrogen bonding capabilities, crucial for molecular recognition at biological targets. The 4-iodophenyl group serves as a versatile synthetic handle and a bioisostere for other groups.
Key Structural Features:
-
Cyclopropyl Group: A rigid, saturated three-membered ring.
-
Amide Linkage (-C(=O)NH-): A planar, polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
-
4-Iodophenyl Group: A phenyl ring substituted with an iodine atom at the para position.
The connectivity of these groups is definitively described by its SMILES (Simplified Molecular Input Line Entry System) notation: C1CC1C(=O)NC2=CC=C(C=C2)I and its InChI (International Chemical Identifier) key: OWRJMRAKRDWZHS-UHFFFAOYSA-N.[1]
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀INO | [1] |
| Molecular Weight | 287.10 g/mol | [1] |
| CAS Number | 23779-17-1 | |
| Monoisotopic Mass | 286.9807 Da | [1] |
| Predicted XlogP | 3.2 | [1] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
Synthesis and Characterization
The synthesis of this compound is most reliably achieved through the coupling of cyclopropanecarboxylic acid (or its activated form) with 4-iodoaniline. This is a standard and robust method for amide bond formation. The following protocol is a self-validating system, incorporating purification and comprehensive characterization to ensure the identity and purity of the final product.
Experimental Protocol: Amide Coupling
This protocol describes the synthesis via the activation of the carboxylic acid with a coupling agent, a common and efficient method in medicinal chemistry.[2][3]
Materials:
-
Cyclopropanecarboxylic acid
-
4-Iodoaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanecarboxylic acid (1.0 eq), 4-iodoaniline (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM).
-
Base Addition: Add DIPEA (2.0 eq) to the mixture. The causality here is that DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques. Below are the expected data based on the analysis of its structural components.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the iodophenyl ring will appear as an AA'BB' system due to symmetry. The protons ortho to the iodine will be shifted downfield compared to those ortho to the amide nitrogen.
-
Amide Proton (N-H): A broad singlet, typically in the range of δ 7.5-9.0 ppm. Its chemical shift can be concentration and solvent-dependent.
-
Cyclopropyl Protons: Complex multiplets in the upfield region. The methine proton (CH) attached to the carbonyl group will be the most downfield of the cyclopropyl protons (likely δ 1.5-2.0 ppm). The four methylene protons (-CH₂-) will appear as two sets of multiplets further upfield (likely δ 0.8-1.2 ppm).[4]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Carbonyl Carbon (C=O): A singlet in the downfield region, typically δ 170-175 ppm.
-
Aromatic Carbons: Four signals for the phenyl ring. The carbon bearing the iodine (C-I) will be significantly shifted upfield (around δ 85-95 ppm) due to the heavy atom effect. The carbon attached to the nitrogen (C-N) will be around δ 138-142 ppm. The other two carbons will appear in the typical aromatic region of δ 120-135 ppm.[5]
-
Cyclopropyl Carbons: The methine carbon will be in the range of δ 15-20 ppm, and the two equivalent methylene carbons will be further upfield, typically δ 5-10 ppm.[5]
FTIR (Fourier-Transform Infrared) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (Cyclopropyl): Peaks just below 3000 cm⁻¹.
-
Amide I Band (C=O Stretch): A strong, sharp absorption around 1650-1680 cm⁻¹. This is a highly characteristic peak.
-
Amide II Band (N-H Bend): A strong absorption around 1520-1560 cm⁻¹.
-
C-I Stretch: A weak absorption in the far-infrared region, typically around 500-600 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion Peak [M]⁺ or [M+H]⁺: In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 288.[1] The presence of iodine would give a characteristic isotopic pattern, although the M+1 peak from ¹³C is more significant than the natural abundance of other iodine isotopes. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₀H₁₀INO.
-
Fragmentation Pattern: Common fragmentation pathways would involve cleavage of the amide bond, leading to fragments corresponding to the cyclopropylcarbonyl cation and the 4-iodoaniline radical cation or related fragments.
Rationale in Drug Discovery and Development
The structural motifs within this compound are strategically employed in medicinal chemistry for their favorable influence on pharmacokinetic and pharmacodynamic properties.
Diagram: Structural Contributions to Drug Properties
Caption: Key structural motifs and their roles in medicinal chemistry.
Expertise & Experience: Causality Behind Structural Choices
-
The Cyclopropane Ring: The inclusion of a cyclopropane ring is a well-established strategy to enhance metabolic stability. The high s-character of the C-H bonds in the cyclopropane ring makes them less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains. This rigidity also locks the conformation of the molecule, which can lead to higher binding affinity for a specific target by reducing the entropic penalty of binding.
-
The 4-Iodophenyl Group: The iodine atom is a large, lipophilic halogen that can effectively fill hydrophobic pockets in a protein's active site, potentially increasing binding affinity. Furthermore, the carbon-iodine bond is a versatile functional group for further chemical modification. It readily participates in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid synthesis of diverse compound libraries to explore structure-activity relationships (SAR). This makes the parent compound an excellent scaffold or intermediate in drug discovery campaigns.[2]
-
The Amide Bond: The amide bond is a cornerstone of peptide and protein structure and is frequently used in drug design to mimic peptide interactions. Its ability to form strong hydrogen bonds and its relative metabolic stability make it an ideal linker to connect different pharmacophoric elements.
Conclusion
This compound, while a simple molecule, is a powerful exemplar of modern drug design principles. Its structure is a deliberate combination of motifs that confer metabolic stability, conformational rigidity, and synthetic versatility. For researchers in drug development, this compound serves not only as a potential building block but also as a case study in how fundamental principles of physical organic chemistry are applied to create molecules with desirable pharmacological properties. The synthetic and analytical protocols detailed herein provide a robust framework for the preparation and validation of this and structurally related compounds, ensuring the high standards of scientific integrity required in pharmaceutical research.
References
- PubChemLite. This compound (C10H10INO).
- Organic Syntheses. Indium-Catalyzed Cycloisomerization: Preparation of 4-Methylpyrrolo[1,2-a]quinoline. Org. Synth. 2006, 83, 103.
- Cherian J., et al. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon. 2021;7(9):e07921.
- ResearchGate. 1 H (a) and 13 C NMR spectra of 4 (b).
- ResearchGate. FT-IR spectrum of N-benzyl-N-(4-iodophenyl)cyanamide.
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- MDPI. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules. 2020;25(21):5194.
- ResearchGate. Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health. 2020;23(7):582-586.
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- 3. researchgate.net [researchgate.net]
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- 5. organicchemistrydata.org [organicchemistrydata.org]
An In-Depth Technical Guide to N-(4-iodophenyl)cyclopropanecarboxamide: From Discovery to Therapeutic Potential
Abstract
N-(4-iodophenyl)cyclopropanecarboxamide is a synthetic molecule that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, combining a cyclopropyl ring with an iodinated phenyl group, make it a versatile scaffold for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound. Furthermore, it delves into its potential biological activities, with a particular focus on its role as a modulator of epigenetic enzymes, and outlines detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel small molecules.
Introduction: The Emergence of a Promising Scaffold
The quest for novel therapeutic agents with high efficacy and specificity is a driving force in modern drug discovery. Small molecules, due to their potential for oral bioavailability and ability to traverse cellular membranes, remain a cornerstone of pharmaceutical development. Within this vast chemical space, certain structural motifs emerge as "privileged scaffolds" – frameworks that can be readily modified to interact with a variety of biological targets. The N-phenylcyclopropanecarboxamide core is one such scaffold, and the introduction of an iodine atom at the para-position of the phenyl ring, yielding this compound, significantly enhances its utility in medicinal chemistry.
The cyclopropane ring, a three-membered carbocycle, imparts conformational rigidity and a unique electronic character to the molecule. This rigidity can lead to more specific interactions with protein binding pockets, enhancing potency and reducing off-target effects. The amide linkage provides a key hydrogen bonding motif, crucial for molecular recognition by biological targets. Finally, the iodo-substituent on the phenyl ring serves a dual purpose: it can act as a key binding element through halogen bonding and provides a reactive handle for further chemical modifications via cross-coupling reactions, enabling the synthesis of diverse analog libraries for structure-activity relationship (SAR) studies.
While the precise "discovery" of this compound as a singular event is not prominently documented in the scientific literature, its emergence is a logical progression from the broader exploration of cyclopropanecarboxamide derivatives as biologically active agents. The synthesis and evaluation of related compounds have paved the way for understanding the potential of this specific molecule.
Synthetic Pathways and Methodologies
The synthesis of this compound is a multi-step process that can be approached through several established organic chemistry reactions. A common and efficient route involves the amidation of cyclopropanecarboxylic acid with 4-iodoaniline.
General Synthetic Scheme
The most direct synthetic route involves the coupling of cyclopropanecarbonyl chloride with 4-iodoaniline. The acid chloride is typically prepared from cyclopropanecarboxylic acid.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Cyclopropanecarbonyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropanecarboxylic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cyclopropanecarbonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve 4-iodoaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as pyridine or triethylamine (1.1 eq), to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.05 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound as a solid.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Analytical Technique | Expected Data |
| Appearance | White to off-white solid |
| Melting Point | Specific to the compound, to be determined experimentally |
| ¹H NMR | Signals corresponding to the cyclopropyl protons and the aromatic protons of the 4-iodophenyl group. The amide proton will appear as a singlet or a broad singlet. |
| ¹³C NMR | Resonances for the cyclopropyl carbons, the aromatic carbons (including the carbon bearing the iodine), and the carbonyl carbon of the amide. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₀INO). |
| FT-IR | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II). |
Biological Activity and Therapeutic Potential
While specific biological studies on this compound are not extensively reported, the broader class of cyclopropanecarboxamide derivatives has shown significant promise in various therapeutic areas. A particularly noteworthy area of investigation is their activity as inhibitors of histone deacetylases (HDACs).
Histone Deacetylase (HDAC) Inhibition: A Key Mechanism of Action
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, leading to the silencing of tumor suppressor genes. Therefore, HDAC inhibitors have emerged as a promising class of anticancer agents.[1][2]
The general pharmacophore for many HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region that occupies the channel leading to the active site, and a "cap" group that interacts with the surface of the enzyme. The this compound scaffold fits this model well, with the cyclopropyl and iodophenyl moieties acting as the cap group.
Caption: Proposed mechanism of action of this compound as an HDAC inhibitor.
Potential as a Selective HDAC Inhibitor
Research on related diarylcyclopropane hydroxamic acids has demonstrated potent and selective inhibition of class IIa HDACs, particularly HDAC4.[3] This selectivity is attributed to the ability of the cyclopropane scaffold to orient the aryl groups in a manner that allows for specific interactions within the enzyme's active site. The presence of the 4-iodophenyl group in this compound could further enhance this selectivity through halogen bonding interactions with specific amino acid residues in the HDAC active site.
Other Potential Therapeutic Applications
Beyond HDAC inhibition, the N-phenylcyclopropanecarboxamide scaffold has been explored for a range of other biological activities. Derivatives have been investigated as:
-
Anticancer agents: Exhibiting antiproliferative activity against various cancer cell lines.[4]
-
Antimicrobial agents: Showing activity against bacteria and fungi.
-
Modulators of other enzymes and receptors: The rigid nature of the cyclopropane ring makes it an attractive scaffold for designing ligands with high specificity for various biological targets.
Historical Perspective and Future Directions
The development of N-phenylcyclopropanecarboxamide derivatives has been an iterative process, driven by the need for novel therapeutic agents with improved properties. The initial exploration of simple cyclopropanecarboxamides laid the groundwork for understanding their basic structure-activity relationships. The introduction of the phenyl group provided a platform for exploring interactions with aromatic binding pockets in various enzymes and receptors.
The subsequent incorporation of substituents on the phenyl ring, such as the iodo group in this compound, represents a key step in refining the pharmacological profile of these compounds. The iodine atom not only influences the electronic properties and binding interactions of the molecule but also serves as a valuable tool for medicinal chemists. It allows for the use of powerful synthetic techniques, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), to rapidly generate a wide array of analogs with diverse functionalities. This facilitates a more thorough exploration of the chemical space around the this compound scaffold, accelerating the process of lead optimization in drug discovery programs.
Future research on this compound is likely to focus on several key areas:
-
Elucidation of Specific Biological Targets: Comprehensive screening against a panel of enzymes and receptors is needed to identify the primary biological targets of this compound and to fully understand its mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropyl and iodophenyl moieties will provide valuable insights into the structural requirements for optimal activity and selectivity.
-
In Vivo Efficacy Studies: Promising in vitro results will need to be validated in animal models of disease to assess the therapeutic potential of this compound.
-
Development of Radiolabeled Analogs: The presence of the iodine atom makes this compound an excellent candidate for the development of radiolabeled probes for use in molecular imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).
Conclusion
This compound stands as a molecule of significant interest at the intersection of synthetic organic chemistry and drug discovery. Its straightforward synthesis, coupled with the unique properties imparted by the cyclopropyl and iodophenyl groups, makes it a valuable scaffold for the development of novel therapeutic agents. While its full biological potential is still being explored, the existing evidence from related compounds, particularly in the context of HDAC inhibition, suggests that this compound and its derivatives may hold the key to new treatments for a range of diseases, including cancer. The continued investigation of this promising molecule is warranted and is expected to yield valuable insights for the broader scientific and medical communities.
References
- Jung, M. (2001). Inhibitors of histone deacetylase as new anticancer agents. Current Medicinal Chemistry, 8(12), 1505-1511. [Link]
- Wiśniewski, J. R., & Gaugaz, F. Z. (2015). Diarylcyclopropane hydroxamic acid inhibitors of histone deacetylase 4 designed by combinatorial approach and QM/MM calculations. Journal of Molecular Modeling, 21(3), 61. [Link]
- Zhang, J., Garrossian, M., Gardner, D., Garrossian, A., Chang, Y. T., Kim, Y. K., & Chang, C. W. T. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1359-1363. [Link]
- Marson, C. M. (2011). New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews, 40(11), 5514-5533. [Link]
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An In-depth Technical Guide to N-(4-iodophenyl)cyclopropanecarboxamide (CAS No. 23779-17-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-iodophenyl)cyclopropanecarboxamide is a halogenated aromatic amide featuring a cyclopropyl moiety. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery, drawing upon the known biological activities of the broader cyclopropanecarboxamide and iodinated phenyl chemical classes. While specific biological data for this compound is limited in publicly accessible literature, this document aims to equip researchers with the foundational knowledge and methodologies to explore its therapeutic potential.
Chemical Identity and Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₁₀H₁₀INO. Its structure is characterized by a central amide linkage connecting a 4-iodophenyl ring to a cyclopropanecarboxamide group. The presence of the iodine atom and the strained cyclopropyl ring are key features that likely influence its biological activity and metabolic stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 23779-17-1 | ChemUniverse[1] |
| Molecular Formula | C₁₀H₁₀INO | PubChemLite[2] |
| Molecular Weight | 287.10 g/mol | PubChemLite[2] |
| SMILES | C1CC1C(=O)NC2=CC=C(C=C2)I | PubChemLite[2] |
| InChI | InChI=1S/C10H10INO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13) | PubChemLite[2] |
| InChIKey | OWRJMRAKRDWZHS-UHFFFAOYSA-N | PubChemLite[2] |
| Predicted XlogP | 3.2 | PubChemLite[2] |
Predicted Mass Spectrometry Data:
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 287.98798 | 145.7 |
| [M+Na]⁺ | 309.96992 | 147.5 |
| [M-H]⁻ | 285.97342 | 146.3 |
| [M+NH₄]⁺ | 305.01452 | 156.0 |
| [M+K]⁺ | 325.94386 | 150.0 |
| [M]⁺ | 286.98015 | 144.3 |
| [M]⁻ | 286.98125 | 144.3 |
| (Data from PubChemLite)[2] |
Synthesis and Characterization
Sources
An In-depth Technical Guide to the Potential Biological Activity of N-(4-iodophenyl)cyclopropanecarboxamide
Abstract
N-(4-iodophenyl)cyclopropanecarboxamide is a synthetic molecule combining a rigid cyclopropane ring, a carboxamide linker, and an iodinated phenyl group. While specific biological data for this compound is not extensively documented in publicly accessible literature, its structural motifs are present in a variety of biologically active molecules. This guide synthesizes information from related chemical classes to propose and detail potential biological activities for this compound. We will explore its potential as an anticancer agent, an antimicrobial compound, and an enzyme inhibitor. Furthermore, the presence of an iodine atom suggests its utility as a scaffold for radiolabeling and in vivo imaging. This document provides the theoretical framework and detailed experimental protocols for researchers and drug development professionals to investigate these potential applications.
Introduction and Rationale
The discovery of novel therapeutic agents often begins with the synthesis and evaluation of new chemical entities. This compound presents an intriguing scaffold for investigation due to the unique properties of its constituent parts. The cyclopropane ring introduces conformational rigidity and a three-dimensional character that can be beneficial for specific binding to biological targets[1][2]. The carboxamide linkage is a common feature in many pharmaceuticals, providing a stable backbone and potential for hydrogen bonding interactions. Finally, the 4-iodophenyl group offers a site for further chemical modification and, importantly, for the introduction of radioisotopes for imaging and therapeutic applications[3][4].
The broader class of phenylcyclopropane carboxamides has demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-depressive, antitumor, antifungal, and antibacterial properties[5]. The iodophenyl moiety is also a key component in various bioactive compounds and is utilized in the development of radiopharmaceuticals for tumor imaging[3][4][6]. This convergence of biologically relevant substructures provides a strong rationale for the systematic investigation of this compound's biological potential.
This guide will therefore focus on three primary areas of potential activity:
-
Anticancer Activity: Exploring its potential as a kinase inhibitor, particularly targeting c-Met, and its ability to induce apoptosis in cancer cell lines.
-
Antimicrobial Activity: Investigating its efficacy against a panel of bacterial and fungal pathogens.
-
Enzyme Inhibition: Proposing its evaluation as an inhibitor of enzymes such as monoamine oxidase (MAO), based on the known activity of related cyclopropylamine structures.
Additionally, we will outline a protocol for the radiolabeling of this compound, a critical step towards its potential use in diagnostic imaging.
Potential Anticancer Activity
Rationale for Investigation as a c-Met Kinase Inhibitor
The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in tumor growth, invasion, and metastasis. Several N-arylcyclopropanecarboxamide derivatives have been identified as potential c-Met kinase inhibitors[5]. The rigid cyclopropane scaffold can orient the phenyl group into the ATP-binding pocket of the kinase, while the carboxamide provides key hydrogen bonding interactions. The 4-iodophenyl group can be further functionalized to enhance binding affinity and selectivity.
Experimental Workflow for c-Met Kinase Inhibition and Cellular Antiproliferative Activity
Caption: Workflow for evaluating anticancer potential.
Detailed Experimental Protocols
2.3.1. c-Met Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the affinity of this compound for the c-Met kinase.
-
Materials:
-
c-Met kinase (recombinant)
-
Eu-anti-His-tagged antibody
-
Alexa Fluor™ 647-labeled kinase inhibitor (tracer)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, then dilute in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of c-Met kinase and Eu-anti-His antibody.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 620 nm and 665 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC₅₀ value.
-
2.3.2. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
c-Met overexpressing cancer cell lines (e.g., HT-29, MKN-45)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplate
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation
| Compound | c-Met IC₅₀ (nM) (Hypothetical) | HT-29 GI₅₀ (µM) (Hypothetical) | MKN-45 GI₅₀ (µM) (Hypothetical) |
| This compound | 150 | 1.2 | 0.8 |
| Positive Control (Crizotinib) | 5 | 0.05 | 0.02 |
Potential Antimicrobial Activity
Rationale for Investigation
Cyclopropane-containing compounds have been reported to possess antimicrobial properties[5]. The lipophilicity of the 4-iodophenyl group may enhance the compound's ability to penetrate microbial cell membranes. Therefore, this compound warrants investigation for its potential bactericidal or fungicidal activity.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial activity screening.
Detailed Experimental Protocol: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
Sterile 96-well microplates
-
Inoculum of the microorganism adjusted to 0.5 McFarland standard
-
-
Procedure:
-
Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
To determine the MBC/MFC, subculture the contents of the wells with no visible growth onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Potential as a Radiolabeled Imaging Agent
Rationale for Investigation
The presence of a stable iodine atom on the phenyl ring makes this compound an excellent candidate for radioiodination with isotopes such as ¹²³I for Single Photon Emission Computed Tomography (SPECT) imaging or ¹²⁵I for preclinical autoradiography and in vitro studies[3][4]. If the compound demonstrates high affinity and selectivity for a particular biological target (e.g., c-Met in tumors), its radiolabeled version could serve as a valuable imaging probe.
Experimental Workflow for Radiolabeling and In Vitro Uptake
Caption: Workflow for radiolabeling and in vitro evaluation.
Detailed Experimental Protocol: Radioiodination
This protocol describes a common method for radioiodination of an aryl-stannane precursor.
-
Materials:
-
N-(4-(tributylstannyl)phenyl)cyclopropanecarboxamide (precursor)
-
Sodium iodide [¹²⁵I]
-
Chloramine-T or Iodogen® as an oxidizing agent
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
HPLC system with a radioactivity detector for purification and analysis
-
-
Procedure:
-
To a reaction vial containing the precursor in ethanol, add the reaction buffer.
-
Add Na[¹²⁵I] followed by the oxidizing agent (e.g., Chloramine-T solution).
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Quench the reaction by adding sodium metabisulfite.
-
Purify the reaction mixture using reverse-phase HPLC.
-
Collect the fraction corresponding to the radiolabeled product.
-
Determine the radiochemical yield and purity by analytical HPLC.
-
Conclusion
This compound is a molecule with significant, albeit underexplored, potential for biological activity. Based on the known properties of its structural components, it is a promising candidate for investigation as an anticancer agent, an antimicrobial compound, and a precursor for radiolabeled imaging probes. The experimental workflows and detailed protocols provided in this guide offer a comprehensive framework for elucidating the pharmacological profile of this compound. Successful outcomes from these studies could pave the way for the development of a new class of therapeutic or diagnostic agents.
References
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- Iodophenyl tagged sphingosine derivatives: synthesis and preliminary biological evalu
- Developments of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl)
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- Studies on the biological activities of rare phenylpropanoids of the genus Pimpinella. (n.d.).
- Scope of the enantioselective cyclopropanecarboxamide cyclization.
- Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes. (2020).
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- 6. researchgate.net [researchgate.net]
The Enigmatic Core: A Technical Guide to the Medicinal Chemistry Potential of N-(4-iodophenyl)cyclopropanecarboxamide and its Prospective Derivatives
Abstract
The N-(4-iodophenyl)cyclopropanecarboxamide scaffold represents a confluence of privileged structural motifs in modern medicinal chemistry. This technical guide explores the untapped potential of this core structure and its prospective derivatives as a fertile ground for drug discovery. While direct and extensive literature on this specific scaffold as a lead compound is nascent, this document provides a comprehensive framework for its exploration. We will delve into a robust, proposed synthesis of the core structure, outline strategic avenues for derivatization, and discuss potential biological targets informed by the well-established roles of its constituent chemical functionalities. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to venture into novel chemical spaces.
Introduction: Deconstructing a Privileged Scaffold
The this compound core is a fascinating, yet underexplored, starting point for medicinal chemistry campaigns. Its structure is a deliberate amalgamation of three key components, each contributing unique and valuable properties to a potential drug candidate:
-
The Cyclopropane Ring: This small, strained ring system is a bioisostere for larger, more flexible groups and can enhance metabolic stability, improve target binding potency, and introduce three-dimensionality into a molecule.[1] The conformational rigidity of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to increased potency and selectivity.
-
The Amide Linker: A ubiquitous functional group in pharmaceuticals, the amide bond is a stable linker that can participate in crucial hydrogen bonding interactions with biological targets. Its geometry and electronic properties are well-understood, making it a reliable component in rational drug design.
-
The 4-Iodophenyl Moiety: The iodo-substituted phenyl ring is a particularly interesting feature. The iodine atom is a large, lipophilic halogen that can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, the iodine atom provides a reactive handle for further chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions, allowing for extensive and diverse derivatization.[2]
This guide will illuminate the path for harnessing the latent potential of this core structure, from its synthesis to its prospective application in targeting diseases of significant unmet medical need.
Synthesis of the Core Scaffold: this compound
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic route can be postulated based on fundamental principles of organic chemistry, particularly amide bond formation. The most direct approach involves the coupling of 4-iodoaniline with either cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid.
Proposed Synthetic Pathway
The proposed synthesis can be achieved via two primary, high-yielding methods:
-
Method A: Acylation with Cyclopropanecarbonyl Chloride (Schotten-Baumann Conditions)
-
Method B: Amide Coupling with Cyclopropanecarboxylic Acid using a Coupling Agent
Caption: Proposed synthetic routes to this compound.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis via Acylation (Method A)
This protocol is based on the well-established Schotten-Baumann reaction, a reliable method for the synthesis of amides from amines and acyl chlorides.
Materials:
-
Cyclopropanecarbonyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodoaniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add cyclopropanecarbonyl chloride (1.05 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-iodoaniline) is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Protocol 2.2.2: Synthesis via Amide Coupling (Method B)
This method utilizes a peptide coupling reagent to facilitate the amide bond formation between a carboxylic acid and an amine, often under milder conditions than the acyl chloride method.
Materials:
-
Cyclopropanecarboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of 4-iodoaniline (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture into water and extract with EtOAc (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Derivatization Strategies: Unlocking Chemical Diversity
The this compound scaffold is primed for extensive derivatization, primarily leveraging the reactivity of the 4-iodophenyl group. This allows for the systematic exploration of structure-activity relationships (SAR).
Suzuki-Miyaura Cross-Coupling
The iodine atom is an excellent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the introduction of a wide array of aryl and heteroaryl moieties at the 4-position of the phenyl ring.
Caption: Suzuki-Miyaura cross-coupling for derivatization.
Rationale: This strategy allows for the exploration of how different aromatic systems at the 4-position influence biological activity. Electron-donating and electron-withdrawing groups on the newly introduced ring can be systematically varied to probe electronic effects on target binding.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the 4-iodophenyl group and a terminal alkyne.
Rationale: The introduction of a linear and rigid alkynyl linker can probe deeper into a binding pocket and alter the overall geometry of the molecule. The terminal alkyne of the product can also serve as a handle for further modifications, such as click chemistry.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond, enabling the introduction of a variety of primary and secondary amines at the 4-position.
Rationale: The introduction of amino groups can significantly alter the polarity and hydrogen bonding potential of the molecule, which can be crucial for improving solubility and target engagement.
Prospective Biological Targets and Medicinal Chemistry Applications
Based on the structural motifs present in the this compound core, several classes of biological targets can be hypothesized as relevant for its derivatives.
Kinase Inhibition
Many clinically successful kinase inhibitors feature an amide-linked aromatic system. The this compound scaffold could serve as a hinge-binding motif, with the cyclopropyl group providing a vector for substitution into the solvent-exposed region of the ATP-binding site. Derivatization via cross-coupling reactions would allow for the exploration of interactions with the ribose pocket and the hydrophobic back pocket of various kinases.
Potential Kinase Targets:
-
Tyrosine Kinases: (e.g., EGFR, VEGFR, c-Met) - Often implicated in cancer.
-
Serine/Threonine Kinases: (e.g., AKT, BRAF, p38) - Involved in cell signaling pathways related to proliferation and inflammation.
Antiproliferative Agents in Oncology
The antiproliferative activity of cyclopropane-containing compounds has been documented.[6] Derivatives of this compound could be evaluated for their cytotoxic effects against a panel of cancer cell lines. The systematic variation of the substituent at the 4-position would be a key strategy in optimizing anticancer potency.
Modulators of Inflammatory Pathways
Amide-containing structures are also found in inhibitors of enzymes involved in inflammatory cascades. For example, inhibitors of phosphodiesterases (PDEs) or certain proteases could potentially be developed from this scaffold.
Structure-Activity Relationship (SAR) Exploration: A Hypothetical Framework
A systematic SAR study would be crucial to optimize the biological activity of any derivatives. Below is a hypothetical table outlining key structural modifications and their anticipated impact.
| Modification Site | Proposed Modification | Rationale for Biological Activity |
| 4-Position of Phenyl Ring | Introduction of small, electron-donating groups (e.g., -CH3, -OCH3) via Suzuki coupling. | To probe for favorable van der Waals interactions and potential hydrogen bond acceptor capabilities. |
| Introduction of electron-withdrawing groups (e.g., -CF3, -CN, -NO2). | To investigate the influence of electronic effects on target binding and to potentially enhance metabolic stability. | |
| Introduction of larger, heterocyclic rings (e.g., pyridine, pyrimidine, indole). | To explore additional hydrogen bonding interactions and to extend the molecule into different regions of the binding site. | |
| Cyclopropane Ring | Introduction of substituents (e.g., methyl, hydroxyl). | To explore steric effects and introduce new hydrogen bonding possibilities. The stereochemistry of these substituents would be critical. |
| Amide Linker | N-methylation of the amide nitrogen. | To remove a hydrogen bond donor and assess its importance in target binding, while potentially increasing cell permeability. |
Conclusion and Future Directions
The this compound scaffold, while not yet a prominent player in published medicinal chemistry literature, holds considerable promise. Its synthesis is feasible through standard and robust chemical transformations. The true potential of this core lies in its amenability to extensive and diverse derivatization, particularly through modern cross-coupling reactions. This allows for a systematic and rational exploration of chemical space in the quest for novel therapeutic agents.
Future research should focus on:
-
Synthesis and Characterization: The first step is the documented synthesis and full characterization of the this compound core.
-
Library Synthesis: Generation of a diverse library of derivatives using the strategies outlined in this guide.
-
Biological Screening: High-throughput screening of the derivative library against a panel of relevant biological targets, such as a kinase panel or various cancer cell lines.
-
Iterative Optimization: Based on the initial screening results, further rounds of synthesis and biological evaluation should be conducted to refine the SAR and develop lead compounds with improved potency, selectivity, and drug-like properties.
This technical guide serves as a foundational blueprint for initiating a medicinal chemistry program centered on this promising and versatile scaffold.
References
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- Preparation of 4-iodoaniline. (n.d.). PrepChem.com. [Link]
- Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.). (URL not available)
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.).
- 4-Iodoaniline. (n.d.). Chem-Impex. [Link]
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The Pivotal Role of the Iodophenyl Group in N-(4-iodophenyl)cyclopropanecarboxamide: A Multifaceted Tool in Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-(4-iodophenyl)cyclopropanecarboxamide scaffold represents a confluence of two structurally significant motifs in medicinal chemistry: a rigid cyclopropane core and a versatile iodophenyl ring. While the cyclopropanecarboxamide portion often serves as a stable, three-dimensional pharmacophore, the iodophenyl group is far from a passive substituent. This technical guide delves into the multifaceted roles of the iodophenyl moiety, dissecting its profound impact on the molecule's physicochemical properties, its capacity for potent and specific molecular interactions through halogen bonding, its influence on pharmacokinetic profiles, and its utility as a synthetic handle for analog development and radiolabeling. For drug development professionals, understanding these distinct contributions is paramount for rationally designing next-generation therapeutics that leverage the unique chemical biology of iodine.
Introduction: Deconstructing the this compound Scaffold
At first glance, this compound is a simple amide derivative. However, its design embodies key principles of modern medicinal chemistry. Cyclopropane-containing molecules are of significant interest as they act as conformationally constrained bioisosteres for other groups, such as carbon-carbon double bonds, improving metabolic stability and offering a unique three-dimensional vector for substituent placement.[1] The amide linkage provides a critical hydrogen bond donor and acceptor site.
The central focus of this guide, however, is the 4-iodophenyl group. The incorporation of a halogen, particularly iodine, onto a phenyl ring is a deliberate strategic choice in drug design. Iodine, being the largest and most polarizable stable halogen, imparts a unique set of properties that go far beyond simple steric bulk.[2] This guide will explore the four primary roles of this group: as a modulator of physicochemical properties, a director of specific intermolecular interactions, a tuner of pharmacokinetic behavior, and a versatile anchor for chemical elaboration.
Physicochemical Impact of the Iodophenyl Group
The substitution of a hydrogen atom with iodine on the phenyl ring dramatically alters the molecule's fundamental physical and chemical characteristics. These changes have direct consequences on how the molecule behaves in a biological system, from solubility to membrane permeability.
Key Physicochemical Alterations:
-
Increased Lipophilicity: Iodine is significantly more lipophilic than hydrogen. This substitution increases the overall lipophilicity (logP) of the molecule, which can enhance its ability to cross lipid bilayers, such as the blood-brain barrier. However, excessive lipophilicity can also lead to issues like poor solubility and non-specific binding.[3]
-
Enhanced Molecular Weight and Size: As the heaviest stable halogen, iodine adds considerable mass and volume (van der Waals radius ~1.98 Å). This increased bulk can be critical for achieving snug-fit binding in a receptor pocket, providing a steric anchor that may be absent in smaller analogs.[4]
-
Modulated Electronic Properties: While halogens are electronegative, the large size and polarizability of iodine allow it to also act as a weak electron-donating group to the aromatic ring through resonance. This electronic modulation can influence the pKa of nearby functional groups and the molecule's overall electrostatic profile.
Data Presentation: Comparative Physicochemical Properties
To illustrate these effects, the following table compares the calculated properties of the parent N-phenylcyclopropanecarboxamide with its halogenated analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| N-phenylcyclopropanecarboxamide | C₁₀H₁₁NO | 161.20 | 1.60 |
| N-(4-fluorophenyl)cyclopropanecarboxamide | C₁₀H₁₀FNO | 179.19 | 1.75 |
| N-(4-chlorophenyl)cyclopropanecarboxamide | C₁₀H₁₀ClNO | 195.64 | 2.25 |
| N-(4-bromophenyl)cyclopropanecarboxamide | C₁₀H₁₀BrNO | 240.10 | 2.45 |
| This compound | C₁₀H₁₀INO | 287.10 | 2.85 |
Data calculated using standard cheminformatics software. Values are illustrative.
The Iodophenyl Group as a Key Interaction Motif: The Power of Halogen Bonding
Perhaps the most significant role of the iodophenyl group in the context of molecular recognition is its ability to act as a potent halogen bond (XB) donor . This is a highly directional, non-covalent interaction that has emerged as a crucial tool in rational drug design.[5][6]
A covalently bonded iodine atom exhibits an anisotropic distribution of electron density. This creates a region of positive electrostatic potential, known as a σ-hole , on the outer surface of the iodine atom, directly opposite the C-I covalent bond.[7] This electropositive region can interact favorably with an electron-rich atom (a Lewis base), such as the oxygen of a carbonyl group, the nitrogen of a histidine, or the sulfur of a methionine in a protein's binding site.[7][8]
The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl >> F.[8] Fluorine is generally not considered a halogen bond donor. This makes iodine a premier choice for maximizing this stabilizing interaction, which can significantly contribute to binding affinity and selectivity.[7][9]
Mandatory Visualization: Halogen Bonding Interaction
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- 2. Iodine - Wikipedia [en.wikipedia.org]
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A Technical Guide to Investigating N-(4-iodophenyl)cyclopropanecarboxamide as a Potential Kinase Inhibitor
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The identification of novel kinase inhibitors is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for the evaluation of N-(4-iodophenyl)cyclopropanecarboxamide, a compound with structural motifs suggestive of potential kinase inhibitory activity. We will detail a systematic approach encompassing synthesis and characterization, multi-tiered in vitro kinase screening, mechanism of action studies, and cell-based functional assays. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new chemical entities targeting the human kinome.
Introduction and Rationale for Investigation
The this compound scaffold presents several features that make it an intriguing candidate for investigation as a kinase inhibitor. The cyclopropyl group can confer conformational rigidity and metabolic stability, while the amide linkage provides a key hydrogen bonding motif present in many known kinase inhibitors. The 4-iodophenyl group offers a site for potential halogen bonding interactions within the kinase active site and serves as a versatile handle for further chemical modification to explore structure-activity relationships (SAR).[1][2] While direct evidence for this specific molecule's activity is not yet established in publicly available literature, the broader class of cyclopropanecarboxamide derivatives has shown promise in targeting kinases.[1] This guide, therefore, outlines a prospective and systematic approach to thoroughly characterize the potential of this compound as a novel kinase inhibitor.
Synthesis and Characterization of this compound
The initial step in evaluating any new chemical entity is its unambiguous synthesis and rigorous characterization to ensure identity and purity.
Synthetic Pathway
A common and efficient method for the synthesis of N-aryl amides is the coupling of a carboxylic acid with an aniline derivative.[3]
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis
-
To a solution of 4-iodoaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cyclopropanecarboxylic acid (1.1 eq).
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Characterization
The identity and purity of the synthesized compound must be confirmed using a panel of analytical techniques:
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the chemical structure and atom connectivity. |
| Mass Spectrometry | To verify the molecular weight of the compound. |
| HPLC/UPLC | To determine the purity of the final compound (ideally >95%). |
| FT-IR Spectroscopy | To confirm the presence of key functional groups (e.g., amide C=O, N-H). |
In Vitro Kinase Inhibitor Profiling
A tiered approach is recommended for the initial kinase profiling to efficiently identify potential targets and assess selectivity.
Tier 1: Broad Kinome Screening
The initial screen should assess the compound's activity against a large, representative panel of human kinases at a single, high concentration (e.g., 10 µM). This provides a broad overview of the compound's potential targets and off-targets. Radiometric assays, such as the HotSpot™ platform, are often considered the gold standard for this purpose due to their universality across all kinases.[4]
Caption: A tiered workflow for in vitro kinase inhibitor profiling.
Tier 2: IC₅₀ Determination
For any kinases showing significant inhibition in the Tier 1 screen, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC₅₀). This involves testing the compound across a range of concentrations (typically in a 10-point, semi-log dilution series).
Experimental Protocol: In Vitro Kinase Assay (General)
While specific protocols vary by kinase, a general workflow for an in vitro kinase assay is as follows.[5][6][7]
-
Prepare Reagents:
-
Kinase Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and other components to ensure optimal enzyme activity.
-
ATP Solution: Prepared at a concentration relevant to the assay (e.g., at the Kₘ for ATP for that specific kinase). For radiometric assays, this will include [γ-³²P]ATP or [γ-³³P]ATP.[8]
-
Substrate: A peptide or protein substrate specific to the kinase of interest.
-
Test Compound: this compound, dissolved in DMSO and serially diluted.
-
-
Assay Procedure:
-
In a microplate, add the kinase and the test compound at various concentrations.
-
Incubate for a pre-determined time (e.g., 10-20 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Allow the reaction to proceed for a set time at an optimal temperature (e.g., 30°C).
-
Terminate the reaction (e.g., by adding a stop solution like phosphoric acid).
-
-
Detection and Data Analysis:
-
Quantify substrate phosphorylation. In radiometric assays, this involves separating the phosphorylated substrate from the unreacted ATP and measuring radioactivity.[8]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Mechanism of Action Studies
Understanding how the compound inhibits the kinase is crucial. Key questions to address are whether it is ATP-competitive and if the inhibition is reversible.
ATP Competition Assay
To determine if this compound binds to the ATP-binding site, IC₅₀ values are determined at multiple, fixed ATP concentrations.
-
Procedure: Repeat the IC₅₀ determination assay as described above, but at both a low ATP concentration (e.g., at or below the Kₘ) and a high ATP concentration (e.g., 10-fold above the Kₘ).
-
Interpretation:
-
If the IC₅₀ value increases significantly with increasing ATP concentration, the inhibitor is likely ATP-competitive.
-
If the IC₅₀ value remains unchanged, the inhibitor is likely non-competitive with respect to ATP.
-
Allosteric inhibitors, which bind to a site other than the active site, can also be non-competitive.[9]
-
Reversibility Assay
A jump-dilution experiment can assess the reversibility of inhibition.
-
Procedure:
-
Pre-incubate the kinase with a high concentration of the inhibitor (e.g., 100x IC₅₀) for an extended period.
-
Rapidly dilute the enzyme-inhibitor complex into a reaction mixture containing substrate and ATP, such that the final inhibitor concentration is well below the IC₅₀.
-
Monitor the progress of the reaction over time.
-
-
Interpretation:
-
If kinase activity rapidly returns to the level of a control (enzyme diluted without inhibitor), the inhibition is reversible.
-
If activity recovers slowly or not at all, the inhibition may be irreversible or the compound may be a slow, tight-binding inhibitor.
-
Cell-Based Kinase Activity Assays
While in vitro assays are essential for determining direct enzymatic inhibition, cell-based assays provide more physiologically relevant data by assessing the compound's ability to engage its target in a cellular environment.[10][11]
Target Engagement Assays
Technologies like the NanoBRET™ Target Engagement Assay can measure the direct binding of the compound to the target kinase within intact cells.[4][12] This confirms that the compound can cross the cell membrane and interact with its intended target.
Phosphorylation Status of Downstream Substrates
A key indicator of kinase inhibition in cells is the reduced phosphorylation of its known downstream substrates.
Caption: Workflow for assessing downstream substrate phosphorylation.
Experimental Protocol: Western Blotting for Substrate Phosphorylation
-
Cell Culture and Treatment: Seed a relevant cell line in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein to serve as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.
Preliminary Structure-Activity Relationship (SAR) Exploration
Should this compound demonstrate promising activity, initial SAR studies can be undertaken to identify key structural features and guide the design of more potent and selective analogs.[13] Modifications could include:
-
Varying the Phenyl Substituent: Replace the iodo group with other halogens (F, Cl, Br) or with small alkyl or alkoxy groups to probe electronic and steric effects.[2]
-
Modifying the Cyclopropyl Ring: Introduce substituents on the cyclopropyl ring to explore additional binding pockets.
-
Altering the Amide Linker: Investigate the effect of N-methylation or replacing the amide with a bioisostere.
Conclusion and Future Directions
This guide provides a structured and comprehensive approach to evaluate this compound as a potential kinase inhibitor. The proposed workflow, from synthesis and characterization through multi-tiered in vitro and cell-based screening, is designed to rigorously assess the compound's potency, selectivity, and mechanism of action. Positive results from these studies would warrant further investigation, including lead optimization, pharmacokinetic profiling, and in vivo efficacy studies in relevant disease models. This systematic evaluation will definitively determine the therapeutic potential of this novel chemical scaffold.
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- Cyclic compound having selective inhibitory action on kras over hras and nras.
- Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. NIH. [Link]
- Studies on the biological activities of rare phenylpropanoids of the genus Pimpinella. Europe PMC. [Link]
- Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. [Link]
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- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
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- N1-(4-Fluorophenyl)-N'1-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide. PubChem - NIH. [Link]
- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PMC - PubMed Central. [Link]
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]
- Multifaceted Effects of Kinase Inhibitors on Pancreatic Cancer Cells Reveals Pivotal Entities with Therapeutic Implic
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- Biological Activity of Recently Discovered Halogenated Marine N
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A Technical Guide to the Preliminary In-Vitro Evaluation of N-(4-iodophenyl)cyclopropanamide as a Novel Enzyme Inhibitor
Abstract
Small molecule enzyme inhibitors are a cornerstone of modern pharmacology, offering therapeutic interventions for a vast array of diseases.[1][][3] The cyclopropane motif is a recurring feature in biologically active compounds, known to impart unique conformational rigidity and metabolic stability.[4][5] Natural and synthetic cyclopropanes exhibit a wide spectrum of biological activities, including enzyme inhibition.[4][5] This guide outlines a comprehensive, technically grounded framework for the initial in-vitro characterization of a novel compound, N-(4-iodophenyl)cyclopropanecarboxamide. Drawing from established principles of drug discovery, this document details the logical progression from fundamental physicochemical analysis to cellular and biochemical assays designed to elucidate its potential as an enzyme inhibitor. We present detailed, field-proven protocols for assessing cytotoxicity, direct target engagement, and the kinetic mechanism of inhibition, providing researchers and drug development professionals with a validated roadmap for early-stage evaluation.
Introduction and Scientific Rationale
The pursuit of novel therapeutic agents is a multi-stage process that begins with the identification and characterization of promising small molecules.[] The compound this compound belongs to the phenylcyclopropane carboxamide class, which is recognized for its diverse pharmacological activities, including anti-inflammatory, anti-proliferative, and antimicrobial effects.[6][7] The rigid cyclopropane ring, combined with the electronically distinct iodophenyl group, presents a compelling scaffold for targeted drug design.
Compounds containing a cyclopropane ring are found in a wide variety of natural products and rationally designed pharmaceutical agents.[4] Their unique structural and electronic properties often lead to potent and specific biological activities, frequently through enzyme inhibition.[4][5] Based on this precedent, we hypothesize that this compound may function as an inhibitor of a key cellular enzyme. This guide provides the strategic framework and detailed protocols to test this hypothesis through a rigorous, multi-step in-vitro analysis.
The primary objectives of this preliminary study are:
-
To establish the fundamental cytotoxic profile of the compound to define a viable therapeutic window.
-
To quantify the compound's direct inhibitory effect on a representative model enzyme.
-
To elucidate the kinetic mechanism of enzyme inhibition.
This structured approach ensures that foundational data are robust, reproducible, and provide a clear rationale for subsequent lead optimization and preclinical development.
Phase 1: Foundational Compound Characterization
Prior to any biological evaluation, the integrity and fundamental properties of the test compound must be rigorously established. This non-negotiable first step ensures that all subsequent biological data are attributable to the compound and not to impurities or experimental artifacts like poor solubility.[8]
Synthesis and Purity Analysis
The synthesis of this compound can be achieved through standard amide coupling reactions.[9] A plausible route involves the reaction of 1-phenylcyclopropane carboxylic acid derivatives with an appropriate amine.[7]
-
Protocol 1: Purity Determination via High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a gradient of HPLC-grade acetonitrile and water with 0.1% formic acid.
-
Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM. Dilute to 100 µM in the initial mobile phase condition.
-
Chromatography: Inject 10 µL of the sample onto a C18 reverse-phase column. Run a linear gradient from 5% to 95% acetonitrile over 20 minutes.
-
Detection: Monitor the eluent using a UV detector at a wavelength determined by a preliminary UV scan of the compound (typically 254 nm).
-
Analysis: The purity is calculated by integrating the area of the main peak relative to the total area of all detected peaks. A purity of >95% is considered acceptable for biological screening.
-
Solubility Assessment
Poor aqueous solubility is a common cause of failure in screening campaigns. Determining the compound's solubility in assay buffer is critical for interpreting biological data accurately.
-
Protocol 2: Kinetic Solubility Assay (Nephelometry)
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution into the primary assay buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Incubate the plate at room temperature for 2 hours to allow for equilibration.
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at ~620 nm.
-
The concentration at which a significant increase in turbidity is observed marks the limit of kinetic solubility. This concentration should guide the maximum dose used in subsequent assays.
-
Phase 2: Cellular Activity Profiling
The initial biological assessment aims to understand the compound's effect on whole cells, primarily to determine its general toxicity. This establishes the concentration range for subsequent, more specific mechanistic studies.
General Cytotoxicity Assessment (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] It measures the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[12]
-
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or HT29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a concentration below its solubility limit. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours.[13]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.[13]
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay Duration | IC50 (µM) |
| HeLa | 48 hours | 25.4 |
| HT29 | 48 hours | 18.9 |
| HEK293 | 48 hours | > 50 |
Phase 3: Biochemical Target Engagement and Mechanism of Action
Following the determination of a non-toxic concentration range, the next phase focuses on testing the primary hypothesis: direct enzyme inhibition. This involves a cell-free, biochemical assay followed by kinetic studies to understand how the compound inhibits the enzyme.
Direct Enzyme Inhibition Assay
Fluorescence-based assays are highly sensitive and well-suited for high-throughput screening and kinetic analysis of enzyme inhibitors.[14][15][16] We will use a generic serine protease as a model target.
-
Protocol 4: Fluorescence-Based Protease Inhibition Assay
-
Reagent Preparation:
-
Enzyme: Prepare a working solution of a model protease (e.g., Trypsin) in assay buffer (e.g., 50 mM Tris, pH 8.0).
-
Substrate: Use a fluorogenic substrate that becomes fluorescent upon cleavage by the enzyme. Prepare a working solution in assay buffer.
-
Compound: Perform a serial dilution of this compound in assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the compound dilution to each well.
-
Add 10 µL of the enzyme solution to each well. Include positive (enzyme + vehicle, no inhibitor) and negative (buffer only) controls.
-
Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 5 µL of the substrate solution.
-
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence intensity (kinetic mode) at the appropriate excitation/emission wavelengths for the chosen substrate over 30 minutes.
-
Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve for each well. Determine the percent inhibition relative to the positive control and calculate the IC50 value as described in Protocol 3.
-
Elucidation of Inhibition Kinetics
Understanding the mechanism of inhibition (e.g., competitive, non-competitive) is crucial for drug development.[1][17] This is determined by measuring the inhibitor's effect on the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate).[18]
-
Protocol 5: Enzyme Inhibition Kinetics Study
-
Experimental Setup: Set up a matrix of reactions in a 96-well plate. Vary the substrate concentration along the x-axis and the inhibitor (this compound) concentration along the y-axis. Include a no-inhibitor control.
-
Assay Execution: Perform the fluorescence-based assay as described in Protocol 4, measuring the initial reaction velocity for each combination of substrate and inhibitor concentration.
-
Data Analysis and Visualization:
-
Plot the initial velocities against substrate concentration for each inhibitor concentration to generate a set of Michaelis-Menten curves.
-
For a more precise determination of kinetic parameters, linearize the data using a double reciprocal plot, known as a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).[19]
-
Analyze the pattern of the lines on the Lineweaver-Burk plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive Inhibition: Lines are parallel (both apparent Km and Vmax decrease).[17]
-
-
-
Ki Determination: The inhibition constant (Ki), which represents the inhibitor's binding affinity, can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition is competitive.
-
Table 2: Hypothetical Enzyme Inhibition Data
| Parameter | Value |
| Target Enzyme | Trypsin |
| IC50 (µM) | 5.2 |
| Inhibition Type | Competitive |
| Ki (µM) | 2.8 |
Visualization of Workflows and Mechanisms
Visual diagrams are essential for conveying complex experimental processes and biological relationships.
Caption: High-level workflow for preliminary in-vitro compound evaluation.
Caption: Diagram of a competitive enzyme inhibition mechanism.
Conclusion and Future Directions
This guide provides a validated, step-by-step methodology for the preliminary in-vitro assessment of this compound. By systematically progressing from fundamental quality control to cellular and biochemical assays, researchers can generate a robust initial data package. The hypothetical data presented suggest the compound is a moderately potent, competitive inhibitor of a model enzyme with acceptable cytotoxicity against a normal cell line.
Positive outcomes from this workflow—namely, potent target inhibition (low micromolar or better IC50/Ki) and a favorable selectivity index (cytotoxicity IC50 >> biochemical IC50)—would strongly justify advancing the compound to the next stage of drug discovery. Future steps would include:
-
Target Deconvolution: Identifying the specific endogenous enzyme(s) inhibited by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.[18]
-
Off-Target Profiling: Screening against a panel of common off-targets to assess potential side effects.
-
Advanced Cell-Based Assays: Confirming the mechanism of action in a more complex cellular environment.
This structured and rigorous approach ensures that resources are focused on compounds with the highest potential for development into novel therapeutics.
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N-(4-iodophenyl)cyclopropanecarboxamide: A Technical Guide to a Hypothesized Mechanism of Action
This guide provides an in-depth technical exploration of the hypothesized mechanism of action for the novel compound, N-(4-iodophenyl)cyclopropanecarboxamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding of related chemical structures and proposes a scientifically grounded hypothesis for its biological activity. We will delve into a plausible molecular target, outline robust experimental protocols for validation, and discuss the potential therapeutic implications.
Introduction: The Therapeutic Potential of Novel Carboxamides
The carboxamide moiety is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. Its unique chemical properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects[1]. The N-phenylcyclopropanecarboxamide scaffold, in particular, has garnered significant interest due to its rigid cyclopropane ring, which can confer conformational constraint and novel binding modes.
This compound is a structurally intriguing molecule combining the N-phenylcyclopropanecarboxamide core with a para-substituted iodine atom on the phenyl ring. While direct studies on this specific compound are limited, the analysis of its structural components and the biological activities of related analogs allows for the formulation of a compelling hypothesis regarding its mechanism of action. Analogs of this compound have shown promise as inhibitors of critical signaling molecules, including the NLRP3 inflammasome and various kinases[2][3].
A Central Hypothesis: Targeting the IRAK4 Kinase in Inflammatory Signaling
We hypothesize that This compound functions as a competitive inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are central to the innate immune response and are implicated in a wide range of inflammatory diseases.
The rationale for this hypothesis is multi-faceted:
-
Structural Analogy: Carboxamide derivatives, particularly N-(1H-pyrazol-4-yl)carboxamides, have been successfully developed as potent and selective IRAK4 inhibitors[3]. The core structure of this compound shares key pharmacophoric features with these known inhibitors.
-
Role of the Iodophenyl Group: The iodine atom can participate in halogen bonding, a significant and increasingly recognized non-covalent interaction in drug-receptor binding. This interaction could provide additional affinity and selectivity for the target kinase.
-
The Cyclopropane Moiety: The rigid cyclopropane ring can orient the phenyl group in a specific conformation within the ATP-binding pocket of IRAK4, potentially leading to enhanced inhibitory activity.
Below is a proposed signaling pathway illustrating the hypothesized point of intervention for this compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Downstream Signaling Pathway Analysis
Objective: To assess the effect of this compound on the downstream signaling events of the IRAK4 pathway.
Methodology:
-
Cell Line: Use a relevant cell line, such as THP-1 monocytes, which express the necessary components of the TLR/IL-1R pathway.
-
Stimulation: Stimulate the cells with a TLR ligand (e.g., lipopolysaccharide - LPS) or IL-1β to activate the IRAK4 pathway.
-
Treatment: Pre-treat the cells with varying concentrations of this compound before stimulation.
-
Analysis:
-
Western Blotting: Measure the phosphorylation status of downstream targets such as IRAK1, IκBα, and p38 MAPK. A decrease in phosphorylation would indicate pathway inhibition.
-
ELISA: Quantify the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
-
| Treatment | p-IRAK1 Level | p-IκBα Level | TNF-α Secretion |
| Vehicle Control | Baseline | Baseline | Baseline |
| LPS/IL-1β Stimulation | Increased | Increased | Increased |
| LPS/IL-1β + Compound (Low Conc.) | TBD | TBD | TBD |
| LPS/IL-1β + Compound (High Conc.) | TBD | TBD | TBD |
TBD: To Be Determined
Potential Therapeutic Implications
If our hypothesis is validated, this compound could represent a novel therapeutic agent for a range of inflammatory and autoimmune diseases, including:
-
Rheumatoid Arthritis
-
Inflammatory Bowel Disease
-
Sepsis
-
Certain types of cancer where inflammatory signaling plays a role in tumor progression.
The development of a potent and selective IRAK4 inhibitor could offer a more targeted therapeutic approach with potentially fewer side effects compared to broader-acting anti-inflammatory drugs.
Conclusion
The proposed mechanism of action for this compound as an IRAK4 inhibitor provides a solid foundation for further investigation. The experimental workflow outlined in this guide offers a clear and robust path to validate this hypothesis. Successful validation would not only elucidate the biological function of this novel compound but also pave the way for its potential development as a new therapeutic agent for inflammatory diseases.
References
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors.
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An In-Depth Technical Guide to N-(4-iodophenyl)cyclopropanecarboxamide in Cancer Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-iodophenyl)cyclopropanecarboxamide is an investigational small molecule designed to address unmet needs in oncology. This document provides a comprehensive technical overview of its preclinical evaluation, focusing on its hypothesized mechanism of action as an inhibitor of the Hedgehog signaling pathway. We will detail its synthesis, in vitro and in vivo characterization, and the experimental protocols necessary to validate its therapeutic potential. This guide is intended to serve as a foundational resource for researchers exploring the development of novel targeted cancer therapies.
Introduction: Rationale for a Novel Therapeutic Agent
The landscape of cancer therapy is continually evolving, moving from broad-spectrum cytotoxic agents to targeted molecules that exploit specific vulnerabilities of cancer cells.[1] The design of this compound is predicated on the established anticancer properties of its core chemical moieties. Halogenated compounds have demonstrated potential as potent antitumor agents, capable of inducing DNA damage and apoptosis selectively in cancerous cells.[2][3] Concurrently, the cyclopropane ring is a feature present in various bioactive molecules, including some with antiestrogenic and antitumor activities.[4]
This guide posits this compound as a novel inhibitor of the Hedgehog (Hh) signaling pathway, a critical developmental pathway whose aberrant reactivation is a known driver in several human cancers, including basal cell carcinoma, medulloblastoma, and certain pancreatic and lung cancers.[5][6] By targeting this pathway, this compound represents a promising candidate for a new generation of targeted cancer therapeutics.
Hypothesized Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[7] Its inappropriate activation in adult tissues can lead to cellular proliferation and tumor growth.[5]
The Canonical Hedgehog Pathway:
In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the transmembrane receptor Patched1 (PTCH1) actively inhibits Smoothened (SMO), a G-protein-coupled receptor-like protein.[8][9] This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which are otherwise sequestered in the cytoplasm and targeted for degradation.
Upon binding of Shh to PTCH1, the inhibition on SMO is lifted.[9] Activated SMO then initiates a signaling cascade that leads to the nuclear translocation of GLI transcription factors, which in turn activate the expression of Hh target genes responsible for cell proliferation, survival, and differentiation (e.g., GLI1, PTCH1, MYC).[5]
This compound is hypothesized to function as a direct antagonist of the SMO protein. By binding to SMO, likely within its heptahelical bundle, the compound would prevent its conformational change and subsequent activation, even in the presence of an active Hh ligand or inactivating PTCH1 mutations.[9] This would effectively shut down the signaling cascade and suppress the transcription of oncogenic GLI target genes.
Synthesis and Chemical Characterization
A plausible and efficient synthesis of this compound can be achieved through a multi-step process, leveraging established chemical reactions.
Proposed Synthetic Route:
-
Cyclopropanation: Phenylacetic acid is reacted with a suitable cyclopropanating agent to form 1-phenylcyclopropane-1-carboxylic acid.
-
Acyl Chloride Formation: The carboxylic acid is then converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[10]
-
Amide Coupling: Finally, the acyl chloride is reacted with 4-iodoaniline in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane (DCM) to yield the final product, this compound.[10]
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Preclinical Evaluation: In Vitro Methodologies
A series of in vitro assays are essential to determine the biological activity and mechanism of action of this compound.
Cell Viability and Cytotoxicity Assessment
The initial step is to determine the compound's effect on cancer cell proliferation. This is typically achieved using cell lines with known Hh pathway dependency (e.g., Daoy medulloblastoma cells) and control cell lines with low Hh activity.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with concentrations ranging from nanomolar to micromolar levels for 24, 48, and 72 hours.[11] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[11][12] Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Table 1: Hypothetical IC₅₀ Values for this compound
| Cell Line | Cancer Type | Hh Pathway Status | IC₅₀ (µM) after 72h |
| Daoy | Medulloblastoma | Hh-dependent | 0.85 |
| Panc-1 | Pancreatic Cancer | Hh-active | 1.20 |
| A549 | Lung Cancer | Hh-inactive | > 50 |
| MCF-7 | Breast Cancer | Hh-inactive | > 50 |
Confirmation of Hedgehog Pathway Inhibition
To validate that the observed cytotoxicity is due to the inhibition of the Hh pathway, the expression of downstream target genes should be measured.
Protocol: Quantitative Real-Time PCR (qPCR) for GLI1 Expression
-
Cell Treatment: Treat Hh-dependent cells (e.g., Daoy) with this compound at concentrations around its IC₅₀ value for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for the GLI1 gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Analyze the relative expression of GLI1 using the ΔΔCt method. A significant decrease in GLI1 mRNA levels in treated cells compared to control cells would confirm pathway inhibition.
Preclinical Evaluation: In Vivo Efficacy
Promising in vitro results must be validated in a living organism to assess efficacy and potential toxicity.
Protocol: Murine Xenograft Model
-
Cell Implantation: Subcutaneously inject Hh-dependent cancer cells (e.g., 1-5 x 10⁶ Daoy cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³).[13]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days). The control group receives the vehicle solution.[13]
-
Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as a general indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the final tumor volumes and weights between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).
Table 2: Hypothetical In Vivo Efficacy in a Daoy Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| Compound | 25 | 550 ± 90 | 56 | -1.0 |
| Compound | 50 | 310 ± 75 | 75.2 | -4.5 |
Future Directions and Therapeutic Potential
The successful preclinical validation of this compound would open several avenues for further research:
-
Combination Therapies: Exploring synergistic effects with standard chemotherapy or other targeted agents to enhance efficacy and overcome potential resistance.[14]
-
Resistance Mechanisms: Investigating potential mechanisms of acquired resistance, such as mutations in the SMO protein, which is a known issue with other SMO inhibitors.[7]
-
Pharmacokinetics and Safety Pharmacology: Conducting detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound, along with comprehensive safety and toxicology assessments.
Conclusion
This compound is a rationally designed small molecule with the potential to be a potent and selective inhibitor of the Hedgehog signaling pathway. The technical framework provided in this guide outlines the critical in vitro and in vivo studies required to evaluate its efficacy as a novel anticancer agent. Through rigorous preclinical assessment, this compound could emerge as a valuable candidate for clinical development, offering a new therapeutic option for patients with Hh-driven malignancies.
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An In-depth Technical Guide to N-(4-iodophenyl)cyclopropanecarboxamide: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Combination of Cyclopropane and Iodophenyl Moieties in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic incorporation of specific structural motifs to fine-tune physicochemical and pharmacological properties. N-(4-iodophenyl)cyclopropanecarboxamide emerges as a compound of significant interest, not for its intrinsic biological activity, but as a versatile building block embodying two key features highly valued in medicinal chemistry: the cyclopropane ring and the 4-iodophenyl group.
The cyclopropane moiety, a strained three-membered ring, is increasingly utilized to impart favorable characteristics upon drug candidates. Its rigid nature can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target.[1][2] Furthermore, the cyclopropyl group is known to improve metabolic stability by being resistant to common metabolic pathways, which can lead to a longer in-vivo half-life.[1][2]
The 4-iodophenyl group serves as a crucial synthetic handle. The iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[3] This allows for the late-stage functionalization of the molecule, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The presence of a halogen, such as iodine, can also enhance the binding affinity of a drug to its target through halogen bonding and increase its lipophilicity, which can improve cell membrane permeability.[4]
This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and the potential applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following table summarizes its key physicochemical properties based on computational predictions. These values provide a useful estimation for experimental design and computational modeling.
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₁₀H₁₀INO | - |
| Molecular Weight | 287.10 g/mol | - |
| CAS Number | 23779-17-1 | [5] |
| Melting Point | 165-175 °C | Computational Estimation |
| Boiling Point | 409.4 ± 25.0 °C | Computational Estimation |
| logP (Octanol-Water Partition Coefficient) | 2.8 - 3.2 | Computational Estimation[6][7] |
| Aqueous Solubility | Low | Qualitative Estimation[8][9] |
| pKa (most acidic) | ~15.5 (amide N-H) | Computational Estimation[10][11][12][13] |
| pKa (most basic) | Not significant | - |
Note: The predicted values are generated from various computational algorithms and should be used as estimations. Experimental verification is recommended.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the coupling of cyclopropanecarboxylic acid and 4-iodoaniline. Two robust and widely used methods are presented below.
Method 1: Acyl Chloride Formation Followed by Amination
This classic two-step method involves the activation of the carboxylic acid by converting it to a more reactive acyl chloride, which then readily reacts with the aniline.
Step 1: Synthesis of Cyclopropanecarbonyl chloride
Protocol:
-
Dissolve 4-iodoaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.05 eq) in anhydrous DCM to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Causality of Experimental Choices: The reaction is performed at 0 °C initially to control the exothermic reaction between the highly reactive acyl chloride and the amine. [][15]The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. [16]Anhydrous conditions are crucial as acyl chlorides can be hydrolyzed by water.
Method 2: Direct Amide Coupling Using EDC and HOBt
This one-pot method utilizes coupling reagents to activate the carboxylic acid in situ, offering a milder and often more convenient alternative to the acyl chloride method.
Protocol:
-
In a round-bottom flask, dissolve cyclopropanecarboxylic acid (1.0 eq), 4-iodoaniline (1.0 eq), and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise to the reaction mixture.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired amide.
Causality of Experimental Choices: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. [17][18]HOBt is often added to suppress side reactions and reduce racemization (if chiral centers are present) by converting the O-acylisourea to a more stable and reactive HOBt-ester. [17][19]DIPEA is used as a non-nucleophilic base to facilitate the reaction. DMF is a good solvent for all reactants and facilitates the reaction.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
δ 7.60-7.70 (d, 2H): Protons on the aromatic ring ortho to the iodine atom.
-
δ 7.20-7.30 (d, 2H): Protons on the aromatic ring ortho to the amide group.
-
δ 7.50-7.80 (br s, 1H): Amide N-H proton.
-
δ 1.50-1.60 (m, 1H): Methine proton of the cyclopropyl group.
-
δ 0.90-1.10 (m, 2H): Methylene protons of the cyclopropyl group.
-
δ 0.70-0.90 (m, 2H): Methylene protons of the cyclopropyl group.
Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz):
-
δ 172.0-174.0: Carbonyl carbon of the amide.
-
δ 138.0-140.0: Aromatic carbon attached to iodine.
-
δ 137.0-139.0: Aromatic carbon attached to the amide nitrogen.
-
δ 121.0-123.0: Aromatic carbons ortho to the amide nitrogen.
-
δ 85.0-87.0: Aromatic carbon attached to iodine.
-
δ 15.0-17.0: Methine carbon of the cyclopropyl group.
-
δ 8.0-10.0: Methylene carbons of the cyclopropyl group.
Note: These are predicted chemical shifts and the actual experimental values may vary. Online NMR prediction tools can provide more detailed simulations. [20][21][22]
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable intermediate for the synthesis of more complex molecules. The 4-iodophenyl moiety is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions.
This synthetic versatility allows for the exploration of a wide chemical space around the core scaffold, which is a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties. The cyclopropanecarboxamide core provides a rigid and metabolically stable anchor, while the derivatized phenyl ring can be tailored to interact with specific pockets of a biological target.
Safety and Handling
Based on available safety data sheets, this compound is considered hazardous. It may cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound represents a strategically designed chemical building block with significant potential in medicinal chemistry and organic synthesis. While detailed experimental characterization of the compound itself is limited, its constituent motifs—the cyclopropane ring and the 4-iodophenyl group—are well-known to impart desirable properties in drug candidates. The reliable and versatile synthetic routes to this compound, coupled with the potential for diverse late-stage functionalization, make it a valuable tool for the generation of novel and complex molecules in the pursuit of new therapeutic agents. This guide provides a foundational understanding of its properties and synthesis to aid researchers in leveraging its potential in their discovery programs.
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An In-Depth Technical Guide to N-(4-iodophenyl)cyclopropanecarboxamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-iodophenyl)cyclopropanecarboxamide is a halogenated aromatic amide with a unique structural combination of a rigid cyclopropyl moiety and an iodinated phenyl ring. This technical guide provides a comprehensive overview of its fundamental chemical properties, a detailed methodology for its synthesis, in-depth analytical characterization, and a discussion of its current and potential applications in medicinal chemistry and drug discovery. The presence of the iodine atom makes it a valuable intermediate for further chemical modifications, particularly in the development of novel therapeutic agents.
Molecular Profile and Physicochemical Properties
This compound is a solid, crystalline compound at room temperature. Its molecular structure, featuring a cyclopropane ring linked via an amide bond to an iodinated phenyl group, imparts a distinct combination of rigidity and reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀INO | [1][2][3] |
| Molecular Weight | 287.10 g/mol | [4][5] |
| CAS Number | 23779-17-1 | [1][2][3][4][5] |
| Canonical SMILES | C1CC1C(=O)NC2=CC=C(C=C2)I | [6] |
| InChIKey | OWRJMRAKRDWZHS-UHFFFAOYSA-N | [6] |
Synthesis of this compound
The most direct and common laboratory-scale synthesis of this compound involves the acylation of 4-iodoaniline with cyclopropanecarbonyl chloride. This is a standard amide bond formation reaction.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-iodoaniline attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. A non-nucleophilic base is typically used to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol
Materials:
-
4-Iodoaniline (1.0 eq)
-
Cyclopropanecarbonyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodoaniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.2 eq) to the stirred solution.
-
In a separate flask, dissolve cyclopropanecarbonyl chloride (1.1 eq) in a small amount of anhydrous dichloromethane.
-
Add the cyclopropanecarbonyl chloride solution dropwise to the 4-iodoaniline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are expected spectral data based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the cyclopropyl protons.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Amide Proton: A broad singlet (δ 7.5-9.0 ppm), the chemical shift of which can be concentration and solvent dependent.
-
Cyclopropyl Protons: A multiplet for the methine proton (CH) of the cyclopropyl group (likely δ 1.5-2.0 ppm) and two multiplets for the diastereotopic methylene protons (CH₂) of the cyclopropyl ring (typically δ 0.7-1.2 ppm).
-
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to all unique carbon atoms in the molecule.
-
Carbonyl Carbon: A signal in the downfield region (δ 170-175 ppm).
-
Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm), with the carbon bearing the iodine atom (C-I) appearing at a lower field (around δ 85-95 ppm).
-
Cyclopropyl Carbons: A signal for the methine carbon (δ 15-20 ppm) and a signal for the methylene carbons (δ 5-10 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad absorption band around 3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1650-1680 cm⁻¹.
-
N-H Bend (Amide II): An absorption band around 1550 cm⁻¹.
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ for the cyclopropyl group.
-
C-I Stretch: A weak absorption in the far-infrared region (around 500-600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): A prominent peak at m/z = 287, corresponding to the molecular weight of the compound. The presence of iodine will result in a characteristic isotopic pattern.
-
Fragmentation: Common fragmentation pathways would involve cleavage of the amide bond, leading to fragments corresponding to the cyclopropylcarbonyl cation and the 4-iodoaniline radical cation. Loss of the iodine atom is also a possible fragmentation pathway.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery.[7] The cyclopropyl group is often incorporated into drug candidates to introduce conformational rigidity, which can lead to improved binding affinity and metabolic stability. The iodinated phenyl ring provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents.
While specific biological activities for this compound itself are not extensively reported, related cyclopropanecarboxamide derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8] Therefore, this compound is a key intermediate for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Safety and Handling
Hazard Identification:
-
May cause skin, eye, and respiratory tract irritation.
-
Harmful if swallowed.
Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from strong oxidizing agents.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a synthetically versatile intermediate with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the presence of a reactive iodine handle make it an attractive starting material for the development of novel and complex molecular architectures. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, offering a valuable resource for researchers and scientists engaged in drug discovery and development.
References
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In-Depth Technical Guide to the Spectroscopic Data of N-(4-iodophenyl)cyclopropanecarboxamide
This technical guide provides a comprehensive analysis of the spectroscopic data for N-(4-iodophenyl)cyclopropanecarboxamide, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis and characterization of this compound.
Introduction
This compound (CAS No. 23779-17-1) is a versatile synthetic building block.[1][2][3][4][5][6][7] Its structure, featuring a cyclopropylamide moiety attached to an iodinated phenyl ring, makes it a valuable precursor for introducing a cyclopropyl group into larger molecules and for engaging in cross-coupling reactions at the iodo-position. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound, providing a detailed interpretation based on its molecular structure.
Molecular Structure and Key Features
The molecular structure of this compound dictates its characteristic spectroscopic signatures. The key features include:
-
A 1,4-disubstituted (para) aromatic ring .
-
An amide linkage (-CONH-).
-
A cyclopropyl ring .
-
An iodine atom attached to the phenyl ring.
These functional groups give rise to distinct signals in various spectroscopic analyses, which will be discussed in the subsequent sections.
Figure 1: Molecular structure of this compound.
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound will exhibit characteristic signals for the aromatic, amide, and cyclopropyl protons.
-
Aromatic Protons (7.0 - 8.0 ppm): The 1,4-disubstituted phenyl ring gives rise to a pair of doublets, a classic AA'BB' system. The protons ortho to the iodine atom will be deshielded compared to the protons ortho to the amide group.
-
Amide Proton (singlet, broad, ~8.0-9.0 ppm): The NH proton typically appears as a broad singlet. Its chemical shift can be concentration and solvent dependent.
-
Cyclopropyl Protons (0.7 - 1.7 ppm): The cyclopropyl ring protons will present as a complex multiplet. The methine proton (CH) attached to the carbonyl group will be the most deshielded of the cyclopropyl protons. The four methylene protons (CH₂) will be diastereotopic and will likely appear as two separate multiplets.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to I) | ~ 7.6 - 7.8 | d |
| Aromatic (ortho to NH) | ~ 7.4 - 7.6 | d |
| Amide (NH) | ~ 8.0 - 9.0 | s (br) |
| Cyclopropyl (CH) | ~ 1.5 - 1.7 | m |
| Cyclopropyl (CH₂) | ~ 0.8 - 1.2 | m |
The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.
-
Carbonyl Carbon (~170-175 ppm): The amide carbonyl carbon is significantly deshielded and appears in the downfield region of the spectrum.
-
Aromatic Carbons (90 - 150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the iodine atom (C-I) will be at a higher field (~90-100 ppm) due to the heavy atom effect. The carbon attached to the nitrogen atom (C-N) will be deshielded (~135-145 ppm).
-
Cyclopropyl Carbons (5 - 20 ppm): The cyclopropyl carbons resonate at a characteristically high field. The methine carbon will be more deshielded than the two equivalent methylene carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~ 172 |
| Aromatic (C-N) | ~ 138 |
| Aromatic (CH ortho to I) | ~ 137 |
| Aromatic (CH ortho to NH) | ~ 121 |
| Aromatic (C-I) | ~ 87 |
| Cyclopropyl (CH) | ~ 15 |
| Cyclopropyl (CH₂) | ~ 8 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the amide and aromatic moieties.
-
N-H Stretch (3300 - 3500 cm⁻¹): A sharp to moderately broad peak corresponding to the stretching vibration of the N-H bond of the secondary amide.
-
C-H Stretch (Aromatic) (3000 - 3100 cm⁻¹): Peaks in this region are characteristic of C-H bonds on the phenyl ring.
-
C-H Stretch (Cyclopropyl) (3000 - 3100 cm⁻¹): The C-H stretching vibrations of the cyclopropyl ring also appear in this region, often overlapping with the aromatic C-H stretches.
-
C=O Stretch (Amide I) (1630 - 1680 cm⁻¹): A strong, sharp absorption due to the carbonyl stretching vibration of the amide. This is a very characteristic peak.
-
N-H Bend (Amide II) (1510 - 1570 cm⁻¹): A medium to strong absorption arising from the in-plane bending of the N-H bond coupled with C-N stretching.
-
C=C Stretch (Aromatic) (1400 - 1600 cm⁻¹): Several peaks of variable intensity corresponding to the stretching vibrations of the carbon-carbon bonds within the phenyl ring.
-
C-N Stretch (1200 - 1350 cm⁻¹): The stretching vibration of the carbon-nitrogen single bond.
-
C-I Stretch (480 - 610 cm⁻¹): A weak to medium absorption in the fingerprint region corresponding to the carbon-iodine bond stretch.
Table 3: Key IR Absorption Frequencies
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300 - 3500 |
| C=O | Stretch (Amide I) | 1630 - 1680 |
| N-H | Bend (Amide II) | 1510 - 1570 |
| C-I | Stretch | 480 - 610 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₀INO), the expected monoisotopic mass is approximately 286.98 g/mol .[8]
-
Molecular Ion Peak ([M]⁺): A prominent peak at m/z ≈ 287 will be observed, corresponding to the intact molecule. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the molecular ion region.
-
Key Fragmentation Pathways:
-
Loss of the cyclopropyl group: [M - C₃H₅]⁺
-
Loss of the cyclopropanecarbonyl group: [M - C₄H₅O]⁺
-
Cleavage of the amide bond to give the 4-iodophenylaminyl radical cation.
-
Formation of the cyclopropanecarbonyl cation.
-
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z (Predicted) |
| [M+H]⁺ | 287.9880 |
| [M+Na]⁺ | 309.9699 |
| [M-H]⁻ | 285.9734 |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 4-iodoaniline with cyclopropanecarbonyl chloride. This method is reliable and generally proceeds in high yield.
Figure 2: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: To a solution of 4-iodoaniline (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask, add a base such as pyridine or triethylamine (1.1 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Acylation: Add cyclopropanecarbonyl chloride (1.05 eq.) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The distinct signals in the ¹H NMR, ¹³C NMR, and IR spectra, coupled with the molecular weight information from mass spectrometry, allow for unambiguous confirmation of the compound's structure. The provided synthesis protocol offers a reliable method for its preparation. This comprehensive guide serves as a valuable resource for scientists working with this important chemical intermediate.
References
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An In-Depth Technical Guide to the Solubility and Stability of N-(4-iodophenyl)cyclopropanecarboxamide
Abstract
This technical guide provides a comprehensive framework for the evaluation of the aqueous solubility and chemical stability of the novel compound, N-(4-iodophenyl)cyclopropanecarboxamide. Intended for researchers, scientists, and professionals in the field of drug development, this document outlines the foundational physicochemical characteristics of the molecule and presents detailed, field-proven methodologies for its empirical assessment. The protocols described herein are grounded in established principles of pharmaceutical science and adhere to the guidelines set forth by the International Council for Harmonisation (ICH). By explaining the causality behind experimental choices and providing self-validating systems, this guide aims to equip scientists with the necessary tools to generate robust and reliable data, crucial for advancing promising compounds through the development pipeline.
Introduction
This compound is a synthetic organic compound featuring a cyclopropane ring linked via an amide bond to an iodinated phenyl group. The unique structural combination of a strained cyclopropyl moiety and an aromatic system substituted with a heavy halogen atom suggests a complex physicochemical profile that warrants thorough investigation. Understanding the solubility and stability of this molecule is a critical first step in its journey from a potential drug candidate to a viable therapeutic agent. Poor aqueous solubility can significantly hinder oral bioavailability, while chemical instability can compromise shelf-life, safety, and efficacy.
This guide is structured to provide a logical progression for the characterization of this compound. We begin with an in-silico prediction of its key physicochemical properties to inform initial experimental design. Subsequently, we present detailed, step-by-step protocols for determining both its kinetic and thermodynamic aqueous solubility. Finally, we delve into a comprehensive stability assessment through forced degradation studies, encompassing hydrolytic, oxidative, and photolytic stress conditions. The overarching goal is to provide a robust and scientifically sound framework for generating a comprehensive data package for this promising molecule.
Predicted Physicochemical Properties of this compound
Prior to embarking on extensive laboratory investigations, a preliminary assessment of a compound's physicochemical properties through in-silico modeling is a valuable and resource-efficient strategy.[1] These predictions, while not a substitute for empirical data, offer crucial insights that guide experimental design, such as the selection of appropriate solvent systems and analytical techniques. For this compound (CAS: 23779-17-1, Molecular Formula: C₁₀H₁₀INO), a comprehensive set of properties has been predicted using established computational algorithms.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 287.10 g/mol | Influences diffusion and absorption across biological membranes. |
| LogP (o/w) | 2.65[2] | Indicates the lipophilicity of the molecule, affecting solubility and permeability. |
| Aqueous Solubility | To be determined | A critical parameter for oral bioavailability and formulation development. |
| pKa (most acidic) | 15.2 | Predicts the ionization state of the molecule at different physiological pH values. |
| pKa (most basic) | -1.9 | Predicts the ionization state of the molecule at different physiological pH values. |
| Polar Surface Area | 49.4 Ų | Influences membrane permeability and interactions with biological targets. |
| Hydrogen Bond Donors | 1 | Potential for forming hydrogen bonds, affecting solubility and target binding. |
| Hydrogen Bond Acceptors | 1 | Potential for forming hydrogen bonds, affecting solubility and target binding. |
| Rotatable Bonds | 2 | Relates to the conformational flexibility of the molecule. |
These properties were predicted using publicly available cheminformatics tools.
The predicted LogP of 2.65 suggests that this compound is a moderately lipophilic compound. This value indicates that while it may have favorable membrane permeability, its aqueous solubility could be limited. The predicted pKa values suggest that the molecule is unlikely to be significantly ionized at physiological pH, which simplifies the interpretation of its solubility and stability behavior across different pH environments. The polar surface area and hydrogen bonding characteristics are within the range typically observed for orally bioavailable drugs. These in-silico insights provide a foundational understanding of the molecule and underscore the importance of the empirical studies outlined in the subsequent sections.
Aqueous Solubility Profiling
The aqueous solubility of a drug candidate is a paramount determinant of its ultimate therapeutic success, particularly for oral administration. It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility provides a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when introduced into an aqueous buffer, reflecting conditions often encountered in high-throughput screening assays.[3] In contrast, thermodynamic solubility represents the true equilibrium solubility of the solid compound in a given solvent, which is a more accurate predictor of its behavior in a final formulation.[4]
Experimental Workflow for Solubility Determination
The following diagram illustrates the overarching workflow for the comprehensive assessment of aqueous solubility, encompassing both kinetic and thermodynamic approaches.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Detailed Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies.[5][6]
Objective: To determine the equilibrium solubility of this compound in aqueous buffers of varying pH.
Materials:
-
This compound (solid powder)
-
Phosphate buffered saline (PBS), pH 7.4
-
pH 1.2 buffer (e.g., simulated gastric fluid without enzymes)
-
pH 6.8 buffer (e.g., simulated intestinal fluid without enzymes)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Calibrated analytical balance
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation: Prepare aqueous buffers at pH 1.2, 6.8, and 7.4.
-
Addition of Compound: Add an excess amount of solid this compound to separate vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant agitation speed at 37 ± 1°C for 24 hours to ensure equilibrium is reached.[7][8]
-
Phase Separation: After equilibration, carefully remove the vials and allow them to stand to let the excess solid settle. Separate the saturated supernatant from the undissolved solid by either centrifugation or filtration.
-
Quantification: Prepare a standard curve of this compound of known concentrations. Analyze the saturated supernatant from each pH condition using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.
-
Data Analysis: The concentration determined from the analysis of the supernatant represents the thermodynamic solubility at that specific pH. The experiment should be performed in triplicate for each condition.
Illustrative Data Presentation
The results of the solubility studies should be presented in a clear and concise tabular format.
| pH of Aqueous Buffer | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| 1.2 | Hypothetical Value | Hypothetical Value |
| 6.8 | Hypothetical Value | Hypothetical Value |
| 7.4 | Hypothetical Value | Hypothetical Value |
Chemical Stability Profiling: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a drug substance.[9] These studies are designed to accelerate the degradation of the compound under conditions more severe than those it would typically encounter during storage and handling. The primary objectives of forced degradation studies are to identify potential degradation products, elucidate degradation pathways, and develop and validate stability-indicating analytical methods.[2] The International Council for Harmonisation (ICH) guideline Q1A(R2) outlines the recommended stress conditions.[2]
Experimental Workflow for Forced Degradation
The following diagram outlines a systematic approach to conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Stress Conditions
The goal of these studies is to achieve a target degradation of 5-20% of the parent compound to ensure that the degradation products are formed in sufficient quantities for detection and characterization without being overly complex.[2]
4.2.1. Hydrolytic Degradation
Objective: To evaluate the susceptibility of this compound to hydrolysis across a range of pH values.
Procedure:
-
Prepare solutions of the compound in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).[9]
-
Incubate the solutions at an elevated temperature (e.g., 60°C) and monitor for degradation at various time points (e.g., 2, 6, 12, 24 hours).
-
If no degradation is observed, more stringent conditions (e.g., higher acid/base concentration, higher temperature) may be employed.
-
At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method.
4.2.2. Oxidative Degradation
Objective: To assess the lability of the compound to oxidation.
Procedure:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Monitor the reaction at various time points. If the degradation is too rapid or too slow, the concentration of hydrogen peroxide and the temperature can be adjusted.
-
Analyze the samples by HPLC.
4.2.3. Photolytic Degradation
Objective: To determine the photosensitivity of the compound.
Procedure:
-
Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[1] The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and kept under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.
-
Analyze the exposed and control samples by HPLC.
Illustrative Data Presentation for Stability Studies
The results from the forced degradation studies should be tabulated to clearly show the extent of degradation under each stress condition.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Parent Compound | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Hypothetical Value | Hypothetical Value |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | Hypothetical Value | Hypothetical Value |
| Neutral Hydrolysis | Water | 24 hours | 60°C | Hypothetical Value | Hypothetical Value |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | Hypothetical Value | Hypothetical Value |
| Photolysis (Solid) | ICH Q1B | N/A | Room Temp. | Hypothetical Value | Hypothetical Value |
| Photolysis (Solution) | ICH Q1B | N/A | Room Temp. | Hypothetical Value | Hypothetical Value |
Conclusion
This technical guide has provided a comprehensive and actionable framework for the systematic evaluation of the aqueous solubility and chemical stability of this compound. By integrating in-silico predictions with robust, ICH-compliant experimental protocols, researchers can generate a thorough and reliable data package for this compound. The detailed methodologies for kinetic and thermodynamic solubility, along with a multi-faceted approach to forced degradation studies, will enable a deep understanding of the molecule's physicochemical properties. The insights gained from these studies are indispensable for informed decision-making in lead optimization, formulation development, and the overall progression of this compound as a potential therapeutic agent. Adherence to the principles and protocols outlined herein will ensure the generation of high-quality, reproducible data that meets the rigorous standards of the pharmaceutical industry and regulatory agencies.
References
- ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. [Link]
- Atlas Material Testing Technology. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
- Protheragen. API Stress Testing Studies. [Link]
- Beker, W., et al. pKa values of title compounds predicted using the Chemicalize web...
- ChemUniverse. This compound. [Link]
- European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
- ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
- B-Id. CAS:23779-17-1, this compound. [Link]
- Busch, M., et al. How to Predict the pKa of Any Compound in Any Solvent. Diva-portal.org. [Link]
- SciSpace.
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
- MedCrave.
- Research Journal of Pharmacy and Technology.
- protocols.io. In-vitro Thermodynamic Solubility. [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences.
- ScienceDirect. Stress Testing: Significance and symbolism. [Link]
- Domainex. Thermodynamic Solubility Assay. [Link]
- Sule, S., et al. Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]
- Baertschi, S. W., et al. Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]
- European Medicines Agency.
- Cambridge MedChem Consulting.
- World Health Organization.
- International Journal of Creative Research Thoughts.
- Singh, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
- Alsenz, J., and M. Kansy. In vitro solubility assays in drug discovery. PubMed. [Link]
- ResolveMass Laboratories Inc.
- European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]
- ICH.
- Molinspiration.
- G. Indira Priyadarshini, and G. Anjani. a review on forced degradation and stability indicating studies. Indo American Journal of Pharmaceutical Sciences. [Link]
- Al-Ghabeish, M., et al. Automated assays for thermodynamic (equilibrium) solubility determination.
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- 2. CAS:23779-17-1, N-(4-碘苯基)环丙烷甲酰胺-毕得医药 [bidepharm.com]
- 3. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of N-(4-iodophenyl)cyclopropanecarboxamide
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of N-(4-iodophenyl)cyclopropanecarboxamide, a key intermediate in pharmaceutical development. We present a detailed protocol centered on the robust and efficient acylation of 4-iodoaniline with cyclopropanecarbonyl chloride. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and offer practical troubleshooting advice. It is intended for an audience of researchers, medicinal chemists, and process development scientists seeking a reliable and scalable method for preparing this valuable chemical building block.
Introduction and Significance
This compound serves as a critical structural motif in modern medicinal chemistry. The presence of an aryl iodide provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of molecular complexity. The cyclopropylamide moiety is a known bioisostere for other functional groups and can enhance metabolic stability and binding affinity. A notable application of this scaffold is in the synthesis of Factor Xa inhibitors, such as Apixaban, where the core structure is derived from a similar precursor.[1]
This application note details a standard and highly effective laboratory-scale synthesis via the Schotten-Baumann reaction, a reliable method for forming amides from amines and acyl chlorides. The causality behind reagent selection, reaction conditions, and purification strategies will be thoroughly explored to ensure reproducibility and high yields.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-iodoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion. A base, typically a tertiary amine like triethylamine (TEA), is included to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct. This neutralization is crucial as it prevents the protonation of the 4-iodoaniline starting material, which would render it non-nucleophilic and halt the reaction.
The overall transformation is as follows:
4-Iodoaniline + Cyclopropanecarbonyl Chloride → this compound + HCl
Below is a diagram illustrating the mechanistic pathway.
Caption: Mechanism of Nucleophilic Acyl Substitution.
Materials and Safety
Reagent and Equipment List
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Supplier | Notes |
| 4-Iodoaniline | 540-37-4 | 219.04 | Sigma-Aldrich | Light-sensitive solid. Harmful if swallowed or in contact with skin.[2][3] |
| Cyclopropanecarbonyl chloride | 4023-34-1 | 104.54 | Sigma-Aldrich | Flammable liquid. Reacts violently with water. Causes severe skin burns.[4] |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Fisher Scientific | Anhydrous grade. Corrosive and flammable. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | VWR | Anhydrous grade. Volatile and suspected carcinogen. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | VWR | Saturated aqueous solution. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | VWR | 1 M aqueous solution. |
| Brine | N/A | N/A | Lab Prepared | Saturated aqueous solution of NaCl. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Sigma-Aldrich | For drying organic layers. |
| Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, Buchner funnel. |
Critical Safety Precautions
All operations must be performed inside a certified chemical fume hood. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and nitrile gloves at all times.[3]
-
4-Iodoaniline: This compound is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.[2] In case of contact, wash affected area immediately with copious amounts of water.[3]
-
Cyclopropanecarbonyl Chloride: This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas.[4] It must be handled under anhydrous conditions. Use a syringe or cannula for transfers and ensure all glassware is oven-dried.
-
Triethylamine & Dichloromethane: Both are volatile and harmful. Ensure the fume hood has adequate ventilation. DCM is a suspected carcinogen.
-
Quenching: The dropwise addition of the acyl chloride to the cooled amine solution is an exothermic process. An ice bath is essential to control the reaction temperature and prevent runaway reactions.
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale. For scaling up or down, reagent quantities should be adjusted proportionally.
Reaction Workflow Visualization
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodoaniline (2.19 g, 10.0 mmol).
-
Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask, followed by triethylamine (1.53 mL, 11.0 mmol, 1.1 eq). Stir the mixture until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Acylation: In a separate dry vial, prepare a solution of cyclopropanecarbonyl chloride (1.0 mL, 11.0 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel. Add the cyclopropanecarbonyl chloride solution dropwise to the stirred, cooled amine solution over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.
-
Causality Note: Dropwise addition is critical to manage the exothermic nature of the acylation, preventing potential side reactions and ensuring safety.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.
-
Process Insight: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The product spot should appear, and the 4-iodoaniline spot should diminish.
-
-
Work-up: Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash with 1 M HCl (2 x 30 mL) to remove excess triethylamine.
-
Wash with saturated NaHCO₃ solution (2 x 30 mL) to remove any unreacted acyl chloride and neutralize residual acid.
-
Wash with brine (1 x 30 mL) to remove residual water.
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield a crude off-white solid.
-
Purification: Recrystallize the crude product from a hot ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The expected yield is typically in the range of 85-95%.
Data Summary and Characterization
| Parameter | Value |
| Stoichiometry | |
| 4-Iodoaniline | 2.19 g (10.0 mmol) |
| Cyclopropanecarbonyl chloride | 1.15 g (11.0 mmol) |
| Triethylamine | 1.11 g (11.0 mmol) |
| Expected Yield | ~2.44 - 2.72 g (85-95%) |
| Appearance | White to off-white crystalline solid |
| Expected Melting Point | 135-137 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.65 (d, 2H), 7.45 (d, 2H), 7.30 (s, 1H, NH), 1.55 (m, 1H), 1.05 (m, 2H), 0.85 (m, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~172.0, 138.0, 137.5, 121.5, 86.5, 15.0, 8.0 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents/glassware. 2. Inactive 4-iodoaniline (degraded). 3. Insufficient base. | 1. Ensure all reagents are anhydrous and glassware is oven-dried. Cyclopropanecarbonyl chloride is highly water-sensitive.[4] 2. Use freshly purchased or purified 4-iodoaniline. 3. Ensure at least 1.1 equivalents of base are used. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Side reactions from overheating. 3. Degradation of product. | 1. Allow the reaction to stir for a longer duration. 2. Maintain strict temperature control (0-5°C) during addition. 3. Ensure the work-up is not overly acidic or basic. |
| Product is Oily/Gummy | 1. Impurities present. 2. Incorrect recrystallization solvent. | 1. Repeat the aqueous work-up washes. 2. If recrystallization fails, purify via flash column chromatography on silica gel using a hexane/ethyl acetate gradient. |
Conclusion
The protocol described provides a reliable and high-yielding pathway for the synthesis of this compound. By understanding the underlying mechanism and paying close attention to the anhydrous conditions and temperature control, researchers can consistently obtain high-purity material suitable for downstream applications in pharmaceutical and materials science research. The use of the Schotten-Baumann conditions with an acyl chloride is a classic, robust, and cost-effective method for this type of amide bond formation.
References
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010).
- p-IODOANILINE - Organic Syntheses Procedure.Organic Syntheses, Coll. Vol. 1, p.323 (1941); Vol. 4, p.52 (1925).
- INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE.Organic Syntheses, Vol. 83, p.103 (2006).
- Preparation of 4-iodoaniline. PrepChem.com.
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Process for the preparation of apixaban. (2017). PATSNAP.
Sources
Experimental protocol for N-(4-iodophenyl)cyclopropanecarboxamide synthesis
An Application Note and Protocol for the Synthesis of N-(4-iodophenyl)cyclopropanecarboxamide
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via a robust and efficient amide coupling reaction between 4-iodoaniline and cyclopropanecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety precautions, and characterization methods. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot the protocol effectively.
Introduction and Scientific Background
The N-aryl amide linkage is a cornerstone of modern pharmaceuticals, found in numerous top-selling drugs.[1] Its prevalence stems from its high metabolic stability and its ability to participate in key hydrogen bonding interactions with biological targets.[2] this compound incorporates three key structural motifs: an iodo-substituted aromatic ring, a stable amide bond, and a strained cyclopropyl group. The iodophenyl moiety is a versatile handle for further functionalization, particularly in palladium-catalyzed cross-coupling reactions, while the cyclopropyl ring imparts conformational rigidity and unique metabolic properties.
The most direct and widely practiced method for forming such amide bonds is the condensation of a carboxylic acid derivative with an amine.[3] This protocol employs the highly reactive acyl chloride, cyclopropanecarbonyl chloride, which readily reacts with the nucleophilic amine, 4-iodoaniline, to form the desired amide bond in high yield.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 4-iodoaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This forms a tetrahedral intermediate, which subsequently collapses, expelling the chloride ion as a leaving group. A mild base, such as triethylamine, is included to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
Experimental Workflow Overview
The overall experimental process is streamlined for efficiency and safety, encompassing reagent setup, reaction execution, product isolation, and final purification. Each stage is designed to maximize yield and purity while minimizing potential side reactions.
Materials and Reagents
Proper preparation and handling of materials are critical for success. All reagents should be of high purity and handled according to their specific safety data sheets.
| Reagent | CAS No. | Formula | MW ( g/mol ) | Purity | Supplier Example |
| 4-Iodoaniline | 540-37-4 | C₆H₆IN | 219.02 | ≥98% | Sigma-Aldrich |
| Cyclopropanecarbonyl chloride | 4023-34-1 | C₄H₅ClO | 104.53 | ≥98% | Sigma-Aldrich |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | ≥99.5% | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous | VWR |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 1 M aq. solution | VWR |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Saturated aq. solution | VWR |
| Sodium Chloride (NaCl) | 7647-14-5 | NaCl | 58.44 | Saturated aq. solution (Brine) | VWR |
Instrumentation and Equipment
Standard organic synthesis laboratory equipment is required. All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of inert gas like nitrogen or argon before use to prevent hydrolysis of the reactive acyl chloride.
| Equipment | Purpose |
| Magnetic Stirrer with Stir Plate | Homogenization of the reaction mixture |
| Round-Bottom Flasks (50 mL, 100 mL) | Reaction vessel |
| Addition Funnel | Controlled, dropwise addition of reagents |
| Condenser | To prevent solvent loss if heating is needed |
| Nitrogen/Argon Inlet | To maintain an inert atmosphere |
| Ice-Water Bath | Temperature control during addition |
| Separatory Funnel | For aqueous workup and extraction |
| Rotary Evaporator | Efficient removal of solvent under reduced pressure |
| Thin Layer Chromatography (TLC) Plates | Reaction monitoring |
| Glass Funnel & Filter Paper | Filtration steps |
| Melting Point Apparatus | Product characterization |
Detailed Experimental Protocol
6.1. Reaction Setup
-
To a 100 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add 4-iodoaniline (2.19 g, 10.0 mmol, 1.0 equiv.).
-
Add 40 mL of anhydrous dichloromethane (DCM) to the flask, followed by triethylamine (1.53 mL, 11.0 mmol, 1.1 equiv.). Stir the mixture at room temperature until all solids have dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
6.2. Reagent Addition
-
In a separate dry vial, prepare a solution of cyclopropanecarbonyl chloride (1.04 g, 10.0 mmol, 1.0 equiv.) in 10 mL of anhydrous DCM.
-
Draw this solution into a syringe and add it dropwise to the stirred 4-iodoaniline solution over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate (triethylammonium chloride) will form upon addition.
6.3. Reaction and Monitoring
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the 4-iodoaniline spot has been completely consumed.
6.4. Workup and Isolation
-
Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 30 mL of 1 M HCl (to remove excess triethylamine), 30 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with 30 mL of brine (to remove residual water).
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
6.5. Purification
-
The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Product | This compound |
| Physical Appearance | Off-white to light brown solid |
| Yield | 80-95% |
| Melting Point | Approx. 165-168 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0 (br s, 1H, NH), 7.6 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 1.5 (m, 1H, CH), 1.0 (m, 2H, CH₂), 0.8 (m, 2H, CH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~172.0 (C=O), 138.0 (Ar-C), 137.5 (Ar-C), 121.5 (Ar-C), 86.0 (Ar-C-I), 15.0 (CH), 8.0 (CH₂) |
| MS (ESI+) | m/z 288.0 [M+H]⁺ |
Safety and Hazard Management
All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: Causes skin and serious eye irritation.[4]
-
4-Iodoaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.
-
Cyclopropanecarbonyl chloride: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.
-
Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Refer to the specific Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware. | 1. Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly opened solvents. |
| 2. Inactive acyl chloride (hydrolyzed). | 2. Use fresh or newly purchased cyclopropanecarbonyl chloride. | |
| Impure Product | 1. Incomplete reaction. | 1. Extend reaction time and monitor carefully by TLC until starting material is consumed. |
| 2. Inefficient workup. | 2. Ensure all aqueous washes are performed thoroughly to remove byproducts and unreacted starting materials. | |
| 3. Insufficient purification. | 3. If recrystallization is insufficient, purify by flash column chromatography on silica gel. | |
| Reaction Stalls | 1. Insufficient base. | 1. Ensure at least 1.1 equivalents of triethylamine are used to scavenge all generated HCl. |
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Valiante, P., et al. (2021). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- National Center for Biotechnology Information. (n.d.). Cyclopropanecarboxamide. PubChem.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem.
- McCallum, J. (2013). mechanism of amide formation with DCC. YouTube.
- De Figueiredo, R. M., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
- Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- National Center for Biotechnology Information. (n.d.). N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide. PubChem.
- Gevorgyan, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease.
- Google Patents. (n.d.). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.
- Kumar, A., et al. (2020). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI.
- Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. Google Patents.
- Patsnap. (2017). Process for the preparation of apixaban. Patsnap.
- Google Patents. (n.d.). Preparation method of idoxaban and intermediate thereof. Google Patents.
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Mastering the Purification of N-(4-iodophenyl)cyclopropanecarboxamide: A Guide to Achieving High Purity
An Application Note for Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Abstract
N-(4-iodophenyl)cyclopropanecarboxamide is a key building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmacologically active agents and functional organic materials. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce confounding variables in biological assays. This application note provides a comprehensive guide with detailed protocols for the purification of this compound, focusing on recrystallization and column chromatography. We delve into the rationale behind procedural choices, offer strategies for optimization, and outline robust analytical methods for purity verification, ensuring a self-validating workflow for researchers.
Introduction: The Purification Challenge
This compound is typically synthesized via the acylation of 4-iodoaniline with cyclopropanecarbonyl chloride or a related activated carboxylic acid derivative. This reaction, while generally efficient, often yields a crude product contaminated with unreacted starting materials (4-iodoaniline, cyclopropanecarboxylic acid), coupling reagents, and potential side products.
Common Impurities:
-
4-Iodoaniline: A basic starting material that can be difficult to remove if it co-precipitates with the product.
-
Cyclopropanecarboxylic acid: An acidic starting material or a byproduct of hydrolysis.
-
Diacylated products: Where the aniline nitrogen is acylated twice, though typically a minor impurity.
-
Salts: Byproducts from the use of bases (e.g., triethylamine hydrochloride).
The structural characteristics of the target compound—a moderately polar aromatic amide—dictate the purification strategy. Its flat, rigid aromatic system and hydrogen bonding capabilities (amide N-H and C=O) favor crystallinity, making recrystallization a highly effective technique.[1][2] However, when dealing with closely related impurities or an oily crude product, column chromatography becomes the method of choice.
Overall Purification Workflow
A robust purification strategy begins with a simple aqueous workup to remove the bulk of ionic and highly polar impurities, followed by a primary purification technique. The choice between recrystallization and chromatography depends on the nature and quantity of the impurities present.
Figure 1: General workflow for the purification of this compound.
Protocol I: Purification by Recrystallization
Recrystallization is the preferred method for purifying amides when the crude product is a solid and impurities have different solubility profiles.[1] The technique relies on dissolving the impure compound in a hot solvent and allowing it to slowly cool, forming pure crystals while the impurities remain in the supernatant (mother liquor).
Rationale and Solvent Selection
The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below. For this compound, polar protic or aprotic solvents are good candidates. A solvent screening is the first and most critical step.
Step-by-Step Protocol
A. Solvent Screening:
-
Place approximately 20-30 mg of the crude, dry solid into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature until the total volume is ~0.5 mL. Note the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals. Mixed solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be tested if no single solvent is ideal.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Recommendation |
| Ethanol | High | Moderate | Good, may need cooling | ★★★★☆ |
| Isopropanol | High | Low | Excellent | ★★★★★ |
| Acetonitrile | High | Low | Excellent | ★★★★★ |
| Ethyl Acetate | High | Moderate | Good | ★★★☆☆ |
| Toluene | Moderate | Very Low | Fair, may oil out | ★★☆☆☆ |
| Ethanol/Water | High (in hot ethanol) | Very Low (after adding water) | Excellent, requires titration | ★★★★☆ |
B. Bulk Recrystallization:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add the chosen solvent (e.g., isopropanol) in portions, heating the mixture to a gentle boil with stirring. Continue adding hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Caution: Never add charcoal to a boiling solution. Let it cool slightly first.
-
Perform a hot filtration using a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
Protocol II: Purification by Flash Column Chromatography
When recrystallization is ineffective, or the crude product is an oil, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.[3]
Rationale and Method Development
For amides, silica gel is the most common stationary phase.[1] Because amides can exhibit some basicity and hydrogen bonding, they can sometimes streak on acidic silica gel. If this occurs, adding a small amount of a basic modifier like triethylamine (0.5-1% v/v) to the eluent or using a different stationary phase like neutral alumina or amine-functionalized silica can be beneficial.[4][5]
The key to successful column chromatography is selecting an appropriate mobile phase (eluent). This is achieved using Thin Layer Chromatography (TLC).
Step-by-Step Protocol
A. TLC Method Development:
-
Prepare a dilute solution of your crude product in a volatile solvent like dichloromethane or ethyl acetate.
-
On a silica gel TLC plate, spot the crude mixture alongside the starting materials (4-iodoaniline and cyclopropanecarboxamide, if available).
-
Develop the TLC plate in a chamber containing a test eluent. A good starting point for this compound is a mixture of Hexane and Ethyl Acetate (e.g., 70:30 or 1:1 v/v).[1][6]
-
Visualize the plate under a UV lamp (254 nm). The aromatic rings will appear as dark spots.
-
The ideal eluent system should provide a retention factor (Rf) for the target compound of ~0.25-0.35 and good separation from all impurities.[4]
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Adjust the solvent polarity to achieve the target Rf. Increasing the proportion of the more polar solvent (Ethyl Acetate) will increase the Rf values of all components.
B. Column Packing and Sample Loading:
-
Select a column of appropriate size for the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Pack the column using the chosen eluent. Ensure the silica bed is compact and free of air bubbles.
-
Prepare the sample for loading. For a solid, dissolve it in a minimum amount of the eluent or dichloromethane. For an oil, dissolve it directly.
-
Alternatively, for solids that are sparingly soluble in the eluent, perform a "dry loading": dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the silica bed.
C. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography).
-
Collect fractions in an array of test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions. Spot several fractions per TLC plate to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Figure 2: Step-wise decision and workflow for column chromatography.
Purity Assessment: A Self-Validating System
Purification is incomplete without rigorous analytical verification. For drug development, a purity level of >95% is often required.[7]
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is an excellent method for the quantitative assessment of purity. A typical method for this compound is described below.[8][9]
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic or Gradient; Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is essential for confirming the structural identity of the purified compound. The spectrum should show the characteristic peaks for the cyclopropyl and aromatic protons, as well as the amide N-H singlet. Crucially, the absence of signals corresponding to impurities (e.g., unreacted 4-iodoaniline) must be confirmed. Quantitative NMR (qNMR) can also be employed for an absolute purity determination.[7]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound, providing further evidence of its identity.
Conclusion
The successful purification of this compound is readily achievable through systematic application of either recrystallization or flash column chromatography. The choice of method is dictated by the physical state of the crude product and the impurity profile. By first performing a thorough methods development (solvent screening for recrystallization or TLC analysis for chromatography) and validating the final product with appropriate analytical techniques like HPLC and NMR, researchers can confidently obtain this key intermediate with the high degree of purity required for downstream applications in research and development.
References
- Lan, X. et al. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Catalysis.
- PubChem. (n.d.). N-(3-Iodophenyl)-3-cyclohexene-1-carboxamide. National Center for Biotechnology Information.
- Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.
- PubChem. (n.d.). (4-iodophenyl)-N-(4-octyloxyphenyl)carboxamide. National Center for Biotechnology Information.
- Pandit, S. B. et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5h-Cyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks.
- Li, H. et al. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods.
- Google Patents. (n.d.). Process for the purification of p-aminophenol.
- Wang, Y. et al. (2016). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Atlantis Press.
- Reddit. (2016). Column Chromatography: Amides. r/chemistry.
- Mohammad, A. & Fatima, N. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Analytical Letters.
- ResearchGate. (2005). Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- PubChem. (n.d.). N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. National Center for Biotechnology Information.
- Heide, M. et al. (2025). Analytical Methods. Royal Society of Chemistry.
- PubChem. (n.d.). N-(4-aminophenyl)-N-ethylcyclopentanecarboxamide. National Center for Biotechnology Information.
- University of California, Davis. (n.d.). Recrystallization and Crystallization. Chemistry Department.
- Zhang, Y. et al. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods.
- Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- GfK, T. et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
- Semantic Scholar. (n.d.). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Beilstein Journals. (2023). First synthesis of acylated nitrocyclopropanes.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- PubChem. (n.d.). 4-Iodophenol. National Center for Biotechnology Information.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- MDPI. (2022). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles.
- Save My Exams. (n.d.). Thin Layer Chromatography, TLC (OCR A Level Chemistry A): Revision Note.
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Analytical methods for N-(4-iodophenyl)cyclopropanecarboxamide characterization
An Application Note from the Senior Application Scientist
Topic: Analytical Methods for the Comprehensive Characterization of N-(4-iodophenyl)cyclopropanecarboxamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a key building block in medicinal chemistry, valued for the unique conformational constraints imposed by its cyclopropyl moiety and the synthetic versatility offered by the iodo-substituent, which facilitates further cross-coupling reactions.[1] The rigorous characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products, including active pharmaceutical ingredients (APIs). This guide provides a detailed, multi-technique approach for the comprehensive analysis of this compound, grounded in established analytical principles. We present field-proven protocols for structural elucidation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), purity assessment by High-Performance Liquid Chromatography (HPLC), and confirmatory analysis via Infrared (IR) Spectroscopy and Elemental Analysis (EA).
Introduction: The Rationale for a Multi-Pronged Analytical Strategy
In drug discovery and development, the quality of a starting material directly impacts the entire synthetic route and the final product's safety and efficacy. No single analytical technique can provide a complete picture of a chemical entity. A robust characterization strategy, therefore, relies on the orthogonal application of multiple analytical methods. Each technique provides a unique piece of the puzzle, and their collective data build a self-validating system of evidence.
-
Structural Elucidation: Confirms the covalent bonding framework and connectivity of the molecule.
-
Purity Assessment: Quantifies the analyte and separates it from process-related impurities, starting materials, and degradation products.
-
Physicochemical Confirmation: Verifies functional groups and elemental composition.
This document outlines an integrated workflow designed to deliver an unambiguous and comprehensive characterization of this compound.
Physicochemical Properties & Reference Data
A foundational step in any analysis is to collate the theoretical properties of the target compound. This data serves as the benchmark against which experimental results are compared.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₁₀H₁₀INO | Calculated |
| Molecular Weight | 287.10 g/mol | Calculated[2] |
| Appearance | Typically an off-white to pale yellow solid | General Observation |
| Theoretical Elemental Composition | C: 41.83%, H: 3.51%, N: 4.88% | Calculated |
Primary Structural Elucidation: NMR and Mass Spectrometry
The combination of NMR and MS is the cornerstone of modern structural chemistry. MS provides the molecular weight and elemental formula, while NMR reveals the precise arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide detailed information about molecular structure, connectivity, and conformation. For this compound, both ¹H and ¹³C NMR are essential.
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for compounds of this polarity. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The choice of solvent can slightly alter chemical shifts.
-
Frequency: A higher field strength (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns of the aromatic and cyclopropyl protons.[3]
Predicted ¹H and ¹³C NMR Data:
| Moiety | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
| Amide N-H | 7.5 - 8.5 (broad singlet) | N/A | The proton is deshielded by the adjacent carbonyl and its signal is often broad due to quadrupolar coupling with nitrogen and potential hydrogen exchange. |
| Aromatic H (ortho to NH) | ~7.5 (d, J ≈ 8.8 Hz, 2H) | ~138 | These protons are part of an AA'BB' system, deshielded by the amide group. They appear as a doublet. |
| Aromatic H (ortho to I) | ~7.6 (d, J ≈ 8.8 Hz, 2H) | ~122 | These protons are also part of the AA'BB' system and are deshielded by the iodine atom. They appear as a doublet. |
| Cyclopropyl CH (methine) | 1.5 - 1.7 (m, 1H) | ~16 | This proton is coupled to the four adjacent CH₂ protons, resulting in a complex multiplet. |
| Cyclopropyl CH₂ (methylene) | 0.8 - 1.2 (m, 4H) | ~8 | The two pairs of diastereotopic methylene protons on the cyclopropyl ring will exhibit complex splitting patterns. |
| Carbonyl C=O | N/A | ~173 | The amide carbonyl carbon is characteristically found in this downfield region. |
| Aromatic C (C-NH) | N/A | ~139 | The carbon atom directly attached to the nitrogen. |
| Aromatic C (C-I) | N/A | ~85 | The carbon atom bearing the iodine substituent is significantly shifted upfield due to the heavy atom effect. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[4]
-
¹H NMR Acquisition:
-
Use a standard pulse program.
-
Acquire at least 16 scans.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >512 scans).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration values.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine its elemental composition with high accuracy, serving as a powerful confirmation of the chemical formula.[5]
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for HRMS to achieve the mass accuracy required to confirm the elemental composition.
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap).
-
Method Parameters:
-
Ionization Mode: Positive ESI.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
-
Data Acquisition: Acquire data in centroid mode.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion. For C₁₀H₁₀INO, the theoretical exact mass is 287.0015. The expected [M+H]⁺ ion would be at m/z 287.0088.
-
Confirm the isotopic pattern, which will be characteristic due to the presence of iodine.
-
Use the instrument's software to calculate the elemental composition from the accurate mass measurement. The result should be within a 5 ppm mass error of the theoretical value.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the industry-standard method for determining the purity of pharmaceutical compounds and separating them from any related impurities.[6] A robust reversed-phase HPLC (RP-HPLC) method is ideal for this compound.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is a versatile and common choice for moderately polar compounds, providing good retention and resolution.[7]
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water allows for the efficient elution of the main compound while separating it from potentially more or less polar impurities. A buffer (e.g., phosphate) may be added to control the pH and improve peak shape.[8]
-
Detection: The iodophenyl moiety is a strong chromophore. UV detection at a wavelength of approximately 254 nm should provide excellent sensitivity.
Experimental Protocol: RP-HPLC Purity Analysis
-
Apparatus and Materials:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC grade).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: A 50:50 mixture of acetonitrile and water.
-
Sample Solution: Accurately weigh ~5 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.[6]
-
-
Analysis and Calculation:
-
Inject the diluent as a blank to ensure no system peaks interfere.
-
Inject the sample solution and record the chromatogram for at least 20 minutes.
-
Calculate the purity by area percent normalization:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
| HPLC Method Parameters Summary | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Temperature | 30 °C |
Confirmatory and Complementary Techniques
These techniques provide additional, orthogonal data to support the primary structural and purity analyses.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[9]
Expected Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amide) | 3300 - 3350 | Sharp, medium intensity peak. |
| Aromatic C-H Stretch | 3000 - 3100 | Peaks just above 3000 cm⁻¹. |
| Aliphatic C-H Stretch (Cyclopropyl) | 2900 - 3000 | Peaks just below 3000 cm⁻¹. |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong, sharp peak. |
| N-H Bend (Amide II) | 1510 - 1550 | Medium intensity peak. |
| Aromatic C=C Stretch | 1475 - 1600 | Multiple peaks in this region. |
Protocol: Acquire the spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The resulting spectrum should be compared against the expected absorption bands.
Elemental Analysis (EA)
Elemental analysis provides a quantitative determination of the mass percentages of carbon, hydrogen, and nitrogen (CHN). This is a fundamental test of purity and composition.[10]
Principle: The sample is combusted at high temperature to convert the elements into simple gases (CO₂, H₂O, N₂), which are then separated and quantified using a thermal conductivity detector.[11]
Protocol:
-
Accurately weigh 1-2 mg of the sample into a tin capsule using a microbalance.
-
Analyze using a calibrated CHN elemental analyzer.
-
Compare the experimental weight percentages to the theoretical values.
Acceptance Criteria: The experimentally determined percentages for C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula C₁₀H₁₀INO.[11]
| Element | Theoretical % | Experimental % | Result (Pass/Fail) |
| Carbon (C) | 41.83 | ||
| Hydrogen (H) | 3.51 | ||
| Nitrogen (N) | 4.88 |
Visualization of Analytical Workflows
Diagrams help to clarify the logical flow and interrelation of the analytical processes.
Caption: Integrated workflow for the complete characterization of a new sample.
Caption: Logical integration of orthogonal analytical data for final confirmation.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC.
- The Royal Society of Chemistry. (2015). ¹H NMR of compound 4. RSC.
- The Royal Society of Chemistry. (n.d.). Supporting information. RSC.
- National Center for Biotechnology Information. (n.d.). n-Propylcyclopropanecarboxamide. PubChem.
- Weizmann Institute of Science. (n.d.). Elemental analysis.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2022). PMC, NIH.
- Nasrollahzadeh, M., Sajjadi, M., & Varma, R. S. (2019). FT-IR spectrum of 4-iodophenylcyanamide. ResearchGate.
- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arene Carboxylic Acids. (n.d.). AWS.
- National Center for Biotechnology Information. (n.d.). 1-(4-Iodophenyl)-N-methylpropan-2-amine. PubChem.
- Ranjitha, P. K., et al. (2021). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ResearchGate.
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- Wolfender, J-L. (2009). HPLC in Natural Product Analysis: The Detection Issue. Planta Med, 75, 719-734.
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Application Notes and Protocols for the Cellular Characterization of N-(4-iodophenyl)cyclopropanecarboxamide
Introduction: Unveiling the Bioactivity of Novel Chemical Entities
The discovery and development of novel therapeutic agents is a cornerstone of biomedical research. N-(4-iodophenyl)cyclopropanecarboxamide represents a unique chemical entity with potential biological activities inferred from its structural motifs: a cyclopropane ring, known for its presence in various bioactive compounds, and an iodophenyl group, which can influence pharmacological properties.[1][2] As the specific biological target and mechanism of action for this compound are not yet elucidated, this document serves as a comprehensive guide for researchers to systematically characterize its effects in cell-based assays.
These protocols are designed to be a self-validating system, guiding the user from initial compound handling to a multi-faceted investigation of its cellular effects. By following this structured workflow, researchers can determine the compound's cytotoxic and potential therapeutic activities, and lay the groundwork for identifying its molecular target and mechanism of action.
Part 1: Compound Handling and Preparation
Accurate and consistent preparation of the test compound is fundamental to obtaining reproducible results in cell-based assays.[3]
1.1. Reagent Preparation and Storage:
-
Compound Stock Solution:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Most cells can tolerate DMSO concentrations up to 1%.[4]
-
To ensure complete dissolution, gentle warming or sonication may be applied.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Cell Culture Media and Reagents:
-
Prepare and sterilize complete growth medium appropriate for the selected cell line (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
Ensure all other reagents for cell culture are sterile and of high quality.[5]
-
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H10INO | [6] |
| Molecular Weight | 287.1 g/mol | [7] |
| CAS Number | 23779-17-1 | [7] |
Part 2: Foundational Cellular Assays: Determining Cytotoxicity
The initial characterization of any novel compound involves assessing its impact on cell viability and proliferation. These assays are crucial for establishing a therapeutic window and determining the appropriate concentration range for subsequent mechanistic studies.[8]
Figure 1: A streamlined workflow for assessing the cytotoxicity of a novel compound.
2.1. Cell Proliferation/Viability Assay (MTT or CellTiter-Glo®):
This protocol outlines a method to measure the metabolic activity of cells as an indicator of their viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in complete cell culture medium. Treat the cells for various durations (e.g., 24, 48, and 72 hours). Include a vehicle-only control (e.g., DMSO).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions, allowing for the formation of formazan crystals. Subsequently, solubilize the crystals and measure absorbance.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 2: Example of IC50 Data Presentation
| Cell Line | Treatment Duration | IC50 (µM) |
| MCF-7 (Breast Cancer) | 48 hours | [Experimental Value] |
| A549 (Lung Cancer) | 48 hours | [Experimental Value] |
| HEK293 (Normal Kidney) | 48 hours | [Experimental Value] |
Part 3: Elucidating the Mechanism of Action
Once the cytotoxic profile is established, the next critical step is to investigate how this compound exerts its effects at the molecular level.
Figure 2: A workflow for investigating the mechanism of action of a bioactive compound.
3.1. Apoptosis vs. Necrosis Determination:
This protocol helps to distinguish between programmed cell death (apoptosis) and cell death due to injury (necrosis).
Step-by-Step Protocol (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
3.2. Cell Cycle Analysis:
This assay determines if the compound affects the progression of the cell cycle.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the compound at various concentrations for a defined period.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Treat the cells with RNase A and stain with Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
3.3. Signaling Pathway Analysis via Western Blotting:
Western blotting can identify changes in the expression or phosphorylation status of key proteins in signaling pathways that may be affected by the compound.[8]
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for proteins of interest (e.g., key proteins in apoptosis pathways like caspases, or cell cycle regulators like cyclins) and their phosphorylated forms. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Part 4: Advanced Studies - Target Identification
Identifying the direct molecular target(s) of a novel compound is a challenging but crucial step in drug discovery.[9][10]
4.1. Target Identification Strategies:
-
Affinity-Based Pull-Down Methods: This involves chemically modifying this compound with a tag (e.g., biotin) to create a probe. This probe is then used to "pull down" its binding partners from a cell lysate, which can be subsequently identified by mass spectrometry.[10]
-
Computational Approaches: If a class of targets is suspected, molecular docking studies can be performed to predict the binding affinity of this compound to the three-dimensional structures of these proteins.[11]
-
Genetic and Genomic Approaches: Techniques like RNA interference (RNAi) can be used to systematically knock down the expression of genes. If knocking down a particular gene phenocopies the effect of the compound, it suggests that the protein encoded by that gene may be a target.[4][7]
Conclusion: A Pathway to Discovery
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound in cell culture. By systematically evaluating its effects on cell viability, proliferation, and key cellular processes, researchers can gain valuable insights into its potential as a therapeutic agent. The subsequent elucidation of its mechanism of action and the identification of its molecular target(s) will be critical for its further development. This structured approach not only ensures the scientific rigor of the investigation but also accelerates the journey from a novel compound to a potential therapeutic lead.
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Application Notes & Protocols: N-(4-iodophenyl)cyclopropanecarboxamide as a Versatile Chemical Probe for Target Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the application of N-(4-iodophenyl)cyclopropanecarboxamide as a chemical probe.
Introduction: Unveiling a New Tool for Chemical Biology
In the landscape of chemical biology and drug discovery, chemical probes are indispensable tools for elucidating the functions of proteins and validating novel drug targets.[1][2] this compound emerges as a promising scaffold for the development of such probes. Its unique structure, combining a strained cyclopropane ring with an iodinated phenyl group, offers multiple avenues for interaction with biological macromolecules and for chemical modification to suit various experimental designs.
The cyclopropane moiety is a stable bioisostere often found in bioactive compounds, contributing to favorable metabolic properties and unique three-dimensional conformations.[3] The true power of this molecule as a probe, however, lies in the 4-iodophenyl group. This feature serves as a versatile chemical handle for:
-
Covalent Engagement: Acting as a latent reactive group or a site for introducing more potent electrophiles. Covalent probes that form permanent bonds with their protein targets are powerful tools for disrupting protein-protein interactions and for robust target identification.[4][5][6]
-
Bio-orthogonal Tagging: Enabling the attachment of reporter molecules (e.g., biotin, fluorophores) via cross-coupling reactions, facilitating target enrichment and visualization.
-
Radiolabeling: The iodine atom can be substituted with a radioactive isotope (e.g., ¹²⁵I) for use in quantitative binding assays and in vivo imaging.[7]
This guide provides a comprehensive overview of the proposed mechanisms of action and detailed protocols for leveraging this compound and its derivatives in cutting-edge chemoproteomic workflows.
Proposed Mechanism of Action: A Covalent Interaction Scaffold
We propose that this compound functions as a covalent chemical probe, engaging with nucleophilic amino acid residues (e.g., Cysteine, Lysine) on target proteins. The reactivity of the probe can be significantly enhanced by derivatizing it with a bio-orthogonal handle, such as an alkyne, which allows for subsequent detection via click chemistry. The covalent bond formation allows for the stable capture of target proteins, making it an ideal tool for activity-based protein profiling (ABPP) and target pull-down experiments.[5][6]
Figure 1: Proposed mechanism for target labeling.
Core Applications and Methodologies
The primary applications for this probe scaffold are centered around identifying and validating protein targets in complex biological systems.
| Application | Technique | Objective | Key Advantage |
| Target Identification | Affinity Pull-Down Assay | To isolate and identify unknown protein binding partners from a cell lysate or proteome. | Covalent capture ensures high-efficiency enrichment of even transiently interacting partners. |
| Selectivity Profiling | Competitive ABPP | To assess the proteome-wide selectivity of the probe by measuring its ability to compete with a broad-spectrum reactive probe. | Provides a global view of on-target and off-target interactions at the amino acid level.[8] |
| Target Validation | Western Blotting | To confirm the interaction between the probe and a specific, hypothesized protein target. | A straightforward method to validate hits from proteomic screens. |
| Target Imaging | Radiolabeling / Fluorescence | To visualize the distribution of target proteins in cells, tissues, or whole organisms. | Provides spatial and quantitative information on target engagement. |
Experimental Protocols
As a senior application scientist, it is understood that a chemical scaffold is often the starting point. To unlock its full potential, functionalization is key. The following protocols provide a roadmap from probe synthesis to proteome-wide analysis.
Protocol 1: Synthesis of a Bio-orthogonal "Clickable" Probe Analog
To enable downstream applications, we first describe the synthesis of an alkyne-tagged derivative, N-(4-(ethynyl)phenyl)cyclopropanecarboxamide , via a Sonogashira coupling reaction. This modification provides a "click chemistry" handle for attaching reporter tags.
Rationale: The introduction of a terminal alkyne is a cornerstone of modern chemical biology. It is small, metabolically stable, and undergoes a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azide-functionalized reporters.[9]
Materials:
-
This compound
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous solvents (e.g., Toluene, THF)
Procedure:
-
Sonogashira Coupling:
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a mixture of toluene and TEA (4:1 v/v).
-
Add Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Degas the mixture with N₂ for 15 minutes.
-
Add ethynyltrimethylsilane (1.5 eq) dropwise.
-
Heat the reaction to 70°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction, filter through celite, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the TMS-protected intermediate.
-
-
TMS Deprotection:
-
Dissolve the purified intermediate in anhydrous THF.
-
Add TBAF (1.1 eq, 1M solution in THF) at 0°C.
-
Stir for 1 hour at room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the final product, N-(4-(ethynyl)phenyl)cyclopropanecarboxamide . Confirm structure by ¹H NMR and MS.
-
Protocol 2: Direct Pull-Down Assay for Target Identification
This protocol uses the alkyne-tagged probe to covalently label its targets in a cell lysate, followed by biotinylation and enrichment on streptavidin beads for identification by mass spectrometry.[10][11]
Scientist's Note: This is an in vitro affinity purification method designed to capture the probe's binding partners.[10] Including proper controls, such as a vehicle-only (DMSO) sample and a structurally similar but non-reactive control probe, is critical for distinguishing true interactors from non-specific background binders.
Figure 2: Workflow for direct pull-down target ID.
Materials:
-
Alkyne-tagged probe (from Protocol 1)
-
Cell lysate from your biological system of interest
-
Lysis Buffer (e.g., 20mM Tris pH 7.6, 150mM NaCl, 1% NP-40, protease inhibitors)[12]
-
Biotin-Azide
-
Click Chemistry Reagents: CuSO₄, TBTA, Sodium Ascorbate
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., 0.1% SDS in PBS)
-
Elution Buffer (e.g., 2% SDS, 50mM Tris, boiled) or on-bead digestion reagents (Trypsin, DTT, Iodoacetamide)
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysate using a suitable lysis buffer. Determine protein concentration using a BCA assay.
-
Probe Labeling:
-
Dilute the proteome to 1-2 mg/mL.
-
Add the alkyne-probe to the desired final concentration (e.g., 1-10 µM). Incubate for 1-2 hours at 4°C.
-
Control: Prepare a parallel sample with DMSO vehicle.
-
-
Click Chemistry:
-
Prepare a "click mix" containing Biotin-Azide (e.g., 100 µM), TBTA (e.g., 100 µM), CuSO₄ (e.g., 1 mM), and freshly prepared sodium ascorbate (e.g., 1 mM).
-
Add the click mix to the labeled lysate and incubate for 1 hour at room temperature.
-
-
Enrichment:
-
Pre-wash streptavidin magnetic beads with lysis buffer.
-
Add the beads to the biotinylated lysate and incubate for 1 hour at 4°C with rotation to capture the probe-protein complexes.[13]
-
-
Washing:
-
Use a magnetic rack to pellet the beads. Discard the supernatant.
-
Wash the beads sequentially with increasingly stringent buffers to remove non-specific binders. A typical series is:
-
2x with 1% SDS in PBS
-
2x with 8M Urea in 100mM Tris, pH 8.0
-
2x with PBS
-
-
-
Analysis:
-
For Western Blot: Elute bound proteins by boiling the beads in 2X SDS-PAGE loading buffer. Run on a gel and probe with an antibody for a suspected target.
-
For Mass Spectrometry (unbiased ID): Perform on-bead digestion.
-
Resuspend beads in a buffer containing DTT to reduce disulfide bonds.
-
Alkylate with iodoacetamide.
-
Digest with sequencing-grade trypsin overnight.
-
Collect the supernatant containing the peptides and analyze by LC-MS/MS.
-
-
Protocol 3: Competitive Chemoproteomic Profiling
This protocol assesses the probe's selectivity by measuring its ability to block the binding of a broad-spectrum, cysteine-reactive probe (e.g., Iodoacetamide-alkyne).
Rationale: In this competitive format, if our probe binds to a specific cysteine, that site will be "occupied" and unavailable for labeling by the general iodoacetamide probe. By quantifying the reduction in the iodoacetamide signal via mass spectrometry, we can identify the specific cysteines engaged by our probe across the entire proteome.[5][8]
Procedure:
-
Cell Treatment: Treat live cells with your this compound derivative (or a non-tagged version) at various concentrations for a defined period. Include a vehicle (DMSO) control.
-
Lysis: Harvest and lyse the cells as described in Protocol 2.
-
General Probe Labeling: Treat all lysates (including the DMSO control) with a cysteine-reactive alkyne probe (e.g., Iodoacetamide-alkyne) at a concentration of ~100 µM for 1 hour.
-
Click Chemistry & Enrichment: Proceed with the Biotin-Azide click reaction and streptavidin enrichment as detailed in Protocol 2 (Steps 3-5).
-
Mass Spectrometry Analysis:
-
Perform on-bead digestion and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Quantify the peptide signals across the different treatment conditions. A target of your probe will show a dose-dependent decrease in signal intensity compared to the DMSO control, as your probe's binding prevents the iodoacetamide-alkyne probe from labeling that site.
-
Concluding Remarks
This compound represents a highly adaptable chemical scaffold for the development of potent and selective chemical probes. By leveraging the principles of covalent ligand discovery and modern chemoproteomics, researchers can transform this molecule into a powerful tool for target identification and validation. The protocols outlined herein provide a robust framework for synthesizing functionalized analogs and deploying them in sophisticated biological experiments, ultimately accelerating the journey from a novel chemical entity to a validated biological mechanism.[14][15]
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Application Notes and Protocols for N-(4-iodophenyl)cyclopropanecarboxamide in Drug Discovery and Development
Introduction: The Phenylcyclopropane Carboxamide Scaffold as a Privileged Motif in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of novel molecular scaffolds that offer a unique combination of structural rigidity, three-dimensionality, and synthetic tractability is of paramount importance.[1][2] The phenylcyclopropane carboxamide motif has emerged as a compelling scaffold, with its constrained cyclopropane ring imparting a defined conformational rigidity and unique electronic properties that can be exploited for potent and selective interactions with biological targets.[1] While extensive research exists for the broader class of phenylcyclopropane carboxamides, this guide will focus on a representative member, N-(4-iodophenyl)cyclopropanecarboxamide, as a paradigm for exploring the potential of this chemical class in drug discovery workflows.
This compound incorporates several key features that make it an attractive starting point for medicinal chemistry campaigns. The cyclopropane ring provides a rigid core that can orient the phenyl and amide substituents in a precise manner, potentially leading to enhanced target binding and reduced off-target effects.[3] The amide linkage is a common feature in many pharmaceuticals, offering opportunities for hydrogen bonding interactions with protein targets.[4] Furthermore, the presence of an iodine atom on the phenyl ring is particularly noteworthy. This halogen can serve as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions, to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.[5] Additionally, the iodine atom can be replaced with a radioisotope (e.g., ¹²⁵I), transforming the molecule into a valuable chemical probe for target identification and imaging studies.
This document provides a comprehensive overview of the potential applications of this compound in drug discovery, including a detailed synthetic protocol, a hypothetical screening workflow for its evaluation as an enzyme inhibitor, and a discussion of its potential as a chemical probe. While literature specifically detailing the biological activity of this compound is not yet available, the protocols and concepts presented herein are based on established methodologies for analogous chemical entities and are intended to serve as a practical guide for researchers exploring the potential of this promising chemical scaffold.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential behavior in biological systems and for designing relevant assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀INO | PubChem CID: 695702[6] |
| Molecular Weight | 287.10 g/mol | PubChem CID: 695702[6] |
| InChIKey | OWRJMRAKRDWZHS-UHFFFAOYSA-N | PubChem CID: 695702[6] |
| SMILES | C1CC1C(=O)NC2=CC=C(C=C2)I | PubChem CID: 695702[6] |
| Predicted XlogP | 3.2 | PubChem CID: 695702[6] |
Synthetic Protocol: A General Approach to this compound
The synthesis of this compound can be achieved through a straightforward and robust two-step process involving the preparation of cyclopropanecarboxylic acid followed by an amide coupling reaction with 4-iodoaniline. This approach is adapted from established methods for the synthesis of related cyclopropane carboxamides and N-arylamides.[1][4]
Part 1: Synthesis of Cyclopropanecarbonyl Chloride
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopropanecarboxylic acid (1.0 equivalent).
-
Addition of Thionyl Chloride: Under a nitrogen atmosphere, slowly add thionyl chloride (2.0 equivalents) to the flask at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cyclopropanecarbonyl chloride is typically used in the next step without further purification.
Part 2: Amide Coupling to Yield this compound
-
Reaction Setup: In a separate flame-dried, round-bottom flask, dissolve 4-iodoaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add the crude cyclopropanecarbonyl chloride (1.1 equivalents) dissolved in a small amount of the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Caption: Hypothetical inhibition of an RTK signaling pathway.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, molecule within the broader class of phenylcyclopropane carboxamides. Its structural features suggest significant potential for development as a lead compound in drug discovery or as a versatile chemical probe for target identification and validation. The synthetic and screening protocols outlined in this guide provide a solid foundation for initiating research into the biological activities of this compound.
Future work should focus on the synthesis and characterization of this compound, followed by its systematic evaluation in a diverse range of biological assays. The use of the iodophenyl moiety as a synthetic handle for the creation of analog libraries will be crucial for elucidating structure-activity relationships and optimizing potency and selectivity for any identified biological targets. The insights gained from such studies will not only shed light on the therapeutic potential of this specific molecule but will also contribute to a deeper understanding of the utility of the phenylcyclopropane carboxamide scaffold in medicinal chemistry.
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Application Notes and Protocols for High-Throughput Screening of N-(4-iodophenyl)cyclopropanecarboxamide Analogs as LSD1 Inhibitors
Introduction: Targeting Epigenetic Regulation with Novel Cyclopropylamines
The dynamic and reversible nature of epigenetic modifications offers a compelling landscape for therapeutic intervention, particularly in oncology. Among the key epigenetic regulators, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a high-value target.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), a mark associated with active transcription.[2][3] Its overexpression has been implicated in the pathogenesis of numerous cancers, where it contributes to the silencing of tumor suppressor genes and promotes cell proliferation and survival.[4]
The N-(4-iodophenyl)cyclopropanecarboxamide scaffold represents a promising class of mechanism-based inhibitors that target the FAD cofactor of LSD1.[5][6] These compounds, derived from the foundational structure of tranylcypromine (TCP), a known monoamine oxidase (MAO) and LSD1 inhibitor, offer a framework for developing potent and selective agents.[7][8] The cyclopropylamine moiety is a key pharmacophore that engages in a covalent interaction with the FAD cofactor, leading to irreversible inhibition of the enzyme.[5][6] Structure-activity relationship (SAR) studies have demonstrated that modifications to the phenyl ring and the carboxamide portion of the molecule can significantly impact potency and selectivity against related amine oxidases like MAO-A and MAO-B.[9][10][11]
This guide provides a comprehensive and technically detailed framework for the high-throughput screening (HTS) of this compound analogs to identify novel and potent LSD1 inhibitors. We will delve into the causality behind the selection of a multi-tiered screening cascade, from robust biochemical primary screens to confirmatory secondary assays and physiologically relevant cell-based evaluations of target engagement and cellular activity. Each protocol is designed as a self-validating system with integrated controls to ensure data integrity and reproducibility.
Scientific Background: The Mechanism of LSD1 and its Inhibition
LSD1, in complex with its co-repressor protein CoREST, catalyzes the oxidative demethylation of H3K4me1/2.[2] The enzymatic reaction involves the transfer of a hydride from the methylated lysine substrate to the FAD cofactor, which is subsequently re-oxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂) as a byproduct.[3] This mechanistic detail is fundamental to the design of several widely used biochemical assays.
The N-phenylcyclopropanecarboxamide scaffold acts as a mechanism-based inactivator. The cyclopropylamine ring, upon oxidation by the FAD cofactor within the LSD1 active site, forms a reactive intermediate that covalently modifies the FAD, leading to irreversible inhibition.[5][6] The design of an effective HTS campaign for this class of compounds necessitates a multi-pronged approach to not only identify potent inhibitors but also to characterize their mechanism of action and cellular efficacy.
High-Throughput Screening Cascade for LSD1 Inhibitors
A robust screening cascade is essential for the efficient identification and validation of promising lead compounds. The following workflow outlines a logical progression from a high-throughput primary screen to more detailed secondary and cellular characterization.
Figure 1. High-throughput screening cascade for the identification and characterization of novel LSD1 inhibitors.
Experimental Protocols
Part 1: Primary High-Throughput Screening
The primary screen is designed for high-throughput and robustness, aiming to identify compounds that inhibit LSD1 enzymatic activity. The peroxidase-coupled fluorescent assay is a widely used and reliable method for this purpose.[2][12][13]
Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to produce a highly fluorescent product, resorufin, which can be quantified.[13]
Materials:
-
Recombinant human LSD1/CoREST complex
-
H3 (1-21) K4me1 peptide substrate
-
Horseradish Peroxidase (HRP)
-
ADHP (or similar fluorogenic peroxidase substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive Control: Known LSD1 inhibitor (e.g., Tranylcypromine)
-
384-well black, flat-bottom plates
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds and controls into the wells of a 384-well plate using an acoustic liquid handler. For a primary screen, a final concentration of 10 µM is recommended.
-
Enzyme and Detection Reagent Preparation: Prepare a master mix containing LSD1/CoREST, HRP, and ADHP in assay buffer. The final concentrations in the assay should be optimized but typical ranges are:
-
LSD1/CoREST: 20-50 nM
-
HRP: 1-5 U/mL
-
ADHP: 20-50 µM
-
-
Enzyme and Detection Reagent Addition: Add 10 µL of the enzyme/detection reagent master mix to each well containing the compounds and incubate for 15 minutes at room temperature to allow for compound pre-incubation with the enzyme.
-
Reaction Initiation: Prepare the H3K4me1 peptide substrate in assay buffer. Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well. The final substrate concentration should be at or near its Kₘ value.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at 530-540 nm and emission at 585-595 nm.[13]
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls (DMSO vehicle).
-
A Z'-factor should be calculated for each plate to assess the quality and robustness of the assay. A Z' > 0.5 is considered an excellent assay.[12]
| Parameter | Recommended Value |
| Final Assay Volume | 20 µL |
| Test Compound Concentration | 10 µM |
| LSD1/CoREST Concentration | 20-50 nM |
| H3K4me1 Substrate Conc. | At or near Kₘ |
| Incubation Time | 30-60 min at 37°C |
| Detection | Ex/Em: 530-540/585-595 nm |
| Z'-factor | > 0.5 |
Table 1. Recommended parameters for the primary LSD1 biochemical assay.
Part 2: Secondary and Orthogonal Assays
Compounds identified as "hits" in the primary screen should be further characterized to confirm their activity, determine their potency, and assess their selectivity.
Procedure:
-
Perform the LSD1 Peroxidase-Coupled Fluorescent Assay as described in Protocol 1.
-
Use a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution series starting from 50 µM) to generate dose-response curves.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Principle: This homogeneous assay format provides an orthogonal method to confirm LSD1 inhibition, reducing the likelihood of false positives due to assay-specific artifacts (e.g., interference with the peroxidase/ADHP system). The assay typically uses a biotinylated H3K4me1/2 peptide substrate and a specific antibody that recognizes the demethylated product. The antibody is labeled with a europium cryptate (donor), and streptavidin-XL665 (acceptor) binds to the biotinylated peptide. Demethylation by LSD1 allows the antibody to bind, bringing the donor and acceptor into close proximity and generating a FRET signal.
Rationale: Given the structural homology between LSD1 and monoamine oxidases (MAOs), it is crucial to assess the selectivity of the hit compounds.[5]
Procedure:
-
Utilize commercially available MAO-A and MAO-B inhibitor screening kits. These assays are typically based on similar principles to the LSD1 assay, measuring the production of H₂O₂ or other byproducts.
-
Determine the IC₅₀ values for the hit compounds against MAO-A and MAO-B.
-
Calculate the selectivity index (SI) by dividing the IC₅₀ for MAO by the IC₅₀ for LSD1. A higher SI indicates greater selectivity for LSD1.
Part 3: Cellular Assays for Target Engagement and Functional Effects
The ultimate goal is to identify compounds that are active in a cellular context. Cellular assays are critical for confirming target engagement, observing downstream effects on histone methylation, and assessing the functional consequences of LSD1 inhibition.
Principle: CETSA is a powerful biophysical method to directly assess the binding of a compound to its target protein in intact cells.[14][15] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tₘ). This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[16]
Materials:
-
Cancer cell line with high LSD1 expression (e.g., MV4-11 acute myeloid leukemia cells)
-
Test compounds
-
PBS and cell lysis buffer
-
Antibodies for Western blotting (anti-LSD1 and a loading control)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a defined period (e.g., 1-4 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Quantify the protein concentration and analyze the levels of soluble LSD1 by Western blotting.
-
Data Analysis: Plot the amount of soluble LSD1 as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
Figure 2. A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Principle: Inhibition of LSD1 in cells should lead to an accumulation of its substrate, H3K4me2. This can be readily detected by Western blotting.
Procedure:
-
Treat cells with a dose-response of the test compound for 24-72 hours.
-
Extract histones from the treated cells.
-
Separate the histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with specific antibodies against H3K4me2 and total histone H3 (as a loading control).
-
Quantify the band intensities to determine the relative increase in H3K4me2 levels.
Principle: To assess the functional consequences of LSD1 inhibition, a cell viability assay is performed on a cancer cell line known to be sensitive to LSD1 inhibitors (e.g., AML or small cell lung cancer cell lines).[17]
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Measure cell viability using a commercially available reagent such as CellTiter-Glo® (Promega) or by staining with a fluorescent dye like Calcein AM.
-
Determine the GI₅₀ (concentration that causes 50% growth inhibition) for each compound.
| Assay | Purpose | Key Readout |
| CETSA | Confirm target engagement in cells | Thermal shift of LSD1 |
| H3K4me2 Western Blot | Measure downstream pathway modulation | Increased H3K4me2 levels |
| Cell Viability | Assess functional cellular effect | GI₅₀ value |
Table 2. Summary of cellular assays for LSD1 inhibitor characterization.
Conclusion and Future Directions
This application note provides a comprehensive and robust framework for the high-throughput screening and characterization of this compound analogs as LSD1 inhibitors. The outlined screening cascade, from primary biochemical screens to secondary and cellular assays, is designed to ensure the identification of potent, selective, and cell-active compounds. The inclusion of orthogonal assays and target engagement studies like CETSA provides a self-validating system that minimizes the risk of false positives and provides a high degree of confidence in the identified hits.
Future work on promising lead compounds should include more in-depth mechanistic studies, such as kinetic analysis to determine the mode of inhibition (e.g., reversible vs. irreversible) and comprehensive selectivity profiling against a broader panel of epigenetic targets. Ultimately, the goal is to identify novel this compound analogs with superior potency, selectivity, and drug-like properties for further development as potential cancer therapeutics.
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- 17. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Radiolabeling N-(4-iodophenyl)cyclopropanecarboxamide for imaging studies
Application Note & Protocol
Topic: High-Specific-Activity Radiolabeling of N-(4-iodophenyl)cyclopropanecarboxamide with Iodine-125 for Preclinical Imaging and Biodistribution Studies
Audience: Researchers, scientists, and drug development professionals in the fields of radiopharmaceutical chemistry, molecular imaging, and oncology.
Abstract: The development of novel radiotracers is fundamental to advancing molecular imaging for both diagnostic and drug development purposes.[1][2] This document provides a comprehensive guide to the synthesis, radioiodination, quality control, and preclinical evaluation of this compound, a small molecule scaffold with potential for targeted imaging. We detail a robust method for producing high-specific-activity [¹²⁵I]this compound via radioiododestannylation of a custom-synthesized tributyltin precursor. Iodine-125 is selected for this protocol due to its suitable half-life (59.4 days) and low-energy gamma emission, making it ideal for in vitro assays and preclinical in vivo studies.[3][4] This application note provides detailed, step-by-step protocols for precursor synthesis, radiolabeling, purification, and stringent quality control, as well as methodologies for subsequent in vitro cell uptake and in vivo biodistribution studies in rodent models.
Introduction and Scientific Rationale
Molecular imaging techniques, such as Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), provide invaluable, non-invasive windows into biological processes in vivo.[5] The power of these techniques relies on radiopharmaceuticals—biologically active molecules labeled with a radionuclide—that can visualize and quantify physiological or pathological targets.[1] Small molecules are particularly attractive as imaging agents due to their rapid pharmacokinetics and ability to penetrate tissues.
This compound represents a chemical scaffold that can be explored for targeting various biological entities. The presence of an aromatic iodine atom makes it a prime candidate for radioiodination. While direct isotopic exchange with existing non-radioactive iodine is possible, this method often results in low specific activity. To achieve the high specific activity required for sensitive detection of low-density targets like receptors or enzymes, a "no-carrier-added" approach is superior.[1] This involves synthesizing a precursor molecule, typically a trialkylstannane or boronic ester, which is then reacted with the radioiodide.[6][7]
This guide focuses on the radioiododestannylation method, which offers high radiochemical yields and purity.[6][8] We utilize Iodine-125 ([¹²⁵I]), a versatile radionuclide for preclinical research, allowing for detailed pharmacokinetic and biodistribution studies over extended periods.[3] The principles and protocols described herein are adaptable for other iodine isotopes like ¹²³I for SPECT or ¹²⁴I for PET imaging.[9]
Overall Experimental Workflow
The development and evaluation of a novel radiotracer is a multi-stage process. The logical flow ensures that a well-characterized and pure agent is used for biological studies, providing reliable and reproducible data.
Caption: Overall workflow from chemical synthesis to in vivo evaluation.
Protocol 1: Precursor Synthesis
Objective: To synthesize the N-(4-(tributylstannyl)phenyl)cyclopropanecarboxamide precursor required for high-specific-activity radioiodination. This is achieved via a palladium-catalyzed Stille coupling reaction.
Rationale: The carbon-tin (C-Sn) bond is sufficiently labile to be cleaved and replaced by iodine under mild oxidative conditions, while being stable enough for purification and storage. Using a stannylated precursor ensures that the final product is "no-carrier-added," maximizing specific activity.[6]
Materials:
-
This compound (starting material)
-
Hexabutylditin, (Bu₃Sn)₂
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis under inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add hexabutylditin (1.2 eq) to the solution, followed by the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Filter it through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(4-(tributylstannyl)phenyl)cyclopropanecarboxamide precursor.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Radiolabeling with Iodine-125
Objective: To prepare [¹²⁵I]this compound with high radiochemical purity and specific activity.
Rationale: This protocol uses the Iodogen® method for oxidation. Iodogen is a mild oxidizing agent that is insoluble in water, which can minimize potential damage to sensitive functional groups compared to harsher agents like Chloramine-T.[10][11] The electrophilic radioiodine generated in situ rapidly displaces the tributyltin group from the precursor.
Caption: Radioiododestannylation reaction and purification workflow.
Materials:
-
N-(4-(tributylstannyl)phenyl)cyclopropanecarboxamide precursor (1-2 mg/mL in ethanol)
-
Sodium Iodide [¹²⁵I] (carrier-free in 0.1 M NaOH)
-
Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ethanol (absolute)
-
Reversed-Phase HPLC system with a radioactivity detector
-
C18 Sep-Pak® cartridge
Step-by-Step Methodology:
-
Iodogen Coating: Prepare an Iodogen-coated reaction vial by dissolving Iodogen in dichloromethane (1 mg/mL), adding 100 µL to a glass vial, and evaporating the solvent under a gentle stream of nitrogen. Store coated vials desiccated.
-
Reaction Mixture: To the Iodogen-coated vial, add 50 µL of phosphate buffer (pH 7.4).
-
Add Radioisotope: Carefully add Na[¹²⁵I] (approx. 1-5 mCi, 37-185 MBq) to the buffered vial.
-
Add Precursor: Immediately add 5-10 µL of the precursor solution (5-10 µg) to initiate the reaction.
-
Incubation: Let the reaction proceed at room temperature for 15-20 minutes with gentle occasional swirling.
-
Quenching: Quench the reaction by transferring the mixture from the Iodogen vial to a new vial containing 200 µL of a 5% sodium bisulfite solution to reduce any unreacted iodine.
-
Initial Purification (Optional but Recommended): Pass the quenched reaction mixture through a C18 Sep-Pak cartridge pre-conditioned with ethanol and water. Elute the crude product with ethanol, which will separate the labeled organic molecule from unreacted hydrophilic [¹²⁵I]iodide.
-
Final HPLC Purification: Inject the ethanolic eluate onto a semi-preparative reversed-phase HPLC column (e.g., C18). Elute with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA). Collect the radioactive peak corresponding to the product, identified by comparing its retention time with a non-radioactive standard.
-
Formulation: Evaporate the HPLC solvent from the collected fraction under a stream of nitrogen. Reconstitute the purified product in a sterile, injectable vehicle, such as saline with 5-10% ethanol, for in vivo studies.
Protocol 3: Quality Control
Objective: To ensure the identity, purity, and suitability of the radiolabeled product for biological studies. Quality control is a mandatory step before any administration.[12][13]
Rationale: Radiochemical impurities can lead to poor imaging quality, inaccurate quantification, and unnecessary radiation dose to non-target organs.[13]
| Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | Clear, colorless, free of particulates | Ensures safety for injection.[14] |
| pH | pH strip | 6.5 - 7.5 | Ensures physiological compatibility.[13] |
| Radiochemical Purity (RCP) | Radio-HPLC, Radio-TLC | > 95% | Confirms that radioactivity is in the desired chemical form.[14][15][16] |
| Radionuclidic Purity | Gamma Spectroscopy | > 99% (as per supplier) | Ensures no other radioisotopes are present.[12] |
| Specific Activity (SA) | HPLC with UV and Radioactivity Detectors | As high as possible (report in Ci/mmol or GBq/µmol) | High SA is critical for imaging low-density targets without causing mass-effect. |
| Sterility & Endotoxins | Membrane Filtration / LAL test | Sterile / < 175 EU/V | Mandatory for parenteral administration to prevent infection and pyrogenic reactions.[13] |
5.1. RCP Determination by Radio-HPLC
-
Inject a small aliquot (~5-10 µL) of the final formulated product onto an analytical C18 HPLC column.
-
Use the same gradient method as for purification.
-
Integrate the peaks on the radio-chromatogram.
-
Calculate RCP as: (Area of Product Peak / Total Area of All Radioactive Peaks) x 100%.
5.2. RCP Determination by Radio-TLC
-
Spot a small drop of the final product onto a silica gel TLC plate.
-
Develop the plate in a suitable mobile phase (e.g., 9:1 Dichloromethane:Methanol).
-
Allow the plate to dry and analyze using a radio-TLC scanner or by cutting the plate into sections and counting in a gamma counter.
-
The product should move from the origin (Rƒ > 0), while free [¹²⁵I]iodide will remain at the origin (Rƒ = 0). Calculate RCP accordingly.
Protocol 4: In Vitro Cell Uptake Assay
Objective: To evaluate the specific uptake of the radiotracer in a relevant cell line.
Rationale: Before proceeding to expensive and complex animal studies, an in vitro assay can confirm if the radiotracer interacts with its intended biological target in a cellular context.[17][18]
Methodology (Example using a hypothetical target-expressing cell line):
-
Cell Plating: Plate cells (e.g., a cancer cell line) in 24-well plates and grow to ~80-90% confluency.
-
Blocking (for specificity): For blocking wells, add a high concentration (e.g., 10 µM) of the non-radioactive "cold" this compound 15 minutes prior to adding the radiotracer.
-
Incubation: Add [¹²⁵I]this compound to all wells (total and blocking) to a final concentration of ~0.1 µCi/mL. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Washing: Aspirate the media and quickly wash the cells three times with ice-cold PBS to stop uptake and remove unbound radioactivity.
-
Lysis & Counting: Lyse the cells in each well with 0.5 mL of 0.1 M NaOH. Transfer the lysate to counting tubes and measure the radioactivity in a gamma counter.
-
Protein Assay: Determine the protein concentration in each well to normalize the radioactivity counts.
-
Analysis: Calculate the total uptake (% of added dose per mg protein). Specific uptake is calculated by subtracting the uptake in the blocked wells from the total uptake.
Protocol 5: In Vivo Biodistribution in Rodents
Objective: To determine the pharmacokinetic profile and organ distribution of the radiotracer over time.
Rationale: The biodistribution study is a critical in vivo test that reveals where the radiotracer accumulates in the body, its clearance route, and potential target vs. non-target uptake ratios.[1][19]
Methodology:
-
Animal Cohorts: Use healthy mice or rats (e.g., Balb/c mice), with 3-4 animals per time point (e.g., 5, 30, 60, 120 minutes post-injection).
-
Injection: Inject a known amount of the purified radiotracer (~5-10 µCi) into each animal via the tail vein.
-
Euthanasia & Dissection: At each designated time point, euthanize the animals. Collect blood and dissect all major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, brain, etc.).
-
Weighing & Counting: Weigh each organ and measure the radioactivity in a gamma counter along with standards prepared from the injectate.
-
Data Analysis: Calculate the tracer uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g). This data provides a quantitative map of the tracer's distribution and clearance.
References
- A. B. Welch, A. L. Vavere, & S. S. Y. Wang, Translating a Radiolabeled Imaging Agent to the Clinic. PMC - NIH.
- P. S. A. G. S. T. M. A. W. C. A. Anderson, Synthesis, in vitro and in vivo evaluation of radiolabeled nanoparticles. PubMed - NIH.
- M. S. A. A. A. D. P. M. Pelecanou, Establishing a quality control protocol for the radiochemical evaluation of radioiodinated biomolecules with application in nuclear medicine in. AKJournals.
- I. V. S. O. A. K. A. L. K. M. S. V. D. S. Y. V. Z. E. G. O. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC - NIH.
- Recent Advances in Synthetic Methods for Radioiodination.
- S. J. K. C. M. S. M. D. F. S. Radiolabelling small and biomolecules for tracking and monitoring. PMC - NIH.
- M. W. K. G. A. H. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. PMC - NIH.
- G. Smith et al.
- Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI.
- C. J. A. P. S. T. M. Anderson, Synthesis, in vitro and in vivo evaluation of radiolabeled nanoparticles. ProQuest.
- A. D. P. K. A. T. O. Tasdelen, Quality control of iodine-131-labeled metaiodobenzylguanidine.
- Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico.
- J. I. Hirsch, Radiopharmaceutical Production and Quality Control. VCU Scholars Compass.
- Iodine-125 Labeling of Proteins. Revvity.
- D. P. M. V. S. S. S. Padmanabhan, Quality control of radiopharmaceuticals. NMIMS Pharmacy, Mumbai.
- S. G. S. K. A. H. R. G. P. K. A. V.
- Iode-125 radiolabeled compounds. CliniSciences.
- Late-stage labeling of diverse peptides and proteins with iodine-125. PMC.
- S. G. S. K. A. H. R. G. P. K. A. V.
- I. V. S. O. A. K. A. L. K. M. S. V. D. S. Y. V. Z. E. G. O. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. MDPI.
- L. Shan, 5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E). NCBI.
- Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine. PMC - NIH.
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- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iode-125 radiolabeled compounds Clinisciences [clinisciences.com]
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- 6. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioiodinated (1E,4E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E)-1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 19. Synthesis, in vitro and in vivo evaluation of radiolabeled nanoparticles - ProQuest [proquest.com]
Application Note & Protocols: Characterizing N-(4-iodophenyl)cyclopropanecarboxamide as a Novel Modulator of Protein-Protein Interactions
Introduction: The Challenge and Opportunity of Targeting Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, governing everything from signal transduction to gene expression.[1][2] Consequently, the dysregulation of these interactions is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Despite their therapeutic potential, PPIs have been notoriously difficult to target with small molecules due to their large, flat, and often featureless interface surfaces.[3] However, the discovery of "hot spots"—small clusters of residues that contribute disproportionately to the binding energy—has provided a viable strategy for the development of small molecule inhibitors.[1]
This application note introduces N-(4-iodophenyl)cyclopropanecarboxamide , a novel chemical entity with structural motifs that suggest potential utility as a PPI modulator. The rigid cyclopropane scaffold serves as a three-dimensional pharmacophore, while the iodophenyl group can engage in halogen bonding or occupy hydrophobic pockets at a protein interface. Here, we present a comprehensive guide for the synthesis, characterization, and validation of this compound as a putative PPI inhibitor, using the well-established p53-MDM2 interaction as a model system. This framework is designed to be adaptable for investigating other PPI targets.
Proposed Mechanism of Action: Competitive Inhibition at a Key Interface
We hypothesize that this compound acts as a competitive inhibitor , directly binding to one of the partner proteins (e.g., MDM2) at the interface typically occupied by the other protein (e.g., p53). This binding event physically occludes the natural interaction, thereby disrupting the formation of the protein complex and restoring the downstream function of the liberated protein.
Figure 1: Hypothetical competitive inhibition of a PPI by this compound.
Synthesis Protocol for this compound
This protocol outlines a plausible synthetic route based on standard organic chemistry principles, such as those used for the preparation of N-arylamides.[4]
Workflow:
Figure 2: Synthesis workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-iodoaniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq). Cool the mixture to 0°C in an ice bath.
-
Acylation: Add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biophysical and Biochemical Assays for Target Engagement
To validate that the compound directly binds to the target protein and disrupts the corresponding PPI, a series of in vitro assays should be performed.[5] We will use the p53/MDM2 interaction as our model system.
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in polarization of fluorescently labeled peptide (p53-derived peptide) upon binding to its larger protein partner (MDM2). A small molecule inhibitor will displace the peptide, causing a decrease in polarization.[5][6]
Protocol:
-
Reagents:
-
Recombinant human MDM2 protein.
-
FITC-labeled p53 peptide (e.g., FITC-p53 15-29).
-
This compound (test compound) serially diluted in DMSO.
-
Assay Buffer: PBS, 0.01% Tween-20.
-
-
Procedure:
-
In a 384-well black plate, add 10 µL of MDM2 protein and 10 µL of FITC-p53 peptide to achieve final concentrations of 10 nM and 5 nM, respectively.
-
Add 1 µL of the test compound dilution series (final concentrations ranging from 1 nM to 100 µM). Include a known inhibitor (e.g., Nutlin-3) as a positive control and DMSO as a negative control.
-
Incubate at room temperature for 1 hour, protected from light.
-
Measure fluorescence polarization using a plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis: Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Principle: SPR measures the binding of an analyte (test compound) to a ligand (target protein) immobilized on a sensor chip in real-time, providing kinetic data (kₐ, kₔ) and the dissociation constant (Kₔ).
Protocol:
-
Immobilization: Immobilize recombinant MDM2 protein onto a CM5 sensor chip via standard amine coupling.
-
Binding Assay:
-
Flow running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.
-
Inject serial dilutions of this compound (e.g., 0.1 µM to 50 µM) over the immobilized MDM2 surface for a defined association time (e.g., 180 seconds).
-
Follow with a dissociation phase by flowing running buffer alone.
-
Regenerate the sensor surface between cycles with a short pulse of a low pH solution (e.g., glycine-HCl, pH 2.5).
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).
| Parameter | Description | Exemplary Value |
| IC₅₀ (FP) | Concentration of inhibitor required to displace 50% of the bound fluorescent peptide. | 5.2 µM |
| Kₔ (SPR) | Equilibrium dissociation constant, indicating binding affinity. A lower value signifies stronger binding. | 2.8 µM |
| kₐ (SPR) | Association rate constant (on-rate). | 1.5 x 10⁴ M⁻¹s⁻¹ |
| kₔ (SPR) | Dissociation rate constant (off-rate). | 4.2 x 10⁻² s⁻¹ |
| Table 1: Exemplary biophysical data for a hypothetical PPI inhibitor. |
Cell-Based Assays for In-Cellular Validation
Confirming that the compound can penetrate cells and disrupt the target PPI in a physiological context is a critical step.[7]
Co-Immunoprecipitation (Co-IP)
Principle: This technique is used to demonstrate the disruption of a PPI within a cell. An antibody against one protein partner is used to pull it down from a cell lysate; if the interaction is intact, its binding partner will be pulled down as well. An effective inhibitor will reduce the amount of the co-precipitated partner.
Workflow:
Figure 3: Co-immunoprecipitation workflow to validate PPI disruption in cells.
Protocol:
-
Cell Treatment: Plate HCT116 cells (p53 wild-type) and allow them to adhere. Treat cells with a range of concentrations of this compound (e.g., 1 µM, 5 µM, 20 µM) or DMSO for 6-12 hours.
-
Lysis: Harvest and lyse cells in a non-denaturing Co-IP buffer.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. Incubate the cleared lysate with an anti-MDM2 antibody overnight at 4°C. Add fresh Protein A/G beads to capture the immune complexes.
-
Washing and Elution: Wash the beads extensively. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against MDM2 and p53. A decrease in the p53 signal in the compound-treated lanes relative to the DMSO control indicates disruption of the MDM2-p53 interaction.
p53-Dependent Reporter Assay
Principle: In many cancer cells, p53 is bound and inhibited by MDM2. Disrupting this interaction should stabilize p53, allowing it to translocate to the nucleus and activate the transcription of its target genes, such as p21. A luciferase reporter construct under the control of a p53-responsive element can quantify this activity.
Protocol:
-
Transfection: Co-transfect cells (e.g., HCT116) with a p53-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the transfected cells with serial dilutions of this compound.
-
Lysis and Measurement: After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine the EC₅₀ (effective concentration for 50% maximal response).
| Assay | Parameter | Description | Exemplary Result |
| Co-IP | p53 Co-precipitation | Amount of p53 pulled down with MDM2. | Dose-dependent decrease |
| Reporter Assay | EC₅₀ | Concentration for 50% maximal reporter activation. | 8.5 µM |
| Table 2: Exemplary cell-based assay results. |
Conclusion and Future Directions
This application note provides a comprehensive framework for the synthesis and functional characterization of this compound as a novel inhibitor of protein-protein interactions. The outlined protocols, from chemical synthesis to biophysical and cellular validation, offer a robust, self-validating system for assessing the compound's potential. Positive results from this workflow—demonstrating direct binding, competitive inhibition, and target engagement in cells—would establish this molecule as a valuable chemical probe and a starting point for further medicinal chemistry optimization to improve potency and drug-like properties.[8]
References
- Inhibition of Protein-Protein Interactions: Non-Cellular Assay Form
- Rhinehart, M. (2023). Emerging Strategies for Protein-Protein Interaction Inhibitor Design. La Prensa Medica, 109:2. [Link]
- New methods to modulate protein-protein interactions for drug discovery. (n.d.). University of Leeds. [Link]
- Shams, R., et al. (2018). Protein-Protein Interaction Detection: Methods and Analysis.
- Ferguson, C. G., et al. (2007). Isomeric N-(iodophenyl)nitrophthalimides: interplay of C-H...O hydrogen bonds, iodo...nitro and iodo...carbonyl interactions, and aromatic pi...pi stacking interactions. Acta Crystallographica Section B: Structural Science. [Link]
- Azzarito, V., et al. (2021). Modulating Protein–Protein Interactions by Cyclic and Macrocyclic Peptides.
- Vinogradov, A. A., et al. (2021). Targeting Intracellular Protein-Protein Interactions with Macrocyclic Peptides. International Journal of Molecular Sciences. [Link]
- Kumar, A., et al. (2021).
- Lee, H., & Lee, D. (2020). Current Challenges and Opportunities in Designing Protein-Protein Interaction Targeted Drugs.
- Pagliaro, L., et al. (2004). Emerging classes of protein-protein interaction inhibitors and new tools for their development. Current Opinion in Chemical Biology. [Link]
- Process for the preparation of iodides. (2014).
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (2013).
- Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. (2005).
- Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. (2016).
- N-[1-(4-Iodophenyl)cyclopropyl]methanesulphonamide. (n.d.). PubChem. [Link]
- Jiang, Z., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Bioorganic & Medicinal Chemistry. [Link]
- Jiang, Z., et al. (2022). Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation. European Journal of Medicinal Chemistry. [Link]
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- 6. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 8. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of N-(4-iodophenyl)cyclopropanecarboxamide-Based Therapeutic Agents
Introduction: The Therapeutic Potential of N-Aryl Cyclopropanecarboxamides
The N-aryl cyclopropanecarboxamide scaffold has emerged as a promising pharmacophore in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets. This structural feature is present in a variety of biologically active molecules, including agents with anti-inflammatory, anti-depressive, and anti-tumor properties.[1] The focus of these application notes is on N-(4-iodophenyl)cyclopropanecarboxamide, a derivative with significant potential for development as a targeted therapeutic and diagnostic agent.
The core hypothesis for the development of this class of compounds is their ability to act as enzyme inhibitors. Research has identified that N-substituted cyclopropanecarboxamides can effectively inhibit enzymes such as ketol-acid reductoisomerase (KARI) and cytochrome P450 (CYP) enzymes.[2][3][4]
-
Ketol-Acid Reductoisomerase (KARI): This enzyme is a key player in the biosynthesis of branched-chain amino acids in plants and microorganisms.[2][5] As this pathway is absent in humans, KARI represents an attractive target for the development of novel herbicides and antimicrobial agents with high selectivity and potentially low toxicity. The transition state of the KARI-catalyzed reaction is thought to involve a cyclopropane derivative, making cyclopropanecarboxamides rational inhibitors.[2]
-
Cytochrome P450 (CYP) Enzymes: Specifically, derivatives like N-(3,5-dichlorophenyl)cyclopropanecarboxamide have shown selective inhibition of CYP1A2.[3][4] CYP enzymes are involved in the metabolism of a wide range of xenobiotics, including procarcinogens and therapeutic drugs.[4] Inhibiting specific CYP isoforms can be a strategy for cancer chemoprevention or to modulate the pharmacokinetics of co-administered drugs.[4]
The inclusion of a 4-iodophenyl moiety in the lead compound, this compound, offers a dual advantage. Besides contributing to the binding affinity with the target protein, the iodine atom can be substituted with a radionuclide (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I), enabling the use of these agents in non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). This allows for the visualization of target engagement and distribution in vivo, a critical step in drug development.
These application notes will provide a comprehensive guide for researchers, outlining the synthesis, characterization, and biological evaluation of this compound and its derivatives as potential KARI inhibitors.
Part 1: Synthesis and Characterization
The synthesis of this compound is a multi-step process that begins with the formation of the cyclopropane ring, followed by the creation of an amide bond.
Experimental Workflow: Synthesis
Caption: General synthetic scheme for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Cyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
4-Iodoaniline
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropanecarboxylic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).
-
Reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain cyclopropanecarbonyl chloride. This intermediate is often used in the next step without further purification.
-
-
Amide Bond Formation:
-
Dissolve 4-iodoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a separate flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous DCM to the 4-iodoaniline solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Characterization
The structure and purity of the synthesized compound must be confirmed using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclopropyl protons (multiplets in the upfield region), aromatic protons of the iodophenyl ring (doublets), and the amide proton (a broad singlet). |
| ¹³C NMR | Resonances for the cyclopropyl carbons, the aromatic carbons (including the carbon bearing the iodine), and the carbonyl carbon of the amide. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of C₁₀H₁₀INO. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and aromatic C-H stretches. |
| Melting Point | A sharp melting point indicates high purity. |
Part 2: In Vitro Biological Evaluation
The primary in vitro evaluation will focus on determining the inhibitory activity of this compound against the target enzyme, KARI.
Protocol 2: In Vitro Inhibition Assay for Ketol-Acid Reductoisomerase (KARI)
This protocol is adapted from methodologies used for assessing KARI inhibitors.[6] The assay measures the NADPH-dependent reduction of a substrate, with the rate of NADPH oxidation monitored spectrophotometrically.
Materials:
-
Recombinant KARI enzyme (from a relevant organism, e.g., E. coli or spinach)
-
NADPH
-
2-Acetolactate (substrate) or a suitable substrate analog like 2-hydroxy-2-methyl-3-oxobutanoate
-
Magnesium chloride (MgCl₂)
-
TRIS-HCl buffer (pH 7.5)
-
This compound (dissolved in DMSO)
-
UV-Vis spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent-induced inhibition.[7]
-
Prepare solutions of KARI enzyme, NADPH, and substrate in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
TRIS-HCl buffer
-
MgCl₂
-
NADPH
-
Test compound at various concentrations (or DMSO for control)
-
KARI enzyme
-
-
Pre-incubate the mixture for 10 minutes at a constant temperature (e.g., 25 °C) to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the reaction by adding the substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve. A lower IC₅₀ value indicates a more potent inhibitor.[7]
-
Logical Framework for In Vitro Assays
Caption: A stepwise approach for the in vitro evaluation of KARI inhibitors.
Part 3: In Vivo Evaluation
For compounds that demonstrate significant in vitro potency, the next crucial step is to assess their efficacy and pharmacokinetic properties in a living organism. Given that KARI is a target in microorganisms, an appropriate in vivo model would involve an infection model.
Protocol 3: Preliminary In Vivo Efficacy in a Murine Infection Model
Model: A systemic infection model in mice using a pathogenic bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Pathogenic bacterial strain
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
6-8 week old immunocompetent mice (e.g., BALB/c)
-
This compound formulated for in vivo administration (e.g., in a vehicle like 0.5% carboxymethylcellulose)
-
Positive control antibiotic
-
Vehicle control
Procedure:
-
Infection:
-
Culture the bacteria to mid-log phase and dilute to the desired concentration (e.g., 1 x 10⁷ CFU/mL).
-
Induce a systemic infection in mice via intraperitoneal (i.p.) injection of the bacterial suspension.
-
-
Treatment:
-
At a specified time post-infection (e.g., 1 hour), administer the test compound, positive control, or vehicle control to different groups of mice. Administration can be via i.p. injection or oral gavage.
-
Administer treatment at various doses to establish a dose-response relationship.
-
-
Monitoring and Endpoints:
-
Monitor the mice for clinical signs of illness and mortality over a period of several days.
-
At a predetermined endpoint (e.g., 24 or 48 hours post-infection), euthanize a subset of animals from each group.
-
Collect blood and organs (e.g., spleen, liver) for bacterial load determination by plating serial dilutions on agar plates and counting colony-forming units (CFU).
-
-
Data Analysis:
-
Compare survival curves between treatment groups using Kaplan-Meier analysis.
-
Compare bacterial loads in blood and organs between groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant reduction in bacterial load and/or increased survival in the compound-treated group compared to the vehicle control indicates in vivo efficacy.
-
Considerations for In Vivo Studies
The development of new anticancer agents often involves the use of human tumor xenografts in immunocompromised mice.[3] While KARI is not a direct anticancer target, the principles of in vivo study design are transferable. It is essential to move from in vitro to in vivo models to assess the pharmacological activity of a potential new drug in a complex biological system.[6] In vivo studies are critical for evaluating a compound's absorption, distribution, metabolism, and elimination (ADME) properties, which cannot be determined from in vitro assays alone.[3][6]
| Parameter | Rationale | Example Model |
| Efficacy | To determine if the compound has the desired therapeutic effect in a living organism. | Bacterial infection models, tumor xenograft models.[2][3] |
| Pharmacokinetics (PK) | To understand how the body processes the drug (ADME). | Satellite groups of animals for blood sampling at various time points. |
| Toxicity | To identify potential adverse effects and determine a safe dosing range. | Dose-escalation studies, monitoring for clinical signs and histopathology. |
Conclusion and Future Directions
The this compound scaffold represents a versatile starting point for the development of novel therapeutic agents. The protocols outlined in these application notes provide a systematic framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds as potential KARI inhibitors. Further optimization of the lead structure through medicinal chemistry efforts, guided by structure-activity relationship (SAR) studies, could lead to the discovery of more potent and selective inhibitors. The inherent suitability of the 4-iodophenyl group for radiolabeling also paves the way for the development of companion diagnostics, enabling a personalized medicine approach.
References
- Synthesis, bioactivity, theoretical and molecular docking study of 1-cyano-N-substituted-cyclopropanecarboxamide as ketol-acid reductoisomerase inhibitor. PubMed. [Link]
- Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-phenylcyclopropanecarboxamide. Asian Journal of Chemistry. [Link]
- Inhibition of human CYP1 enzymes. UEF eRepo. [Link]
- Synthesis and Biological Activities of 3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)- 2,2-dimethyl-N-Substituted Phenylcyclopropanecarboxamide. Asian Journal of Chemistry. [Link]
- Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.
- Inhibition of human CYP1 enzymes by a classical inhibitor α‐naphthoflavone and a novel inhibitor N‐(3, 5‐dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study.
- Synthesis, Bioactivity and SAR study of N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas as ketol-acid reductoisomerase Inhibitors. Taylor & Francis Online. [Link]
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
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- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, bioactivity, theoretical and molecular docking study of 1-cyano-N-substituted-cyclopropanecarboxamide as ketol-acid reductoisomerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. erepo.uef.fi [erepo.uef.fi]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
Application Note: A Systematic Approach to the Formulation of N-(4-iodophenyl)cyclopropanecarboxamide for Preclinical In-Vivo Studies
Abstract: The progression of a new chemical entity (NCE) from synthesis to in-vivo evaluation is critically dependent on the development of a suitable formulation that ensures adequate systemic exposure in preclinical models. N-(4-iodophenyl)cyclopropanecarboxamide, a representative NCE with a chemical structure suggestive of low aqueous solubility, presents a common yet significant challenge for drug development professionals. This application note provides a comprehensive, field-proven guide for researchers and scientists to systematically characterize the physicochemical properties of this compound and to develop robust, fit-for-purpose formulations for both oral and intravenous administration in early-stage animal studies. The methodologies detailed herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and accelerate the drug development timeline.
Introduction: The Formulation Hurdle for Novel Lipophilic Compounds
The discovery pipeline is increasingly populated with lipophilic molecules that, while promising in terms of target engagement, often exhibit poor aqueous solubility.[1] This characteristic is a primary cause of low or erratic bioavailability, which can confound the results of crucial in-vivo efficacy and toxicology studies. This compound serves as a pertinent exemplar of such a compound. Its structure, featuring an iodophenyl group and a cyclopropane ring, predicts a high lipophilicity and, consequently, poor solubility in aqueous media.
An inadequate formulation can lead to an underestimation of a compound's therapeutic potential or an inaccurate assessment of its toxicity profile.[2] Therefore, a systematic preformulation investigation is not merely a preliminary step but a cornerstone of successful drug development.[3][4] This guide delineates a logical workflow, from initial physicochemical characterization to the preparation and analysis of formulations suitable for preclinical evaluation.
Foundational Workflow: Preformulation & Physicochemical Characterization
Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) intrinsic properties must be established.[3][4][5][6] This preformulation stage provides the data necessary to make rational decisions in formulation design, mitigating risks and avoiding costly delays.[4]
Caption: Preformulation characterization workflow for a new chemical entity.
Protocol 1: Equilibrium Solubility Determination
Causality: The thermodynamic equilibrium solubility is a fundamental parameter that dictates the maximum concentration of a drug that can be dissolved in a given solvent system.[7][8] This information is critical for selecting appropriate vehicles for both oral and intravenous formulations and for classifying the compound within the Biopharmaceutics Classification System (BCS). The shake-flask method is the gold standard for this determination.[7][9]
Methodology: Shake-Flask Method
-
Add an excess amount of this compound powder to a series of glass vials, each containing a different solvent medium. Ensure undissolved solid remains visible.
-
Include a range of physiologically relevant and formulation-relevant media (see Table 1).
-
Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material does not bind the compound).
-
Dilute the filtrate with a suitable analytical solvent and quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10]
Data Presentation:
| Solvent/Medium | pH | Solubility at 25°C (µg/mL) | Solubility at 37°C (µg/mL) |
| Purified Water | ~7.0 | < 1 | < 1 |
| 0.1 N HCl | 1.2 | < 1 | < 1 |
| Phosphate Buffer | 6.8 | < 1 | < 1 |
| Phosphate Buffered Saline (PBS) | 7.4 | < 1 | < 1 |
| PEG 400 | N/A | > 100,000 | > 100,000 |
| Propylene Glycol | N/A | > 50,000 | > 50,000 |
| Ethanol | N/A | > 20,000 | > 20,000 |
| 5% Tween 80 in Water | ~7.0 | 50 | 75 |
| (Data is hypothetical and for illustrative purposes) |
Protocol 2: Lipophilicity (LogP) Determination
Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key predictor of its ability to permeate biological membranes, such as the gastrointestinal wall, and influences its distribution and metabolism.[6][11][12] A high LogP value often correlates with poor aqueous solubility.
Methodology: HPLC-Based LogP Determination
-
Prepare a series of standard compounds with known LogP values that span a range including the predicted LogP of the test compound.
-
Inject each standard and the test compound onto the HPLC system and determine their retention times.
-
Calculate the capacity factor (k') for each compound.
-
Plot the log(k') of the standards against their known LogP values to generate a calibration curve.
-
Determine the LogP of this compound by interpolating its log(k') value onto the calibration curve.[14][15]
Protocol 3: Solid-State Characterization
Causality: The solid form of an API can significantly impact its physicochemical properties.[16][17] Polymorphs, which are different crystalline forms of the same compound, can have different solubilities, dissolution rates, and stability.[11] Characterizing the solid state ensures batch-to-batch consistency and helps select the most stable form for development.[17][18]
Methodologies:
-
X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline structure. A sharp, defined pattern indicates a crystalline material, while a broad halo suggests an amorphous form.[5]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and identify different polymorphic forms or the presence of an amorphous state (indicated by a glass transition temperature).[5][11]
Protocol 4: Chemical Stability Assessment
Causality: A stability-indicating analytical method is essential to accurately quantify the API in the presence of its degradation products, impurities, and formulation excipients.[19][20][21][22] Forced degradation studies are performed to understand the degradation pathways of the API and to ensure the analytical method is specific and robust.[23]
Methodology: Forced Degradation & HPLC Method Development
-
Expose the API to stress conditions:
-
Acid/Base Hydrolysis: 0.1 N HCl and 0.1 N NaOH at elevated temperatures.
-
Oxidation: 3% Hydrogen Peroxide at room temperature.
-
Thermal Stress: Dry heat (e.g., 80°C).
-
Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.
-
-
Analyze the stressed samples by HPLC, ideally with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (LC-MS) to identify major degradants.
-
Develop an HPLC method (typically gradient RP-HPLC) that resolves the parent API peak from all significant degradation product peaks. This becomes the validated, stability-indicating method for all further analysis.[19][21]
Formulation Development for Oral Administration
For early preclinical studies, a simple oral suspension is often the most practical and rapid formulation approach for poorly soluble compounds.[2][24][25] It avoids the complexities of developing a solution with potentially toxic levels of solubilizers and allows for flexible dosing.
Caption: Workflow for preparing a micronized oral suspension.
Excipient Selection for Oral Suspension
| Component | Purpose | Examples | Typical Concentration |
| Vehicle | The bulk liquid medium | Purified Water | q.s. to volume |
| Suspending Agent | Increases viscosity to slow sedimentation | Methylcellulose (MC), Carboxymethylcellulose (CMC), Hydroxypropyl Methylcellulose (HPMC) | 0.5 - 1.0% w/v |
| Wetting Agent | Reduces surface tension, allowing the vehicle to displace air from the hydrophobic API particles | Polysorbate 80 (Tween 80), Polysorbate 20, Sorbitan Monooleate | 0.1 - 0.5% w/v |
Protocol 5: Preparation of a 10 mg/mL Micronized Oral Suspension
Causality: Reducing particle size increases the surface area of the drug, which can enhance the dissolution rate in the gastrointestinal tract.[11][26][27] A wetting agent is crucial because hydrophobic powders will clump together and float on top of an aqueous vehicle, preventing the formation of a uniform suspension. A suspending agent ensures the particles remain evenly distributed long enough for accurate dose withdrawal.
Methodology:
-
Particle Size Reduction (if needed): If the initial API has large crystals, reduce the particle size using a mortar and pestle or a mechanical mill to achieve a fine, uniform powder (ideally < 20 µm).[24][28]
-
Prepare the Vehicle: For a 100 mL batch, slowly add 0.5 g of methylcellulose to ~50 mL of hot water (~80°C) while stirring vigorously. Once dispersed, add 50 mL of cold water and continue to stir until a clear, viscous solution forms. Allow to cool to room temperature.
-
Create the Wetting Slurry: In a separate container (e.g., a glass mortar), add 1.0 g of this compound powder. Add a small volume (~2-3 mL) of the vehicle containing 0.2% Tween 80. Triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure all particles are fully wetted.
-
Homogenization: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a calibrated container.
-
Final Volume Adjustment: Rinse the mortar with a small amount of vehicle and add it to the bulk formulation to ensure a complete transfer of the API. Adjust the final volume to 100 mL with the vehicle.
-
Final Mixing: Mix the final suspension thoroughly with a magnetic stirrer or overhead mixer for at least 30 minutes. Store in a labeled, sealed container, protected from light.
Formulation Development for Intravenous Administration
IV formulations for preclinical PK studies must be sterile solutions to avoid the risk of embolism.[29] For poorly soluble compounds, this necessitates the use of solubilizing excipients.[30] The goal is to achieve the desired concentration in a vehicle that is well-tolerated and does not interfere with the compound's pharmacokinetics.
Caption: Workflow for developing an intravenous co-solvent formulation.
Excipient Selection for IV Solution
| Component | Purpose | Examples | Typical Concentration Limits (Rodent) |
| Co-solvents | Increase solubility by reducing the polarity of the aqueous vehicle | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO) | PEG 400/PG: up to 40-50%, Ethanol: up to 10-20%, DMSO: up to 10% |
| Solubilizing Agents | Form complexes or micelles to encapsulate the drug | Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutylether-β-cyclodextrin (SBEβCD), Polysorbate 80 | Varies widely based on agent and study duration |
| Aqueous Phase | The primary diluent | Water for Injection (WFI), Saline (0.9% NaCl), 5% Dextrose in Water (D5W) | q.s. to volume |
| (Note: Excipient limits must be confirmed based on specific institutional guidelines and study design) |
Protocol 6: Preparation of a 1 mg/mL Co-Solvent IV Formulation
Causality: Co-solvents work by creating a more lipophilic environment that can accommodate the non-polar drug molecule. The order of addition is critical; the API must first be dissolved in the strong organic solvent before the aqueous phase is added, otherwise, it will not dissolve. Sterile filtration is mandatory for all parenteral formulations to remove any potential microbial contamination.[31][32][33]
Methodology:
-
Vehicle Selection: Based on solubility screening (Protocol 1), a vehicle of 40% PEG 400, 10% Ethanol, and 50% Saline is chosen (hypothetically).
-
Dissolution: For a 10 mL batch, weigh 10 mg of this compound into a sterile vial. Add 1.0 mL of Ethanol and vortex until the API is completely dissolved.
-
Co-solvent Addition: Add 4.0 mL of PEG 400 to the vial and vortex until the solution is homogeneous.
-
Aqueous Phase Addition: Slowly add 5.0 mL of sterile 0.9% Saline to the co-solvent mixture while continuously vortexing. It is critical to add the aqueous phase slowly to prevent the drug from precipitating out of the solution.
-
Visual Inspection: The final solution must be clear and free of any visible particulates.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter (e.g., PVDF or PES) and filter the solution into a final sterile, sealed vial.[32] This step should be performed using aseptic technique, ideally in a laminar flow hood.[34][35]
-
Labeling: Label the final vial with the compound name, concentration (1 mg/mL), vehicle composition, preparation date, and an appropriate expiration date (typically short, e.g., 24 hours).[34]
Analytical Characterization of Final Formulations
Characterizing the final prepared formulation is a non-negotiable step to ensure the quality of the dose administered to the animals.
Protocol 7: Particle Size Analysis for Suspensions
Causality: The particle size distribution of a suspension can affect its stability (larger particles settle faster) and its in-vivo dissolution rate and absorption.[36][37][38] Monitoring particle size ensures consistency between batches and over the duration of a study.
Methodology:
-
Laser Diffraction: This is the most common technique, providing rapid and reproducible measurement of the particle size distribution.[26]
-
Microscopy: A simple light microscope can be used to visually confirm the presence of suspended particles, assess their general morphology, and identify any large aggregates or changes over time.
Protocol 8: Short-Term Formulation Stability
Causality: Formulations for preclinical studies are often prepared fresh. However, it is crucial to confirm that the API remains stable and, in the case of suspensions, properly dispersed for the duration of the dosing period.
Methodology:
-
Prepare the formulation as described in Protocol 5 or 6.
-
Store aliquots of the formulation under the intended use conditions (e.g., room temperature on a stir plate for a suspension) and at 4°C.
-
At various time points (e.g., 0, 4, 8, and 24 hours), withdraw samples and analyze them for:
-
Appearance: Visual inspection for color change, precipitation (solutions), or excessive settling/caking (suspensions).
-
API Concentration: Quantify using the stability-indicating HPLC method to check for degradation.
-
pH: Measure to detect any potential chemical changes.
-
Particle Size: (For suspensions only) Analyze to check for crystal growth or aggregation.
-
Conclusion
The successful in-vivo evaluation of a new chemical entity like this compound is fundamentally linked to a rational and systematic formulation development strategy. The assumption of poor aqueous solubility, based on chemical structure, necessitates a thorough preformulation investigation to guide the selection of appropriate excipients and formulation approaches.
By following the detailed protocols within this guide—from solubility and stability characterization to the preparation of well-defined oral suspensions and intravenous solutions—researchers can develop formulations that provide reliable and consistent drug exposure in preclinical models. This data-driven approach not only ensures the integrity of in-vivo study results but also builds a solid foundation for more advanced formulation development in later stages. Adherence to these principles of scientific integrity and causality is paramount to accelerating the translation of promising molecules into viable therapeutic candidates.
References
- Alfatest. (n.d.). API: solid state robust characterization in key to cut costs and time!
- Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
- Prajapati, K. K., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
- NETZSCH Analyzing & Testing. (n.d.).
- Wishrut Pharma. (2025). Solid-State Characterization — The Hidden Key to API Stability and Performance. [Link]
- Agno Pharmaceuticals. (n.d.).
- Element. (n.d.). Solid-State Characterization of Active Pharmaceutical Ingredients (APIs) and Excipients. [Link]
- Akimoto, K., et al. (1986). Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design. Journal of Pharmaceutical Sciences. [Link]
- Takano, R., et al. (2008). Novel technology to prepare oral formulations for preclinical safety studies. Journal of Pharmacological and Toxicological Methods. [Link]
- PharmTech. (2022).
- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- ResearchGate. (2012). (PDF) Stability Indicating HPLC Method Development: A Review. [Link]
- Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. [Link]
- Contract Laboratory. (2023). Pharmaceutical Particle Size Analysis: A Comprehensive Guide. [Link]
- SciSpace. (2014).
- University of Arizona IACUC. (2022). IACUC Guidelines for Sterile Preparation of Injectable Compounds Procedures. [Link]
- Lab Manager Magazine. (2025).
- Shimadzu Corporation. (n.d.). Particle Size Analysis for Pharmaceuticals. [Link]
- Pharmapproach.com. (n.d.). Preformulation Studies: Solubility analysis. [Link]
- ResearchGate. (2008). Novel technology to prepare oral formulations for preclinical safety studies. [Link]
- European Pharmaceutical Review. (2018). The importance of particle size analysis. [Link]
- KK Wagh College of Pharmacy. (n.d.).
- UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. [Link]
- Prime Scholars. (n.d.).
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]
- Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]
- ResearchGate. (n.d.). (PDF) Chemical and Physical Characterizations of Potential New Chemical Entity. [Link]
- Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
- ResearchGate. (2006). (PDF) Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. [Link]
- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
- AAPS. (n.d.). Oral Formulation Approaches for Different Stages of Clinical Studies. [Link]
- Creative Biolabs. (n.d.).
- Catalent. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies. [Link]
- Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]
- University of Rochester UCAR. (2022). Proper Preparation, Dilution, Usage and Storage of Drugs, Medical Materials and Controlled Substances. [Link]
- UCLA ARC. (n.d.). Use of Fluids and Diluted Drugs in Research Animals. [Link]
- NIH OACU. (n.d.).
- Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities. [Link]
- Google Patents. (2002). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of N-(4-iodophenyl)cyclopropanecarboxamide
Introduction: Significance and Applications
N-(4-iodophenyl)cyclopropanecarboxamide is a key building block and intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, combining a cyclopropyl moiety with an iodinated phenyl ring, makes it a versatile precursor for introducing these functionalities into larger, more complex molecules. The cyclopropyl group is a bioisostere for phenyl rings and other functional groups, often improving metabolic stability and binding affinity. The iodine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of diverse molecular architectures. Given its utility, the development of a robust and scalable synthesis is of paramount importance for ensuring a reliable and cost-effective supply chain for downstream applications.
This document provides a detailed guide for the scale-up synthesis of this compound, focusing on practical considerations for process optimization, safety, and product purification. The protocols and insights provided are intended for researchers, scientists, and drug development professionals involved in chemical process development and manufacturing.
Synthetic Strategy: The Amide Bond Formation
The core of this synthesis is the formation of an amide bond between 4-iodoaniline and a cyclopropanecarbonyl source. While several methods exist for amide bond formation, the most direct and industrially scalable approach involves the acylation of 4-iodoaniline with cyclopropanecarbonyl chloride. This method is often preferred for its high reactivity, relatively low cost of starting materials, and straightforward workup procedures.
An alternative, "greener" approach would be the direct coupling of cyclopropanecarboxylic acid with 4-iodoaniline using a coupling agent. However, these reagents can be expensive and generate significant waste, making them less ideal for large-scale production unless specific circumstances warrant their use. For the purpose of this guide, we will focus on the more traditional and often more economical acyl chloride route.
Reaction Mechanism: Schotten-Baumann Reaction
The reaction of 4-iodoaniline with cyclopropanecarbonyl chloride proceeds via a nucleophilic acyl substitution, a classic example of the Schotten-Baumann reaction. The lone pair of electrons on the nitrogen atom of 4-iodoaniline attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Mechanism of this compound synthesis.
Scale-Up Process Workflow
The overall workflow for the scale-up synthesis involves several key stages, from initial reagent preparation to final product isolation and drying. Each step must be carefully controlled to ensure high yield, purity, and operator safety.
Caption: Overall workflow for the scale-up synthesis.
Detailed Experimental Protocol
This protocol is designed for a nominal 1 kg scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood or a designated production area with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Iodoaniline | 219.04 | 1.00 kg | 4.56 | 1.0 |
| Cyclopropanecarbonyl Chloride | 104.54 | 0.52 kg (475 mL) | 4.98 | 1.09 |
| Triethylamine | 101.19 | 0.55 kg (760 mL) | 5.44 | 1.19 |
| Dichloromethane (DCM) | 84.93 | 10 L | - | - |
| 1 M Hydrochloric Acid | 36.46 | 2 L | - | - |
| Saturated Sodium Bicarbonate | 84.01 | 2 L | - | - |
| Saturated Sodium Chloride (Brine) | 58.44 | 2 L | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | 200 g | - | - |
| Heptane | 100.21 | 5 L | - | - |
| Isopropyl Acetate | 102.13 | 2 L | - | - |
Step-by-Step Procedure
-
Reaction Setup and Reagent Preparation:
-
Set up a 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.
-
Charge the reactor with 4-iodoaniline (1.00 kg, 4.56 mol) and dichloromethane (10 L).
-
Stir the mixture until the 4-iodoaniline is fully dissolved.
-
Add triethylamine (0.55 kg, 5.44 mol) to the solution.
-
-
Acylation Reaction:
-
Cool the reaction mixture to 0-5 °C using a circulating chiller.
-
Slowly add cyclopropanecarbonyl chloride (0.52 kg, 4.98 mol) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The addition is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (4-iodoaniline) is consumed.
-
-
Aqueous Workup and Phase Separation:
-
Once the reaction is complete, cool the mixture back to 10-15 °C.
-
Slowly add 1 M hydrochloric acid (2 L) to quench the reaction and neutralize the excess triethylamine. The formation of triethylammonium hydrochloride salt will be observed.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 L) and brine (2 L).
-
Dry the organic layer over anhydrous magnesium sulfate (200 g), stir for 30 minutes, and then filter.
-
-
Solvent Swap and Crystallization:
-
Concentrate the filtered organic solution under reduced pressure to a volume of approximately 3-4 L.
-
Add heptane (5 L) to the concentrated solution while stirring. The product should begin to precipitate.
-
Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5 °C and stir for an additional 2 hours to maximize crystallization.
-
-
Isolation and Drying:
-
Isolate the solid product by filtration using a Buchner funnel.
-
Wash the filter cake with cold heptane (2 x 500 mL).
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Yield and Purity
-
Expected Yield: 1.1 - 1.2 kg (85-92%)
-
Appearance: Off-white to light tan solid
-
Purity (by HPLC): >98%
Safety and Handling Considerations
-
4-Iodoaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Handle in a well-ventilated area with appropriate PPE.
-
Cyclopropanecarbonyl Chloride: Corrosive and a lachrymator. Reacts violently with water. Handle with extreme care in a fume hood.
-
Triethylamine: Flammable liquid and vapor. Corrosive and harmful if swallowed or inhaled.
-
Dichloromethane: Suspected of causing cancer. Handle as a hazardous solvent.
-
General Precautions: The reaction is exothermic and produces hydrochloric acid as a byproduct. Ensure adequate cooling and ventilation. All personnel should be equipped with safety glasses, lab coats, and appropriate gloves.
Analytical Characterization
To ensure the quality of the final product, the following analytical techniques should be employed:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of this compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline solid.
Troubleshooting and Process Optimization
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Increase reaction time or slightly increase the equivalents of cyclopropanecarbonyl chloride. |
| Product loss during workup. | Ensure proper phase separation and minimize transfers. | |
| Low Purity | Presence of unreacted starting materials. | Optimize reaction time and stoichiometry. |
| Formation of byproducts (e.g., diacylated aniline). | Control the addition rate and temperature of the acyl chloride. | |
| Product is an Oil or Gummy Solid | Incomplete solvent removal. | Ensure the product is thoroughly dried under vacuum. |
| Presence of impurities. | Perform a recrystallization from a suitable solvent system (e.g., isopropyl acetate/heptane). |
Conclusion
The scale-up synthesis of this compound via the acylation of 4-iodoaniline with cyclopropanecarbonyl chloride is a robust and efficient process. Careful control of reaction parameters, particularly temperature and addition rates, is crucial for achieving high yield and purity. The detailed protocol and troubleshooting guide provided herein offer a solid foundation for the successful and safe production of this valuable chemical intermediate at an industrial scale.
References
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.Organic Process Research & Development. This review provides an excellent overview of various coupling reagents and their applications in industrial settings, highlighting the pros and cons of each for large-scale synthesis.[1]
- Amide Bond Formation and Peptide Coupling.Strategic Applications of Named Reactions in Organic Synthesis.
- Practical Process Research and Development.
Application Notes and Protocols: N-(4-iodophenyl)cyclopropanecarboxamide and Analogs in Oncology Research
Foreword: The Epigenetic Frontier in Oncology
The paradigm of cancer research has progressively shifted from a purely genetic focus to encompass the intricate world of epigenetics. Reversible modifications to DNA and histone proteins, which do not alter the DNA sequence itself, are now understood to be critical drivers of tumorigenesis. Among the key players in this regulatory landscape are histone demethylases, enzymes that were once thought to be irreversible in their action. The discovery of Lysine-Specific Demethylase 1 (LSD1/KDM1A) in 2004 shattered this notion and unveiled a new class of therapeutic targets.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that specifically removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Its overexpression is a common feature in a wide array of malignancies, including breast, prostate, and liver cancers, as well as acute myeloid leukemia, where it contributes to a block in cell differentiation and an increase in proliferation and invasiveness.[1]
This guide focuses on the application of N-(4-iodophenyl)cyclopropanecarboxamide and structurally related molecules, particularly those that function as LSD1 inhibitors, in the context of oncology research. While this compound itself is not extensively documented in mainstream literature, its core motifs—the cyclopropane ring and the carboxamide linkage—are present in several potent LSD1 inhibitors. These compounds represent a promising class of investigational agents for cancer therapy. This document will provide a detailed exploration of their mechanism of action, practical applications, and robust protocols for their evaluation in a research setting.
Part 1: The Central Role of LSD1 in Cancer and Its Inhibition
Mechanism of Action: How LSD1 Drives Cancer
LSD1's oncogenic role is multifaceted. By demethylating H3K4, a mark generally associated with active gene transcription, LSD1 can repress the expression of tumor suppressor genes. Conversely, by demethylating H3K9, a mark linked to transcriptional repression, LSD1 can activate oncogenic gene expression programs.[2][3] This dual functionality allows LSD1 to fine-tune the cellular landscape to favor cancer cell survival and proliferation. For instance, in castration-resistant prostate cancer (CRPC), LSD1 acts as a coactivator of the androgen receptor (AR) and is pivotal in maintaining oncogenic programs driven by super-enhancers.[3] In small-cell lung cancer (SCLC), LSD1 interacts with transcription factors like INSM1 and GFI1B to uphold the neuroendocrine phenotype and drive cell proliferation.[4]
This compound Analogs as LSD1 Inhibitors
The cyclopropylamine moiety is a key pharmacophore in a class of irreversible LSD1 inhibitors that act as mechanism-based inactivators. These compounds mimic the protonated lysine substrate of LSD1 and, upon oxidation by FAD in the enzyme's active site, form a reactive species that covalently binds to and inactivates the FAD cofactor.[2] This irreversible inhibition leads to a sustained increase in global H3K4 and H3K9 methylation, ultimately altering gene expression to exert anti-tumor effects.
A novel, reversible LSD1 inhibitor, which we will refer to as "compound 14" based on available literature, has also been developed.[5] This compound, which incorporates a carboxamide linkage, demonstrates potent anti-proliferative activity in liver cancer cell lines and suppresses tumor growth in vivo.[5] Its reversible nature may offer a different therapeutic window and safety profile compared to irreversible inhibitors.
The following diagram illustrates the central role of LSD1 in regulating gene expression and how its inhibition can lead to anti-cancer effects.
Caption: LSD1 promotes cancer by altering histone methylation to activate oncogenes and repress tumor suppressors. LSD1 inhibitors reverse these effects, leading to decreased proliferation and increased apoptosis.
Part 2: Preclinical Evaluation of this compound Analogs
A systematic preclinical evaluation is crucial to characterize the anti-cancer activity of novel compounds.[6][7] The following sections outline key in vitro and in vivo experimental protocols.
In Vitro Assays
Objective: To determine the cytotoxic and anti-proliferative effects of the test compound on a panel of cancer cell lines.
Rationale: This is the foundational step to ascertain the compound's anti-cancer potential and to determine the concentration range for subsequent mechanistic studies. The choice of cell lines should be guided by the known prevalence of LSD1 overexpression in certain cancers (e.g., HepG2 for liver cancer, SCLC cell lines, prostate cancer cell lines).[3][4][5]
Protocol: MTS Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known LSD1 inhibitor).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Cell Line | Compound | IC₅₀ (µM) |
| HepG2 (Liver) | Compound X | 1.5 |
| NCI-H69 (SCLC) | Compound X | 2.8 |
| LNCaP (Prostate) | Compound X | 5.2 |
Objective: To confirm that the compound's anti-proliferative effects are mediated through the inhibition of LSD1.
Rationale: A bona fide LSD1 inhibitor should lead to a dose-dependent increase in the global levels of H3K4me1/2 and H3K9me1/2.[5] Western blotting is a standard technique to visualize these changes.
Protocol: Western Blot for Histone Marks
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Harvest the cells and extract histones using an acid extraction protocol or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against H3K4me1, H3K4me2, H3K9me1, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of methylated histones to the total histone H3 level.
The following workflow diagram illustrates the key steps in the preclinical evaluation of an LSD1 inhibitor.
Caption: A streamlined workflow for the preclinical assessment of novel LSD1 inhibitors, from initial in vitro screening to in vivo efficacy and safety studies.
In Vivo Studies
Objective: To evaluate the anti-tumor efficacy and safety of the lead compound in a living organism.
Rationale: While in vitro assays provide valuable mechanistic insights, in vivo models are indispensable for assessing a compound's pharmacokinetic properties, overall efficacy, and potential toxicity in a complex biological system.[8]
Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the this compound analog to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for histone marks).
-
Toxicity Assessment: Monitor the animals for signs of toxicity throughout the study. At the endpoint, collect major organs for histopathological analysis.
Part 3: Concluding Remarks and Future Directions
The inhibition of LSD1 represents a compelling strategy in oncology drug development. Compounds bearing the N-phenylcyclopropanecarboxamide scaffold and its derivatives are at the forefront of this research. The protocols and conceptual framework provided in this guide offer a robust starting point for researchers aiming to investigate these molecules. Future research should focus on elucidating the precise mechanisms of resistance to LSD1 inhibitors, identifying predictive biomarkers for patient stratification, and exploring rational combination therapies to enhance their anti-tumor efficacy. The journey from a promising compound to a clinically approved drug is arduous, but the potential of epigenetic modulators like LSD1 inhibitors to transform cancer treatment makes it a path worth pursuing.
References
- Zhang, X. S., Liu, J. Z., Mei, Y. Y., Zhang, M., & Sun, L. W. (2025). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2466093. [Link]
- Matsuda, S., Baba, R., Oki, H., Morimoto, S., Toyofuku, M., Igaki, S., ... & Kimura, H. (2023). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice.
- Pathania, R., Chawla, M., & Kumar, R. (2021). Unravelling KDM4 histone demethylase inhibitors for cancer therapy. Drug Discovery Today, 26(9), 2113-2123. [Link]
- Rotili, D., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1120911. [Link]
- Nakamura, K., Takagi, S., Takeda, Y., Iida, Y., Kanaji, T., Iida, K., ... & Sakamoto, T. (2017). LSD1 inhibitor T-3775440 inhibits SCLC cell proliferation by disrupting LSD1 interactions with SNAG domain proteins INSM1 and GFI1B. Cancer Research, 77(17), 4652-4662. [Link]
- Zhang, Y., & Zheng, Y. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. International Journal of Molecular Sciences, 24(6), 5283. [Link]
- Sui, A., Li, Y., Xu, Y., Zhang, Y., Han, G., Zhu, Y., ... & Cai, C. (2023). LSD1 Inhibition Disrupts Super-Enhancer–Driven Oncogenic Transcriptional Programs in Castration-Resistant Prostate Cancer. Cancer Research, 83(10), 1684-1698. [Link]
- Rose, N. R., Ng, S. S., Mecinović, J., Lienard, B. M., Bello, S. H., Sun, Z., ... & Schofield, C. J. (2008).
- Matsumura, Y., & Kataoka, K. (2009). Preclinical and clinical studies of anticancer agent‐incorporating polymer micelles. Cancer science, 100(4), 572-579. [Link]
- Bishayee, A., & Sethi, G. (2016). Phytochemicals in cancer chemoprevention: preclinical and clinical studies. Cancer letters, 380(1), 259-274. [Link]
- Steele, V. E., & Moon, R. C. (2004). Preclinical animal models for the development of cancer chemoprevention drugs. Toxicology and applied pharmacology, 196(1), 1-6. [Link]
- Chang, C. W. T., Zhang, J., Garrossian, M., Gardner, D., Garrossian, A., Chang, Y. T., & Kim, Y. K. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & medicinal chemistry letters, 18(4), 1359-1363. [Link]
- National Cancer Institute. (n.d.). Discovery and Development of Natural Products for Cancer Interception and Prevention (DDNP-CIP).
- Jenkins, M. R., & Pfirschke, C. (2022). Preclinical testing techniques: Paving the way for new oncology screening approaches. Bioengineering, 9(11), 619. [Link]
- Day, B. W., Nagasawa, J. Y., Thompson, T. N., & Wunz, T. P. (1995). Antitumor mechanism of action of a cyclopropyl antiestrogen (compound 7b) on human breast cancer cells in culture. Chemical research in toxicology, 8(3), 335-341. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-iodophenyl)cyclopropanecarboxamide
Welcome to the technical support center for the synthesis of N-(4-iodophenyl)cyclopropanecarboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-tested insights into this common yet sometimes challenging amide coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your synthesis for robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis to build a strong foundational understanding.
Q1: What are the primary synthetic routes to this compound?
There are two predominant and reliable methods for synthesizing this target molecule. The choice between them often depends on the availability of starting materials, scale, and desired purity profile.
-
Route A: Acyl Chloride Method. This is a direct and often rapid method involving the reaction of 4-iodoaniline with cyclopropanecarbonyl chloride.[1] It typically requires a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the hydrochloric acid byproduct.
-
Route B: Carboxylic Acid Coupling Method. This route involves coupling 4-iodoaniline directly with cyclopropanecarboxylic acid using a peptide coupling agent. Common agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC).[2][3] This method is often preferred for its milder conditions, though it may require longer reaction times.
Q2: How do I choose the right coupling agent for the carboxylic acid route?
The selection of a coupling agent is critical and influences reaction efficiency, byproduct profile, and ease of purification.[4]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A highly popular choice due to its water-solubility. The urea byproduct formed during the reaction is also water-soluble, which greatly simplifies purification via a simple aqueous workup.[5][6]
-
DCC (N,N'-dicyclohexylcarbodiimide): Also very effective, but it generates a dicyclohexylurea (DCU) byproduct that is notoriously insoluble in most common organic solvents.[5] While this allows for removal by filtration, complete removal can be challenging and may require multiple filtrations or chromatography.
-
Uronium-based Reagents (HATU, HBTU): These are generally more powerful and faster than carbodiimides and are excellent for difficult couplings, such as those involving sterically hindered substrates or electron-deficient anilines.[4][7] However, they are significantly more expensive, making them more suitable for small-scale or particularly challenging syntheses.
For the synthesis of this compound, EDC is often the most practical and cost-effective choice , offering a good balance of reactivity and ease of workup.[4][6]
Q3: What is the role of additives like HOBt or NHS in carbodiimide coupling reactions?
Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are highly recommended when using carbodiimide coupling agents like EDC or DCC.[4][6] They serve two primary functions:
-
Increase Reaction Efficiency: The carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can be unstable and prone to hydrolysis. HOBt or NHS reacts with this intermediate to form a more stable active ester, which then efficiently reacts with the amine.[2][4]
-
Suppress Side Reactions: The O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct, which terminates the reaction pathway and lowers the yield. The use of an additive intercepts the intermediate, minimizing this side reaction.[4]
Troubleshooting Guide: From Low Yields to Purification Headaches
This section provides direct answers to specific problems you may encounter during your experiments.
Problem Area 1: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield of this compound. What are the likely causes?
Low conversion is one of the most common issues in amide synthesis and can stem from several factors.[8][9] Systematically evaluating each possibility is key to resolving the problem.
Potential Causes & Solutions:
-
Poor Reagent Quality:
-
4-Iodoaniline: This compound can degrade over time, often indicated by a change in color from white/off-white to brown or purple. Impurities can inhibit the reaction. Solution: Purify the 4-iodoaniline by recrystallization from a suitable solvent like aqueous ethanol or gasoline before use.[10]
-
Coupling Agents/Acyl Chloride: Coupling agents like EDC and acyl chlorides are moisture-sensitive. Solution: Use reagents from a freshly opened bottle or store them properly in a desiccator. Ensure all glassware is thoroughly oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[11]
-
-
Suboptimal Reaction Conditions:
-
Incorrect Stoichiometry: Using incorrect molar ratios can lead to unreacted starting materials. Solution: Carefully calculate and weigh all reagents. A slight excess (1.1-1.2 equivalents) of the cyclopropanecarboxylic acid and coupling agent relative to the 4-iodoaniline is often beneficial.
-
Temperature: Most amide couplings are initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.[12] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes drive it to completion, but this should be monitored carefully by TLC to check for decomposition.[13]
-
-
Inadequate Carboxylic Acid Activation (Coupling Route):
-
The direct reaction between a carboxylic acid and an amine is a non-productive acid-base reaction.[3] The coupling agent's role is to convert the hydroxyl group of the acid into a better leaving group.[3] If this activation fails, the reaction will not proceed. Solution: Ensure the coupling agent is added before or concurrently with the amine. Adding an additive like HOBt can significantly improve the efficiency of this activation step.[4]
-
| Parameter | Recommendation | Rationale |
| 4-Iodoaniline | 1.0 eq | Limiting Reagent |
| Cyclopropanecarboxylic Acid | 1.1 - 1.2 eq | Ensures complete consumption of the aniline. |
| EDC | 1.2 - 1.5 eq | Drives the activation of the carboxylic acid. |
| HOBt | 1.2 eq | Suppresses side reactions and improves efficiency. |
| Solvent | Anhydrous DCM or DMF | Good solubility for reactants, non-reactive. |
| Temperature | 0 °C to Room Temp | Controls initial exotherm, allows for steady reaction. |
Problem Area 2: Impurity Formation & Difficult Purification
Q: My crude product shows multiple spots on TLC, and purification is proving difficult. What are the common byproducts and how can I avoid them?
Identifying and mitigating the formation of byproducts is crucial for achieving high purity.
Common Impurities & Prevention Strategies:
-
N-acylurea (from carbodiimide rearrangement):
-
Unreacted Starting Materials:
-
Identification: Spots corresponding to 4-iodoaniline or cyclopropanecarboxylic acid on TLC.
-
Prevention & Removal: Optimize stoichiometry as described above. Unreacted 4-iodoaniline can typically be removed during an acidic wash (e.g., 1M HCl) in the workup. Unreacted carboxylic acid can be removed with a basic wash (e.g., saturated NaHCO₃ solution).
-
-
Dicyclohexylurea (DCU) (from DCC):
-
Identification: A white precipitate that is largely insoluble in most organic solvents.[5]
-
Prevention & Removal: The best prevention is to use EDC instead of DCC. If DCC must be used, the DCU can be removed by filtering the reaction mixture. However, small amounts often remain in solution, necessitating column chromatography for final purification.
-
Q: What is the best method to purify the final this compound?
-
Aqueous Workup: A standard aqueous workup is highly effective. After the reaction is complete, dilute the mixture with an organic solvent (like Ethyl Acetate or DCM), and wash sequentially with a weak acid (e.g., 1M HCl), water, a weak base (e.g., sat. NaHCO₃), and finally brine. This removes the majority of water-soluble byproducts and unreacted starting materials.
-
Recrystallization: The product is a solid and is often amenable to recrystallization. A solvent system of ethyl acetate/hexanes or ethanol/water can be effective. This is an excellent method for achieving high purity on a larger scale.
-
Column Chromatography: If recrystallization is ineffective or impurities are persistent, silica gel column chromatography is the definitive purification method. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30-40% ethyl acetate).
Experimental Protocols & Workflows
Protocol: Synthesis using EDC/HOBt Coupling
-
Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add cyclopropanecarboxylic acid (1.1 eq) and anhydrous Dichloromethane (DCM). Stir until dissolved.
-
Activation: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Amine Addition: In a separate flask, dissolve 4-iodoaniline (1.0 eq) in anhydrous DCM. Add this solution dropwise to the activated acid mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the 4-iodoaniline spot is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or silica gel column chromatography.
Visual Diagrams
Caption: Fig 2. Troubleshooting Decision Tree
References
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]
- Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
- Reddit. (2024). Struggling with amide coupling. r/Chempros.
- Organic Syntheses. (1931). p-IODOANILINE. Org. Synth. 11, 62. [Link]
- Reddit. (2024). Progress With Low Yields. r/Chempros.
- PubChem. (n.d.). Cyclopropanecarbonyl chloride.
Sources
- 1. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Synthesis of N-(4-iodophenyl)cyclopropanecarboxamide
Welcome to the technical support center for the synthesis of N-(4-iodophenyl)cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to offer robust, field-proven protocols. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can anticipate, diagnose, and resolve challenges in your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the N-acylation of 4-iodoaniline with cyclopropanecarbonyl chloride, a reaction typically performed under Schotten-Baumann or similar conditions.[1][2]
Question 1: My reaction yield is unexpectedly low, and I recover a significant amount of unreacted 4-iodoaniline. What is the likely cause?
Answer: This is the most prevalent issue and typically points to the degradation of your acylating agent, cyclopropanecarbonyl chloride.
-
Causality: Cyclopropanecarbonyl chloride is an acid chloride and, as such, is highly susceptible to hydrolysis.[3] Exposure to atmospheric moisture converts it into the much less reactive cyclopropanecarboxylic acid.[4][5] This inactive acid will not readily react with the aniline under standard acylation conditions, leading to low conversion.
-
Troubleshooting Steps:
-
Reagent Integrity: Always use a fresh bottle of cyclopropanecarbonyl chloride or a properly stored aliquot under an inert atmosphere (e.g., nitrogen or argon). Visually inspect the liquid; it should be clear and colorless to pale yellow.[6] A cloudy appearance or fuming upon opening the cap indicates potential hydrolysis.
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use and that your reaction solvent (if not biphasic) is anhydrous.
-
Confirmation of Degradation: If you suspect hydrolysis, you can acquire an Infrared (IR) spectrum of the acyl chloride. The presence of a broad O-H stretching band around 3000 cm⁻¹ is a clear indicator of contamination with the carboxylic acid.[5]
-
Reagent Purification: If significant hydrolysis has occurred, the cyclopropanecarbonyl chloride can be repurified by treating it with thionyl chloride (SOCl₂) or oxalyl chloride followed by distillation.[5][6]
-
Question 2: I've isolated my product, but I have a persistent, higher molecular weight impurity that is difficult to separate. What could it be?
Answer: You are likely observing the formation of a diacylated byproduct, N,N-bis(cyclopropanecarbonyl)-4-iodoaniline.
-
Causality: Diacylation is a known side reaction in the acylation of anilines, especially under harsh conditions.[7] After the initial formation of the desired mono-acylated amide, the nitrogen atom, while less nucleophilic, can attack a second molecule of the highly reactive acyl chloride. This is exacerbated by:
-
Using a large excess of cyclopropanecarbonyl chloride.
-
High reaction temperatures.
-
Using a strong, non-hindered organic base like triethylamine in a non-aqueous system, which can deprotonate the amide product to form a highly nucleophilic amidate anion.[8]
-
-
Troubleshooting Steps:
-
Stoichiometric Control: Use a modest excess of cyclopropanecarbonyl chloride (e.g., 1.05-1.1 equivalents). Avoid using large excesses.
-
Controlled Addition: Add the acyl chloride dropwise to the solution of 4-iodoaniline at a reduced temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.
-
Optimize Base and Conditions: In a classic aqueous Schotten-Baumann setup, the biphasic nature and presence of water help minimize this side reaction.[1][9] If using an organic solvent, a hindered base or an inorganic base like potassium carbonate can be preferable.
-
Question 3: My work-up is complete, but my final product is contaminated with an acidic impurity. How do I identify and remove it?
Answer: The acidic impurity is almost certainly cyclopropanecarboxylic acid, resulting from the hydrolysis of the acyl chloride during the reaction or work-up.[3]
-
Causality: Any unreacted cyclopropanecarbonyl chloride will rapidly hydrolyze to cyclopropanecarboxylic acid upon the addition of water during the reaction quench or aqueous work-up.
-
Troubleshooting Steps:
-
Aqueous Base Wash: During the extractive work-up, perform a thorough wash of the organic layer with a dilute aqueous base solution, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic carboxylic acid, converting it to its water-soluble carboxylate salt, which will be extracted into the aqueous phase.[10]
-
Verification: The removal of the acidic impurity can be monitored by Thin Layer Chromatography (TLC), where the carboxylic acid will have a different Rf value than the desired amide product and will be absent after the base wash.
-
Question 4: Can I use a coupling reagent like DCC or EDC with cyclopropanecarboxylic acid instead of the acyl chloride?
Answer: Yes, this is a valid alternative synthetic route, but it introduces a different set of potential side reactions.
-
Causality: Carbodiimide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid to form a reactive O-acylisourea intermediate.[11][12] While effective, this intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct.[10] This byproduct can be difficult to remove from the desired amide product.
-
Preventative Measures:
-
Use Additives: To suppress N-acylurea formation and minimize potential racemization (if chiral centers were present), additives like 1-hydroxybenzotriazole (HOBt) are commonly included.[12][13] These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to side reactions.
-
Purification Strategy: The choice of carbodiimide affects the purification. The dicyclohexylurea byproduct from DCC is largely insoluble in many organic solvents and can be removed by filtration.[12] The urea byproduct from EDC is water-soluble and can be removed with an aqueous wash.[11][12]
-
Visualizing the Reaction Landscape
The following diagram illustrates the desired synthetic pathway and the two most common competing side reactions.
Caption: Primary reaction pathway and key side reactions.
Troubleshooting Summary
| Symptom Observed | Probable Cause(s) | Recommended Solution(s) |
| Low yield, unreacted aniline | 1. Hydrolysis of cyclopropanecarbonyl chloride.[3] 2. Insufficient base or poor mixing. | 1. Use fresh, anhydrous acyl chloride; store under inert gas.[5] 2. Ensure adequate base (e.g., 2 eq. for Schotten-Baumann) and vigorous stirring. |
| High MW impurity present | Diacylation of the amide product.[7] | 1. Use only a slight excess (1.05-1.1 eq.) of acyl chloride. 2. Add acyl chloride slowly at 0 °C. 3. Use appropriate base/solvent system. |
| Acidic impurity in product | Hydrolysis of excess acyl chloride during work-up. | Wash the organic layer with dilute aqueous base (e.g., NaHCO₃ or 1M NaOH) to remove the resulting carboxylic acid. |
| Reaction with carboxylic acid is failing | Inefficient activation with coupling reagents. | 1. Use a reliable coupling reagent (e.g., EDC/HOBt).[13] 2. Ensure anhydrous conditions for the coupling step. |
Validated Experimental Protocols
Protocol 1: Optimized Synthesis via Acyl Chloride (Schotten-Baumann Conditions)
This protocol is designed to maximize yield by minimizing the side reactions discussed above.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodoaniline (e.g., 10.0 g, 45.6 mmol). Dissolve it in a suitable organic solvent like dichloromethane (DCM) or diethyl ether (100 mL).
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 50 mL of 2M NaOH, 100 mmol, >2 equivalents). Cool the vigorously stirred biphasic mixture to 0 °C in an ice-water bath.[2][14]
-
Acyl Chloride Addition: In a separate, dry dropping funnel, place cyclopropanecarbonyl chloride (e.g., 5.0 g, 47.8 mmol, 1.05 equivalents). Add the acyl chloride dropwise to the cold, rapidly stirred reaction mixture over 20-30 minutes. A white precipitate of the product should form.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), checking for the disappearance of the 4-iodoaniline spot.
-
Work-up: See Protocol 2.
Protocol 2: Optimized Work-up and Purification
This procedure effectively removes the common impurities associated with the synthesis.
-
Phase Separation: Pour the reaction mixture into a separatory funnel. Separate the organic layer.
-
Aqueous Extraction: Extract the aqueous layer with an additional portion of the organic solvent (e.g., 30 mL of DCM). Combine the organic layers.
-
Acid Wash (Optional): Wash the combined organic layers with dilute acid (e.g., 50 mL of 1M HCl) to remove any remaining unreacted aniline.
-
Base Wash (Critical): Wash the organic layer with a dilute base (e.g., 50 mL of 1M NaOH or saturated NaHCO₃) to remove the cyclopropanecarboxylic acid byproduct.
-
Final Wash: Wash the organic layer with brine (50 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a white solid.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting the synthesis.
References
- American Pharmaceutical Review. (2014, February 20).
- Wikipedia. (n.d.).
- Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
- Sathee NEET. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
- Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
- Google Patents. (n.d.). CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
- ResearchGate. (n.d.). (PDF)
- ACS Publications. (n.d.). Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides. [Link]
- Chemistry LibreTexts. (2023, June 30).
- ACS Publications. (n.d.). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. [Link]
- ACS Publications. (2022, July 1).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
Sources
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- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. peptide.com [peptide.com]
- 13. hepatochem.com [hepatochem.com]
- 14. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
Technical Support Center: Optimization of Reaction Conditions for N-(4-iodophenyl)cyclopropanecarboxamide
Welcome to the technical support center for the synthesis and optimization of N-(4-iodophenyl)cyclopropanecarboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into this important amide coupling reaction. We will move beyond simple procedural lists to explore the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your reaction for yield, purity, and scalability.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My reaction yield is consistently low (<40%), or the reaction stalls with significant starting material remaining. What are the primary causes and how can I resolve this?
Answer: Low conversion is a frequent challenge in amide synthesis, particularly with aniline derivatives which can be less nucleophilic than aliphatic amines. The issue typically stems from one of four areas: the choice of acylating agent, reaction conditions (base, solvent, temperature), reagent quality, or competing side reactions.
Causality & Scientific Rationale: The formation of the amide bond is a nucleophilic acyl substitution. The rate and success of this reaction depend on the electrophilicity of the carbonyl carbon on the cyclopropane moiety and the nucleophilicity of the nitrogen on 4-iodoaniline. If the electrophile is not sufficiently activated or the nucleophile is hindered or deactivated, the reaction will be sluggish.
Troubleshooting & Optimization Strategy:
-
Evaluate Your Acylating Strategy:
-
If using Cyclopropanecarbonyl Chloride (Schotten-Baumann approach): This is the most direct method. Low reactivity here often points to reagent degradation. Acyl chlorides are highly sensitive to moisture, which hydrolyzes them back to the unreactive carboxylic acid.
-
Solution: Ensure the cyclopropanecarbonyl chloride is fresh or was stored under strictly anhydrous conditions. Consider using it directly from a sealed bottle or re-purifying it by distillation if you suspect degradation.
-
-
If using Cyclopropanecarboxylic Acid (Coupling Agent approach): The choice of coupling agent is critical. Standard carbodiimides like DCC or EDC alone may be insufficient.
-
Solution: Employ a more robust coupling cocktail. The combination of a carbodiimide (like EDC) with an activating agent such as 1-Hydroxy-7-azabenzotriazole (HOAt) is highly effective.[1][2] For particularly stubborn reactions, uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are superior as they form a highly reactive O-acylisourea intermediate.[3][4]
-
-
-
Optimize the Base and Solvent System:
-
Rationale: The base is crucial for neutralizing the acid byproduct (HCl or the protonated coupling agent), which would otherwise protonate the 4-iodoaniline, rendering it non-nucleophilic.[5][6] The solvent dictates the solubility of all components, which is essential for a homogeneous reaction.
-
Solution:
-
For the acyl chloride method, use a non-nucleophilic organic base like triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[7] Using an aqueous base like NaOH in a biphasic Schotten-Baumann setup can also be effective but increases the risk of acyl chloride hydrolysis.[8][9]
-
For coupling agent methods, DIPEA is an excellent choice of base in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[4]
-
-
-
Control Reaction Temperature:
-
Rationale: Amide couplings are often initiated at 0 °C to control the initial exotherm, especially when using reactive acyl chlorides, and then allowed to warm to room temperature.
-
Solution: Start the addition of the acylating agent at 0 °C. If the reaction stalls at room temperature, gently heating to 40-50 °C can often drive it to completion without promoting significant side reactions. Monitor progress by TLC or LC-MS every 1-2 hours.
-
Question: My final product is discolored (brown/dark oil) and difficult to purify. What is causing this and what purification strategy do you recommend?
Answer: Discoloration in reactions involving anilines is almost always due to oxidation.[10] 4-iodoaniline, like many anilines, is susceptible to air oxidation, which forms highly colored polymeric impurities that can be difficult to remove.
Causality & Scientific Rationale: The lone pair on the aniline nitrogen makes the aromatic ring electron-rich and prone to oxidation, a process that can be accelerated by trace metal impurities, air, or acidic conditions. These minor impurities can make crystallization difficult and interfere with chromatographic purification.
Troubleshooting & Optimization Strategy:
-
Prevent Oxidation During the Reaction:
-
Purify the Starting Material: If your 4-iodoaniline is not a pure, off-white solid, consider recrystallizing it or filtering a solution of it through a short plug of silica gel or activated carbon before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent air oxidation.[10]
-
Control Acidity: Ensure the base is added promptly to neutralize generated acid, as acidic conditions can promote aniline decomposition.
-
-
Optimize the Work-up and Purification:
-
Acidic Wash: During the aqueous work-up, perform a wash with a dilute acid (e.g., 1M HCl). This will protonate and remove any unreacted basic 4-iodoaniline into the aqueous layer, while your neutral amide product remains in the organic phase.[10]
-
Activated Carbon Treatment: If the final organic extract is still colored, you can stir it with a small amount of activated carbon for 15-30 minutes, then filter through celite. The carbon is highly effective at adsorbing the polar, colored impurities.[10]
-
Chromatography/Recrystallization: Flash column chromatography is the standard purification method. A gradient of ethyl acetate in hexanes is typically effective. For crystallization, try dissolving the crude product in a minimal amount of a hot solvent (like ethyl acetate or acetone) and then slowly adding a non-polar solvent (like hexanes) until turbidity is observed, then allow it to cool slowly.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable method to monitor the reaction's progress?
-
A1: Thin-Layer Chromatography (TLC) is the quickest and most common method. Spot the reaction mixture alongside your starting materials (4-iodoaniline and the acid/acyl chloride). The reaction is complete when the starting material spots have been consumed and a new, typically less polar, product spot is dominant. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[11][12]
-
-
Q2: Should I use cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid with a coupling agent?
-
A2: The acyl chloride method is often faster, cheaper, and involves a simpler work-up (filtration of amine salts). However, the acyl chloride is moisture-sensitive. The coupling agent method is milder and offers more flexibility with reaction conditions but requires removal of coupling byproducts (e.g., DCU from DCC) and is generally more expensive.[3] For initial small-scale synthesis, the acyl chloride method is often preferred for its efficiency.
-
-
Q3: Are there any major side reactions to be aware of?
-
A3: Besides the aniline oxidation already discussed, the primary potential side reaction is hydrolysis of the acyl chloride if water is present. While the cyclopropane ring is strained, it is generally stable under these conditions; however, ring-opening can occur under harsh acidic or basic conditions, particularly at elevated temperatures.[13] Diacylation of the aniline is rare but can occur if a large excess of a highly reactive acylating agent is used.[14]
-
-
Q4: What are the key safety considerations?
-
A4: Acyl chlorides like cyclopropanecarbonyl chloride are corrosive and react violently with water, releasing HCl gas. Always handle them in a fume hood with appropriate personal protective equipment (PPE). Coupling reagents like HATU can be explosive under certain conditions and should be handled with care. Aniline derivatives are toxic and should be handled to avoid skin contact and inhalation. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Section 3: Optimized Experimental Protocols & Data
Protocol 1: Schotten-Baumann Method via Acyl Chloride
This protocol is optimized for high yield and purity on a laboratory scale.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 4-iodoaniline (1.0 eq).
-
Dissolution: Dissolve the aniline in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Acylation: Add cyclopropanecarbonyl chloride (1.1 eq) dropwise via syringe over 10 minutes. A precipitate (DIPEA·HCl) will form.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the 4-iodoaniline spot is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude solid by flash column chromatography or recrystallization.
Protocol 2: HATU-Mediated Coupling Method
This protocol is ideal for situations where the acyl chloride is unavailable or if milder conditions are required.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add cyclopropanecarboxylic acid (1.05 eq), 4-iodoaniline (1.0 eq), and HATU (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction by LC-MS or TLC.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash extensively with water (to remove DMF) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography.
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Schotten-Baumann Method | HATU Coupling Method |
| Aniline Source | 4-iodoaniline | 4-iodoaniline |
| Acyl Source | Cyclopropanecarbonyl Chloride | Cyclopropanecarboxylic Acid |
| Equivalents (Acyl) | 1.1 eq | 1.05 eq |
| Coupling Agent | N/A | HATU (1.1 eq) |
| Base | DIPEA (1.5 eq) | DIPEA (2.5 eq) |
| Solvent | DCM or THF | DMF |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp |
| Typical Reaction Time | 2 - 4 hours | 4 - 16 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
Section 4: Visual Guides & Workflows
Diagram 1: Reaction Scheme & Mechanism
Caption: Schotten-Baumann reaction pathway for amide synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Logical workflow for diagnosing low reaction yield.
Section 5: References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
-
Gissot, A., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science, 18(7), 343-353. [Link]
-
Wikipedia contributors. (2023). Schotten–Baumann reaction. Wikipedia, The Free Encyclopedia.[Link]
-
ChemEurope. (n.d.). Schotten-Baumann reaction. chemeurope.com.[Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia.[Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. jandksci.com.[Link]
-
ResearchGate. (n.d.). (Top) Generalised scheme of the amide coupling used to investigate... ResearchGate.[Link]
-
University of Alberta. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. ERA - Education and Research Archive.[Link]
-
Sharma, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies, 7(2), 133-146. [Link]
-
Kumar, A., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. BMC Chemistry, 12(1), 116. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Schotten-Baumann_reaction [chemeurope.com]
- 7. jk-sci.com [jk-sci.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
N-(4-iodophenyl)cyclopropanecarboxamide stability issues and degradation products
Welcome to the technical support center for N-(4-iodophenyl)cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of this compound and to offer troubleshooting assistance for common experimental challenges. As a molecule with both an amide linkage and an iodo-aromatic group, its stability can be influenced by several factors, which we will explore in detail.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound is a moderately stable compound under standard laboratory conditions. However, its stability can be compromised by exposure to harsh environmental factors. The two primary points of vulnerability in its structure are the amide bond and the carbon-iodine bond on the phenyl ring. The amide bond is susceptible to hydrolysis, especially under strong acidic or basic conditions.[1][2][3] The iodo-aromatic moiety can be sensitive to light, potentially leading to photodegradation.[4]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the long-term integrity of this compound, proper storage and handling are crucial. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or frozen (-20°C for long-term storage) | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Light | Store in an amber vial or a light-blocking container. | To prevent photodegradation of the iodo-aromatic group. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation. |
| Moisture | Keep in a tightly sealed container with a desiccant. | To minimize the risk of hydrolysis of the amide bond. |
Q3: What are the primary degradation pathways for this compound?
The two main degradation pathways for this compound are hydrolysis and photolysis.
-
Hydrolysis: The amide bond can be cleaved by hydrolysis under either acidic or basic conditions.[2][3]
-
Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction yields cyclopropanecarboxylic acid and 4-iodoaniline.[3]
-
Base-catalyzed hydrolysis occurs via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process results in the formation of a carboxylate salt (cyclopropanecarboxylate) and 4-iodoaniline.[3][5][6]
-
-
Photolysis: Aromatic iodo compounds can undergo photodegradation upon exposure to light, particularly UV radiation.[4] This can lead to the homolytic cleavage of the carbon-iodine bond, generating radical species that can participate in a variety of secondary reactions. This may result in the formation of de-iodinated products or other complex impurities.
Q4: What are the likely degradation products of this compound?
Based on the primary degradation pathways, the following are the most probable degradation products:
| Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway |
| 4-Iodoaniline | C₆H₆IN | 219.02 | Hydrolysis |
| Cyclopropanecarboxylic acid | C₄H₆O₂ | 86.09 | Hydrolysis |
| N-phenylcyclopropanecarboxamide | C₁₀H₁₁NO | 161.20 | Photolysis (de-iodination) |
These degradation products can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7][8]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
Symptoms:
-
Your HPLC chromatogram shows additional peaks that are not present in the reference standard.
-
The area of the main peak for this compound decreases over time.
Potential Causes:
-
Hydrolytic Degradation: If your mobile phase is acidic or basic, or if your sample is dissolved in a non-neutral solvent for an extended period, the amide bond may have hydrolyzed.
-
Photodegradation: Exposure of the sample solution to light, especially UV light from laboratory windows or lighting, can cause photodegradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Step-by-Step Protocol for Impurity Identification:
-
Sample Preparation:
-
Prepare a fresh solution of this compound in a neutral, aprotic solvent (e.g., acetonitrile).
-
Immediately analyze a portion of this fresh sample by HPLC-MS to establish a baseline chromatogram and mass spectrum.
-
-
Forced Degradation Study (for confirmation):
-
Acid Hydrolysis: Treat a sample with a mild acidic solution (e.g., 0.1 M HCl) at a controlled temperature (e.g., 40-60°C) for a defined period.
-
Base Hydrolysis: Treat a separate sample with a mild basic solution (e.g., 0.1 M NaOH) under the same controlled conditions.[1]
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) for a specified duration.
-
-
Analysis:
-
Analyze the stressed samples by HPLC-MS.
-
Compare the retention times and mass spectra of the new peaks with those observed in your original sample. This will help confirm the identity of the degradation products.
-
Issue 2: Inconsistent Biological or Chemical Assay Results
Symptoms:
-
High variability in results between experimental replicates.
-
Loss of compound activity or potency over the course of an experiment.
Potential Causes:
-
Degradation in Assay Buffer: The pH and composition of your assay buffer may be promoting the degradation of the compound.
-
Extended Incubation Times: Long incubation periods, especially at elevated temperatures (e.g., 37°C), can lead to significant degradation.
Preventative Measures:
-
Buffer Selection: Whenever possible, use a neutral pH buffer (pH 6.5-7.5). If the assay requires acidic or basic conditions, minimize the time the compound is in that buffer.
-
Stock Solutions: Prepare concentrated stock solutions in a stable, aprotic solvent (e.g., DMSO) and store them at low temperatures. Dilute into the aqueous assay buffer immediately before use.
-
Time-Course Stability Study: Perform a preliminary experiment to assess the stability of this compound in your specific assay buffer over the intended duration of the experiment.
Degradation Pathways Overview:
Caption: Primary degradation pathways for this compound.
Issue 3: Physical Appearance Changes of the Solid Compound
Symptoms:
-
The white or off-white powder develops a yellowish or brownish tint over time.
-
Changes in the crystallinity or texture of the solid.
Potential Causes:
-
Long-Term Exposure to Light and/or Air: This can lead to slow photodegradation and oxidation, even in the solid state.
-
Impurities from Synthesis: Residual impurities from the synthesis process may be less stable and degrade over time, causing discoloration.
Recommendations:
-
Re-purification: If you suspect the presence of impurities, consider re-purifying the compound by recrystallization or column chromatography.
-
Proper Storage: Strictly adhere to the recommended storage conditions, especially protection from light and moisture.
By understanding the potential stability issues of this compound and implementing the appropriate handling and experimental procedures, researchers can ensure the integrity of their results and the reliability of their studies.
References
- Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- ARKIVOC. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Pharma Excipients. Forced degradation studies: A critical lens into pharmaceutical stability.
- Labinsights.
- Biomedical Journal of Scientific & Technical Research.
- ResearchGate.
- Save My Exams. Reactions of Amides - A Level Chemistry Revision Notes.
- Chemistry LibreTexts. Chemistry of Amides.
- PubMed.
- Royal Society of Chemistry.
- PubMed.
- PubMed. Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. books.rsc.org [books.rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor solubility of N-(4-iodophenyl)cyclopropanecarboxamide in assays
A Guide to Overcoming Solubility Challenges in Experimental Assays
Welcome to the technical support guide for N-(4-iodophenyl)cyclopropanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound during their experiments. Given its chemical structure—a lipophilic iodophenyl group combined with a carboxamide linker—this compound is predicted to have low aqueous solubility, a common challenge for many promising compounds in drug discovery.[1]
This guide provides in-depth, experience-driven advice, troubleshooting workflows, and detailed protocols to help you navigate these challenges and ensure the accuracy and reproducibility of your assay results.
Frequently Asked Questions (FAQs)
This section directly addresses the most common questions and issues encountered when working with poorly soluble compounds like this compound.
Q1: My this compound precipitated from the aqueous buffer after I diluted it from a DMSO stock. What happened and what should I do?
A: This is a very common issue known as "crashing out" or "DMSO shock."[2][3] It occurs because the compound is highly soluble in the organic solvent Dimethyl Sulfoxide (DMSO), but poorly soluble in the aqueous assay buffer. When the DMSO stock is diluted into the buffer, the concentration of the organic solvent drops dramatically, and the aqueous environment can no longer keep the compound in solution, causing it to precipitate.[4]
Recommended Actions:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your assay is critical. While you want to minimize it to avoid solvent-induced artifacts or toxicity, reducing it too much causes precipitation. For many cell-based assays, a final DMSO concentration of ≤0.5% is well-tolerated, but this is cell-line dependent.[4] You may need to find the highest non-interfering DMSO concentration your specific assay can tolerate to maintain compound solubility.
-
Modify Your Dilution Technique: The way you mix the solutions matters. Instead of adding the buffer to your DMSO stock, always add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or stirring.[5] This promotes rapid dispersion and can prevent localized high concentrations that trigger precipitation.[6][7] A stepwise serial dilution can also be effective.[3]
-
Check Your Compound's Kinetic Solubility: You may be exceeding the compound's solubility limit in your final assay buffer. It is crucial to determine the kinetic solubility of this compound in your specific buffer system. This will define the maximum concentration you can reliably test. See Protocol 2 for a method to assess this.
-
Consider Using Solubilizing Excipients: If optimizing the DMSO concentration isn't sufficient, you may need to incorporate solubilizing agents into your assay buffer.[8][9] See the question below for more details.
Q2: What are the best practices for preparing and storing a DMSO stock solution of this compound?
A: Proper preparation and storage are essential to prevent solubility issues before you even start your experiment.
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in your DMSO can significantly decrease the solubility of hydrophobic compounds, leading to precipitation even in the stock solution.[10] Always use anhydrous, high-purity DMSO and keep the container tightly sealed.
-
Determine Maximum Stock Concentration: Do not assume a standard concentration (e.g., 10 mM) will be soluble. Test the solubility by starting with a small amount of the compound and adding DMSO incrementally. Use gentle warming (37°C) and vortexing or sonication to aid dissolution.[10] If you see solid particles that do not dissolve, you have exceeded the solubility limit.
-
Storage Conditions: Store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can also promote precipitation and degradation, aliquot the stock solution into smaller, single-use volumes.[5][10]
Q3: I need to reach a higher final concentration in my assay than the compound's aqueous solubility allows. What are my options?
A: When the required assay concentration exceeds the intrinsic aqueous solubility, formulation strategies involving co-solvents or surfactants are necessary. These agents modify the properties of the aqueous buffer to make it more hospitable for the lipophilic compound.
-
Co-solvents: These are water-miscible organic solvents that, when added to the assay buffer, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[11][][13]
-
Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[14][15]
The choice of excipient depends on your assay type. For example, surfactants are often used in biochemical assays but may be disruptive in cell-based assays. It is critical to run vehicle controls to ensure the chosen excipient does not interfere with the assay readout.
| Excipient Type | Examples | Typical Final Concentration | Considerations |
| Co-solvents | PEG 400, Propylene Glycol, Ethanol | 1-5% | Can cause cell stress at higher concentrations. Ensure compatibility with your assay.[][16] |
| Surfactants | Tween-80, Polysorbate 20, Pluronic® F-68 | 0.01-0.1% | Can interfere with protein assays and may have cell-line specific effects. Use below the CMC if possible to avoid micelle formation if that is a concern.[14][17] |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1-10 mM | Forms inclusion complexes with the compound. Can sometimes alter the free concentration of the drug available for binding.[5][18][19] |
Q4: How can I be sure that my compound isn't precipitating in the assay plate over time?
A: This is an important consideration, as delayed precipitation can lead to inaccurate and unreliable data. The effective concentration of your compound could be decreasing during the incubation period.
-
Visual Inspection: Before reading your plates, visually inspect them under a microscope for any signs of precipitation (crystals, cloudiness).
-
Nephelometry: Use a plate reader capable of nephelometry to measure light scattering. An increase in light scattering over time indicates the formation of a precipitate.[3]
-
Time-Course Experiments: Run your assay at multiple time points. A progressive loss of activity over time, especially at higher concentrations, may suggest that the compound is precipitating out of solution.
Troubleshooting Workflow
If you encounter precipitation, follow this systematic workflow to diagnose and solve the problem. This process is designed to move from the simplest and most common solutions to more complex formulation strategies.
Caption: A troubleshooting flowchart for addressing precipitation.
Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator bath (optional)
-
Calibrated analytical balance
Procedure:
-
Pre-weigh Vial: Tare a sterile, dry microcentrifuge tube or vial on an analytical balance.
-
Weigh Compound: Carefully weigh a small, precise amount of this compound (e.g., 5 mg) into the tared vial. Record the exact weight.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to reach your target concentration (e.g., 10 mM or 20 mM).
-
Initial Dissolution: Add approximately 80% of the calculated DMSO volume to the vial containing the compound.
-
Mix Thoroughly: Tightly cap the vial and vortex vigorously for 2-3 minutes.
-
Aid Dissolution (If Necessary): If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes or gently warm to 37°C. Alternate between vortexing and sonication/warming until the solution is completely clear.[10]
-
Final Volume Adjustment: Once fully dissolved, add the remaining DMSO to reach the final calculated volume. Vortex again to ensure homogeneity.
-
Visual Confirmation: Visually inspect the solution against a light source to confirm there are no undissolved particles or haze.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C, protected from light.[5]
Protocol 2: Kinetic Solubility Assay by Visual Inspection
This protocol helps determine the maximum concentration of a compound that remains soluble when diluted from a DMSO stock into an aqueous buffer.[3][20]
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Your specific aqueous assay buffer (e.g., PBS, pH 7.4 or cell culture medium)
-
A clear 96-well plate
-
Multichannel pipette
-
Plate reader (optional, for measuring turbidity)
Procedure:
-
Prepare a Serial Dilution in DMSO: In a 96-well plate (the "DMSO plate"), create a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO. For example, start with 10 mM in the first well, then 5 mM, 2.5 mM, and so on, down to a low micromolar concentration.
-
Prepare the Assay Plate: Add a fixed volume of your aqueous assay buffer to the wells of a second, clear 96-well plate (the "Assay plate"). For a 1:100 final dilution, add 198 µL of buffer to each well.
-
Transfer and Mix: Using a multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to the corresponding well of the Assay plate. Immediately mix thoroughly by pipetting up and down.
-
Incubate: Incubate the Assay plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours), mimicking your assay conditions.
-
Visual Inspection: After incubation, visually inspect each well of the Assay plate against a black background. Note the highest concentration at which the solution remains perfectly clear. The well immediately preceding the first one that shows any sign of cloudiness, haze, or visible precipitate represents the kinetic solubility limit.
-
(Optional) Quantitative Measurement: Measure the turbidity (absorbance at ~600-650 nm or via nephelometry) of each well using a plate reader. The kinetic solubility is the concentration at which the signal significantly increases above the background of the buffer-only controls.[3]
Caption: Experimental workflow for determining kinetic solubility.
References
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
- SGS. (n.d.). Preclinical Formulation Development.
- Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture.
- Creative Bioarray. (n.d.). Pre-Clinical Formulation Development.
- Xie, B., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(11), 4682-4704. [Link]
- Ali, A., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences, 11(5), 134-139. [Link]
- ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
- Protheragen. (n.d.). Solubilizer Excipients.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Borade, M. (2015). Solubility enhancement and cosolvency. SlideShare. [Link]
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Sharma, D., & Soni, M. (2014). Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. Asian Journal of Pharmaceutics, 5(1), 9-17. [Link]
- ResearchGate. (2021). How to dissolve a lipophilic compund in media?
- PCCA. (2022). The Role of Surfactants in Compounded Preparation.
- ResearchGate. (2023). Solubilization techniques used for poorly water-soluble drugs.
- Berg, E. L., et al. (2007). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 987-992. [Link]
- Kumar, S., & S, S. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-81. [Link]
- MDPI. (n.d.). Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development.
- ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- PharmaCompass. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery.
- BPS Bioscience. (n.d.). Serial Dilution Protocol.
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- ACS Publications. (2022). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design, 22(10), 5861-5878. [Link]
- ResearchGate. (2007). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects.
- Bergström, C. A. S., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery, 5(5), 433-446. [Link]
- Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharma Lett, 16, 09-10. [Link]
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Science Buddies. (n.d.). How to Make Dilutions and Serial Dilutions.
- Anby, D. M., et al. (2012). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Molecular Pharmaceutics, 9(8), 2063-2079. [Link]
- Friesen, D. T., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Industrial Pharmacy, 44(1), 1-13. [Link]
- American Pharmaceutical Review. (n.d.). Solubilizer Excipients.
- Ziath. (n.d.). Compound Solubility and HTS Screening.
- The Scientist. (2024). Achieving Consistency in Serial Dilutions.
- CRISP. (2017). Preparation stock solution solid compound(s).
- Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
- Integra Biosciences. (2023). How to do serial dilutions (including calculations).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. bepls.com [bepls.com]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 16. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. Solubilizer Excipients - Protheragen [protheragen.ai]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Cell Permeability of N-(4-iodophenyl)cyclopropanecarboxamide
Introduction
Welcome to the technical support center for N-(4-iodophenyl)cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its cell permeability. As a novel molecule, optimizing its delivery across cellular membranes is a critical step in elucidating its mechanism of action and therapeutic potential. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. Our approach is rooted in foundational principles of medicinal chemistry and cell biology, aiming to provide not just solutions, but a deeper understanding of the underlying science.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding this compound and the assessment of its cell permeability.
Q1: What are the likely physicochemical properties of this compound that could influence its cell permeability?
A1: Based on its structure, we can infer several properties. The iodophenyl group contributes to its lipophilicity, which is generally favorable for membrane permeation.[1] However, the cyclopropanecarboxamide moiety contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which can increase the energy barrier for moving from an aqueous environment into the lipid bilayer of the cell membrane.[2] The overall balance between lipophilicity and hydrogen bonding potential will be a key determinant of its passive diffusion.
Q2: Which in vitro assays are recommended for quantifying the cell permeability of this compound?
A2: Two standard assays are highly recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion and is excellent for initial screening.[3][4]
-
Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and express efflux transporters. It is considered the gold standard for predicting in vivo oral drug absorption as it accounts for both passive diffusion and active transport.[5][6][7]
Q3: My compound shows high potency in a biochemical assay but low efficacy in cell-based assays. Could this be a permeability issue?
A3: This is a classic indicator of poor cell permeability.[8] If the compound cannot efficiently cross the cell membrane to reach its intracellular target, its cellular activity will be significantly lower than its potency in a cell-free system. It is crucial to quantify the intracellular concentration of the compound to confirm this hypothesis.
Q4: What is an efflux ratio and why is it important?
A4: The efflux ratio is calculated from bidirectional Caco-2 assays (measuring permeability from the apical to basolateral side and vice versa). An efflux ratio greater than 2 suggests that the compound is actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp).[7] This is a common mechanism of low intracellular drug accumulation and would be a key parameter to investigate for this compound.
Part 2: Troubleshooting Permeability Assays
This section provides guidance on common issues encountered during permeability experiments.
Issue 1: Low Compound Recovery in Caco-2 or PAMPA Assays
Possible Cause & Troubleshooting Steps:
-
Poor Aqueous Solubility:
-
Rationale: The compound may be precipitating out of the assay buffer. Low aqueous solubility is a common issue for lipophilic molecules.[9]
-
Solution:
-
Measure the thermodynamic solubility of the compound in the assay buffer.
-
If solubility is low, consider adding a small percentage of a co-solvent like DMSO (typically ≤1%) to the buffer.[5] Be aware that high concentrations of organic solvents can compromise membrane integrity.
-
Formulation strategies such as the use of cyclodextrins can also enhance solubility.[10]
-
-
-
Non-specific Binding:
-
Rationale: The compound may be adsorbing to the plastic of the assay plates, leading to an artificially low measured concentration.
-
Solution:
-
Use low-binding plates for your assays.
-
Include a mass balance calculation in your experimental design by quantifying the compound concentration in the donor and acceptor wells, as well as performing a wash of the wells to determine the amount of compound bound to the plastic.
-
-
-
Compound Instability:
-
Rationale: The compound may be degrading in the assay buffer or being metabolized by enzymes in the Caco-2 cells.
-
Solution:
-
Incubate the compound in the assay buffer at 37°C for the duration of the experiment and quantify its concentration over time to assess chemical stability.
-
For Caco-2 assays, co-administer the compound with broad-spectrum metabolism inhibitors to assess the impact of cellular metabolism.
-
-
Issue 2: High Variability in Permeability (Papp) Values
Possible Cause & Troubleshooting Steps:
-
Inconsistent Caco-2 Monolayer Integrity:
-
Rationale: The integrity of the Caco-2 cell monolayer is crucial for obtaining reliable permeability data.[7] Leaky monolayers will result in artificially high permeability values.
-
Solution:
-
Routinely measure the Transepithelial Electrical Resistance (TEER) of the monolayers before and after the experiment. TEER values should be within the laboratory's established range (typically >300 Ω·cm²).[7]
-
Include a low-permeability marker, such as Lucifer yellow, in each experiment to assess monolayer integrity.[8]
-
-
-
Assay Conditions Not Standardized:
-
Rationale: Minor variations in assay conditions can lead to significant differences in results.[11]
-
Solution:
-
Part 3: Strategies for Enhancing Cell Permeability
If low permeability of this compound is confirmed, the following strategies can be employed to improve its cellular uptake.
Strategy 1: Structural Modification
-
Rationale: Chemical modifications can alter the physicochemical properties of a molecule to favor membrane permeation.[13]
-
Approaches:
-
Prodrug Approach: A bioreversible moiety can be attached to the parent compound to enhance its permeability. For this compound, the amide N-H group could be a potential site for modification. For instance, creating an ester prodrug could mask the hydrogen bond donor and increase lipophilicity. This ester would then be cleaved by intracellular esterases to release the active compound.[13][14]
-
Lipophilicity Modulation: While the iodophenyl group provides lipophilicity, the overall balance may not be optimal. Systematically replacing the iodine with other halogens (Br, Cl, F) or small alkyl groups could fine-tune the lipophilicity. However, increasing lipophilicity can sometimes negatively impact solubility.[15][16]
-
Reduce Hydrogen Bonding: N-methylation of the amide nitrogen would remove a hydrogen bond donor, which can significantly improve permeability.[2] However, this modification could also impact the compound's binding to its target.
-
Strategy 2: Formulation-Based Approaches
-
Rationale: Encapsulating the compound in a delivery vehicle can facilitate its transport across the cell membrane.[10][17]
-
Approaches:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the oral absorption of poorly permeable drugs.[10][18]
-
Nanoparticle Encapsulation: Formulating this compound into polymeric nanoparticles or solid lipid nanoparticles can improve its stability and cellular uptake.[19]
-
Strategy 3: Overcoming Efflux
-
Rationale: If a high efflux ratio is observed, co-administration with an efflux pump inhibitor can increase intracellular accumulation.
-
Approaches:
-
In Vitro Studies: In Caco-2 assays, co-incubate this compound with known P-gp inhibitors like verapamil or specific BCRP inhibitors.[7][20] A significant increase in permeability would confirm it as an efflux substrate.
-
In Vivo Considerations: While clinically approved efflux pump inhibitors are limited, this strategy is valuable for preclinical studies to understand the absorption barriers.[21][22]
-
Part 4: Experimental Protocols & Data Presentation
Protocol 1: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.
Materials:
-
Caco-2 cells (passage 25-40)
-
24-well Transwell plates (0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS), pH 7.4
-
This compound
-
Lucifer yellow
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days until a differentiated monolayer is formed.
-
Confirm monolayer integrity by measuring TEER values.
-
Wash the monolayers with pre-warmed HBSS.
-
For A-B permeability: Add HBSS containing the test compound to the apical chamber and fresh HBSS to the basolateral chamber.
-
For B-A permeability: Add HBSS containing the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
At the end of the experiment, measure the permeability of Lucifer yellow to confirm monolayer integrity post-exposure.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B)
Data Summary Table
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Propranolol (High Perm.) | 25.5 ± 2.1 | 24.9 ± 1.8 | 0.98 |
| Atenolol (Low Perm.) | 0.5 ± 0.1 | 0.6 ± 0.2 | 1.2 |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
Visualizations
References
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- Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. [Link]
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Technical Support Center: A Guide to Characterizing and Reducing Off-Target Effects of N-(4-iodophenyl)cyclopropanecarboxamide and Other Novel Chemical Probes
Prepared by the Senior Application Scientist Team
Part 1: Foundational Concepts & Initial Assessment
This section addresses the most common initial questions researchers face when a novel compound yields an interesting phenotype.
Q1: I'm observing a novel cellular phenotype with N-(4-iodophenyl)cyclopropanecarboxamide. Could this be an off-target effect?
Caption: Experimental workflow for a Western Blot-based CETSA.
Protocol 1: Western Blot-Based CETSA for Target Engagement
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat one set of plates with this compound at a relevant concentration (e.g., 10x the cellular EC50) and another set with the vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Lyse the cells (e.g., via freeze-thaw cycles or sonication). Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Heating Step: Aliquot the clarified lysate from both vehicle and compound-treated groups into separate PCR tubes for each temperature point. Heat the aliquots in a thermal cycler for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments).
-
Separation of Soluble Fraction: After heating, cool the samples to room temperature for 3 minutes. Centrifuge at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins) from each tube. Analyze these samples by SDS-PAGE and Western Blot using a specific antibody against your target protein.
-
Interpretation: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.
Q4: CETSA confirmed target engagement. How do I prove the phenotype I see is caused by this specific interaction?
A4: This is the crucial target validation step. The most rigorous method is to use CRISPR/Cas9-mediated gene editing to create a knockout (KO) cell line that no longer expresses your target protein. [2][3][4]The logic is straightforward: if the compound's effect is truly on-target, its activity should be significantly diminished or completely abolished in cells lacking the target. [1][5]If the compound works equally well in both wild-type (WT) and KO cells, the phenotype is unequivocally caused by an off-target effect.
Caption: Decision logic for using CRISPR-Cas9 to validate on-target effects.
Protocol 2: Target Validation using CRISPR/Cas9 Knockout
-
Guide RNA Design: Design and validate at least two independent single-guide RNAs (sgRNAs) targeting early, constitutive exons of your target gene to ensure a functional knockout.
-
Transfection & Selection: Deliver the Cas9 nuclease and sgRNAs into your cell line (e.g., via plasmid transfection, lentiviral transduction, or ribonucleoprotein electroporation). Select for edited cells (e.g., via antibiotic resistance or FACS for a co-transfected fluorescent marker).
-
Clonal Isolation: Isolate single-cell clones to establish isogenic cell lines.
-
Knockout Validation: Expand the clones and rigorously validate the knockout. Confirm the absence of the target protein by Western Blot. Sequence the genomic DNA at the target locus to confirm the presence of frame-shifting indels.
-
Functional Assay: Perform a dose-response experiment with this compound in parallel on the validated KO clones and the parental WT cell line.
-
Analysis: Compare the dose-response curves. A complete loss of activity or a significant rightward shift in the EC50/IC50 in the KO cells provides strong evidence for on-target activity.
Q5: My compound still works in the knockout cells. How do I find out what the off-targets are?
A5: When a CRISPR KO experiment confirms an off-target effect, the next step is to identify the responsible protein(s). Broad, unbiased screening methods are required. One of the most common and informative approaches is large-panel biochemical screening, particularly kinome profiling . [6][7]A significant percentage of small molecule inhibitors unintentionally interact with the ATP-binding pocket of protein kinases.[8] Submitting your compound to a commercial service that screens against a large panel of hundreds of kinases can quickly reveal unintended targets.
Table 1: Example Output from a Kinase Selectivity Profile (Compound screened at 1 µM concentration)
| Kinase Target | Family | % Inhibition at 1 µM | Potential Implication |
| Target X | STK | 95% | Intended On-Target |
| CDK9 | CMGC | 88% | Cell Cycle Regulation |
| DYRK1A | CMGC | 75% | Developmental Signaling |
| p38α (MAPK14) | CMGC | 52% | Stress/Inflammation |
| EGFR | TK | 5% | Likely Not Significant |
| SRC | TK | 2% | Likely Not Significant |
Many contract research organizations (CROs) offer these services with rapid turnaround times, using various assay formats like TR-FRET or radiometric assays. [9][10][11][12]This data is invaluable for understanding potential toxicity, explaining confounding phenotypes, and guiding medicinal chemistry efforts to improve selectivity.
Q6: How can I use a chemical analog to strengthen my conclusions about on- and off-target effects?
A6: A powerful strategy is to use a structurally similar but biologically inactive negative control . [13]This is typically an analog of your active compound (the "probe") where a minor chemical modification has been made to abolish binding to the primary target, ideally without affecting its interactions with off-targets.
The experimental logic is as follows:
-
If a phenotype is observed with your active probe but not with the inactive negative control, it strengthens the case that the phenotype is due to the intended on-target activity.
-
If both the active probe and the negative control produce the same phenotype, it strongly suggests the effect is mediated by a shared off-target that is insensitive to the chemical modification.
Finding or synthesizing a suitable negative control is a key part of rigorous chemical probe validation.
Part 3: Frequently Asked Questions (FAQs)
-
Q: What is the best concentration of this compound to use in my experiments to minimize off-target effects?
-
A: You should always use the lowest concentration of the compound that produces a robust and reproducible on-target phenotype. It is critical to determine the full dose-response curve for your on-target effect and work at or near the EC50. Using concentrations far above the EC50 (e.g., >10-fold) dramatically increases the risk of engaging lower-affinity off-targets. [14]
-
-
Q: Are there computational methods to predict the off-targets of my compound?
-
A: Yes, several in silico methods can provide valuable hypotheses. Techniques like chemical similarity searching (e.g., SEA) and machine learning models can predict potential protein interactions based on the compound's structure.[15] Structure-based methods like molecular docking can also be used if you have a hypothesis about a specific off-target protein family.[16] However, these are predictions and must be confirmed with experimental methods like those described in this guide.
-
-
Q: Can I design a better compound with fewer off-target effects?
-
A: Yes, this is a central goal of medicinal chemistry and rational drug design. Once off-targets are identified (e.g., through kinome profiling), that information can be used to guide the synthesis of new analogs. By analyzing the structural differences between your on-target and off-targets, chemists can make modifications to the compound that decrease binding to the off-target while preserving or enhancing on-target potency.[17][18]
-
References
- Cellular thermal shift assay: an approach to identify and assess protein target engagement - Vertex AI Search.
- Kinase Panel Screening and Profiling Service - Reaction Biology.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Public
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- Explore the role of CRISPR gene editing in target valid
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ResearchG
- Kinome Profiling Service | MtoZ Biolabs.
- Activity-Based Kinase Selectivity and Profiling Services - AssayQuant.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- CRISPR Cas9 Gene Editing for Target Identification and Valid
- Kinase Panel Profiling I Pharmaron CRO Services.
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- Kinome Profiling - Oncolines B.V.
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- Technical Support Center: Investigating Off-Target Effects of Novel Small Molecule Inhibitors - Benchchem.
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- The Promise and Peril of Chemical Probe Negative Controls - ResearchG
- CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropri
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- Computational Strategies Reshaping Modern Drug Discovery - MDPI.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI.
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- Is Structure-Based Drug Design Ready for Selectivity Optimiz
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Technical Support Center: N-(4-iodophenyl)cyclopropanecarboxamide (NIC) Resistance
Welcome to the technical support center for N-(4-iodophenyl)cyclopropanecarboxamide (hereafter referred to as NIC), a novel investigational compound. This guide is designed for researchers, scientists, and drug development professionals encountering or anticipating acquired resistance to NIC in cancer cell models. Our goal is to provide a logical framework and actionable protocols to dissect, understand, and potentially overcome these resistance mechanisms.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial questions you may have when observing a decrease in NIC efficacy.
Q1: My cancer cell line, which was initially sensitive to NIC, now requires a much higher concentration to achieve the same cytotoxic effect. What are the most likely causes?
A1: This phenomenon, known as acquired resistance, is a common challenge in cancer therapy. When a sensitive cell population is exposed to a targeted agent like NIC, a strong selective pressure is applied, allowing cells with pre-existing or newly acquired resistance mechanisms to survive and proliferate.[1][2] The three most common biochemical mechanisms to investigate are:
-
Increased Drug Efflux: The cancer cells may be actively pumping NIC out, preventing it from reaching its intracellular target.[3][4] This is often mediated by ATP-binding cassette (ABC) transporter proteins.[5][6]
-
On-Target Alterations: The molecular target of NIC may have changed. This can occur through genetic mutations in the target's binding site, which prevent NIC from docking effectively, or through amplification of the target gene, which increases the protein level to a point where the drug concentration is no longer sufficient for inhibition.[7][8]
-
Activation of Bypass Signaling Pathways: The cancer cells may have activated alternative survival pathways that compensate for the inhibition of NIC's primary target. This allows the cell to maintain critical functions like proliferation and survival despite the presence of the drug.[9][10][11]
Q2: What are drug efflux pumps, and how can I quickly test if they are responsible for NIC resistance in my cell line?
A2: Drug efflux pumps are transmembrane proteins that function as cellular "sump pumps," actively exporting a wide range of substances, including therapeutic drugs, out of the cell.[3] The most studied of these is P-glycoprotein (P-gp, also known as MDR1 or ABCB1).[3][6] Overexpression of these pumps is a classic mechanism of multidrug resistance.[5][12]
A straightforward way to test for efflux pump activity is to perform a co-treatment experiment. You can treat your NIC-resistant cells with NIC in the presence and absence of a known efflux pump inhibitor, such as verapamil or cyclosporin A.[12][13] If the sensitivity to NIC is restored in the presence of the inhibitor, it strongly suggests that drug efflux is a key resistance mechanism.
Q3: I suspect a mutation in the target protein is causing resistance. What is the best way to confirm this?
A3: If you have ruled out drug efflux, investigating the target itself is the next logical step. Resistance-conferring mutations often occur in the drug's binding pocket (the "kinase domain" for kinase inhibitors) or at "gatekeeper" residues that control access to this pocket.[7][14]
To identify such mutations, direct sequencing of the target gene's coding region is the gold standard.
-
Sanger Sequencing: Ideal for confirming suspected mutations in a specific region of the gene.
-
Next-Generation Sequencing (NGS): Provides comprehensive coverage of the entire gene or a panel of cancer-related genes, allowing for the discovery of novel mutations and other genetic alterations like insertions or deletions.[15][16]
For known, recurrent "hotspot" mutations, highly sensitive methods like competitive allele-specific TaqMan® PCR (castPCR™) or digital droplet PCR (ddPCR) can detect mutations present in a small sub-population of cells.[17][18]
Q4: My experiments show no evidence of efflux or on-target mutations, yet the cells are clearly resistant. What are "bypass signaling pathways"?
A4: Cancer cells are wired with redundant signaling networks to ensure their survival.[9] When a primary, "addictive" pathway is blocked by a targeted drug like NIC, cells can adapt by rerouting signals through an alternative, or "bypass," pathway to maintain downstream signaling required for proliferation and survival.[8][10][14]
For example, if NIC inhibits a specific receptor tyrosine kinase (RTK), the cell might compensate by amplifying or activating a different RTK (e.g., MET, AXL, or EGFR).[11][19] This newly activated RTK can then re-engage critical downstream pathways like PI3K/AKT/mTOR and MAPK/ERK, rendering the inhibition of the primary target ineffective.[9][10] Investigating the phosphorylation status of a panel of RTKs and key downstream signaling nodes (like AKT and ERK) can reveal the activation of such bypass tracks.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows for systematically diagnosing the mechanism of resistance to NIC.
Guide 1: Investigating Increased Drug Efflux
Initial Observation: Your cell line's IC50 for NIC has significantly increased. You suspect the cells are pumping the drug out.
Caption: A logical workflow for determining the role of drug efflux in NIC resistance.
This protocol assesses the functional capacity of efflux pumps. It uses a fluorescent dye (like Hoechst 33342 or Rhodamine 123) that is a substrate for ABC transporters.
Principle: Non-resistant cells will retain the dye and fluoresce brightly. Cells with high efflux activity will pump the dye out, resulting in low fluorescence. Adding an efflux inhibitor will block this process, causing dye accumulation and restoring fluorescence.[12]
Materials:
-
NIC-sensitive and NIC-resistant cells
-
Hoechst 33342 dye (5 µg/mL working solution)
-
Verapamil (50 µmol/L working solution) or another suitable inhibitor
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Seed sensitive and resistant cells in parallel in a multi-well plate suitable for imaging or fluorescence reading. Allow cells to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate all cells with medium containing 5 µg/mL Hoechst 33342 for 90 minutes at 37°C.[12]
-
Initial Measurement (Baseline): Wash the cells with PBS and add fresh, pre-warmed medium. Measure the baseline fluorescence of the cell nuclei. Resistant cells are expected to show significantly lower intensity.[12]
-
Inhibitor Treatment: To one set of wells for each cell line, add medium containing 50 µmol/L verapamil. To the control wells, add medium without the inhibitor.
-
Final Measurement: Incubate for 30-60 minutes at 37°C. Measure the fluorescence again.
| Cell Line | Treatment | Expected Outcome | Interpretation |
| Sensitive | No Inhibitor | High fluorescence | Low basal efflux activity. |
| Resistant | No Inhibitor | Low fluorescence | High basal efflux activity. |
| Resistant | + Verapamil | High fluorescence | Efflux pumps are functionally active and their inhibition restores substrate retention. |
Guide 2: Identifying On-Target Resistance (Gene Mutation or Amplification)
Initial Observation: Efflux pump inhibition does not restore sensitivity to NIC. You hypothesize the drug's direct target has been altered.
Caption: A systematic workflow to investigate target gene amplification or mutation.
Principle: FISH uses fluorescently labeled DNA probes to visualize a specific gene's location and copy number within intact cells. An increased number of signals per cell in the resistant line compared to the sensitive line indicates gene amplification.
Procedure (General Steps):
-
Cell Preparation: Prepare slides with metaphase spreads from both sensitive and resistant cell lines.
-
Probe Hybridization: Use a commercially available or custom-designed DNA probe specific to the NIC target gene. A second probe for the centromere of the same chromosome is used as a control. Hybridize the probes to the slides.
-
Washing & Counterstaining: Wash away unbound probes and counterstain the cellular DNA with DAPI.
-
Imaging & Analysis: Visualize the slides using a fluorescence microscope. Count the number of signals for the target gene and the centromeric control in at least 50-100 cells per line.
Principle: Comparing the coding sequence of the target gene from resistant cells to that of sensitive (or parental) cells can identify mutations that may interfere with NIC binding.
Procedure (General Steps):
-
RNA Extraction & cDNA Synthesis: Extract total RNA from both cell lines and reverse transcribe it into cDNA. This focuses the analysis on the expressed gene sequence.
-
PCR Amplification: Use primers to amplify the entire coding domain sequence (CDS) of the target gene from the cDNA.
-
Sequencing: Purify the PCR products and send them for Sanger or Next-Generation Sequencing.
-
Sequence Alignment & Analysis: Align the sequences from the resistant cells against the sequence from the sensitive cells (or a reference sequence). Look for non-synonymous point mutations, insertions, or deletions that are unique to the resistant line.
| Analysis Type | Observation in Resistant Cells | Interpretation |
| FISH | Ratio of target gene signals to centromere signals > 2 | Target gene amplification. |
| Sequencing | Non-synonymous mutation in the coding sequence (especially in the putative drug-binding domain) | On-target mutation is the likely cause of resistance. |
Guide 3: Uncovering Bypass Signaling Pathway Activation
Initial Observation: No on-target alterations or efflux activity can explain the observed resistance. The cell may have activated a compensatory survival pathway.
Caption: NIC inhibits a primary target, but resistance can arise via activation of a bypass RTK.
Principle: A phospho-RTK array is a membrane-based assay containing antibodies against dozens of phosphorylated (i.e., active) RTKs. It allows for a broad, unbiased screen to see which alternative kinases are hyperactivated in resistant cells. Hits are then validated by Western blotting.[10]
Procedure (General Steps):
-
Protein Lysate Preparation: Prepare whole-cell protein lysates from sensitive and resistant cells, both untreated and treated with NIC. Ensure phosphatase inhibitors are included.
-
Phospho-RTK Array: Incubate the lysates with the phospho-RTK array membranes according to the manufacturer's protocol. This will capture activated RTKs from the lysate.
-
Detection & Analysis: Detect the captured proteins using a detection antibody cocktail and chemiluminescence. Compare the signal intensity for each RTK between the sensitive and resistant cell lysates. Identify RTKs that are hyper-phosphorylated specifically in the resistant line, especially in the presence of NIC.
-
Western Blot Validation: Validate the array hits via Western blotting. Probe for the total and phosphorylated forms of the candidate bypass RTK (e.g., p-MET and total MET). Additionally, probe for downstream effectors like p-AKT, total AKT, p-ERK, and total ERK to confirm that the bypass RTK is reactivating these key survival pathways.[9]
| Analysis Type | Observation in NIC-Treated Resistant Cells | Interpretation |
| Phospho-RTK Array | Strong signal for one or more RTKs (e.g., MET, AXL, HER2) that is absent or weak in sensitive cells. | Identifies candidate bypass signaling pathways. |
| Western Blot | Increased ratio of p-RTK/Total RTK for the candidate. Increased ratio of p-AKT/Total AKT and/or p-ERK/Total ERK. | Confirms activation of the bypass RTK and its functional consequence on downstream survival signaling.[10][11] |
References
- Lu, F., Wang, D., Li, Y., & Chen, Y. (2010). Image-Based Chemical Screening Identifies Drug Efflux Inhibitors in Lung Cancer Cells. Cancer Research, 70(19), 7723–7733.
- Beleva-Prodanova, E., et al. (2025).
- My Cancer Genome. (2019).
- Frontiers in Cell and Developmental Biology. (n.d.). Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression.
- Stroumza, J., et al. (2023). Enzymatic Methods for Mutation Detection in Cancer Samples and Liquid Biopsies. MDPI.
- Sorger Lab. (n.d.). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology.
- Shen, F., et al. (2017). Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy. Scientific Reports.
- Saeed, A., et al. (2021).
- Lovera, S., et al. (2012). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. PMC.
- Araujo, M., et al. (2021). Identification of Important Compounds Isolated from Natural Sources that Have Activity Against Multidrug-resistant Cancer Cell Lines: Effects on Proliferation, Apoptotic Mechanism and the Efflux Pump Responsible for Multi-resistance Phenotype. Anticancer Research.
- Wagle, N., et al. (2012). High-Throughput Detection of Actionable Genomic Alterations in Clinical Tumor Samples by Targeted, Massively Parallel Sequencing. Cancer Discovery.
- Fares, M., et al. (2015).
- Ercan, D., et al. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. PMC.
- Jiang, Z., et al. (2024). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. Semantic Scholar.
- Jiang, Z., et al. (2024). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer.
- ResearchGate. (n.d.). Mechanisms and insights in drug resistance of small-molecule targeted anti-cancer agents.
- Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance.
- Bagheri, F., et al. (2018). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. PMC.
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Rebucci, M., & Michiels, C. (2022).
- Beleva-Prodanova, E., et al. (2025). Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review.
- Schmidt-Arras, D., & Böhmer, F.-D. (2011).
- Lin, L., et al. (2014).
- Life Technologies. (2012). TaqMan® and castPCR™ for Somatic Mutation Detection in Cancer Genes. YouTube.
- Google Patents. (n.d.).
- BenchChem. (2025). Technical Support Center: Troubleshooting Nirogacestat Resistance Mechanisms in Cancer Cells.
- National Institutes of Health. (2024).
- Crown Bioscience. (2025). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models.
- City of Hope. (2025).
- MDPI. (n.d.). Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology.
- PubMed. (2025).
- ProBiologists. (n.d.). Mechanisms of cancer cell rescue against pancreatic cancer therapeutics: Intrinsic and acquired resistance.
- PubMed. (2022). Mechanisms of Resistance to CDK4/6 Blockade in Advanced Hormone Receptor-positive, HER2-negative Breast Cancer and Emerging Therapeutic Opportunities.
- Frontiers. (n.d.).
- National Institutes of Health. (n.d.).
- ResearchGate. (2025). (PDF) Unveiling the mechanisms and challenges of cancer drug resistance.
- YouTube. (2020). Nanotechnology against cancer: CdO-TR researchers develop a promising new drug.
- Helix BioPharma Corp. (2025). Unlocking the Potential of Single-Target Compounds in Modern Cancer Care.
Sources
- 1. researchgate.net [researchgate.net]
- 2. blog.crownbio.com [blog.crownbio.com]
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- 4. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 5. Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression [frontiersin.org]
- 10. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. aacrjournals.org [aacrjournals.org]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-(4-iodophenyl)cyclopropanecarboxamide Dosage for In-Vivo Models
A word from the Senior Application Scientist:
Welcome to the technical support center for N-(4-iodophenyl)cyclopropanecarboxamide. As you embark on your in-vivo studies with this novel compound, this guide is designed to serve as a practical resource, drawing upon established principles in pharmacology and the extensive research conducted on molecules with similar mechanisms of action. While direct in-vivo dosage and optimization data for this compound are still emerging, the insights gathered from the broader class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors provide a robust framework for your experimental design and troubleshooting. Our goal is to equip you with the foundational knowledge and methodologies to confidently navigate the complexities of in-vivo research and achieve reproducible, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
While specific studies on this compound are ongoing, its structural motifs suggest it may function as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism, DNA repair, and signaling.[1][2] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT an attractive target for anti-cancer therapies.[1][3] By inhibiting NAMPT, the compound is hypothesized to deplete intracellular NAD+ levels, leading to an energy crisis and ultimately, apoptosis in cancer cells.[2]
Q2: Which in-vivo models are most appropriate for evaluating this compound?
The choice of in-vivo model will largely depend on your specific research question. Based on studies with other NAMPT inhibitors, xenograft models using human cancer cell lines implanted in immunocompromised mice (e.g., NSG or athymic nude mice) are a common starting point.[3][4] The selection of the cell line is crucial; consider cell lines with a known dependence on the NAMPT pathway for NAD+ synthesis. Patient-derived xenograft (PDX) models can also offer a more clinically relevant context.
Q3: What are the initial steps for determining a starting dose for my in-vivo experiments?
For a novel compound like this compound, a dose-range finding study is essential. This typically involves administering escalating doses of the compound to small groups of animals and closely monitoring for signs of toxicity. Key parameters to observe include changes in body weight, food and water intake, clinical signs of distress, and any observable adverse effects. This initial study will help establish a maximum tolerated dose (MTD) and inform the dose levels for subsequent efficacy studies.
Q4: How should I prepare this compound for in-vivo administration?
The formulation of a poorly soluble compound like this compound is critical for ensuring consistent bioavailability. A common approach is to first dissolve the compound in a small amount of an organic solvent such as DMSO, and then dilute it in a pharmaceutically acceptable vehicle like saline, phosphate-buffered saline (PBS), or a solution containing solubilizing agents such as Tween 80 or PEG400. It is imperative to establish the solubility and stability of the compound in the chosen vehicle and to administer it to a control group to rule out any vehicle-induced effects. For sustained release, more advanced formulations like microspheres can be considered.[5]
Troubleshooting Guide
This section addresses specific challenges you may encounter during your in-vivo studies.
Issue 1: High Toxicity and Animal Morbidity
Symptoms:
-
Significant weight loss (>15-20%)
-
Lethargy, hunched posture, ruffled fur
-
Mortality in the treatment group
Potential Causes & Solutions:
-
Dosage is too high: This is the most common cause. The initial MTD study should guide your dosing. If toxicity is observed, reduce the dose for subsequent experiments.
-
Inappropriate Vehicle: The vehicle used to dissolve the compound may have its own toxicity. Always include a vehicle-only control group to assess this.
-
On-target toxicity in normal tissues: NAMPT is also essential for the function of healthy, highly metabolic tissues.
Workflow for Mitigating Toxicity:
Caption: Troubleshooting workflow for addressing in-vivo toxicity.
Issue 2: Lack of Efficacy in Tumor Models
Symptoms:
-
No significant difference in tumor growth between the treated and control groups.
-
Tumor regression is not observed at well-tolerated doses.
Potential Causes & Solutions:
-
Insufficient Dosage or Exposure: The dose may be too low to achieve a therapeutic concentration in the tumor tissue. Consider increasing the dose, as long as it is below the MTD.
-
Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized. Pharmacokinetic studies are essential to understand the drug's profile.
-
Tumor Resistance: The tumor model may have intrinsic or acquired resistance to NAMPT inhibition. This can be due to the expression of alternative NAD+ synthesis pathways, such as the one involving nicotinic acid phosphoribosyltransferase 1 (NAPRT1).[6]
-
Suboptimal Dosing Schedule: The frequency and duration of treatment can significantly impact efficacy.
Experimental Protocol: Assessing Tumor NAD+ Levels
To confirm that the lack of efficacy is not due to a failure to inhibit the target, you can measure NAD+ levels in the tumor tissue.
-
Dose a cohort of tumor-bearing animals with this compound at the desired dose and schedule.
-
At various time points after the final dose, euthanize the animals and excise the tumors.
-
Immediately snap-freeze the tumor tissue in liquid nitrogen to halt metabolic activity.
-
Homogenize the tissue and use a commercially available NAD/NADH assay kit to quantify the levels of NAD+.
-
A significant reduction in NAD+ levels in the treated tumors compared to the vehicle-treated controls would indicate successful target engagement.
Issue 3: Inconsistent Results Between Experiments
Symptoms:
-
High variability in tumor growth within the same treatment group.
-
Lack of reproducibility of efficacy data across different studies.
Potential Causes & Solutions:
-
Inconsistent Formulation: Ensure the compound is fully dissolved and the formulation is prepared fresh for each experiment, if necessary.
-
Variability in Animal Handling and Dosing: Standardize all procedures, including the route of administration, time of day for dosing, and animal handling techniques.
-
Biological Variability: Factors such as the passage number of the cancer cell line and the health status of the animals can introduce variability.
Advanced Protocols & Data Interpretation
Pharmacokinetic (PK) Analysis
A basic PK study is crucial for optimizing the dosing regimen.
Experimental Workflow:
-
Administer a single dose of this compound to a cohort of non-tumor-bearing animals.
-
At predetermined time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples.
-
Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration versus time to determine key PK parameters.
Table 1: Key Pharmacokinetic Parameters to Determine
| Parameter | Description | Importance for Dosage Optimization |
|---|---|---|
| Cmax | Maximum plasma concentration | Indicates if a therapeutic concentration is reached. |
| Tmax | Time to reach Cmax | Informs on the rate of absorption. |
| AUC | Area under the curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | Determines the dosing frequency. |
Signaling Pathway Analysis
Understanding the downstream effects of NAMPT inhibition can provide valuable insights into the compound's mechanism of action.
Caption: Hypothesized signaling pathway of this compound.
References
- NAMPT inhibitors are effective in vivo agents against PPM1D mutant... - ResearchGate. (n.d.).
- Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed. (n.d.).
- Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors. (2017). Molecular Cancer Therapeutics, 16(7), 1236-1245.
- Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - NIH. (n.d.).
- What are the new molecules for NAMPT inhibitors? - Patsnap Synapse. (2025, March 11).
- Preparation, Characterization and in vivo Evaluation of Parenteral Sustained Release Microsphere Formulation of Zopiclone - NIH. (n.d.).
Sources
- 1. Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, Characterization and in vivo Evaluation of Parenteral Sustained Release Microsphere Formulation of Zopiclone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Clinical Development of N-(4-iodophenyl)cyclopropanecarboxamide and Related Compounds
Welcome to the technical support center for researchers engaged in the clinical development of N-(4-iodophenyl)cyclopropanecarboxamide and its analogs. This guide is designed to provide in-depth, practical solutions to the common and complex challenges encountered during preclinical and early clinical-phase experiments. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
Based on emerging research into structurally similar molecules, compounds featuring the N-phenyl-cyclopropanecarboxamide scaffold have been identified as potential inhibitors of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Therefore, it is plausible that this compound exerts its effects through this pathway. However, without direct experimental evidence, comprehensive target deconvolution studies are essential.
Q2: Are there any known liabilities with the cyclopropanecarboxamide moiety?
Yes, the cyclopropane ring, while often used to improve metabolic stability and potency, can also introduce specific liabilities. A key concern is the metabolic conversion to cyclopropane carboxylic acid. This metabolite has been implicated in idiosyncratic hepatic toxicity in preclinical models of other drugs, such as the anxiolytic panadiplon.[2] The proposed mechanism involves the inhibition of mitochondrial fatty acid β-oxidation.[2] Therefore, early and thorough toxicological screening is highly recommended.
Q3: What are the initial steps for characterizing this compound in a preclinical setting?
A robust preclinical characterization should begin with a focus on three key areas:
-
Physicochemical Properties: Determine aqueous solubility, pKa, and logP. These parameters will be critical for designing in vitro and in vivo experiments and for future formulation development.
-
In Vitro ADME: Assess metabolic stability in liver microsomes and hepatocytes from relevant species (including human). Identify the major metabolites.
-
Preliminary Safety Assessment: Screen for cytotoxicity in relevant cell lines (e.g., HepG2 for hepatotoxicity) and conduct early safety pharmacology assessments.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for specific challenges you may encounter.
Investigating and Mitigating Potential Hepatotoxicity
A primary concern for this class of compounds is the potential for liver toxicity, possibly mediated by a carboxylic acid metabolite.[2]
If you observe cytotoxicity at concentrations close to your expected therapeutic window, it is crucial to determine the underlying mechanism.
This protocol outlines a workflow to investigate if the observed cytotoxicity is due to mitochondrial dysfunction, a known liability for related compounds.
Step 1: Measurement of Mitochondrial Respiration
-
Objective: To determine if the compound or its metabolites inhibit the electron transport chain.
-
Method: Use a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR) in cultured hepatocytes (e.g., HepG2 or primary human hepatocytes) treated with this compound.
-
Interpretation: A dose-dependent decrease in basal and maximal respiration suggests mitochondrial impairment.
Step 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To detect depolarization of the mitochondrial membrane, an early indicator of apoptosis.
-
Method: Use a fluorescent dye such as JC-1 or TMRM in combination with flow cytometry or fluorescence microscopy.
-
Interpretation: A shift from red to green fluorescence (with JC-1) or a decrease in red fluorescence (with TMRM) indicates a loss of ΔΨm.
Step 3: Evaluation of Fatty Acid Oxidation
-
Objective: To directly test the hypothesis that your compound inhibits fatty acid β-oxidation.
-
Method: Use radiolabeled fatty acids (e.g., [³H]palmitate) and measure the production of ³H₂O in treated cells.
-
Interpretation: A reduction in ³H₂O production indicates impaired fatty acid oxidation.
Caption: Workflow for investigating suspected mitochondrial toxicity.
Addressing Poor Aqueous Solubility
Many small molecule drug candidates suffer from poor aqueous solubility, which can hinder preclinical testing and lead to poor bioavailability.
If you are struggling to achieve the desired concentrations or see high variability in your bioassays, poor solubility is a likely culprit.
| Strategy | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Ionization of the molecule | Simple and effective for ionizable compounds | Not suitable for neutral compounds; risk of precipitation upon dilution |
| Co-solvents | Reducing the polarity of the solvent | Can significantly increase solubility | May have their own biological or toxicological effects |
| Cyclodextrins | Encapsulation of the hydrophobic molecule | Can improve solubility and stability | Can be expensive; may alter the pharmacokinetics of the drug |
| Amorphous Solid Dispersions | Preventing crystallization | Can lead to substantial increases in solubility and dissolution rate | Requires specialized formulation expertise and equipment |
-
Kinetic Solubility Assay:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Add small aliquots of the stock solution to a series of aqueous buffers at different pH values (e.g., 4.0, 7.4, 9.0).
-
Incubate and then filter or centrifuge to remove any precipitate.
-
Analyze the concentration of the compound in the supernatant by HPLC-UV or LC-MS.
-
-
Thermodynamic Solubility Assay:
-
Add an excess of the solid compound to the same series of aqueous buffers.
-
Shake at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter and analyze the supernatant as above.
-
This will provide a clear picture of the compound's intrinsic solubility and its pH-dependence, guiding your formulation strategy.
Target Deconvolution and Off-Target Profiling
While the NLRP3 inflammasome is a plausible target, it is crucial to confirm this and to identify any other potential biological targets that could lead to efficacy or toxicity.
A clear understanding of the molecular target is often a prerequisite for advancing a compound into clinical trials.
Sources
Technical Support Center: Improving the Pharmacokinetic Properties of N-(4-iodophenyl)cyclopropanecarboxamide
Prepared by: Gemini, Senior Application Scientist
Disclaimer: This document provides technical guidance based on established principles of medicinal chemistry and pharmacokinetics. The advice herein is intended for experienced researchers and should be adapted to specific experimental contexts. N-(4-iodophenyl)cyclopropanecarboxamide is used as a representative case study; specific experimental outcomes may vary.
Frequently Asked Questions (FAQs)
Q1: My this compound shows excellent in vitro potency but has low efficacy in my animal models. What are the likely reasons?
A1: This is a common challenge in drug discovery, often referred to as a poor in vitro-in vivo correlation (IVIVC). Several pharmacokinetic factors could be responsible:
-
Poor Oral Bioavailability: The compound may not be efficiently absorbed from the gastrointestinal (GI) tract into systemic circulation. This can be due to low aqueous solubility, poor permeability across the intestinal wall, or significant first-pass metabolism in the gut wall or liver. [1][2]* Rapid Systemic Clearance: Even if absorbed, the compound might be quickly metabolized by liver enzymes (e.g., Cytochrome P450s) and/or rapidly excreted, preventing it from reaching and maintaining therapeutic concentrations at the target site. [2]* High Plasma Protein Binding: A high fraction of the compound may be bound to plasma proteins like albumin. Only the unbound (free) fraction is available to exert a pharmacological effect, so high binding can limit efficacy.
-
Poor Tissue Distribution: The compound may not effectively distribute to the target tissue or organ.
We recommend systematically investigating each of these potential issues using the troubleshooting guides below.
Q2: What are the potential metabolic liabilities of this compound based on its structure?
A2: Based on its chemical structure, we can predict several potential sites of metabolism:
-
Amide Hydrolysis: The cyclopropanecarboxamide linkage can be a substrate for amidases, cleaving the molecule into 4-iodoaniline and cyclopropanecarboxylic acid.
-
Aromatic Hydroxylation: The phenyl ring is a likely site for oxidation by Cytochrome P450 (CYP) enzymes, leading to the formation of phenolic metabolites. The position of hydroxylation can be influenced by the iodine substituent.
-
N-Dealkylation (if applicable to analogs): If the amide nitrogen is further substituted, N-dealkylation is a common metabolic pathway.
-
Oxidation of the Cyclopropyl Ring: While the cyclopropyl group is generally considered to be metabolically robust and can increase the metabolic stability of a drug, it can still undergo oxidative metabolism in some cases. [3][4] Identifying the primary metabolic pathways is a crucial step in optimizing the compound's pharmacokinetic profile. An in vitro metabolic stability assay with liver microsomes or hepatocytes followed by metabolite identification analysis is the standard approach.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Q: My compound is precipitating in my aqueous assay buffer or formulation vehicle. How can I improve its solubility?
A: Poor aqueous solubility is a common issue for molecules with aromatic rings and lipophilic substituents like iodine. Here is a systematic approach to troubleshoot and address this problem:
Step 1: Quantify the Solubility
First, you need a quantitative measure of your compound's solubility. A kinetic solubility assay is a good starting point for early-stage discovery. [5][6]
-
Recommendation: Perform a kinetic solubility assay in phosphate-buffered saline (PBS) at pH 7.4. This will give you a baseline solubility value in a physiologically relevant buffer.
Step 2: Formulation-Based Approaches
For in vitro and early in vivo studies, formulation strategies can often overcome solubility limitations without immediate chemical modification of the compound.
| Technique | Principle | Pros | Cons | Reference |
| Co-solvents | Adding a water-miscible organic solvent (e.g., DMSO, ethanol, PEG400) to the aqueous vehicle to increase the solubility of a hydrophobic drug. | Simple to implement for in vitro and in vivo studies. | Can cause toxicity or vehicle effects in in vivo models. May not be suitable for final drug product. | [1][7] |
| pH Adjustment | If the compound has an ionizable group (pKa), adjusting the pH of the solution can increase solubility by forming a salt. | Highly effective if the compound has a suitable pKa. | This compound is neutral and will not benefit from this. | [1][7] |
| Surfactants | Using surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug. | Can significantly increase solubility. | Potential for toxicity and immune reactions with some surfactants. | [8] |
| Complexation | Using cyclodextrins to form inclusion complexes with the drug, where the hydrophobic part of the drug is shielded within the cyclodextrin cavity. | Can improve solubility and stability. | Can be expensive and may alter the pharmacokinetics in unpredictable ways. | [7][8] |
Step 3: Decision Workflow for Solubility Enhancement
The following diagram outlines a decision-making process for addressing solubility issues.
Caption: Decision tree for addressing low aqueous solubility.
Issue 2: Rapid Metabolic Clearance
Q: My compound shows high clearance in a Human Liver Microsome (HLM) stability assay. What are the next steps?
A: High clearance in an HLM assay suggests that the compound is rapidly metabolized by phase I enzymes, primarily CYPs. [9]Here’s how to troubleshoot this issue:
Step 1: Confirm and Characterize the Metabolism
-
Verify HLM results: Repeat the assay to ensure the result is reproducible. Include positive control compounds (e.g., midazolam, dextromethorphan) to validate the assay performance. [10]* Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed during the HLM incubation. This will reveal the "metabolic hotspots" on your molecule. For this compound, look for the mass of the hydrolyzed products, hydroxylated parent compound, etc.
-
CYP Reaction Phenotyping: Determine which specific CYP isoforms (e.g., CYP3A4, 2D6, 2C9) are responsible for the metabolism. This can be done using recombinant human CYP enzymes or specific chemical inhibitors.
Step 2: Block Metabolic Hotspots
Once the metabolic hotspots are identified, you can rationally design new analogs to block these sites. This is a key strategy in medicinal chemistry. [2]
-
If Amide Hydrolysis is Observed:
-
Introduce steric hindrance near the amide bond. For example, add a methyl group to the cyclopropane ring or the phenyl ring adjacent to the amide.
-
Replace the amide with a bioisostere that is more resistant to hydrolysis, such as a reverse amide or a stable five-membered heterocyclic ring.
-
-
If Aromatic Hydroxylation is Observed:
-
Block the site of hydroxylation by introducing a metabolically stable group, such as a fluorine atom.
-
Modify the electronics of the ring to disfavor oxidation. For example, replacing the iodine with a more electron-withdrawing group might decrease the ring's susceptibility to oxidation.
-
The following diagram illustrates the workflow for addressing metabolic instability.
Caption: Workflow for troubleshooting high metabolic clearance.
Issue 3: Low Oral Bioavailability
Q: I've administered my compound orally to rats and the plasma exposure (AUC) is very low compared to the intravenous dose. How can I dissect and improve the oral bioavailability?
A: Low oral bioavailability (%F) is a multifactorial problem. It is defined by the fraction of the drug that is absorbed (Fa), escapes gut-wall metabolism (Fg), and escapes first-pass liver metabolism (Fh). The equation is: %F = Fa * Fg * Fh .
To improve bioavailability, you must first identify which of these factors is the primary contributor to the low %F.
Step 1: Assess Permeability
-
Recommendation: Perform a Caco-2 permeability assay. This in vitro model uses a monolayer of human colon adenocarcinoma cells to mimic the intestinal barrier. [11][12]* Interpretation:
-
High Papp (A to B) and low Efflux Ratio (<2): The compound is likely well-permeated and not a substrate of efflux transporters. Poor bioavailability is likely due to solubility or metabolism issues.
-
Low Papp (A to B): The compound has poor permeability.
-
High Efflux Ratio (>2): The compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen, limiting absorption. [11] Step 2: Correlate In Vitro Data to Identify the Bottleneck
-
Combine the data from your solubility, metabolic stability, and permeability assays to pinpoint the most likely cause of poor oral bioavailability.
| Solubility | Permeability (Papp) | Metabolic Stability (HLM t1/2) | Likely Cause of Low Bioavailability | Suggested Strategy |
| Low | High | High | Solubility-limited absorption. | Improve solubility via formulation or structural modification (e.g., add polar groups). |
| High | Low | High | Permeability-limited absorption. | Improve permeability by reducing polarity or molecular size. |
| High | High | Low | High first-pass metabolism. | Block metabolic hotspots. |
| Low | Low | Any | Combined solubility and permeability issues. | Address solubility first, then re-evaluate permeability. |
Step 3: Strategic Structural Modifications to Improve Bioavailability
-
To Improve Permeability:
-
Reduce Polar Surface Area (PSA): Mask hydrogen bond donors/acceptors. For example, converting a carboxylic acid to an ester (a prodrug approach).
-
Reduce Molecular Weight: Simplify the structure where possible without losing potency. [11]* To Evade Efflux:
-
Saturate the structure-activity relationship (SAR) to find analogs that are not recognized by efflux transporters. This often involves subtle changes to the molecule's shape and hydrogen bonding pattern.
-
-
Prodrugs:
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay (Shake-Flask Method)
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare phosphate-buffered saline (PBS) at pH 7.4. [15]2. Procedure:
-
Add 10 µL of the 10 mM DMSO stock to 490 µL of PBS in a microcentrifuge tube (this creates a 200 µM solution with 2% DMSO). [15] * Prepare a serial dilution series if a concentration range is desired.
-
Incubate the tubes on a shaker at room temperature for 2 hours. [16] * After incubation, filter the samples using a solubility filter plate (e.g., Millipore MultiScreen) or centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any precipitate. [16]3. Analysis:
-
Analyze the clear filtrate/supernatant by LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in a 50:50 mixture of acetonitrile and PBS.
-
The concentration of the compound in the filtrate is its kinetic solubility.
-
Protocol 2: Human Liver Microsome (HLM) Stability Assay
-
Preparation:
-
Procedure:
-
Pre-warm the microsomal solution and the test compound solution at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the microsomal solution.
-
Immediately add the pre-warmed test compound to the reaction mixture. The final concentration of the test compound should be 1 µM.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. [9] * Vortex and centrifuge the samples to precipitate the proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
-
Plot the natural log of the percent remaining versus time. The slope of this line gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) as 0.693/k and the intrinsic clearance (Clint) as (k / microsomal protein concentration).
-
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for approximately 21 days until they form a differentiated, confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be above a pre-defined threshold. [12]2. Procedure:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4.
-
A to B Transport (Apical to Basolateral): Add the test compound (e.g., at 10 µM) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber. [11] * B to A Transport (Basolateral to Apical): Add the test compound to the basolateral chamber and fresh buffer to the apical chamber. This is done to determine the efflux ratio.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
-
Analysis:
-
Quantify the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio = Papp (B to A) / Papp (A to B).
-
References
- Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
- Aragen. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. [Link]
- Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
- Assay Genie. Advantages of Small Molecule Inhibitors in Therapeutic Interventions. [Link]
- PMC - PubMed Central. Paving the way for small-molecule drug discovery. [Link]
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- ACS Pharmacology & Translational Science. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. [Link]
- MDPI. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]
- MDPI.
- Creative Bioarray. Caco-2 permeability assay. [Link]
- PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
- Mercell. metabolic stability in liver microsomes. [Link]
- PubMed. In vitro solubility assays in drug discovery. [Link]
- Creative Bioarray. Microsomal Stability Assay. [Link]
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. bioivt.com [bioivt.com]
- 4. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mercell.com [mercell.com]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. enamine.net [enamine.net]
Technical Support Center: N-(4-iodophenyl)cyclopropanecarboxamide Prodrug Strategies
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing, synthesizing, and evaluating prodrugs of N-(4-iodophenyl)cyclopropanecarboxamide. The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for developing a prodrug of this compound?
A1: The primary motivation for developing a prodrug of this compound is often to overcome suboptimal physicochemical and pharmacokinetic properties of the parent drug.[1][2] Key challenges that prodrug strategies can address include:
-
Poor Aqueous Solubility: Aromatic amides like this compound often exhibit low water solubility, which can limit formulation options and hinder oral bioavailability.[1] Prodrugs can be designed to incorporate ionizable or hydrophilic promoieties to significantly enhance solubility.
-
Limited Permeability: The ability of a drug to permeate biological membranes is crucial for its absorption and distribution. Prodrugs can be designed to have increased lipophilicity, which can improve passive diffusion across membranes.[1]
-
Metabolic Instability: The parent drug might be susceptible to rapid metabolism, leading to a short half-life and reduced efficacy. A prodrug can be designed to be more stable against premature metabolism.[3]
-
Site-Specific Delivery: Prodrugs can be engineered to be activated by enzymes that are predominantly expressed in a specific tissue or organ, thereby targeting the drug's action and reducing systemic side effects.[3]
Q2: What are the most promising prodrug strategies for this compound?
A2: Given the structure of this compound, which features a secondary amide linkage, the most logical point of modification is the amide nitrogen. A highly effective strategy for aromatic amines and amides is the use of amino acid promoieties .[4]
-
Mechanism of Action: An amino acid can be linked to the amide nitrogen via a new amide bond, creating an N-aminoacyl derivative. This modification introduces a free carboxylic acid and an amino group, which can be ionized at physiological pH, thereby dramatically increasing aqueous solubility.[4]
-
Bioconversion: These amino acid amide prodrugs are designed to be substrates for endogenous peptidases or amidases, which are present in various tissues and in the systemic circulation. Enzymatic hydrolysis of the promoiety would then release the active this compound.[5][6]
Q3: How does the cyclopropyl moiety influence the stability of the parent drug and its potential prodrugs?
A3: The cyclopropyl group in this compound can confer a degree of metabolic stability to the parent molecule. The rigid structure and strong C-H bonds of the cyclopropane ring can make it less susceptible to oxidative metabolism compared to linear alkyl groups.[7] This inherent stability is an advantageous feature that can be retained in a well-designed prodrug.
Q4: What are the key analytical techniques required for characterizing this compound and its prodrugs?
A4: A suite of analytical methods is essential for the successful development of these compounds:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for structural elucidation and confirmation of the synthesis of the parent drug and its prodrugs.
-
Mass Spectrometry (MS): Used for molecular weight confirmation and fragmentation analysis to support structural identification.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for assessing purity, monitoring reaction progress, and for quantitative analysis in various assays.[8][9][10][11] A reversed-phase C18 column is typically effective for these types of aromatic compounds.[8][9][10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for quantifying the parent drug, prodrug, and any metabolites in complex biological matrices like plasma and microsomal incubates.[12][13][14][15] Its high sensitivity and selectivity are crucial for pharmacokinetic studies.[12][13][14][15]
Section 2: Troubleshooting Guides
This section addresses specific problems that may arise during the experimental workflow.
Synthesis and Purification
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield in the amidation reaction to form the parent drug. | Incomplete activation of cyclopropanecarboxylic acid. Poor nucleophilicity of 4-iodoaniline. Suboptimal reaction conditions (temperature, solvent). | Ensure complete activation of the carboxylic acid using a reliable coupling agent (e.g., HATU, HOBt/EDC). Consider using a stronger, non-nucleophilic base (e.g., DIPEA). Screen different solvents (e.g., DMF, DCM, THF) and reaction temperatures. |
| Difficulty in purifying the final prodrug. | The prodrug has similar polarity to starting materials or byproducts. The prodrug is unstable on silica gel. | Optimize the mobile phase for column chromatography; a gradient elution might be necessary. Consider alternative purification methods like preparative HPLC or crystallization. For potentially unstable compounds, minimize exposure to silica gel and use a neutral or deactivated stationary phase. |
| Side reactions during the coupling of the amino acid promoiety. | The amino and carboxylic acid groups of the amino acid promoiety are not properly protected. Racemization of the chiral amino acid. | Use standard protecting groups for the amino acid (e.g., Boc or Fmoc for the amine, and a methyl or t-butyl ester for the carboxylic acid). Use mild coupling conditions and appropriate racemization-suppressing additives (e.g., HOBt). |
In Vitro Stability Assays
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in plasma stability assay results. | Inconsistent plasma quality (e.g., repeated freeze-thaw cycles). Poor solubility of the test compound in the assay medium. Analytical variability. | Use freshly thawed, pooled plasma for each experiment and avoid repeated freeze-thaw cycles. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all samples. Include a robust internal standard in the analytical method to account for variations in sample processing and instrument response.[16] |
| No observable degradation in microsomal stability assay. | The compound is not a substrate for the microsomal enzymes (CYPs). The cofactor (NADPH) was not added or is degraded. The compound is highly protein-bound in the incubation. | Confirm the activity of the microsomes using a known positive control substrate.[17][18] Always prepare the NADPH solution fresh. Evaluate the extent of non-specific binding of your compound to the microsomes. |
| Prodrug is too stable in enzymatic assays. | The chosen promoiety is not a good substrate for the enzymes present in the assay system. Steric hindrance around the cleavable bond. | Synthesize and test prodrugs with different amino acid promoieties, as enzymatic cleavage can be substrate-specific. Modify the linker between the drug and the promoiety to reduce steric hindrance. |
| Prodrug is too labile in buffer (chemical instability). | The prodrug linkage is susceptible to hydrolysis at the assay pH. | Conduct stability studies in buffers of different pH values to assess chemical stability. If the prodrug is chemically unstable, a different promoiety or linker strategy may be required. |
Section 3: Experimental Protocols
Synthesis of this compound (Parent Drug)
This protocol is a general procedure for amide bond formation and should be optimized for this specific reaction.
Materials:
-
4-iodoaniline
-
Cyclopropanecarboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve cyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM.
-
Add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Add 4-iodoaniline (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.
In Vitro Plasma Stability Assay
Materials:
-
Pooled human plasma (or plasma from other species of interest)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) containing an appropriate internal standard
-
Incubator or water bath at 37°C
-
96-well plates
-
Centrifuge
Procedure: [16][19][20][21][22]
-
Pre-warm the plasma and PBS to 37°C.
-
Prepare a working solution of the test compound by diluting the stock solution in PBS to the desired concentration.
-
In a 96-well plate, add the test compound working solution to the pre-warmed plasma to initiate the reaction (final test compound concentration is typically 1 µM).
-
Incubate the plate at 37°C.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture and add it to a well containing ice-cold ACN with the internal standard to terminate the reaction and precipitate proteins.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Calculate the percentage of compound remaining over time and determine the half-life (t₁/₂).
In Vitro Microsomal Stability Assay
Materials:
-
Pooled human liver microsomes (or from other species)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer, pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Acetonitrile (ACN) containing an internal standard
-
Incubator or water bath at 37°C
-
96-well plates
-
Centrifuge
-
Prepare a microsomal suspension in phosphate buffer.
-
In a 96-well plate, add the test compound to the microsomal suspension and pre-incubate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot and quench the reaction with ice-cold ACN containing an internal standard.
-
Include a negative control incubation without the NADPH regenerating system.
-
After the final time point, centrifuge the plate to pellet the microsomes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the remaining parent compound and calculate the in vitro half-life and intrinsic clearance (CLᵢₙₜ).
Section 4: Data and Diagrams
Physicochemical Properties (Calculated)
| Property | This compound | N-(4-iodobenzyl)-N-propylcyclopropanecarboxamide | N-ethylcyclopropanecarboxamide |
| Molecular Formula | C₁₀H₁₀INO | C₁₄H₁₈INO | C₆H₁₁NO |
| Molecular Weight ( g/mol ) | 287.10 | 343.20[24] | 113.16[25] |
| XLogP3 | 2.9 | 3.2[24] | 0.4[25] |
| Hydrogen Bond Donor Count | 1 | 0 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |
| Rotatable Bond Count | 2 | 4 | 2 |
Note: These values are computationally generated and should be experimentally verified.
Diagrams
Caption: Enzymatic cleavage of an amino acid prodrug to release the active parent drug.
Caption: Workflow for synthesis and evaluation of prodrugs.
References
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177682182, N-(4-Iodobenzyl)-N-propylcyclopropanecarboxamide.
- BioDuro. (n.d.). ADME Microsomal Stability Assay.
- Evotec. (n.d.). Plasma Stability.
- Dahan, A., & Amidon, G. L. (2016). Prodrugs of Amines. In Recent Advancement in Prodrugs. IntechOpen.
- Creative Bioarray. (n.d.). Plasma Stability Assay.
- Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay.
- Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559–587.
- S. M. A. A. T. K. A. K. (2013). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Evotec. (n.d.). Microsomal Stability.
- Domainex. (n.d.). Plasma Stability Assay.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Al-Ghananeem, A. M., & Crooks, P. A. (2006). Targeting fatty-acid amide hydrolase with prodrugs for CNS-selective therapy. Journal of drug targeting, 14(7), 448-455.
- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 528612, Cyclopropanecarboxamide, N-ethyl-.
- Cortez, D. A. G., et al. (2010). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Research, 2(4), 229.
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- Dall'Anese, R. G., Bartolini, G., & Franchi, A. (2015). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent Technologies.
- Weissberg, A., Drug, E., Prihed, H., Madmon, M., & Yamin, T. S. (2020). Structural elucidation of amino amide-type local anesthetic drugs and their main metabolites in urine by LC-MS after derivatization and its application for differentiation between positional isomers of prilocaine. Journal of mass spectrometry, 55(10), e4654.
- Wang, Y., et al. (2017). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. Analytical Methods, 9(28), 4216-4224.
- Al-Awadi, N. A., El-Dusouqui, O. M., Ibrahim, M. R., & Dib, H. H. (2003). Synthesis of N,N‐Disubstituted 1‐Cyanocyclopropanecarboxamides. Helvetica Chimica Acta, 86(6), 2055-2060.
- Chua, J. Y., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, e202300762.
- Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS.
- Fürstner, A., Mamane, V., Seidel, G., & Laurich, D. (2006). Indium-catalyzed cycloisomerization: Preparation of 4-methylpyrrolo[1,2-a]quinoline. Organic Syntheses, 83, 103.
- Engle, S. M., Kirkner, T. R., & Kelly, C. B. (2020). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 97, 226-239.
- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1103958, N-(4-iodophenyl)-5-nitrofuran-2-carboxamide.
- Stella, V. J. (2008). Prodrugs for amines. Molecules, 13(3), 519-549.
- Waters Corporation. (2021). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 80376, Cyclopropanecarboxamide.
- Waters Corporation. (2014). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Chapeville, F., Yot, P., & Paulin, D. (1969). Enzymatic hydrolysis of N-acyl-aminoacyl transfer RNAs.
- Cuzin, F., Kretchmer, N., Greenberg, R. E., Hurwitz, R., & Chapeville, F. (1967). Enzymatic hydrolysis of N-substituted aminoacyl-tRNA.
- Klåning, E., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 125.
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- National Center for Biotechnology Information. (n.d.). PubChem.
- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 4092185, N-(4-iodophenyl)cyclohexanecarboxamide.
- Reddy, K. S., et al. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 26(18), 5585.
- Al-Ghananeem, A. M. (2022). Amide Mutual Prodrug Approach In The Era of Drug Design. Journal of Drug Delivery and Therapeutics, 12(5-S), 154-162.
- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3060099, Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)-.
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Technical Support Center: N-(4-iodophenyl)cyclopropanecarboxamide Experiments
Welcome to the technical support center for N-(4-iodophenyl)cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis, purification, characterization, and application of this versatile compound.
Section 1: Synthesis & Purification Troubleshooting
This section addresses the most frequent challenges encountered during the amide bond formation between 4-iodoaniline and a cyclopropanecarbonyl source, as well as subsequent purification.
Q1: My reaction yield is very low or I've recovered only starting material. What are the likely causes?
A1: Low or no yield in this acylation reaction is a common problem that typically points to one of several key areas: inefficient activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]
-
Cause 1: Ineffective Amine Nucleophile: 4-iodoaniline, while a primary amine, has its nucleophilicity reduced by the electron-withdrawing effect of the iodine atom. More critically, an acid-base reaction between the amine and any acidic species (like the carboxylic acid starting material or HCl byproduct) can protonate the amine, rendering it non-nucleophilic.[1][2]
-
Cause 2: Poor Acylating Agent/Activation: If you are using cyclopropanecarboxylic acid, it must be activated to react with the amine.[1] Common coupling reagents like EDC or HATU can be inefficient if not used correctly. If using cyclopropanecarbonyl chloride, its reactivity can be compromised by hydrolysis from trace water in your solvent or on your glassware.
-
Cause 3: Suboptimal Base or Solvent: The choice of base is critical. Its primary role is to neutralize the HCl generated when using an acyl chloride, preventing the protonation of your 4-iodoaniline starting material.[2] Solvents must be anhydrous to prevent hydrolysis of the acylating agent.[1]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting flowchart for low reaction yield.
Q2: My reaction produces multiple unidentified spots on TLC, and the final product is a discolored oil or solid. What's happening?
A2: The formation of multiple byproducts and colored impurities often stems from side reactions involving the aniline starting material or the product itself.
-
Di-acylation: Although less common with the moderately deactivating iodo-group, forcing conditions (high temperature, large excess of acyl chloride) can sometimes lead to acylation on the amide nitrogen.[3]
-
Oxidation of Aniline: 4-iodoaniline, like many anilines, is susceptible to air oxidation, which produces highly colored impurities.[3] This is exacerbated by prolonged reaction times or exposure to light.
-
Hydrolysis: If your crude product is an oil when it should be a solid, it may be contaminated with unreacted cyclopropanecarboxylic acid (from hydrolysis of the acyl chloride).
Solutions & Best Practices:
-
Control Stoichiometry: Use a modest excess (1.1-1.2 equivalents) of the cyclopropanecarbonyl chloride.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation of the aniline.[3]
-
Purify Starting Materials: If your 4-iodoaniline is dark, consider filtering a solution of it through a short plug of silica or activated carbon before use.
-
Aqueous Workup: Perform a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities like cyclopropanecarboxylic acid. Follow with a brine wash to remove excess water before drying the organic layer.[1]
Q3: I'm struggling to purify the product by recrystallization. It either oils out or the recovery is extremely poor.
A3: Recrystallization of N-aryl amides can be challenging due to their moderate polarity and strong crystal lattice energy.[4]
-
Solvent Choice is Key: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A common mistake is using a solvent in which the compound is too soluble, leading to poor recovery.
-
"Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The compound separates as a liquid instead of forming crystals. This is often caused by cooling the solution too rapidly or using a solvent system that is too nonpolar.
| Solvent System | Polarity | Suitability for this compound |
| Ethanol/Water | High | Good starting point. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool. |
| Ethyl Acetate/Hexanes | Medium | Excellent choice. Dissolve in minimal hot ethyl acetate, then add hexanes until persistent cloudiness appears.[4] |
| Toluene | Low | Can be effective for highly pure material but may require slow cooling. |
| Dichloromethane/Hexanes | Medium | Use with caution; residual solvent can be difficult to remove. |
Protocol for Optimal Recrystallization:
-
Dissolve the crude solid in the minimum amount of the appropriate hot solvent (e.g., ethyl acetate).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before performing a hot filtration to remove it.
-
Slowly add the anti-solvent (e.g., hexanes) to the hot solution until a faint, persistent cloudiness is observed.
-
Allow the flask to cool slowly to room temperature. Rapid cooling in an ice bath can trap impurities and lead to smaller, less pure crystals.[5]
-
Once at room temperature, you can then place the flask in an ice bath to maximize precipitation.[3]
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
Section 2: Analytical & Characterization Troubleshooting
This section focuses on interpreting analytical data and identifying common issues.
Q4: My ¹H NMR spectrum looks messy. How can I confirm I've made the correct product?
A4: The ¹H NMR spectrum of this compound has several distinct regions. Impurities from starting materials are the most common issue.
Expected ¹H NMR Peaks (in CDCl₃):
-
Aromatic Protons: Two doublets in the 7.5-7.7 ppm range (protons on the iodo-phenyl ring). They will appear as an AA'BB' system.
-
Amide Proton (N-H): A broad singlet, typically between 7.5-8.5 ppm. Its position is concentration-dependent and it may exchange with D₂O.
-
Cyclopropyl Methine (CH): A multiplet around 1.4-1.6 ppm.
-
Cyclopropyl Methylene (CH₂): Two multiplets, one around 1.0-1.2 ppm and another around 0.8-1.0 ppm.[6][7][8]
Common Impurities in NMR:
-
4-Iodoaniline: Will show characteristic aromatic peaks and a broad amine (-NH₂) peak around 3.5-4.5 ppm.
-
Cyclopropanecarboxylic Acid: A broad carboxylic acid proton (-COOH) peak above 10 ppm.
-
Solvent: Residual ethyl acetate (~4.1, 2.0, 1.2 ppm) or dichloromethane (~5.3 ppm) may be present.
Workflow for NMR Analysis:
Caption: Decision workflow for ¹H NMR spectral analysis.
Section 3: Downstream Application Troubleshooting
This compound is a valuable intermediate, primarily for cross-coupling reactions.
Q5: My Suzuki coupling reaction using this aryl iodide is failing. What are the common pitfalls?
A5: The Suzuki-Miyaura coupling is robust, but failures with substrates like this compound often trace back to the catalyst system, base, or reaction conditions.[9] The aryl iodide bond is generally very reactive in these couplings.
-
Cause 1: Catalyst Inactivity: The Palladium(0) active species can be sensitive to air. If your catalyst (e.g., Pd(PPh₃)₄) is old or has been handled improperly, it may be inactive. The phosphine ligands can also be oxidized.
-
Cause 2: Incorrect Base: The base is crucial for activating the boronic acid partner in the catalytic cycle.[10] An inappropriate or weak base (or one that is not soluble enough in the reaction medium) will halt the reaction. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄.[11][12]
-
Cause 3: Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with -H) or form unreactive boroxine anhydrides, especially under acidic conditions or upon prolonged heating.
-
Cause 4: Solvent/Water Content: Many Suzuki protocols require a specific ratio of an organic solvent (like Dioxane, Toluene, or DMF) and water.[13] The water is essential for dissolving the inorganic base and facilitating the transmetalation step. The organic solvent must be degassed to remove oxygen.
Key Parameters for a Successful Suzuki Coupling:
| Parameter | Recommended Starting Point | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (2-3 mol%) | Provides a reliable source of Pd(0) and stable ligands.[13] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Strong enough to activate the boronic acid without causing significant side reactions.[11] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | Biphasic systems that solubilize both organic and inorganic components effectively.[9] |
| Temperature | 80-100 °C | Sufficient to drive the catalytic cycle without decomposing the reagents. |
| Atmosphere | Crucial: Degas solvent and run under Argon or Nitrogen. | Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[13] |
Protocol: General Procedure for Suzuki Coupling
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture with vigorous stirring and monitor by TLC or LC-MS until the aryl iodide is consumed.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
References
- ResearchGate. Why did my amide syntesis does not work?.
- Green Chemistry. The preparation and applications of amides using electrosynthesis. (2020).
- Reddit. Tips and tricks for difficult amide bond formation?. (2021).
- ResearchGate. Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using....
- University of Rochester Chemistry Department. Tips & Tricks: Recrystallization.
- University of Sydney. RECRYSTALLISATION.
- Reddit. Synthesis - General tips for improving yield?. (2020).
- Organic-Chemistry.org. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- PubMed. Studies on the biological activities of rare phenylpropanoids of the genus Pimpinella.
- Pearson. Acylation of Aniline Explained.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024).
- MDPI. Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones.... (2020).
- National Institutes of Health. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
- National Institutes of Health. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.
- Organic Chemistry Portal. Suzuki Coupling.
- Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (2011).
- Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). (2021).
- SpectraBase. N-(4-{4-[(cyclopropylcarbonyl)amino]benzyl}phenyl)cyclopropanecarboxamide - 1H NMR Spectrum.
- SpectraBase. N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclopropanecarboxamide - 1H NMR Spectrum.
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Validation & Comparative
A Comparative Analysis of N-(4-iodophenyl)cyclopropanecarboxamide and Other Kinase Inhibitors in Oncogenic Signaling
A Note to the Researcher: Initial literature and database searches did not yield public data identifying N-(4-iodophenyl)cyclopropanecarboxamide as a kinase inhibitor or characterizing its biological activity in this context. Therefore, to fulfill the detailed requirements of this guide and provide a useful framework for analysis, we will proceed with a comparative assessment of a hypothetical, structurally related compound, designated herein as CPA-1 (Cyclopropanecarboxamide Analog-1) . For the purpose of this guide, CPA-1 is posited as a novel inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This guide will compare the hypothetical performance of CPA-1 against established, multi-kinase inhibitors with significant VEGFR-2 activity: Sorafenib and Sunitinib.
Introduction: The Rationale for Targeting VEGFR-2 in Cancer Therapy
The formation of new blood vessels, a process known as angiogenesis, is a critical hallmark of cancer, enabling tumor growth, invasion, and metastasis.[1] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2 (also known as Kinase Insert Domain Receptor or KDR), are central players in this process.[2][3] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[3][4] Consequently, inhibiting VEGFR-2 has become a cornerstone of anti-angiogenic therapy in oncology.[1][2]
This guide provides a comparative overview of our hypothetical compound, CPA-1, against the well-established multi-kinase inhibitors Sorafenib and Sunitinib, both of which are FDA-approved and target VEGFR-2 among other kinases.[4] The objective is to present a clear, data-driven comparison of their inhibitory profiles and to provide the experimental framework necessary to validate these findings.
Comparative Kinase Inhibitory Profile
The efficacy and potential side effects of a kinase inhibitor are largely determined by its potency against the intended target and its selectivity across the human kinome. The following table summarizes the inhibitory activity (IC50) of CPA-1 (hypothetical data), Sorafenib, and Sunitinib against VEGFR-2 and other relevant kinases.
| Compound | VEGFR-2 (KDR) IC50 (nM) | Other Key Kinase Targets (IC50 in nM) |
| CPA-1 (Hypothetical) | 15 | Data not available |
| Sorafenib | 90 | c-Raf (6 nM), B-Raf (22 nM), PDGFRβ (57 nM), c-KIT (68 nM) |
| Sunitinib | 80 | PDGFRβ (2 nM), c-KIT (unknown), FLT3 (unknown) |
Analysis of Inhibitory Profiles:
-
Potency: Based on our hypothetical data, CPA-1 exhibits a lower IC50 value for VEGFR-2 compared to both Sorafenib and Sunitinib, suggesting higher potency against this specific target.
-
Selectivity: Sorafenib and Sunitinib are multi-targeted inhibitors, potently inhibiting other kinases involved in tumor progression, such as Raf kinases and PDGFRβ. This polypharmacology can contribute to their broad anti-tumor activity but may also be associated with a wider range of side effects. The selectivity profile of CPA-1 would need to be determined through comprehensive kinome screening to understand its potential for off-target effects.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for these inhibitors is the competitive binding to the ATP-binding site within the kinase domain of VEGFR-2, which prevents receptor autophosphorylation and the activation of downstream signaling cascades.[2][4]
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Assay: Inhibition of VEGF-induced Endothelial Cell Proliferation
This assay assesses the compound's ability to inhibit the biological effects of VEGFR-2 activation in a cellular context.
Objective: To determine the effect of the test compound on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated with VEGF.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-A
-
Test compound (CPA-1) and control inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well plates
Procedure:
-
Seed HUVECs in 96-well plates at a density of 5,000 cells/well in EGM-2 with reduced serum (0.5% FBS) and allow them to attach overnight.
-
The next day, replace the medium with fresh low-serum medium containing serial dilutions of the test compound or controls.
-
After a 1-hour pre-incubation with the compounds, stimulate the cells by adding VEGF-A to a final concentration of 20 ng/mL (or a pre-determined optimal concentration).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Measure luminescence with a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This guide presents a comparative framework for evaluating novel kinase inhibitors targeting the VEGFR-2 pathway. While CPA-1 shows hypothetical promise with potent VEGFR-2 inhibition, its true therapeutic potential can only be ascertained through rigorous experimental validation. The provided protocols for biochemical and cell-based assays represent the initial, critical steps in this process. Future studies should include comprehensive kinome profiling to determine selectivity, in vivo efficacy studies in xenograft models, and pharmacokinetic and toxicological assessments to establish a complete preclinical data package. The established multi-kinase inhibitors, Sorafenib and Sunitinib, serve as crucial benchmarks for evaluating the performance and potential advantages of new chemical entities in the ongoing effort to develop more effective and safer cancer therapeutics.
References
- Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, M., Cao, Y., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, D., … Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099–7109. [Link]
- PubMed. (2024). An overview of RAF kinases and their inhibitors (2019-2023). [Link]
- Wikipedia. (2023). VEGFR-2 inhibitor. [Link]
- Patsnap Synapse. (2024). What are Raf kinase inhibitors and how do they work?[Link]
- PubMed. (2023). Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021). [Link]
- Grokipedia. (2026). VEGFR-2 inhibitor. [Link]
- Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
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- MDPI. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. [Link]
- PubMed. (2012). Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. [Link]
- National Institutes of Health. (2012).
- National Institutes of Health. (2025). PubChem Compound Summary for CID 24956525, N1-(4-Fluorophenyl)-N'1-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide. [Link]
- National Institutes of Health. (2023). How many kinases are druggable? A review of our current understanding. [Link]
- National Institutes of Health. (2025). PubChem Compound Summary for CID 80376, Cyclopropanecarboxamide. [Link]
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A Comparative Analysis of N-(4-iodophenyl)cyclopropanecarboxamide and Its Halogenated Analogs as Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the targeting of metabolic pathways essential for cancer cell proliferation and survival has emerged as a highly promising strategy. One such critical target is nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway.[1] The dysregulation of NAMPT is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[1] Within the diverse chemical space of NAMPT inhibitors, compounds featuring a cyclopropane carboxamide scaffold have demonstrated significant potential.[2] This guide provides an in-depth comparative analysis of N-(4-iodophenyl)cyclopropanecarboxamide and its halogenated analogs—fluoro, chloro, and bromo derivatives—as prospective NAMPT inhibitors. We will delve into their synthesis, proposed mechanism of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation.
Introduction: The Significance of the N-Aryl Cyclopropanecarboxamide Scaffold
The cyclopropane ring, a small, strained carbocycle, imparts unique conformational rigidity and electronic properties to molecules.[3] When incorporated into drug candidates, this moiety can enhance binding affinity to target proteins, improve metabolic stability, and influence pharmacokinetic properties.[3] The N-aryl cyclopropanecarboxamide scaffold combines this advantageous cyclopropane ring with an aromatic system, allowing for a wide range of structural modifications to fine-tune biological activity. The presence of a halogen atom on the phenyl ring provides a critical handle for modulating the electronic and steric properties of the molecule, and in the case of iodine, offers a site for further synthetic elaboration through cross-coupling reactions.
Mechanism of Action: Targeting the NAMPT Enzyme
This compound and its analogs are hypothesized to exert their anticancer effects through the inhibition of the NAMPT enzyme. NAMPT is a key player in the NAD+ salvage pathway, which recycles nicotinamide back into NAD+, a crucial coenzyme for numerous cellular processes, including redox reactions, DNA repair, and cell signaling. Cancer cells, with their high metabolic demands, are particularly dependent on this pathway for their survival.
The proposed mechanism of action is illustrated in the signaling pathway diagram below:
Caption: Proposed mechanism of action of N-(4-halophenyl)cyclopropanecarboxamide analogs via inhibition of NAMPT.
By inhibiting NAMPT, these compounds are expected to deplete the intracellular NAD+ pool, leading to a metabolic crisis in cancer cells, impaired DNA repair, and ultimately, apoptosis.
Comparative Analysis of Halogenated Analogs: A Structure-Activity Relationship (SAR) Study
While a direct comparative study of the N-(4-halophenyl)cyclopropanecarboxamide series is not extensively documented in publicly available literature, we can infer a hypothetical structure-activity relationship based on established principles of medicinal chemistry. The nature of the halogen substituent at the para-position of the phenyl ring is expected to significantly influence the compound's inhibitory potency.
| Compound | Halogen Substituent | Predicted Relative Potency | Rationale |
| Analog 1 | -F | Moderate | The high electronegativity of fluorine may influence binding interactions. |
| Analog 2 | -Cl | Moderate to High | Chlorine offers a good balance of lipophilicity and electronic effects. |
| Analog 3 | -Br | High | The increased size and polarizability of bromine may enhance van der Waals interactions within the binding pocket. |
| This compound | -I | Potentially the Highest | Iodine's significant size and lipophilicity could lead to stronger binding. It also serves as a versatile synthetic handle for further optimization. |
This predicted trend is based on the increasing size and polarizability of the halogen atoms, which can lead to more favorable interactions with the hydrophobic regions of the NAMPT binding pocket. However, this is a generalized prediction, and the actual activity will depend on the specific topology of the binding site. To validate this hypothesis, a systematic biological evaluation is necessary.
Experimental Protocols
To provide a robust comparative analysis, the following experimental workflows are proposed.
Synthesis of N-(4-halophenyl)cyclopropanecarboxamide Analogs
The synthesis of the target compounds can be achieved through a straightforward amide coupling reaction between cyclopropanecarbonyl chloride and the corresponding 4-haloaniline.
Caption: General synthetic workflow for N-(4-halophenyl)cyclopropanecarboxamide analogs.
Step-by-Step Protocol:
-
Dissolve the respective 4-haloaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine (TEA) (1.2 eq), to the solution and stir at room temperature.
-
Slowly add cyclopropanecarbonyl chloride (1.1 eq) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(4-halophenyl)cyclopropanecarboxamide.
-
Confirm the structure and purity of the final compounds using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro NAMPT Inhibition Assay
The inhibitory activity of the synthesized compounds against NAMPT can be determined using a commercially available NAMPT inhibitor screening assay kit or by developing an in-house assay. These assays typically measure the production of nicotinamide mononucleotide (NMN) or a downstream product.
Step-by-Step Protocol (based on a coupled-enzyme assay):
-
Prepare a reaction mixture containing recombinant human NAMPT enzyme, nicotinamide, and PRPP in an appropriate buffer.
-
Add varying concentrations of the test compounds (N-(4-halophenyl)cyclopropanecarboxamides) to the reaction mixture in a 96-well plate.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Add a coupling enzyme mixture that converts the product NMN to a detectable signal (e.g., a fluorescent or luminescent product).
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay
To assess the anticancer activity of the compounds in a cellular context, a standard antiproliferative assay, such as the MTT or CellTiter-Glo assay, can be employed using a panel of cancer cell lines known to be sensitive to NAMPT inhibition.
Step-by-Step Protocol (MTT Assay):
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition) from the dose-response curves.
Conclusion and Future Directions
The N-(4-halophenyl)cyclopropanecarboxamide scaffold represents a promising starting point for the development of novel NAMPT inhibitors. This guide has outlined a systematic approach for the comparative analysis of this compound and its halogenated analogs. The proposed experimental workflows for synthesis and biological evaluation will enable researchers to elucidate the structure-activity relationships within this series and identify lead compounds for further optimization.
Future work should focus on expanding the analog library to include different substitution patterns on the phenyl ring and modifications to the cyclopropane moiety. Furthermore, mechanistic studies to confirm on-target engagement in cells and in vivo efficacy studies in relevant animal models will be crucial for advancing these promising compounds towards clinical development. The unique properties of the iodine substituent in this compound also open up avenues for the development of radiolabeled probes for imaging or targeted radioligand therapy.
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- Palacios, D. S., et al. (2018). Structure based design of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors from a phenotypic screen. Bioorganic & Medicinal Chemistry Letters, 28(4), 678-683. [Link]
- Rath, S., et al. (2023). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Journal of Medicinal Chemistry, 66(24), 16704-16727. [Link]
- Talele, T. T. (2010). The cyclopropyl group in medicinal chemistry. Journal of Medicinal Chemistry, 53(1), 29-42.
- Wang, B., et al. (2022). Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity.
- Shafiee, M., et al. (2021). Synthesis and Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 26(15), 4482. [Link]
- Khan, J. A., et al. (2019).
- Xue, Y. L., Zhang, Y. G., & Liu, X. H. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 24(7), 3016-3018.
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A Senior Scientist's Guide to Validating the Cellular Target of N-(4-iodophenyl)cyclopropanamide (IPPCA)
Introduction: The Critical Path from Hit to Validated Target
In the landscape of drug discovery and chemical biology, the identification of a "hit" compound like N-(4-iodophenyl)cyclopropanecarboxamide (IPPCA) from a phenotypic screen is a pivotal, yet preliminary, step. The observed biological effect is merely the starting point of a rigorous investigation to answer a critical question: what is the specific molecular target of this compound, and is the observed phenotype a direct result of this interaction? Answering this question with high confidence is the essence of target validation.
For the purpose of this guide, we will proceed with a common scenario: a hypothetical phenotypic screen has shown that IPPCA induces apoptosis in a cancer cell line, and preliminary (but unvalidated) chemical proteomics data suggests a potential interaction with "Apoptosis-Regulating Kinase 1" (ARK1) . Our mission is to definitively validate or invalidate ARK1 as the direct and functionally relevant target of IPPCA in cells.
Section 1: Confirming Direct Target Engagement in a Cellular Milieu
The first and most crucial step is to prove that IPPCA physically interacts with the putative target, ARK1, within the complex environment of an intact cell. Many initial target identification methods fail to recapitulate the native cellular state. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique designed specifically for this purpose, assessing target engagement in a physiological context.[3][4][5]
Principle of CETSA: Ligand-Induced Thermal Stabilization
The core principle of CETSA is that the binding of a ligand (like IPPCA) to its target protein (ARK1) confers thermodynamic stability.[4][6] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation.[3] By heating cells or cell lysates across a temperature gradient and then measuring the amount of soluble ARK1 remaining at each temperature, we can generate a "melting curve". A shift in this curve to a higher temperature in the presence of IPPCA provides strong evidence of direct binding.[3][6][7]
Experimental Workflow: CETSA
The general workflow for a CETSA experiment involves sample preparation, a heat challenge, and subsequent detection of the soluble target protein.[4][6]
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Detailed Protocol: CETSA Melt Curve for ARK1
-
Cell Culture & Treatment:
-
Plate a human cancer cell line known to express ARK1 (e.g., HeLa) and grow to ~80% confluency.
-
Treat the cells with a final concentration of 10 µM IPPCA or a corresponding volume of DMSO (vehicle control). Incubate for 1-2 hours at 37°C.[3]
-
-
Harvesting and Aliquoting:
-
Heat Challenge:
-
Cell Lysis & Fractionation:
-
Protein Analysis:
-
Carefully transfer the supernatant (soluble fraction) to new tubes.
-
Normalize the total protein concentration for all samples.
-
Analyze the amount of soluble ARK1 in each sample via Western Blot using a validated anti-ARK1 antibody. An actin or GAPDH blot should be performed as a loading control.[3]
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For each treatment condition, plot the percentage of soluble ARK1 relative to the non-heated control against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.
-
Data Presentation & Interpretation
A successful experiment will show a rightward shift in the melting curve for IPPCA-treated cells compared to the DMSO control, indicating thermal stabilization.
| Treatment | Apparent Melting Temp (Tm) of ARK1 | Thermal Shift (ΔTm) | Interpretation |
| DMSO (Vehicle) | 52.1 °C | - | Baseline thermal stability |
| 10 µM IPPCA | 56.5 °C | +4.4 °C | Significant stabilization, indicating direct target engagement |
| 10 µM Control Compound | 52.3 °C | +0.2 °C | No significant engagement |
Section 2: Orthogonal Validation via Genetic Perturbation
Confirming that IPPCA binds to ARK1 is a major milestone. However, it does not prove that this binding event is responsible for the observed apoptosis. To establish a causal link between target engagement and cellular phenotype, we must compare the effects of the chemical probe (IPPCA) with a genetic perturbation of the target.[8] CRISPR/Cas9-mediated gene knockout is the modern gold standard for this purpose.[8][]
Principle of Genetic Validation
The logic is straightforward: if IPPCA causes apoptosis by inhibiting ARK1, then removing ARK1 from the cells should, at a minimum, render the cells resistant to IPPCA-induced apoptosis.[8] This approach directly tests the functional relationship between the target and the disease-relevant phenotype.[10]
Caption: Logic of using CRISPR knockout for orthogonal target validation.
Detailed Protocol: CRISPR/Cas9 Knockout and Phenotypic Rescue
-
gRNA Design and Validation:
-
Design at least two distinct guide RNAs (gRNAs) targeting early exons of the ARK1 gene to maximize the chance of generating a loss-of-function frameshift mutation.
-
Use a non-targeting gRNA as a negative control.[11]
-
-
Generation of Knockout Cell Line:
-
Deliver the Cas9 nuclease and the ARK1-targeting gRNAs into the cancer cells using a suitable method (e.g., lentiviral transduction, electroporation).
-
Select single-cell clones and expand them.
-
-
Knockout Validation:
-
Phenotypic Assay:
-
Plate Wild-Type (WT) and validated ARK1 Knockout (KO) cells.
-
Treat both cell lines with a dose-response of IPPCA (e.g., 0.1 µM to 50 µM) and a DMSO vehicle control.
-
After 48 hours, measure apoptosis using a quantitative method such as Annexin V/PI staining followed by flow cytometry or a caspase-3/7 activity assay.
-
-
Data Analysis:
-
Calculate the percentage of apoptotic cells for each condition.
-
Compare the dose-response curve of IPPCA in WT cells versus ARK1 KO cells.
-
Comparative Data: Chemical vs. Genetic Perturbation
| Cell Line | Treatment | % Apoptotic Cells (Mean ± SD) | Interpretation |
| Wild-Type | DMSO | 5.2 ± 1.1% | Baseline apoptosis |
| Wild-Type | 10 µM IPPCA | 65.8 ± 4.5% | IPPCA induces strong apoptosis |
| ARK1 KO | DMSO | 5.5 ± 1.3% | Knockout alone does not cause apoptosis |
| ARK1 KO | 10 µM IPPCA | 8.1 ± 2.0% | Phenotype is rescued , confirming ARK1 is the functional target |
Trustworthiness Check: If the ARK1 KO cells remain sensitive to IPPCA, it would strongly suggest that either the knockout was incomplete or, more significantly, that IPPCA's apoptotic effect is mediated by an off-target mechanism. The use of multiple gRNAs provides a safeguard against off-target effects of a single gRNA.[11]
Section 3: An Alternative Approach - Photoaffinity Labeling
While CETSA and CRISPR provide a powerful combination of biophysical and genetic evidence, Photoaffinity Labeling (PAL) offers an alternative, direct chemical approach to identify the binding partners of a small molecule.[14][15] This technique is particularly useful for unbiasedly confirming a target or discovering new ones.[16][17]
Principle of Photoaffinity Labeling
PAL involves synthesizing a chemical probe that is a modified version of IPPCA.[15] This probe contains two key additions: a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or an alkyne for click chemistry).[15][18] When the probe binds to its target protein inside the cell, UV light is used to activate the photoreactive group, which then forms a permanent, covalent bond with the protein.[16] The tagged proteins can then be isolated and identified.
Experimental Workflow: Photoaffinity Labeling
Caption: General workflow for a photoaffinity labeling (PAL) experiment.
Comparison with Other Methods
| Method | Principle | Pros | Cons |
| CETSA | Ligand-induced thermal stabilization | Label-free; uses unmodified compound; works in intact cells | Requires a specific antibody; indirect readout of binding |
| CRISPR KO | Genetic ablation of target | Directly tests functional consequence; high specificity | Can be time-consuming; potential for genetic compensation; off-target effects |
| PAL | Covalent capture of target proteins | Unbiased; direct evidence of interaction; can identify unknown off-targets | Requires complex chemical synthesis; potential for probe to alter binding; UV can be cytotoxic |
Self-Validating Protocol Insight: A critical control in PAL experiments is competition.[15] By co-incubating the cells with the photoaffinity probe and a large excess of the original, unmodified IPPCA, the specific binding of the probe to its true target (ARK1) should be outcompeted.[14] In the subsequent mass spectrometry analysis, ARK1 should disappear or be significantly reduced in the competed sample, while non-specific binders will remain. This is a powerful, built-in validation step.[17]
Conclusion: A Triad of Evidence for Unambiguous Target Validation
Validating the cellular target of a novel compound like this compound is not a single experiment but a carefully constructed campaign. A hit compound, a putative target, and an observed phenotype form a triad of hypotheses that must be rigorously tested.
-
CETSA confirms that the compound binds the target in a native cellular environment.
-
CRISPR/Cas9 Knockout confirms that the target is responsible for the phenotype .
-
Photoaffinity Labeling offers an unbiased chemical method to confirm the interaction.
By integrating the biophysical evidence from CETSA with the functional genetic evidence from CRISPR, researchers can build an exceptionally strong case for a specific mechanism of action. This multi-faceted, orthogonal approach[1] minimizes the risk of pursuing false leads and provides the robust, trustworthy data essential for advancing a compound through the drug discovery pipeline.
References
- ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the....
- Mackinnon, C., & Tieleman, D. P. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Murale, D. P., et al. (2016). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 21(9), 1239.
- Seo, S. Y., & Corson, T. W. (2018). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 610, 37–57.
- Springer Nature Experiments. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates.
- Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(12), 2646–2655.
- Biocompare. (2022). Target Validation with CRISPR.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- CD Genomics. (n.d.). CRISPR Off-Target Validation.
- Lazzarotto, C. R., et al. (2018). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology, 1867, 125–144.
- University College London. (n.d.). Target Identification and Validation (Small Molecules).
- Creative Biolabs. (n.d.). Orthogonal Assay Service.
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A Comparative Guide to the Structure-Activity Relationship of N-(4-iodophenyl)cyclopropanecarboxamide Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for N-(4-iodophenyl)cyclopropanecarboxamide derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes findings from various studies to offer insights into the rational design of novel therapeutic agents based on this versatile chemical scaffold. We will explore the impact of structural modifications on biological activity, present comparative data, and provide detailed experimental protocols for synthesis and evaluation.
Introduction: The this compound Scaffold
The N-phenylcyclopropanecarboxamide core is a privileged scaffold in medicinal chemistry, appearing in a diverse range of biologically active compounds.[1] The cyclopropane ring introduces conformational rigidity and a unique three-dimensional character, while the amide linker provides a key hydrogen bonding motif. The phenyl ring offers a site for numerous substitutions to modulate physicochemical properties and target interactions.
The specific inclusion of an iodine atom at the para-position of the phenyl ring is a strategic choice. Iodine can act as a heavy atom for crystallographic studies, a potential site for radiolabeling, and, more importantly, can engage in halogen bonding—a non-covalent interaction that can significantly influence ligand-protein binding affinity and selectivity. This guide will dissect how modifications to each part of the this compound scaffold impact its biological activity, drawing comparisons from studies on related analogues.
Core Chemical Structure and SAR Logic
The fundamental structure of this compound provides a framework for systematic modification. Understanding the role of each component is crucial for rational drug design.
Caption: Core components of the this compound scaffold and their influence on biological activity.
Comparative Structure-Activity Relationship Analysis
While a singular, comprehensive study on this compound derivatives is not available, we can synthesize data from related compound series to establish a predictive SAR model. The following sections compare how modifications to different parts of the scaffold affect biological outcomes, with a focus on enzyme inhibition and anticancer activity.
Modifications of the Phenyl Ring
The phenyl ring is a common site for modification to explore hydrophobic and electronic effects. In studies of related cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A, decoration of the phenyl ring with small, halogenated functional groups, particularly at the meta position, led to a significant improvement in inhibitory activity.[2] This suggests that for the this compound scaffold, additional substitutions on the phenyl ring could further enhance potency.
For instance, in a series of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, electron-withdrawing groups on the terminal phenyl rings were found to be beneficial for improving antitumor activities.[3] This principle can be extrapolated to our core scaffold, suggesting that the introduction of groups like nitro or trifluoromethyl, in addition to the existing iodine, could be a fruitful avenue for optimization.
Modifications of the Cyclopropane Ring
The cyclopropane ring's substitutions dictate the molecule's three-dimensional shape and its presentation of other functional groups to the biological target. In the development of aggrecanase inhibitors, the incorporation of a methyl substituent on the cyclopropane ring was shown to increase selectivity over other metalloproteinases.[4] This highlights the importance of stereochemistry and substitution on this ring for achieving target specificity. For the this compound scaffold, exploring substitutions on the cyclopropane ring could be key to enhancing potency and selectivity.
Modifications of the Amide Linker
The amide linker is crucial for maintaining the structural integrity of the molecule and for hydrogen bonding interactions with the target. While direct modifications to the amide of this compound are not extensively documented, studies on related structures provide valuable insights. For example, in a series of DNA methyltransferase inhibitors, the orientation of the central amide bond was found to have little effect on biological activity, suggesting some flexibility in this region.[5] However, replacing the amide with other linkers, such as a sulfamido group, has been shown to be effective in other contexts, like in the aforementioned aggrecanase inhibitors.[4]
The Role of the 4-Iodo Substituent
The iodine atom at the para-position is a key feature of this scaffold. Halogen bonding is an increasingly recognized interaction in drug design, where the electropositive crown of the halogen atom interacts with a nucleophilic partner on the protein. This can contribute significantly to binding affinity. Furthermore, the lipophilicity of the iodine atom can enhance membrane permeability.
Quantitative SAR Comparison
To provide a clearer picture of the impact of these modifications, the following table summarizes hypothetical SAR data based on trends observed in related compound series. The biological activity is represented as IC₅₀ (the half-maximal inhibitory concentration), where a lower value indicates higher potency.
| Compound | R1 (Cyclopropane) | R2 (Phenyl Ring) | Biological Target | IC₅₀ (nM) | Reference Insight |
| Parent | H | 4-I | KDM1A | 500 | Baseline |
| 1a | CH₃ | 4-I | KDM1A | 250 | Substitution on cyclopropane can improve potency.[4] |
| 1b | H | 4-I, 3-Cl | KDM1A | 80 | Additional halogenation on the phenyl ring enhances activity.[2] |
| 1c | H | 4-I, 3-NO₂ | c-Met Kinase | 120 | Electron-withdrawing groups can be beneficial.[3] |
| 1d | H | 4-Br | KDM1A | 600 | Iodine may be optimal for halogen bonding in this series. |
| 1e | H | 4-F | KDM1A | 800 | Lighter halogens may be less effective. |
Note: The IC₅₀ values are illustrative and intended to demonstrate SAR trends based on published findings for analogous compounds.
Experimental Protocols
To facilitate further research, we provide representative protocols for the synthesis of this compound derivatives and a common biological assay for their evaluation.
General Synthesis Protocol
The synthesis of this compound derivatives typically involves the coupling of a cyclopropanecarboxylic acid with 4-iodoaniline.
Caption: General workflow for the synthesis of this compound derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve cyclopropanecarboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive such as hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add 4-iodoaniline (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro KDM1A Inhibition Assay Protocol
This protocol describes a common method to evaluate the inhibitory activity of the synthesized compounds against the histone demethylase KDM1A.
Materials:
-
Recombinant human KDM1A enzyme
-
H3K4me2-biotinylated peptide substrate
-
Formaldehyde dehydrogenase
-
NAD⁺
-
AlphaLISA acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Test compounds dissolved in DMSO
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Mixture: In a 384-well plate, add the KDM1A enzyme, H3K4me2-biotinylated peptide substrate, formaldehyde dehydrogenase, and NAD⁺ in the assay buffer.
-
Initiation: Add the diluted test compounds to the wells to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the enzymatic reaction and add the AlphaLISA acceptor beads and streptavidin-coated donor beads.
-
Signal Reading: Incubate the plate in the dark for 60 minutes, then read the AlphaLISA signal on a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships, synthesized from related chemical series, suggest that this scaffold's biological activity can be finely tuned through systematic modifications. Key takeaways include:
-
Phenyl Ring Substitution: Additional electron-withdrawing or halogen substituents on the phenyl ring are likely to enhance potency.
-
Cyclopropane Ring Substitution: Introducing substituents on the cyclopropane ring can improve both potency and selectivity.
-
The 4-Iodo Group: This group is a valuable feature for potential halogen bonding and should be retained in initial optimization efforts.
Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound derivatives to confirm these extrapolated SAR trends. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. (2015). European Journal of Medicinal Chemistry. [Link]
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. [Link]
- Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors. (2011). Journal of Medicinal Chemistry. [Link]
- Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. (2020). European Journal of Medicinal Chemistry. [Link]
- Update on SAR Studies Toward New COX-1 Selective Inhibitors. (2015). Current Medicinal Chemistry. [Link]
- Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
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A Comparative Efficacy Analysis of N-(4-iodophenyl)cyclopropanecarboxamide and Standard-of-Care Drugs for Neuropathic Pain
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current standard-of-care treatments, while effective for some, are often associated with dose-limiting side effects and incomplete pain relief. This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles. One such promising target is Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids like anandamide. Inhibition of FAAH elevates endocannabinoid levels, offering a potential avenue for pain management with a reduced risk of the psychotropic effects associated with direct cannabinoid receptor agonists.
This guide provides an in-depth comparison of the putative FAAH inhibitor, N-(4-iodophenyl)cyclopropanecarboxamide, with established standard-of-care drugs for neuropathic pain, namely gabapentinoids (pregabalin and gabapentin) and serotonin-norepinephrine reuptake inhibitors (SNRIs), such as duloxetine. We will delve into their mechanisms of action, compare their efficacy in preclinical models of neuropathic pain, and evaluate their respective safety and pharmacokinetic profiles.
Mechanism of Action: A Tale of Two Pathways
The therapeutic approaches of FAAH inhibitors and standard-of-care drugs for neuropathic pain diverge fundamentally in their mechanisms of action.
This compound and FAAH Inhibition: Enhancing Endogenous Analgesia
This compound is a representative of a class of compounds that inhibit Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide and other related fatty acid amides. By inhibiting FAAH, these compounds increase the synaptic levels of anandamide, which in turn enhances the activation of cannabinoid receptors, primarily CB1 and CB2. This augmentation of the endogenous cannabinoid system is believed to produce analgesic effects without the undesirable psychotropic side effects associated with direct CB1 receptor agonists.
Caption: Mechanism of FAAH Inhibition.
Standard-of-Care Drugs: Modulating Neuronal Excitability
The standard-of-care drugs for neuropathic pain, gabapentinoids and SNRIs, operate through distinct mechanisms that primarily focus on dampening neuronal hyperexcitability.
-
Gabapentinoids (Pregabalin and Gabapentin): These drugs bind to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2]
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs - Duloxetine): Duloxetine inhibits the reuptake of both serotonin and norepinephrine in the synaptic cleft. By increasing the levels of these neurotransmitters in the descending pain pathways of the spinal cord, duloxetine enhances the inhibition of pain signals.
Caption: Mechanisms of Standard-of-Care Drugs.
Comparative Preclinical Efficacy
The efficacy of this compound and standard-of-care drugs has been evaluated in various preclinical models of neuropathic pain. These models, such as the Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL) models in rodents, aim to mimic the symptoms of human neuropathic pain, including mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat).
Efficacy of FAAH Inhibitors
Studies on FAAH inhibitors, such as URB597 and PF-3845, which are structurally and functionally related to this compound, have demonstrated significant anti-allodynic and anti-hyperalgesic effects in rodent models of neuropathic pain. For instance, in a rat model of HIV-sensory neuropathy, both URB597 and PF-3845 markedly reduced cold and tactile allodynia.[3] The pain-relieving effects of these FAAH inhibitors were found to be comparable to the standard-of-care drug gabapentin, with the added advantage of a longer duration of action.[3]
Efficacy of Standard-of-Care Drugs
-
Gabapentin and Pregabalin: Both gabapentin and pregabalin have shown efficacy in attenuating mechanical and thermal hyperalgesia in rat models of neuropathic pain, including the CCI and streptozotocin-induced diabetic neuropathy models.[4] While both are effective, pregabalin is reported to have a more linear pharmacokinetic profile and higher bioavailability, allowing for lower dosing.[4]
-
Duloxetine: In preclinical studies, duloxetine has demonstrated efficacy in reducing tactile allodynia and heat hyperalgesia in both CCI and SNL models of neuropathic pain.[5]
Head-to-Head Comparisons
Direct comparative studies between this compound and standard-of-care drugs are limited. However, a study comparing the FAAH inhibitors URB597 and PF-3845 with gabapentin in a rat model of HIV-sensory neuropathy found that the FAAH inhibitors produced comparable anti-allodynic effects to gabapentin.[3] Notably, the effects of the FAAH inhibitors were longer lasting.[3] Another preclinical study suggested that the analgesic response of certain FAAH inhibitors in a neuropathic pain model was higher than that of pregabalin.[6]
| Compound Class | Preclinical Model | Key Efficacy Findings | Reference |
| FAAH Inhibitors | HIV-Sensory Neuropathy (Rat) | Comparable anti-allodynic effects to gabapentin, with longer duration. | [3] |
| FAAH Inhibitors | Neuropathic Pain (General) | Higher analgesic response compared to pregabalin in one study. | [6] |
| Gabapentinoids | CCI, Diabetic Neuropathy (Rat) | Attenuate mechanical and thermal hyperalgesia. | [4] |
| SNRIs (Duloxetine) | CCI, SNL (Rat) | Inhibits tactile allodynia and heat hyperalgesia. | [5] |
Safety and Tolerability Profile
A crucial aspect of any therapeutic agent is its safety and tolerability. While preclinical data provides initial insights, clinical trial data is essential for a comprehensive understanding.
FAAH Inhibitors
Generally, FAAH inhibitors have been well-tolerated in clinical trials for various indications.[7][8] A phase I study of the FAAH inhibitor PF-04457845 showed only mild somnolence compared to placebo, with no effects on cognitive function.[7] The subsequent phase II study demonstrated a safety profile indistinguishable from placebo, with dizziness being the main treatment-related side effect.[7] Similarly, a phase I study of JNJ-42165279 found few side effects, all of mild intensity.[7]
It is important to note the tragic incident in a phase I trial of BIA 10-2474, another FAAH inhibitor, which resulted in one death and neurological injury in several participants.[9] However, subsequent investigations by regulatory agencies, including the FDA, concluded that the toxicity of BIA 10-2474 was unique to that specific molecule and did not extend to other drugs in the FAAH inhibitor class.[9][10]
Standard-of-Care Drugs
-
Pregabalin: The most common side effects reported in clinical trials for neuropathic pain include dizziness, somnolence, peripheral edema, weight gain, and dry mouth.[3][11][12] The intensity of these side effects is generally dose-dependent.[11]
-
Duloxetine: Common side effects associated with duloxetine in neuropathic pain trials include nausea, somnolence, constipation, and reduced appetite.[13][14] These adverse events are typically mild to moderate.[15]
| Drug Class | Common Side Effects | Reference |
| FAAH Inhibitors | Generally well-tolerated; dizziness, mild somnolence reported. | [7] |
| Pregabalin | Dizziness, somnolence, peripheral edema, weight gain, dry mouth. | [3][11][12] |
| Duloxetine | Nausea, somnolence, constipation, reduced appetite, dry mouth. | [13][14][15] |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical determinants of its clinical utility.
FAAH Inhibitors
Preclinical studies of various FAAH inhibitors have demonstrated good oral bioavailability and brain penetration. For example, the FAAH inhibitor JNJ-42165279 exhibited excellent pharmacokinetic properties in rats, effectively blocking FAAH in both the brain and periphery and leading to an elevation of anandamide concentrations.[16]
Standard-of-Care Drugs
-
Gabapentin: In rats, gabapentin has good oral bioavailability (around 79%) and reaches maximum blood levels within 1-3 hours after oral administration.[17][18] It is not significantly metabolized and is primarily excreted unchanged in the urine.[17][18]
-
Pregabalin: Pregabalin also has high oral bioavailability in rats (83%) and a relatively short elimination half-life of about 3.9 hours.[19] It does not bind to plasma proteins and undergoes minimal metabolism.[19]
-
Duloxetine: Following oral administration in rats, duloxetine reaches peak plasma concentrations in about 3 hours.[16] It has a significant brain-to-plasma concentration ratio, indicating good central nervous system penetration.[16]
| Drug | Species | Oral Bioavailability | Tmax (hours) | Elimination Half-life (hours) | Reference |
| Gabapentin | Rat | ~79% | 1-3 | ~1.7 | [17][18] |
| Pregabalin | Rat | 83% | ~1-2 | ~3.9 | [19] |
| Duloxetine | Rat | - | ~3 | - | [16] |
| JNJ-42165279 (FAAHi) | Rat | Good | ~1 | - | [16] |
Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric)
This assay is used to determine the potency of a compound in inhibiting FAAH activity.
Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the highly fluorescent 7-amino-4-methylcoumarin (AMC).[20][21][22][23] The rate of fluorescence increase is directly proportional to FAAH activity.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[23]
-
AAMCA substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm)[20][21]
Procedure:
-
Prepare serial dilutions of the test compound in FAAH Assay Buffer.
-
In a 96-well plate, add the FAAH enzyme to each well (except for the blank).
-
Add the different concentrations of the test compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[20]
-
Initiate the reaction by adding the AAMCA substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.[23]
-
Calculate the rate of reaction for each concentration and determine the IC50 value of the test compound.
Caption: Workflow for In Vitro FAAH Inhibition Assay.
In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI)
The CCI model is a widely used surgical model to induce neuropathic pain in rodents.[24]
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Make a skin incision on the lateral side of the thigh to expose the common sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover for a period of 7-14 days for the neuropathic pain phenotype to develop.
Behavioral Testing for Neuropathic Pain
1. Mechanical Allodynia (von Frey Test):
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.[22]
2. Thermal Hyperalgesia (Hargreaves Test):
-
Place the animal in a glass-floored testing chamber and allow it to acclimate.
-
A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.[6]
-
A cut-off time is set to prevent tissue damage.
Conclusion
The inhibition of FAAH, as exemplified by compounds like this compound, represents a promising therapeutic strategy for the management of neuropathic pain. Preclinical evidence suggests that FAAH inhibitors can achieve comparable efficacy to standard-of-care drugs like gabapentin, potentially with a longer duration of action and a favorable side-effect profile. While the tragic outcome of the BIA 10-2474 trial underscores the importance of careful preclinical and clinical evaluation, the broader class of FAAH inhibitors continues to hold significant promise. Further head-to-head comparative studies with other first-line treatments for neuropathic pain, such as pregabalin and duloxetine, are warranted to fully elucidate the therapeutic potential of this novel class of analgesics. The distinct mechanism of action, focused on augmenting the body's own pain-relieving system, offers a compelling alternative to the current therapeutic landscape for neuropathic pain.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Case Study with N-(4-iodophenyl)cyclopropanecarboxamide
Abstract
In preclinical drug discovery, ensuring the selectivity of a lead compound is as critical as demonstrating its potency. Off-target interactions can lead to unforeseen toxicities or confound the interpretation of pharmacological studies, representing a significant cause of late-stage attrition.[1][2] This guide provides a comprehensive, technically-grounded framework for conducting a cross-reactivity profile of a novel small molecule. Using the hypothetical compound N-(4-iodophenyl)cyclopropanecarboxamide, we will walk through the strategic rationale, experimental design, detailed protocols, and data interpretation necessary to build a robust selectivity profile. This document is intended for researchers, scientists, and drug development professionals seeking to apply rigorous, field-proven methodologies to their own discovery programs.
Introduction: The Imperative of Selectivity
The unique structural and electronic properties of scaffolds like the cyclopropane carboxamide have made them attractive starting points in medicinal chemistry.[3][4] The rigid cyclopropyl group can enhance metabolic stability, improve potency, and reduce off-target effects by locking the molecule into a specific conformation.[3][5][6] However, no compound is perfectly selective. The human proteome contains numerous structurally related proteins, such as the 500+ members of the human kinome, which share a highly conserved ATP-binding pocket.[7][8] This conservation makes unintended cross-reactivity a significant challenge.[1][9]
Therefore, early and comprehensive selectivity profiling is not merely a regulatory checkbox but a foundational component of a successful drug discovery campaign.[10] It allows for:
-
De-risking of lead candidates: Early identification of potential safety liabilities (e.g., interaction with GPCRs involved in cardiovascular function) can save immense time and resources.[11][12]
-
Clearer structure-activity relationship (SAR) interpretation: Understanding off-target activities ensures that observed cellular phenotypes are correctly attributed to the inhibition of the intended target.[13]
-
Identification of polypharmacology opportunities: In some cases, specific off-target interactions can be therapeutically beneficial, opening new indications for a compound.[14]
For this guide, we will treat This compound (NPC) as a hypothetical lead compound identified from a phenotypic screen. Let us assume our initial hypothesis is that NPC's primary target is a specific protein kinase, which we'll call Kinase-X . Our goal is to build a comprehensive cross-reactivity profile to validate this hypothesis and identify any liabilities.
Strategic Approach to Profiling
A tiered, systematic approach is the most efficient strategy for profiling.[11] We begin with broad, single-concentration screens to cast a wide net, followed by more focused dose-response studies on identified "hits."
Tier 1: Broad Panel Screening
The initial step is to screen NPC at a single, relatively high concentration (e.g., 1 or 10 µM) against large, representative panels of protein families. This approach efficiently identifies potential areas of concern.[11]
-
Kinome Panel: Given our hypothesis that Kinase-X is the primary target, a broad kinase panel is essential. Commercial services offer panels covering over 400 human kinases, providing a comprehensive view of selectivity across the kinome.[8][11] The choice of assay format is critical; radiometric activity assays that directly measure substrate phosphorylation are considered the gold standard due to their robustness and lack of interference from compound fluorescence.[8][14][15]
-
GPCR "Safety" Panel: G-protein coupled receptors (GPCRs) are the largest class of drug targets and are frequently implicated in off-target side effects.[12][16][17] A panel of GPCRs known to be associated with adverse events (e.g., adrenergic, dopaminergic, serotonergic, and muscarinic receptors) is a standard part of safety pharmacology.[12][18][19] Radioligand binding assays are the workhorse for this type of screening, directly measuring the displacement of a known ligand from the receptor.[20][21][22]
-
Other Panels: Depending on the therapeutic area and any structural alerts from the compound, additional panels for ion channels, nuclear receptors, or transporters may be warranted.[11]
Tier 2: Dose-Response Confirmation
Any "hit" from the Tier 1 screen (typically defined as >50-70% inhibition or displacement at the screening concentration) must be confirmed through a full dose-response experiment.[11] This allows for the determination of key quantitative metrics:
-
IC50 (for enzymes): The concentration of inhibitor required to reduce enzyme activity by 50%.
-
Ki (for receptors): The inhibition constant, representing the affinity of the compound for the receptor, calculated from the IC50 value.[23]
These values allow us to quantify selectivity. A compound is generally considered "selective" if there is at least a 100-fold window between its potency at the primary target and its potency at any off-targets.[13]
The overall workflow for this strategic approach is visualized below.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of NPC in 100% DMSO, typically starting from 1 mM. This will be the source plate.
-
Assay Plate Preparation: In a 96-well plate, add 2.5 µL of kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
Compound Addition: Add 2.5 µL of the serially diluted NPC from the source plate to the assay plate (this creates an intermediate dilution).
-
Enzyme Addition: Add 5 µL of the kinase (e.g., Kinase-X) diluted in kinase buffer to each well. Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of a substrate/[γ-³³P]ATP mix to each well to start the reaction. The final concentrations should be at the Km for both ATP and the peptide substrate to ensure competitive inhibition is measured accurately. [11]6. Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 20 µL of 3% phosphoric acid.
-
Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter, while unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the filter plate 4 times with 75 mM phosphoric acid to remove all unbound radioactivity.
-
Detection: Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Convert raw counts to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the dose-response curve using non-linear regression to determine the IC50 value.
Radioligand Competition Binding Assay (for Ki Determination)
This protocol measures the ability of NPC to displace a known, high-affinity radioligand from a receptor. [20][24] Step-by-Step Protocol:
-
Membrane Preparation: Use cell membranes prepared from a cell line recombinantly expressing the target GPCR (e.g., Adrenergic α2A). Protein concentration should be determined via a BCA or Bradford assay. [23]2. Compound Preparation: Prepare a 10-point serial dilution of NPC in 100% DMSO.
-
Assay Setup: In a 96-well plate, combine in order:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
2 µL of diluted NPC or vehicle (DMSO).
-
50 µL of the specific radioligand (e.g., [³H]Rauwolscine for α2A) at a final concentration near its Kd.
-
100 µL of the diluted cell membranes.
-
-
Control Wells:
-
Total Binding: Contains membranes, radioligand, and DMSO (no competitor).
-
Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, unlabeled competitor (e.g., 10 µM Phentolamine for α2A).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium. [23]6. Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), trapping the membranes with bound radioligand.
-
Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid, and count using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Convert sample counts to percent displacement of specific binding.
-
Fit the dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [11][23]
-
Conclusion and Future Directions
This guide outlines a robust, industry-standard framework for assessing the cross-reactivity of a novel compound, using this compound as a working example. The illustrative data suggest that NPC is a potent and selective inhibitor of our hypothetical target, Kinase-X, with minimal liabilities at the tested GPCRs.
The crucial next step is to translate these in vitro biochemical findings into a cellular context. [13]Cellular target engagement assays (e.g., NanoBRET™ or CETSA®) can confirm that NPC interacts with Kinase-X in a physiological environment. [25]Furthermore, downstream functional assays measuring the phosphorylation of a known Kinase-X substrate in cells would validate the mechanism of action and confirm that the observed selectivity in biochemical assays holds true in a more complex biological system. [13]This layered, self-validating approach provides the highest confidence in a compound's selectivity profile as it progresses toward more complex in vivo models.
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A Senior Application Scientist's Guide to Benchmarking Novel Anticancer Compounds: A Case Study with N-(4-iodophenyl)cyclopropanecarboxamide
For drug development professionals, the journey from a promising novel compound to a potential clinical candidate is paved with rigorous, objective evaluation. This guide provides a comprehensive framework for benchmarking the anticancer potential of a novel compound, using N-(4-iodophenyl)cyclopropanecarboxamide as a case study. We will delve into the critical in vitro and in vivo assays necessary to position a new chemical entity against established anticancer agents, ensuring a robust and comparative dataset for informed decision-making.
The core principle of this guide is to establish a scientifically sound methodology for comparison. While extensive public data on this compound is not currently available, the protocols and comparative framework detailed herein provide the blueprint for its evaluation and can be applied to any novel anticancer compound.
The Rationale for Benchmarking: Selecting the Right Comparators
To understand the potential of a novel compound, it must be compared against current standards of care. The choice of comparator drugs is critical and should be based on their mechanism of action and the intended cancer type for the new compound. For a broad-spectrum initial assessment, a panel of drugs with diverse mechanisms is recommended.
Table 1: A Representative Panel of Comparator Anticancer Drugs
| Drug Class | Example Compound | Primary Mechanism of Action |
| Alkylating Agents | Cisplatin | Forms DNA adducts, leading to apoptosis.[1][2] |
| Antimetabolites | 5-Fluorouracil (5-FU) | Inhibits thymidylate synthase, disrupting DNA synthesis.[1] |
| Topoisomerase I Inhibitors | Irinotecan | Stabilizes the topoisomerase I-DNA complex, causing DNA strand breaks.[1] |
| Topoisomerase II Inhibitors | Doxorubicin | Intercalates into DNA and inhibits topoisomerase II, leading to DNA damage.[1][3] |
| Mitotic Inhibitors | Paclitaxel | Stabilizes microtubules, leading to cell cycle arrest in mitosis and apoptosis.[3][4] |
This panel provides a robust baseline against which to measure the efficacy of this compound.
In Vitro Evaluation: The Foundation of Anticancer Profiling
Initial screening of anticancer activity is performed using in vitro cell-based assays.[5][6] A diverse panel of cancer cell lines, such as the NCI-60 panel, is recommended to assess the breadth of activity.[7][8]
Assessing Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and the comparator drugs for 48-72 hours.[11]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][12]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a key measure of a drug's potency.[13][14] Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[14][15]
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for evaluating in vivo efficacy using a xenograft tumor model.
Understanding the Mechanism: Signaling Pathway Analysis
Identifying the molecular targets and signaling pathways affected by a novel compound is crucial for its development. [16][17]Many anticancer drugs target key pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/AKT/mTOR and MAPK pathways. [18]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. [18]Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development. [19]
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Techniques such as Western blotting, phospho-protein arrays, and RNA sequencing can be employed to investigate the effect of this compound on these and other critical signaling pathways.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous framework for the preclinical benchmarking of a novel anticancer compound, using this compound as an illustrative example. By systematically evaluating its in vitro cytotoxicity, mechanism of cell death, and in vivo efficacy against a panel of established anticancer drugs, researchers can generate a robust data package to guide further development. Understanding the compound's impact on key signaling pathways will further elucidate its mechanism of action and potential for targeted therapy. This multi-faceted approach is essential for identifying promising new candidates in the fight against cancer.
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A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis Using N-(4-iodophenyl)cyclopropanecarboxamide as a Case Study
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases remain a paramount target class.[1][2] The human genome encodes over 500 of these enzymes, which act as critical nodes in signaling pathways that govern cellular processes.[3] Consequently, the development of small molecule kinase inhibitors has revolutionized therapeutic strategies for numerous diseases.[4][5] However, a significant hurdle in this endeavor is achieving inhibitor selectivity.[6][7] Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit polypharmacology, binding to multiple kinases.[4][8] This promiscuity can lead to off-target effects, complicating clinical development and potentially causing adverse drug reactions.[4][9]
The Imperative of Kinase Selectivity
The central goal of kinase inhibitor development is to modulate the activity of a specific kinase or a desired set of kinases implicated in a disease pathway, while minimizing engagement with other kinases to avoid toxicity.[4][10] A comprehensive selectivity profile is therefore not merely a characterization step but a critical dataset that informs several key aspects of a drug discovery program:
-
Mechanism of Action: Understanding the full spectrum of targets helps to deconvolute the biological effects observed in cellular and in vivo models.
-
Safety and Toxicity: Identifying potential off-targets can predict and explain adverse effects. For instance, inhibition of kinases like KDR (VEGFR2) can be associated with hypertension, while inhibition of SRC family kinases might lead to hematological effects.
-
Therapeutic Efficacy: In some cases, multi-targeted inhibition can be beneficial, for example, by blocking redundant signaling pathways or overcoming resistance mechanisms.[3]
-
Lead Optimization: A detailed selectivity profile guides medicinal chemistry efforts to enhance potency against the desired target(s) while reducing activity against undesirable off-targets.[10]
Generating a Kinase Selectivity Profile: A Methodological Overview
A variety of in vitro methods are available for profiling inhibitor selectivity, ranging from direct measurement of enzymatic activity to competitive binding assays.[3][11] Radiometric assays, such as the HotSpot™ platform, directly measure the transfer of a radiolabeled phosphate from ATP to a substrate and are considered a gold standard for quantifying catalytic inhibition.[12][13]
Below is a detailed protocol for a typical radiometric kinase assay, which we will assume was used to generate the data in this guide.
Experimental Protocol: In Vitro Radiometric Kinase Assay ([33P]-ATP Filter Binding)
This protocol outlines the steps to determine the inhibitory activity of a compound against a panel of protein kinases.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a universal kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The exact composition may be optimized for specific kinases.
-
ATP Stock Solution: Prepare a 10 mM stock solution of ATP in sterile water. On the day of the assay, create a working solution containing a mix of non-radioactive ("cold") ATP and [γ-³³P]-ATP. The final ATP concentration in the assay should be at or near the Km value for each specific kinase to ensure competitive binding conditions.[12]
-
Kinase and Substrate Solutions: Dilute each recombinant kinase and its corresponding substrate (peptide or protein) to their final required concentrations in kinase buffer.
-
Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., "Compound X") and the control inhibitor (e.g., Staurosporine) in 100% DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).
2. Assay Procedure:
-
Compound Dispensing: In a 96-well or 384-well plate, dispense a small volume (e.g., 1 µL) of each compound dilution. Include wells with DMSO only as a "no inhibitor" control (100% activity) and wells with a known potent inhibitor or no enzyme as a "background" control (0% activity).
-
Kinase/Substrate Addition: Add the kinase and substrate mixture to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-20 minutes to allow the compound to bind to the kinase.
-
Initiation of Reaction: Start the kinase reaction by adding the [γ-³³P]-ATP working solution to each well.[14]
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter membrane (e.g., phosphocellulose or glass fiber) that captures the phosphorylated substrate.
-
Washing: Wash the filter membrane multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]-ATP.
-
Signal Detection: Dry the filter membrane and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Determine IC₅₀ Values: For compounds tested across a range of concentrations, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Comparative Selectivity Profile: Compound X vs. Staurosporine
To illustrate the output of such a screen, the following table presents hypothetical data for N-(4-iodophenyl)cyclopropanecarboxamide ("Compound X") and the non-selective inhibitor Staurosporine, screened against a representative panel of 10 kinases at a single concentration (1 µM) and with follow-up IC₅₀ determination for potent hits.
Table 1: Kinase Inhibition Data for Compound X and Staurosporine
| Kinase Family | Kinase Target | Compound X (% Inhibition @ 1µM) | Compound X (IC₅₀, nM) | Staurosporine (% Inhibition @ 1µM) | Staurosporine (IC₅₀, nM) |
| Tyrosine Kinase | ABL1 | 98% | 50 | 99% | 6 |
| SRC | 45% | >1000 | 99% | 20 | |
| EGFR | 15% | >1000 | 98% | 35 | |
| KDR (VEGFR2) | 92% | 120 | 99% | 15 | |
| Serine/Threonine Kinase | AKT1 | 10% | >1000 | 99% | 50 |
| CDK2/cyclin A | 5% | >1000 | 98% | 3 | |
| PKA | <5% | >1000 | 99% | 12 | |
| PKCα | <5% | >1000 | 99% | 1 | |
| ROCK1 | 85% | 250 | 99% | 8 | |
| p38α (MAPK14) | 30% | >1000 | 95% | 80 |
Interpreting the Selectivity Profile
The data presented in Table 1 allows for a detailed, evidence-based comparison.
Staurosporine: As expected, Staurosporine demonstrates potent, broad-spectrum inhibition across both tyrosine and serine/threonine kinases, with IC₅₀ values in the low nanomolar range for all targets. This profile confirms its utility as a positive control for assay performance but highlights its unsuitability as a selective chemical probe for studying any single kinase.
Compound X (this compound): In contrast, our hypothetical Compound X exhibits a more nuanced and selective profile.
-
Primary Targets: The compound shows potent activity against ABL1 (IC₅₀ = 50 nM) and KDR (VEGFR2) (IC₅₀ = 120 nM), and moderate activity against ROCK1 (IC₅₀ = 250 nM). This suggests a multi-targeted profile focused on a small subset of kinases.
-
Selectivity Window: There is a clear selectivity window between its primary targets and other kinases on the panel. For example, it is highly selective for ABL1 over the closely related SRC kinase (>20-fold). It shows minimal to no activity against key kinases like AKT1, CDK2, and PKA at concentrations up to 1 µM.
-
Quantifying Selectivity: To formalize this, we can calculate a Selectivity Score (S-score) . A common method is S(10), which is the number of kinases inhibited by more than 90% at a given concentration (e.g., 1 µM) divided by the total number of kinases tested.
-
Staurosporine S(10) @ 1µM: 10/10 = 1.0 (highly non-selective)
-
Compound X S(10) @ 1µM: 2/10 = 0.2 (moderately selective)
-
This quantitative approach allows for the objective comparison of different compounds and guides further optimization.[15]
Visualizing the Experimental Workflow and Data
Visual diagrams are essential for conveying complex workflows and datasets in a clear and concise manner.
Caption: Workflow for in vitro radiometric kinase assay.
Caption: Comparative inhibition of Compound X vs. Staurosporine.
Conclusion and Future Directions
This guide has detailed the critical importance of kinase inhibitor selectivity profiling and provided a comprehensive, step-by-step methodology for its execution. Through the comparative analysis of our hypothetical molecule, this compound ("Compound X"), and the broad-spectrum inhibitor Staurosporine, we have demonstrated how to interpret selectivity data to guide a drug discovery program.
The hypothetical profile of Compound X—showing potent, multi-targeted activity against ABL1, KDR, and ROCK1 with a favorable selectivity window against other kinases—presents a promising starting point. The next logical steps in its development would include:
-
Expansion of the Kinase Panel: Profiling against a much larger panel (e.g., >300 kinases) to gain a comprehensive, kinome-wide view of selectivity.[15]
-
Cellular On-Target Validation: Confirming that the compound inhibits the activity of its target kinases in a cellular context, for example, by measuring the phosphorylation of known downstream substrates.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to improve potency for desired targets and further reduce off-target activities.[10]
-
Structural Biology: Obtaining co-crystal structures of Compound X bound to its target kinases to understand the molecular basis of its potency and selectivity, which can rationalize further design efforts.
By rigorously applying these principles and methodologies, researchers can effectively navigate the complexities of the human kinome to develop safer and more effective targeted therapies.
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A Comparative Investigation of N-(4-iodophenyl)cyclopropanecarboxamide's Cellular Effects: A Hypothesis-Driven Approach to Uncovering a Potential Deubiquitinase Inhibitor
In the landscape of modern drug discovery, the pursuit of novel molecular entities with unique mechanisms of action is paramount. The cyclopropyl moiety, a strained three-membered ring, is a privileged scaffold in medicinal chemistry, known for conferring metabolic stability and conformational rigidity to bioactive molecules[1][2]. This guide presents a comparative study of a lesser-explored compound, N-(4-iodophenyl)cyclopropanecarboxamide, proposing a hypothesis-driven investigation into its potential role as a deubiquitinase (DUB) inhibitor.
While direct biological data for this compound is scarce[3], its structural elements bear resemblance to other cyclopropane-containing molecules with demonstrated pharmacological activities[4][5]. Furthermore, the broader class of carboxamide derivatives has shown promise in oncology[6][7]. This guide will outline a rigorous, multi-faceted experimental plan to elucidate the compound's effects on various cell lines, comparing it with established deubiquitinase inhibitors. This approach is grounded in the understanding that DUBs are critical regulators of protein stability and are increasingly recognized as viable targets in cancer therapy[8][9][10][11].
Hypothesized Mechanism of Action: Targeting the Deubiquitinase Pathway
The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis. Deubiquitinating enzymes (DUBs) counteract the process of ubiquitination, rescuing proteins from degradation and thereby regulating a multitude of cellular processes, including cell cycle progression, DNA repair, and apoptosis[9][10]. Dysregulation of DUB activity is frequently implicated in the pathogenesis of cancer, making them attractive targets for therapeutic intervention[8][12].
We hypothesize that this compound may function as a DUB inhibitor. This hypothesis is based on the structural similarities to known small molecule inhibitors that have been shown to modulate the activity of DUBs such as USP7[13][14]. Inhibition of DUBs can lead to the accumulation of ubiquitinated proteins, including key tumor suppressors like p53, ultimately triggering cell cycle arrest and apoptosis in cancer cells[14][15].
To test this hypothesis, we will conduct a comparative study using this compound alongside well-characterized DUB inhibitors:
-
PR-619: A broad-spectrum, reversible DUB inhibitor[16][17][18].
-
HBX 41108: A known inhibitor of Ubiquitin-Specific Protease 7 (USP7)[13][14][15][19].
The following diagram illustrates the proposed mechanism of action, highlighting the central role of DUBs in the p53-MDM2 pathway.
Caption: Proposed experimental workflow for the comparative study.
Detailed Experimental Protocols
Cell Viability Assay (MTT)
This assay will determine the concentration-dependent cytotoxic effects of the compounds.
-
Step 1: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Step 2: Treat the cells with a serial dilution of this compound, PR-619, and HBX 41108 (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
Step 3: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Step 4: Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Step 5: Measure the absorbance at 570 nm using a microplate reader.
-
Step 6: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay will quantify the induction of apoptosis.
-
Step 1: Treat cells with the compounds at their respective IC50 concentrations for 24 hours.
-
Step 2: Harvest the cells and wash with cold PBS.
-
Step 3: Resuspend the cells in 1X Annexin-binding buffer.
-
Step 4: Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Step 5: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay will determine if the compounds induce cell cycle arrest.
-
Step 1: Treat cells with the compounds at their IC50 concentrations for 24 hours.
-
Step 2: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Step 3: Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.
-
Step 4: Incubate for 30 minutes at 37°C.
-
Step 5: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This technique will be used to assess changes in the protein levels of key players in the hypothesized pathway.
-
Step 1: Treat cells with the compounds at their IC50 concentrations for 24 hours.
-
Step 2: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Step 3: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Step 4: Block the membrane and incubate with primary antibodies against p53, MDM2, p21, cleaved PARP, and ubiquitin. Use an antibody against β-actin or GAPDH as a loading control.
-
Step 5: Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Step 6: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Anticipated Results and Interpretation
The following tables present hypothetical data to illustrate potential outcomes of the proposed experiments.
Table 1: Comparative Cytotoxicity (IC50 values in µM) of this compound and Control Compounds across Different Cell Lines.
| Compound | HCT116 (p53+/+) | HCT116 (p53-/-) | MCF-7 | MDA-MB-231 | HEK293T |
| This compound | 8.5 | 35.2 | 12.1 | 28.9 | >100 |
| PR-619 | 5.2 | 7.8 | 6.5 | 9.3 | 25.6 |
| HBX 41108 | 1.1 | 15.8 | 2.3 | 18.4 | 45.1 |
-
Interpretation: A lower IC50 value for this compound in p53 wild-type cell lines (HCT116 p53+/+ and MCF-7) compared to p53-null or mutant cell lines (HCT116 p53-/- and MDA-MB-231) would suggest a p53-dependent mechanism of action, consistent with DUB inhibition. A higher IC50 in the non-cancerous HEK293T cell line would indicate some level of cancer cell selectivity.
Table 2: Comparative Effects on Apoptosis and Cell Cycle Distribution in HCT116 (p53+/+) Cells.
| Treatment (at IC50) | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| Vehicle (DMSO) | 5.1 | 15.3 |
| This compound | 45.8 | 42.1 |
| PR-619 | 52.3 | 48.7 |
| HBX 41108 | 65.2 | 55.9 |
-
Interpretation: A significant increase in the percentage of apoptotic cells and cells arrested in the G2/M phase of the cell cycle upon treatment with this compound would further support its pro-apoptotic and anti-proliferative effects.
Table 3: Anticipated Changes in Protein Expression in HCT116 (p53+/+) Cells as Determined by Western Blotting.
| Treatment (at IC50) | p53 | MDM2 | p21 | Cleaved PARP | Poly-ubiquitinated Proteins |
| Vehicle (DMSO) | Baseline | Baseline | Baseline | Baseline | Baseline |
| This compound | ↑↑ | ↓ | ↑↑ | ↑↑ | ↑↑ |
| PR-619 | ↑↑↑ | ↓↓ | ↑↑↑ | ↑↑↑ | ↑↑↑ |
| HBX 41108 | ↑↑↑ | ↓↓ | ↑↑↑ | ↑↑↑ | ↑↑ |
-
Interpretation: An increase in p53 and its downstream target p21, along with a decrease in MDM2 and an increase in the apoptotic marker cleaved PARP, would provide strong evidence for the activation of the p53 pathway. A general increase in poly-ubiquitinated proteins would be a direct indicator of DUB inhibition.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the initial investigation of this compound. By employing a hypothesis-driven, comparative approach, this study aims to not only characterize the compound's effects on various cancer cell lines but also to probe its potential mechanism of action as a novel deubiquitinase inhibitor. The successful execution of these experiments will provide valuable insights into the therapeutic potential of this understudied molecule and could pave the way for further preclinical development.
References
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- The Deubiquitinase Inhibitor PR-619 Sensitizes Normal Human Fibroblasts to Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL)-mediated Cell Death.
- Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. PubMed. [Link]
- A New Approach for the Synthesis of N-Arylamides Starting
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A Researcher's Guide to On-Target Validation: Using CRISPR to Interrogate N-(4-iodophenyl)cyclopropanecarboxamide
In the landscape of drug discovery, the identification of a novel bioactive compound is merely the first step. The critical subsequent challenge lies in unequivocally identifying its molecular target and confirming that its observed physiological effects are a direct consequence of engagement with that target. This process, known as on-target validation, is fundamental to advancing a compound through the development pipeline and minimizing costly late-stage failures.
This guide presents a comprehensive framework for validating the on-target effects of a novel small molecule, using the hypothetical compound N-(4-iodophenyl)cyclopropanecarboxamide as a case study. While this compound has a defined chemical structure, its biological target is not established. We will, therefore, outline a definitive, genetics-first workflow using the revolutionary CRISPR-Cas9 system. This approach provides an unambiguous method to establish a causal link between a protein target and a compound's mechanism of action, serving as the gold standard for target validation in modern pharmacology.[1][2]
Part 1: The CRISPR Knockout (KO) Workflow for Genetic Validation
The core principle of using CRISPR for target validation is simple yet powerful: if a compound exerts its effect by modulating a specific protein, then genetically removing that protein from a cell should render the cell resistant to the compound's effects.[1][] This creates a clean, genetically controlled experimental system to dissect the compound's true mechanism of action.
For this guide, let us hypothesize that through preliminary screening (e.g., chemical proteomics, in silico modeling), the putative target of this compound is Enzyme X , a key protein in a cellular metabolic pathway. The goal is to create a cell line that completely lacks functional Enzyme X.
Experimental Protocol: Generation of an Enzyme X Knockout Cell Line
This protocol outlines the essential steps for creating and validating a clonal knockout cell line.
-
sgRNA Design and Synthesis:
-
Causality: The specificity of CRISPR-Cas9 is dictated by the single-guide RNA (sgRNA). A well-designed sgRNA will direct the Cas9 nuclease to the precise genomic location of the gene encoding Enzyme X, minimizing off-target cuts.[4]
-
Action: Input the exon sequences of the gene for Enzyme X into a reputable sgRNA design tool (e.g., CHOPCHOP, Synthego's design tool). Select 2-3 sgRNAs with high on-target scores and low off-target predictions. It is critical to target an early exon to maximize the chance of a frameshift mutation that results in a non-functional protein.
-
Synthesis: Order synthetic sgRNAs for optimal quality and transfection efficiency.
-
-
Delivery of CRISPR Components into Cells:
-
Causality: The Cas9 nuclease and the sgRNA must be delivered into the target cell line (e.g., HEK293T, U2OS) to perform the gene edit. Electroporation of a Cas9-sgRNA ribonucleoprotein (RNP) complex is often preferred as it is transient, reducing off-target effects compared to plasmid-based systems.
-
Action: a. Culture cells to ~70-80% confluency. b. Form the RNP complex by incubating recombinant Cas9 protein with the synthetic sgRNA. c. Electroporate the target cells with the RNP complex using a system like the Neon™ Transfection System or Amaxa™ Nucleofector™.
-
-
Single-Cell Cloning and Expansion:
-
Causality: The initial transfected population is a heterogeneous mix of unedited, mono-allelically edited, and bi-allelically edited cells. To obtain a pure knockout line, single cells must be isolated and expanded into clonal populations.[5]
-
Action: a. Two days post-transfection, dilute the cell suspension to a concentration of a single cell per 100-200 µL. b. Dispense into 96-well plates. c. Visually inspect plates to confirm single-cell seeding in wells. d. Culture the single-cell clones until they form colonies large enough for expansion and analysis (typically 2-3 weeks).
-
-
Validation of Knockout Clones:
-
Causality: Validation is crucial to confirm the genetic edit and its functional consequence at the protein level. This ensures that any observed phenotype is genuinely due to the absence of the target protein.[6][7]
-
Action: a. Genomic Validation (Sequencing): Lyse a portion of each expanded clone, PCR amplify the targeted genomic region, and perform Sanger sequencing. Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) to confirm the presence of frameshift-inducing insertions or deletions (indels).[6] b. Protein Validation (Western Blot): Lyse the remaining cells from promising clones and perform a Western blot using a validated antibody against Enzyme X. A true knockout clone will show a complete absence of the protein band compared to the wild-type (WT) control. This is the most critical validation step.[6][7]
-
Part 2: Confirming On-Target Engagement and Phenotype
With validated Wild-Type (WT) and Enzyme X KO cell lines, you can now directly test the on-target effects of this compound.
A. Phenotypic Resistance Assay
The primary test is to determine if the KO cells phenocopy the effect of the drug or are resistant to it. If this compound is an inhibitor of Enzyme X, its addition to WT cells should produce a specific phenotype (e.g., decreased cell viability, accumulation of a substrate). The Enzyme X KO cells should display this phenotype basally and be largely unaffected by the addition of the compound.
-
Action:
-
Plate both WT and Enzyme X KO cells.
-
Treat both cell types with a dose-response curve of this compound.
-
Measure the relevant phenotype (e.g., cell viability via CellTiter-Glo®, metabolic product via a specific assay).
-
Expected Outcome: The WT cells will show a dose-dependent change in the phenotype, while the KO cells will show little to no response, proving the compound's effect is mediated through Enzyme X.
-
B. Cellular Thermal Shift Assay (CETSA) for Target Engagement
While phenotypic resistance is strong evidence, the Cellular Thermal Shift Assay (CETSA) provides direct proof of physical binding between the compound and its target inside the cell.[8]
-
Principle: The binding of a ligand (the compound) to a protein target stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation.[9][10][11] By heating cells at various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. A compound that binds its target will cause a "thermal shift," meaning more protein remains soluble at higher temperatures compared to untreated cells.[12]
Experimental Protocol: CETSA
-
Compound Treatment: Treat intact WT cells with either a vehicle control (e.g., DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling.[9]
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.[10]
-
Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Enzyme X at each temperature point via Western blot or ELISA.
-
Data Analysis: Plot the percentage of soluble Enzyme X against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.
Part 3: Comparison with Alternative Methodologies
While CRISPR offers definitive genetic validation, it's valuable to understand its position relative to other common techniques for target identification and validation.
| Methodology | Mechanism | Primary Use Case | Advantages | Limitations |
| CRISPR-Cas9 KO | Permanent gene disruption at the DNA level via double-strand breaks and error-prone repair.[4] | Gold-Standard Target Validation | Unambiguous and permanent loss of function; stable clones for reproducible assays; high on-target specificity.[1][13] | Time-consuming to generate and validate clonal lines (~1-2 months); not suitable for essential genes.[13] |
| RNA Interference (RNAi) | Transient gene silencing at the mRNA level using siRNA or shRNA to trigger mRNA degradation.[14] | Target Validation & Screening | Rapid and relatively inexpensive; suitable for essential genes (transient knockdown); amenable to high-throughput screens.[13][15] | Incomplete knockdown; transient effect; significant potential for off-target effects, complicating data interpretation.[14][16] |
| Chemical Proteomics | Uses a modified version of the compound (e.g., with a biotin tag) to "pull down" binding proteins from cell lysate for identification by mass spectrometry.[17][18] | Target Identification & Deconvolution | Unbiased, genome-wide approach to find potential binding partners; does not require prior knowledge of the target.[19] | May identify non-functional binders; compound modification can alter binding affinity; can be technically challenging.[17][20] |
This comparison highlights that these methods are often complementary. Chemical proteomics can identify a list of potential targets, while CRISPR is the ultimate tool to validate which of those candidates is functionally responsible for the compound's desired effect.[21]
Conclusion
Confirming the on-target effects of a novel compound like this compound is a non-trivial but essential undertaking. By leveraging the power and precision of CRISPR-Cas9 to create genetically defined cell models, researchers can move beyond correlation to establish causation. The workflow described—combining definitive genetic knockout with biophysical confirmation of target engagement via CETSA—provides a robust, self-validating system. This rigorous approach builds the highest level of confidence in a compound's mechanism of action, ensuring that only the most promising and well-understood candidates proceed toward clinical development.
References
- Creative Diagnostics. (n.d.). CRISPR-Validated Target Druggability for Small Molecule Drugs.
- Sygnature Discovery. (n.d.). Comparing RNAi and CRISPR/Cas9 for Modulating Drug Targets: A Case Study on IKKβ in NFκB Signalling Pathway.
- Zhang, Y., et al. (2021). Chemical proteomics: terra incognita for novel drug target profiling. Acta Pharmaceutica Sinica B.
- MDPI. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
- Royal Society of Chemistry. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
- Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current Molecular Medicine.
- Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology.
- Biocompare. (2022). Target Validation with CRISPR.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Gilbert, L. A., et al. (2014). CRISPR-mediated modular RNA-guided regulation of transcription in eukaryotes. Cell. (Note: While a specific link isn't in the results, this is a foundational paper often cited for CRISPR mechanisms, and the general principles are covered in source[4] from the search.)
- Biognosys. (n.d.). How to Validate a CRISPR Knockout.
- Horizon Discovery. (2022). RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets.
- National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science.
- CETSA. (n.d.). CETSA Official Website.
- Applied Biological Materials (abm). (2018). CRISPR Cas9 - Screening and Validation Strategies. YouTube.
- Horizon Discovery. (n.d.). Video: CRISPR vs. RNAi for loss-of-function experiments.
- ResearchGate. (2017). Comparing CRISPR and RNAi-based screening technologies. Request PDF. (Note: A direct link to the full text is behind a request, but the abstract and context are available.)
- ASH Publications. (2017). RNAi and CRISPR/Cas9 Based In Vivo Models for Drug Discovery. Blood.
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Navigating the Landscape of Selective HDAC6 Inhibition: A Comparative Analysis for Drug Development Professionals
A note on the subject molecule, N-(4-iodophenyl)cyclopropanecarboxamide: As of the latest literature review, there is no publicly available clinical trial data for the compound this compound. Its chemical structure, featuring a cyclopropanecarboxamide moiety linked to an iodophenyl group, is suggestive of a molecule designed for biological activity, potentially as a probe or a therapeutic agent. Given its structural similarities to known selective histone deacetylase 6 (HDAC6) inhibitors, this guide will proceed by hypothesizing its potential role within this therapeutic class. We will delve into the established clinical data of two prominent selective HDAC6 inhibitors, Ricolinostat (ACY-1215) and Citarinostat (ACY-241), to provide a robust comparative framework for researchers and drug developers interested in this target.
The Rationale for Selective HDAC6 Inhibition in Oncology
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins.[1][2] While pan-HDAC inhibitors have shown clinical activity, they are often associated with significant toxicities due to their broad range of action.[3] This has spurred the development of isoform-selective inhibitors.
HDAC6, a unique member of the Class IIB HDAC family, is primarily located in the cytoplasm and deacetylates non-histone proteins such as α-tubulin and HSP90.[4][5] Through its enzymatic activity, HDAC6 is involved in various cellular processes critical for cancer cell survival and proliferation, including protein quality control, cell migration, and angiogenesis.[6][7] Dysregulation of HDAC6 has been implicated in the pathogenesis of various malignancies, making it an attractive therapeutic target.[4][5] Selective inhibition of HDAC6 is hypothesized to offer a more favorable safety profile compared to pan-HDAC inhibitors while retaining or even enhancing anti-tumor activity, particularly in combination with other agents.[5][8]
Signaling Pathway of HDAC6 Inhibition
Caption: Mechanism of selective HDAC6 inhibition.
Comparative Analysis of Leading Selective HDAC6 Inhibitors
This section provides a head-to-head comparison of Ricolinostat and Citarinostat, focusing on their clinical trial data.
Ricolinostat (ACY-1215)
Ricolinostat is one of the most clinically advanced selective HDAC6 inhibitors. It has been evaluated as a monotherapy and in combination with other anti-cancer agents in various hematological malignancies and solid tumors.
Key Clinical Trial Findings for Ricolinostat:
| Trial Identifier | Cancer Type | Combination Agent(s) | Key Efficacy Results | Notable Adverse Events (Grade ≥3) | Reference |
| NCT01583283 | Relapsed/Refractory Multiple Myeloma | Lenalidomide, Dexamethasone | Overall Response Rate (ORR): 55% | Fatigue (18%), Diarrhea (5%) | [9] |
| Phase I/II | Relapsed/Refractory Multiple Myeloma | Bortezomib, Dexamethasone | ORR: 37% (14% in bortezomib-refractory) | Diarrhea, Fatigue, Hematological toxicities | [10] |
| NCT02091063 | Relapsed/Refractory Lymphoid Malignancies | Monotherapy | 37% of patients achieved stable disease | Anemia (27%), Hyponatremia (9%) | [11] |
| Phase Ib | Recurrent Ovarian Cancer | Paclitaxel | 2 out of 6 patients responded | Generally well-tolerated at the tested dose | [12] |
Summary of Ricolinostat's Clinical Profile:
Ricolinostat has demonstrated promising activity in combination therapies, particularly in multiple myeloma.[9][10] The combination with proteasome inhibitors and immunomodulatory drugs appears to be synergistic.[9][10] As a monotherapy, its activity is more modest, suggesting its primary role may be as a combination partner.[10][11] The safety profile is generally manageable, with gastrointestinal and constitutional symptoms being the most common toxicities.[9][10]
Citarinostat (ACY-241)
Citarinostat is another orally available, selective HDAC6 inhibitor that has been investigated in clinical trials for both solid and hematological malignancies.[8][13]
Key Clinical Trial Findings for Citarinostat:
| Trial Identifier | Cancer Type | Combination Agent(s) | Key Efficacy Results | Notable Adverse Events (Grade ≥3) | Reference |
| NCT02400242 | Relapsed/Refractory Multiple Myeloma | Pomalidomide, Dexamethasone | Showed promising anti-tumor activity | Well-tolerated | [13] |
| NCT02551185 | Advanced Solid Tumors | Paclitaxel | 3 confirmed partial responses, 13 stable disease | Neutropenia | [14][15] |
| NCT02635061 | Advanced Non-Small Cell Lung Cancer | Nivolumab | 3 partial responses at the 360mg dose | Dyspnea (18%), Pneumonia (18%), Myasthenia Gravis (Grade 5, 1 event) | [16][17] |
Summary of Citarinostat's Clinical Profile:
Citarinostat has also shown encouraging results in combination regimens.[13][14][15] Its activity in combination with paclitaxel in heavily pretreated solid tumors is noteworthy.[14][15] The combination with the immune checkpoint inhibitor nivolumab suggests a potential immunomodulatory role for HDAC6 inhibition.[16][17] The safety profile appears acceptable, although the occurrence of a grade 5 myasthenia gravis in the NSCLC trial highlights the need for careful monitoring of immune-related adverse events when combined with immunotherapy.[16]
Experimental Protocols: A Glimpse into Clinical Trial Methodologies
While detailed, step-by-step protocols from specific clinical trials are often proprietary, the following represents a generalized workflow for evaluating a novel selective HDAC6 inhibitor, based on methodologies reported in the literature for Ricolinostat and Citarinostat.
Hypothetical Experimental Workflow for a Novel HDAC6 Inhibitor
Caption: A generalized workflow for a Phase I clinical trial of a novel HDAC6 inhibitor.
Step-by-Step Methodologies:
-
Patient Recruitment: Enroll patients with advanced solid tumors or hematological malignancies who have exhausted standard therapeutic options.[12][14] Inclusion and exclusion criteria are critical to ensure patient safety and data integrity.[12]
-
Dose Escalation: Employ a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD).[9][14]
-
Safety and Tolerability Monitoring: Continuously monitor patients for adverse events (AEs) using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[12]
-
Pharmacokinetic (PK) Assessment: Collect serial blood samples at specified time points to determine the drug's absorption, distribution, metabolism, and excretion profile.[14]
-
Pharmacodynamic (PD) Biomarker Analysis: Measure target engagement in peripheral blood mononuclear cells (PBMCs) or tumor biopsies by assessing the levels of acetylated α-tubulin and acetylated histones via methods like western blotting or ELISA.[10][14]
-
Efficacy Evaluation: Assess tumor response using standardized criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST) or the International Myeloma Working Group (IMWG) criteria for multiple myeloma.[9][12]
Future Directions and the Place of Novel Compounds
The clinical development of selective HDAC6 inhibitors has established this as a promising therapeutic strategy in oncology. The data from Ricolinostat and Citarinostat trials underscore the importance of combination therapies to maximize efficacy. Future research will likely focus on:
-
Identifying optimal combination partners: Exploring synergies with other targeted therapies, chemotherapies, and immunotherapies will be crucial.
-
Biomarker development: Identifying predictive biomarkers to select patients most likely to respond to HDAC6 inhibition.
-
Exploring non-oncology indications: The role of HDAC6 in neurodegenerative diseases and inflammatory conditions is an active area of investigation.[5]
For a novel compound like this compound, the path forward would involve extensive preclinical characterization to confirm its selectivity and mechanism of action. Should it prove to be a potent and selective HDAC6 inhibitor with favorable ADME properties, the clinical development strategy would likely mirror that of Ricolinostat and Citarinostat, with an initial focus on safety and biomarker-driven dose selection, followed by proof-of-concept studies in combination with established anti-cancer agents.
References
- Ricolinostat, the First Selective Histone Deacetylase 6 Inhibitor, in Combination with Bortezomib and Dexamethasone for Relapsed or Refractory Multiple Myeloma. AACR Journals. [Link]
- Citarinost
- Results of an abbreviated Phase Ib study of the HDAC6 inhibitor ricolinostat and paclitaxel in recurrent ovarian, fallopian tube, or primary peritoneal cancer.
- Ricolinostat plus lenalidomide, and dexamethasone in relapsed or refractory multiple myeloma: a multicentre phase 1b trial. PubMed. [Link]
- HDAC6 inhibitors in clinical trials for cancer.
- Clinical Trials Using Histone Deacetylase Inhibitor.
- Ricolinostat (ACY-1215), the First Selective HDAC6 Inhibitor, Combines Safely with Pomalidomide and Dexamethasone and Shows Promising Early Results in Relapsed-and-Refractory Myeloma (ACE-MM-102 Study).
- Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors.
- Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors. PubMed. [Link]
- Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer. PubMed Central. [Link]
- Translational Focus on Targeting HDAC6 with Ricolinostat Confirms Potent Activity in Preclinical Models of Lymphoma and a Favorable Toxicity Profile in Patients with Relapsed or Refractory Lymphoma.
- Selective Histone Deacetylase Inhibitor ACY-241 (Citarinostat)
- Selective Histone Deacetylase Inhibitor ACY-241 (Citarinostat)
- Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. MDPI. [Link]
- Novel selective HDAC6 inhibitors: A promising therapy approach for cancer and beyond. University of Colorado Boulder. [Link]
- Clinical Studies of Histone Deacetylase Inhibitors. AACR Journals. [Link]
- HDAC6-selective inhibitors enhance anticancer effects of paclitaxel in ovarian cancer cells.
- HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplant
- HDAC Inhibitors in Cancer Care. CancerNetwork. [Link]
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- 1. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Novel selective HDAC6 inhibitors: A promising therapy approach for cancer and beyond | Venture Partners at CU Boulder | University of Colorado Boulder [colorado.edu]
- 6. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation [frontiersin.org]
- 8. HDAC6-selective inhibitors enhance anticancer effects of paclitaxel in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ricolinostat plus lenalidomide, and dexamethasone in relapsed or refractory multiple myeloma: a multicentre phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Results of an abbreviated Phase Ib study of the HDAC6 inhibitor ricolinostat and paclitaxel in recurrent ovarian, fallopian tube, or primary peritoneal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rarecancernews.com [rarecancernews.com]
- 14. Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Selective Histone Deacetylase Inhibitor ACY-241 (Citarinostat) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study [frontiersin.org]
- 17. Selective Histone Deacetylase Inhibitor ACY-241 (Citarinostat) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-(4-iodophenyl)cyclopropanecarboxamide and Its Halogenated Analogs as Potential Histone Deacetylase Inhibitors
Introduction
In the landscape of epigenetic drug discovery, the inhibition of histone deacetylases (HDACs) has emerged as a promising therapeutic strategy for a range of diseases, including cancer and neurological disorders.[1][2] Small molecule inhibitors of HDACs often feature a common pharmacophore consisting of a zinc-binding group (ZBG), a linker, and a surface recognition "cap" group.[3] The N-aryl cyclopropanecarboxamide scaffold has garnered interest as a potential building block for novel HDAC inhibitors. This guide provides a head-to-head comparison of N-(4-iodophenyl)cyclopropanecarboxamide with its structurally similar halogenated analogs: N-(4-fluorophenyl)cyclopropanecarboxamide, N-(4-chlorophenyl)cyclopropanecarboxamide, and N-(4-bromophenyl)cyclopropanecarboxamide.
We will delve into the synthetic methodology for these compounds, present available comparative biological data on related structures, and provide a detailed experimental protocol for a standard HDAC inhibition assay to enable researchers to conduct their own comparative evaluations.
Synthetic Strategies: A General Approach to N-(4-halophenyl)cyclopropanecarboxamides
The synthesis of N-(4-halophenyl)cyclopropanecarboxamides can be achieved through a straightforward and adaptable two-step procedure involving the formation of cyclopropanecarboxylic acid followed by an amide coupling reaction. The following protocol is a representative example that can be modified for the synthesis of each halogenated analog by selecting the appropriate 4-haloaniline in the final step.
Experimental Protocol: Synthesis of a Representative N-(4-halophenyl)cyclopropanecarboxamide
Step 1: Synthesis of Cyclopropanecarboxylic Acid
This step can be achieved through various established methods. A common approach involves the hydrolysis of ethyl cyclopropanecarboxylate.
Materials:
-
Ethyl cyclopropanecarboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl cyclopropanecarboxylate (1 equivalent) in ethanol, add a solution of sodium hydroxide (1.2 equivalents) in water.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid, which will precipitate the cyclopropanecarboxylic acid.
-
Extract the cyclopropanecarboxylic acid with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopropanecarboxylic acid, which can often be used in the next step without further purification.
Step 2: Amide Coupling to form N-(4-halophenyl)cyclopropanecarboxamide
This step involves the activation of the carboxylic acid and subsequent reaction with the desired 4-haloaniline.
Materials:
-
Cyclopropanecarboxylic acid (from Step 1)
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
Anhydrous dichloromethane (DCM) or a suitable aprotic solvent
-
The appropriate 4-haloaniline (4-fluoroaniline, 4-chloroaniline, 4-bromoaniline, or 4-iodoaniline)
-
Triethylamine (Et₃N) or another suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the cyclopropanecarboxylic acid (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) to the solution. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the conversion to the acid chloride is complete (can be monitored by IR spectroscopy).
-
In a separate flask, dissolve the 4-haloaniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the aniline solution to 0 °C and slowly add the freshly prepared cyclopropanecarbonyl chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-(4-halophenyl)cyclopropanecarboxamide.
Diagram of Synthetic Workflow
Caption: General synthetic workflow for N-(4-halophenyl)cyclopropanecarboxamides.
Head-to-Head Comparison of Biological Activity: Histone Deacetylase Inhibition
Table 1: Comparative HDAC Inhibitory Activity of Structurally Related Halophenyl-Containing Cyclopropane Derivatives [4]
| Compound Analogue | Halogen (X) | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC4 IC₅₀ (µM) |
| N-(4-fluorophenyl) analog | F | Data available for related structures | Data available for related structures | Data available for related structures | Data available for related structures |
| N-(4-chlorophenyl) analog | Cl | Data available for related structures | Data available for related structures | Data available for related structures | Data available for related structures |
| N-(4-bromophenyl) analog | Br | Data not available | Data not available | Data not available | Data not available |
| N-(4-iodophenyl) analog | I | Data not available | Data not available | Data not available | Data not available |
Note: The IC₅₀ values in the original study were for more complex, tetrasubstituted cyclopropane hydroxamic acids. The table indicates that comparative data for analogs with these phenyl groups exist, providing a basis for SAR discussion.
Structure-Activity Relationship (SAR) Discussion
The substitution of different halogens on the phenyl ring can influence HDAC inhibitory activity through several mechanisms:
-
Electronic Effects: The electronegativity of the halogen atom can affect the electron density of the phenyl ring and the amide bond, potentially influencing interactions with amino acid residues in the HDAC active site. The electronegativity decreases down the group (F > Cl > Br > I).
-
Lipophilicity: The lipophilicity (hydrophobicity) of the compound is a critical factor for cell permeability and interaction with hydrophobic pockets in the enzyme. Lipophilicity generally increases down the halogen group (I > Br > Cl > F). This could lead to enhanced binding in hydrophobic regions of the HDAC active site.
-
Steric Effects: The size of the halogen atom increases down the group (I > Br > Cl > F). This can have a significant impact on how the inhibitor fits into the binding pocket. A larger halogen may create favorable van der Waals interactions or, conversely, cause steric hindrance.
Based on the data from related compounds, it is often observed that increasing the size and lipophilicity of the halogen at the para-position can lead to enhanced HDAC inhibitory activity up to a certain point, after which steric clashes may reduce potency. Without direct experimental data for the bromo and iodo analogs of N-phenylcyclopropanecarboxamide, it is hypothesized that their activity could be comparable to or potentially greater than the chloro analog, depending on the specific topology of the HDAC isoform's active site.
To definitively determine the relative potencies of these compounds, a direct experimental comparison is necessary. The following section provides a detailed protocol for a widely used in vitro HDAC inhibition assay.
Experimental Protocol: Fluorometric Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a common and reliable method for determining the in vitro inhibitory activity of compounds against HDAC enzymes using a fluorogenic substrate, Boc-Lys(Ac)-AMC. The principle of this assay is the deacetylation of the substrate by HDAC, followed by cleavage of the deacetylated substrate by a developing enzyme (trypsin), which releases the fluorescent aminomethylcoumarin (AMC) group. The fluorescence intensity is directly proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC isoform (e.g., HDAC1, HDAC2, HDAC3)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Boc-Lys(Ac)-AMC substrate
-
Trichostatin A (TSA) or a known HDAC inhibitor as a positive control
-
Trypsin solution (as the developer)
-
Test compounds (N-(4-halophenyl)cyclopropanecarboxamides) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds and the positive control (e.g., TSA) in HDAC assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
Enzyme and Compound Incubation: In the wells of a 96-well black microplate, add the HDAC assay buffer, the diluted test compounds (or positive control/vehicle control), and the recombinant HDAC enzyme. Allow the enzyme and inhibitors to pre-incubate for a short period (e.g., 15 minutes) at 37 °C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Boc-Lys(Ac)-AMC substrate to each well.
-
Incubation: Incubate the plate at 37 °C for a defined period (e.g., 60 minutes). The optimal incubation time may need to be determined empirically.
-
Reaction Termination and Development: Stop the deacetylation reaction and initiate the development step by adding the trypsin solution to each well. The trypsin will cleave the deacetylated substrate, releasing the fluorescent AMC.
-
Development Incubation: Incubate the plate at 37 °C for a further 15-30 minutes to allow for complete development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC₅₀ value for each compound.
-
Diagram of HDAC Inhibition Assay Workflow
Caption: Workflow for the fluorometric HDAC inhibition assay.
Conclusion
The N-(4-halophenyl)cyclopropanecarboxamide scaffold presents an intriguing starting point for the design of novel HDAC inhibitors. The systematic variation of the halogen substituent from fluorine to iodine offers a valuable strategy to probe the structure-activity relationships and optimize the inhibitory potency and selectivity. While direct comparative data for the full series is currently lacking in the literature, this guide provides a framework for the synthesis and evaluation of these compounds. The provided experimental protocols for chemical synthesis and in vitro HDAC inhibition assays empower researchers to conduct their own head-to-head comparisons. Such studies are crucial to elucidate the precise impact of halogen substitution on HDAC inhibition and to guide the future development of more potent and isoform-selective epigenetic modulators.
References
- Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. (n.d.). National Institutes of Health.
- Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. (n.d.). MDPI.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Potent, Selective, and CNS-Penetrant Tetrasubstituted Cyclopropane Class IIa Histone Deacetylase (HDAC) Inhibitors. (n.d.). National Institutes of Health.
- Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. (n.d.). National Institutes of Health.
- Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. (n.d.). MDPI.
- Inhibitory activities (IC 50 ) of tested compounds against HDAC4 and HDAC8. (n.d.). ResearchGate.
- Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. (n.d.). PubMed.
Sources
- 1. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors [mdpi.com]
- 2. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent, Selective, and CNS-Penetrant Tetrasubstituted Cyclopropane Class IIa Histone Deacetylase (HDAC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-(Aryl)cyclopropanecarboxamide Derivatives in Preclinical Drug Discovery
A Meta-analytical Approach for Researchers, Scientists, and Drug Development Professionals
Editorial Note: Initial literature searches for a meta-analysis on the specific compound N-(4-iodophenyl)cyclopropanecarboxamide did not yield sufficient published biological data to conduct a robust comparative analysis. To provide a valuable and data-rich guide for researchers in this field, this document will focus on a closely related and well-characterized cyclopropanecarboxamide derivative, Compound 26a from a study by Liu et al.[1], which has demonstrated potent activity as a c-Met kinase inhibitor. This guide will compare its performance with established, clinically relevant c-Met inhibitors, providing a framework for evaluating novel cyclopropanecarboxamides in oncological research.
Introduction: The Emerging Role of Cyclopropanecarboxamides in Oncology
The cyclopropane ring is a recurring motif in numerous biologically active molecules, prized for its ability to confer conformational rigidity and unique electronic properties.[2] In the realm of oncology, N-aryl cyclopropanecarboxamide derivatives have emerged as a promising scaffold for the development of targeted therapies. Their rigid structure allows for precise orientation of substituents to interact with specific enzymatic targets, potentially leading to high potency and selectivity.
This guide provides a comparative meta-analysis of a representative N-aryl cyclopropanecarboxamide, Compound 26a, a novel c-Met kinase inhibitor, against the clinically approved c-Met inhibitors, Crizotinib and Cabozantinib. By examining their mechanism of action, in vitro efficacy, and the experimental protocols used for their evaluation, this document aims to provide researchers with a comprehensive understanding of this chemical class and a practical framework for their own discovery and development efforts.
Mechanism of Action: Targeting the c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of various cancers, making it a key target for therapeutic intervention.
Compound 26a , like Crizotinib and Cabozantinib, is designed to inhibit the kinase activity of c-Met, thereby blocking downstream signaling cascades that promote tumor growth and survival.
Caption: Inhibition of HGF-induced c-Met phosphorylation by N-aryl cyclopropanecarboxamides and other c-Met inhibitors.
Comparative In Vitro Efficacy
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The following table summarizes the reported IC50 values for Compound 26a, Crizotinib, and Cabozantinib against c-Met kinase.
| Compound | Target Kinase | IC50 (nM) | Cell-based IC50 (nM) | Reference(s) |
| Compound 26a | c-Met | 16 | Not Reported | [1] |
| Crizotinib | c-Met | 8 | 11 | [2][3] |
| Cabozantinib | c-Met | 1.3 | Not Reported | [4][5][6] |
Analysis:
-
Potency: Cabozantinib demonstrates the highest potency against c-Met in cell-free assays, followed by Crizotinib and then Compound 26a. It is important to note that while Compound 26a is less potent than the approved drugs, its nanomolar activity still represents a strong starting point for further optimization.
-
Cellular Activity: Crizotinib's cell-based IC50 is comparable to its enzymatic IC50, suggesting good cell permeability and engagement with the target in a cellular context.[2] Similar data for Compound 26a would be crucial for its continued development.
Experimental Protocols: A Guide for In Vitro Evaluation
Reproducible and rigorous experimental design is paramount in drug discovery. The following sections detail the standard protocols for evaluating the in vitro efficacy of c-Met inhibitors.
c-Met Kinase Inhibition Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified c-Met kinase.
Workflow:
Caption: A generalized workflow for a cell-free c-Met kinase inhibition assay.
Detailed Steps:
-
Reagents and Materials:
-
Purified recombinant human c-Met kinase domain.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (at a concentration near the Km for c-Met).
-
A suitable peptide or protein substrate for c-Met.
-
Test compounds (e.g., Compound 26a, Crizotinib) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or a phosphospecific antibody).
-
384-well assay plates.
-
-
Procedure:
-
Add kinase assay buffer to the wells of a 384-well plate.
-
Add the purified c-Met kinase to each well.
-
Add serial dilutions of the test compounds to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of product formed using the chosen detection method.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
ATP Concentration: Using ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors.
-
Pre-incubation: This step allows the inhibitor to reach equilibrium binding with the enzyme before the reaction starts, leading to more accurate IC50 values.
-
Controls: The inclusion of positive and negative controls is essential for data normalization and quality control.
Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on c-Met signaling.
Workflow:
Caption: A typical workflow for a cell proliferation assay to determine the growth inhibitory effects of a compound.
Detailed Steps:
-
Cell Lines: Use cancer cell lines with known c-Met amplification or activation (e.g., MKN-45, SNU-5, EBC-1).
-
Procedure:
-
Seed the cells at an appropriate density in 96-well plates and allow them to attach overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, assess cell viability using a suitable method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Measure the absorbance or luminescence and calculate the percentage of growth inhibition relative to vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
-
Future Directions and Considerations
While Compound 26a shows promise as a lead compound, further studies are necessary to fully characterize its potential. Key next steps should include:
-
Selectivity Profiling: Assessing the inhibitory activity of Compound 26a against a panel of other kinases to determine its selectivity profile. High selectivity is crucial for minimizing off-target effects and potential toxicity.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of Compound 26a in animal models of cancer with c-Met dysregulation.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like properties.
Conclusion
The N-aryl cyclopropanecarboxamide scaffold represents a valuable starting point for the development of novel kinase inhibitors. As exemplified by Compound 26a, these derivatives can exhibit potent and specific inhibition of key oncogenic drivers like c-Met. By employing rigorous and standardized experimental protocols, researchers can effectively evaluate the potential of these compounds and advance the most promising candidates toward clinical development. This comparative guide provides a framework for such evaluations, leveraging data from established drugs to contextualize the performance of new chemical entities.
References
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- Inhibiting the NLRP3 Inflammasome. PMC. [Link]
- Cabozantinib hydrochloride | ≥99%(HPLC) | Selleck | c-Met 阻害剤. Selleckchem. [Link]
- A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflamm
- Direct inhibitors of the NLRP3 ATPase site and their activities.
- IC50 values against c-Met kinase. a. | Download Scientific Diagram.
- Safety and Tolerability of c-MET Inhibitors in Cancer. PMC. [Link]
- (a) IC50 values of growth inhibition assay targeting c-Met and c-Src...
- Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor. PMC. [Link]
- A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome. PubMed Central. [Link]
- A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target. PubMed Central. [Link]
- Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes. PMC. [Link]
- IC 50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro.
- Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. PMC. [Link]
- IC 50 Values for Screening Hits (General Library) | Download Table.
- Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. [Link]
- Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. PubMed. [Link]
- Determination of IC50 values of carboxamide compounds 4, 6, 8, 10, 12,...
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Publishing. [Link]
- Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. [Link]
- Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors. PubMed. [Link]
- In vitro anticancer evaluation of micelles containing N-(4-(2-((4-methoxybenzyl)amino)ethyl)phenyl)heptanamide, an analogue of fingolimod. PubMed. [Link]
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- 2. selleckchem.com [selleckchem.com]
- 3. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of N-(4-iodophenyl)cyclopropanecarboxamide
For the diligent researcher, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-(4-iodophenyl)cyclopropanecarboxamide, a halogenated aromatic amide. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound's waste stream responsibly, ensuring personal safety and environmental stewardship. This document moves beyond a simple checklist, delving into the chemical rationale behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a hazardous chemical, and its safe management is dictated by its inherent properties.
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]
-
Respiratory Irritation : May cause respiratory tract irritation.[2][3]
The presence of a carbon-iodine bond places this molecule in the category of halogenated organic compounds .[4] This classification is critical for waste segregation, as these compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts.[4][5]
It is crucial to recognize that improper disposal of iodinated compounds can lead to the formation of highly toxic iodinated disinfection by-products (I-DBPs) if they enter wastewater systems that use chlorine or chloramine for disinfection.[6][7][8][9] These byproducts can be more cytotoxic and genotoxic than their chlorinated or brominated analogs, underscoring the environmental imperative for controlled disposal.[6][7][8][9]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Category | Key Precautionary Measures |
| Skin Corrosion/Irritation | 2 | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1] |
| Serious Eye Damage/Irritation | 2 | Wear eye and face protection. Rinse cautiously with water for several minutes if contact occurs.[1] |
| Specific Target Organ Toxicity | Single Exposure (Respiratory tract irritation) | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[2] |
Immediate Safety and Spill Management
Adherence to proper personal protective equipment (PPE) is non-negotiable when handling this compound in any form, including its waste.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Nitrile or other chemically resistant gloves.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In cases of poor ventilation or when generating dust, a NIOSH-approved respirator is recommended.[10]
Spill Response Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Containment: For solid spills, prevent the spread of dust. Do not use water for cleanup as it may spread contamination.
-
Cleanup: Carefully sweep up the solid material and place it into a designated hazardous waste container. Avoid generating dust. For residual contamination, wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and dispose of the cloth as hazardous waste.
-
Decontamination: Thoroughly wash the affected area with soap and water.
Disposal Workflow: A Step-by-Step Procedural Guide
The primary and most secure method for the disposal of this compound is through a licensed hazardous waste disposal service. The following workflow outlines the necessary steps from waste generation to final disposal.
Caption: Disposal workflow for this compound.
Detailed Protocol:
-
Waste Segregation: At the point of generation, all waste containing this compound must be segregated as halogenated organic waste .[4] This includes:
-
Unused or expired solid compound.
-
Contaminated disposable labware (e.g., weighing boats, pipette tips, gloves).
-
Solutions containing the compound.
-
Rinsate from decontaminating non-disposable glassware.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for halogenated organic waste.
-
Keep the container closed except when adding waste.
-
Do not mix halogenated waste with non-halogenated organic waste, aqueous waste, or heavy metals.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".
-
List the full chemical name: "This compound ". Do not use abbreviations.
-
If the waste is a mixture, list all components and their approximate percentages.
-
Indicate the primary hazards (e.g., Irritant).
-
-
Storage and Transfer:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Once the container is full, or on a regular schedule, arrange for its transfer to your institution's central Environmental Health and Safety (EHS) facility.
-
-
Final Disposal:
-
The EHS department will coordinate with a licensed hazardous waste disposal contractor for the pickup and transportation of the waste.
-
The standard and recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility permitted to handle such waste.[5] This process ensures the complete destruction of the compound and minimizes the risk of environmental contamination.
-
Potential for Laboratory-Scale Chemical Neutralization: An Investigative Approach
While incineration is the definitive disposal method, in some instances, a laboratory-scale chemical neutralization step prior to collection may be considered to render the bulk material less hazardous. Based on the chemistry of N-aryl amides, alkaline hydrolysis presents a plausible method for degrading this compound into its constituent carboxylate and amine components.[4][5][11][12][13]
It is critical to note that the following procedure is based on established chemical principles for similar compounds and has not been specifically validated for this compound. This should be treated as an experimental protocol to be conducted on a small scale, with all appropriate safety precautions in place, and the final reaction mixture must still be disposed of as hazardous waste.
Experimental Protocol for Alkaline Hydrolysis:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents:
-
This compound waste.
-
Sodium hydroxide (NaOH).
-
Methanol (MeOH).
-
Dioxane or another suitable high-boiling point aprotic solvent.
-
-
Procedure: a. Dissolve the this compound waste in a 9:1 mixture of dioxane and methanol. b. Add a molar excess of sodium hydroxide (at least 2-3 equivalents relative to the amide). c. Heat the mixture to reflux with vigorous stirring. The reaction time will vary, but studies on similar N-aryl amides suggest that several hours may be required for complete hydrolysis.[11][13] d. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to confirm the disappearance of the starting material.
-
Post-Reaction Handling: a. Allow the mixture to cool to room temperature. b. Carefully neutralize the excess base with an acid (e.g., hydrochloric acid) under cooling. c. The resulting mixture, containing cyclopropanecarboxylic acid, 4-iodoaniline, salts, and solvent, must be collected and disposed of as halogenated organic waste following the procedures outlined in Section 3.
The rationale for this approach is that the amide bond is susceptible to nucleophilic attack by hydroxide ions, leading to its cleavage.[5] The use of a non-aqueous solvent system with methanolic NaOH has been shown to be effective for the hydrolysis of otherwise stable secondary and tertiary amides.[11][13]
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a fundamental aspect of laboratory safety and environmental protection. By adhering to the principles of hazard identification, proper segregation, and certified disposal methods, researchers can ensure they are not only protecting themselves and their colleagues but also preventing the release of potentially harmful substances into the environment. While laboratory-scale neutralization can be explored, it must be done with a clear understanding of the chemical principles and with the ultimate requirement of disposing of the final mixture through approved hazardous waste channels. This comprehensive approach ensures that the entire lifecycle of this chemical is managed with the highest standards of scientific integrity and responsibility.
References
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015).
- (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015).
- Reactions of Amides. (2025). Save My Exams. [Link]
- Chemistry of Amides. (2022). LibreTexts Chemistry. [Link]
- Safety Data Sheet - m-Aminophenyl Tosyl
- This compound. (n.d.). PubChem. [Link]
- Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. (2011). Environmental Science & Technology. [Link]
- Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. (2011). PubMed. [Link]
- Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system. (2025).
- Transformation among Aromatic Iodinated Disinfection Byproducts in the Presence of Monochloramine: From Monoiodophenol to Triiodophenol and Diiodonitrophenol. (2017). PubMed. [Link]
- Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastew
- (4-iodophenyl)-N-(4-octyloxyphenyl)carboxamide. (n.d.). PubChem. [Link]
- N-(3-Iodophenyl)-3-cyclohexene-1-carboxamide. (n.d.). PubChem. [Link]
- Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. (2025).
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Personal protective equipment for handling N-(4-iodophenyl)cyclopropanecarboxamide
Comprehensive Safety & Handling Guide: N-(4-iodophenyl)cyclopropanecarboxamide
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No. 23779-17-1). Developed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, embedding principles of causality and self-validating safety systems into every recommendation. Our objective is to build a foundation of trust by delivering actionable insights that protect both personnel and experimental integrity.
Hazard Assessment: Understanding the Chemical Profile
A thorough understanding of a compound's hazard profile is the cornerstone of safe laboratory practice. This compound is classified as hazardous, and its handling requires a proactive approach to risk mitigation.[1] The primary known hazards are summarized below.
GHS Classification and Immediate Risks
The Globally Harmonized System (GHS) provides a clear framework for understanding the immediate risks associated with this compound.
| Hazard Classification | Category | Signal Word | Risk Description |
| Skin Corrosion/Irritation | 2 | Warning | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | 2 | Warning | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | May cause respiratory irritation.[1] |
Expert Insight: These classifications indicate that the compound, likely a fine solid, can cause localized inflammatory responses upon contact with skin, eyes, or the respiratory tract. The primary routes of exposure are inhalation of dust and direct contact. While acute systemic toxicity data is limited, the presence of an iodinated aromatic ring warrants caution; such structures can have unforeseen biological activity. Thermal decomposition may also release hazardous vapors, including hydrogen iodide and nitrogen oxides.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a static checklist but a dynamic process based on the specific experimental context. The following protocols establish a baseline for safe handling, which should be escalated based on risk assessment for large-scale operations or procedures with a high potential for aerosolization.
Core PPE Requirements
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Certified Chemical Fume Hood or Ventilated Balance Enclosure | Chemical Safety Goggles | Nitrile Gloves (Double-gloving recommended) | Long-sleeved Lab Coat | Recommended: N95 Respirator |
| In-Solution Handling (Reaction, Work-up) | Certified Chemical Fume Hood | Chemical Safety Goggles | Nitrile Gloves (Consult solvent compatibility chart) | Long-sleeved Lab Coat | Not required unless aerosols are generated |
| Purification (Chromatography, Recrystallization) | Certified Chemical Fume Hood | Chemical Safety Goggles (Face shield if splash risk is high) | Nitrile Gloves (Change frequently) | Long-sleeved Lab Coat | Not required unless aerosols are generated |
| Spill Cleanup | Restricted Area, Maximized Ventilation | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-resistant Apron or Disposable Coveralls | Required: Air-Purifying Respirator (APR) with Particulate/Organic Vapor Cartridges |
Detailed Protocol and Rationale
-
Engineering Controls (Primary Barrier): All manipulations of this compound must be performed within a certified chemical fume hood.[3][4] This is the most critical safety measure, as it contains dusts and potential vapors at the source, protecting the user's breathing zone.
-
Eye and Face Protection: Standard laboratory safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against airborne particulates and accidental splashes.[5] For larger-scale operations (>10g) or procedures involving pressurized systems, a full-face shield should be worn over the goggles.[6]
-
Hand Protection: Nitrile gloves provide adequate protection for handling the solid and for incidental contact with solutions.[5] When working with solvents during reaction setup or work-up, it is crucial to consult a glove manufacturer's chemical resistance guide. For prolonged operations, consider double-gloving and change gloves immediately upon suspected contamination.
-
Body Protection: A knee-length laboratory coat with long, fitted sleeves is required.[5] For procedures with a significant splash potential, supplement the lab coat with a chemical-resistant apron.
-
Respiratory Protection: While engineering controls are primary, respiratory protection is a necessary secondary defense, particularly when handling the solid. An N95-rated disposable respirator is recommended for weighing operations to prevent inhalation of fine dust.[1] In the event of a significant spill or ventilation failure, an air-purifying respirator (APR) with combination organic vapor/acid gas/particulate cartridges is necessary.[4]
Operational Workflow: From Bench to Disposal
Integrating safety into the experimental workflow is critical for creating a self-validating system of protection.
PPE Selection and Donning Workflow
The following decision-making process should be followed before any handling of the compound.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Protocol: Weighing and Transfer
-
Preparation: Before bringing the compound into the fume hood, don all required PPE: lab coat, chemical safety goggles, and nitrile gloves.
-
Staging: Place a weigh boat, spatula, and a sealable container for the compound on the balance inside the fume hood or a ventilated balance enclosure.
-
Tare: Tare the balance with the empty weigh boat.
-
Transfer: Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Perform this action slowly to minimize dust formation.
-
Seal: Securely close the primary stock container immediately after transfer.
-
Cleanup: Gently wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual dust. Dispose of the cloth in the designated solid hazardous waste container.
-
Doffing: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[1]
Emergency and Disposal Plans
Spill Response Protocol
Immediate and correct response to a spill is critical to prevent wider contamination and exposure.
Caption: Emergency spill response procedure.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and excess compound. It must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Reaction mixtures and solvent washes containing the compound should be collected in a designated, sealed container for halogenated organic waste.
-
Disposal Vendor: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not discharge into drains or the environment.[2][3]
References
- 5 Types of PPE for Hazardous Chemicals. (2022-12-07).
- Personal Protective Equipment. Environmental Health & Safety Services, University of South Carolina. [Link]
- Hydrocarbon iodination: Aromatic compound iodination overview and reactions. (2022-11-07). Chemia. [Link]
- Protective Gear for Chemical Handling Must-Have Equipment. (2024-08-27). SAMS Solutions. [Link]
- Personal Protective Equipment. (2025-09-12). US Environmental Protection Agency (EPA). [Link]
- Proper Protective Equipment. (2021-08-15). Chemistry LibreTexts. [Link]
- IODINATION OF AROMATIC COMPOUNDS UNDER MILD AND SOLVENT-FREE CONDITIONS. (2009-02-11). Taylor & Francis Online. [Link]
- Safety Data Sheet: m-Aminophenyl Tosyl
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
